molecular formula C9H13N B3056488 4-Ethyl-2-methylaniline CAS No. 71757-56-7

4-Ethyl-2-methylaniline

Cat. No.: B3056488
CAS No.: 71757-56-7
M. Wt: 135.21 g/mol
InChI Key: AWFVTWKQFZGFDS-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylaniline is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethyl-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFVTWKQFZGFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597593
Record name 4-Ethyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71757-56-7
Record name 4-Ethyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Section 1: Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethyl-2-methylaniline

This document provides a comprehensive technical overview of this compound (CAS No. 71757-56-7), a substituted aromatic amine. Designed for researchers, chemists, and drug development professionals, this guide synthesizes its chemical properties, plausible synthetic routes, analytical characterization, safety protocols, and potential applications. As a specialized chemical intermediate, understanding its profile is crucial for its effective and safe utilization in complex synthetic workflows.

This compound, also known as 4-ethyl-2-methylbenzenamine, belongs to the toluidine family of isomers.[1][2] Its structure, featuring an aniline core with methyl and ethyl substitutions at the 2 and 4 positions respectively, makes it a valuable and versatile building block in organic synthesis. The strategic placement of these alkyl groups influences the nucleophilicity of the amine and the regioselectivity of subsequent reactions on the aromatic ring.

Chemical Structure

The molecular structure of this compound is fundamental to its reactivity and function.

Caption: 2D Structure of this compound.

Physicochemical Data

Comprehensive experimental data for this compound is not widely published. The following table consolidates available computed data from reputable databases and provides context for its expected properties.[3]

PropertyValue / InformationSource
CAS Number 71757-56-7[1][2][3][4]
Molecular Formula C₉H₁₃N[1][3]
Molecular Weight 135.21 g/mol [2][3]
IUPAC Name This compound[3]
Synonyms 4-ethyl-2-methylbenzenamine, 2-Methyl-4-aethylanilin[1][2]
Appearance Expected to be a liquid, may darken on exposure to air/light (common for anilines)Inferred
Boiling Point Not experimentally determined. Estimated to be ~220-230 °C. (Isomer 4-Ethylaniline boils at 216 °C)Inferred
Melting Point Not determinedN/A
Density Not experimentally determined. Estimated to be ~0.96-0.98 g/mL. (Isomer 4-Ethylaniline density is 0.975 g/mL)Inferred
Solubility Expected to be sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, acetone)Inferred
XLogP3 2.1 - 2.7[2][3]
Topological Polar Surface Area 26 Ų[1][3]

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is not commonly detailed in standard literature. However, a plausible and robust synthetic route can be designed based on established organometallic and reduction methodologies. A logical approach involves the nitration of 3-ethyltoluene followed by the reduction of the resulting nitroaromatic intermediate.

This protocol is a self-validating system; successful isolation and characterization of the intermediate (Step 2) and final product (Step 3) via TLC and spectroscopy confirm reaction progression and success.

Synthetic Workflow Diagram

synthesis_workflow start Start Material: 3-Ethyltoluene step1 Step 1: Nitration (HNO₃ / H₂SO₄, 0-10 °C) Forms mixture of nitro isomers. start->step1 step2 Step 2: Isomer Separation (Chromatography) Isolate 1-ethyl-3-methyl-4-nitrobenzene. step1->step2 step3 Step 3: Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Reduces nitro group to amine. step2->step3 product Final Product: This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-ethyltoluene.

Materials:

  • 3-Ethyltoluene (CAS: 620-14-4)[2]

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or 10% Palladium on Carbon (Pd/C)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol (for reduction)

  • Ethyl Acetate & Hexanes (for chromatography)

  • Silica Gel

Step 1: Nitration of 3-Ethyltoluene

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.

  • Slowly add 20 mL (0.22 mol) of 3-ethyltoluene to the cold acid with stirring.

  • Prepare the nitrating mixture by cautiously adding 15 mL of fuming HNO₃ to 30 mL of concentrated H₂SO₄, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the 3-ethyltoluene solution over 60-90 minutes. Causality: A slow, controlled addition is critical to prevent overheating and the formation of dinitrated byproducts. The temperature must be maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Pour the reaction mixture slowly over 500 g of crushed ice. A yellow, oily layer containing the nitro isomers will separate.

  • Extract the aqueous layer three times with 100 mL portions of DCM.

  • Combine the organic extracts and wash with water, followed by saturated NaHCO₃ solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude mixture of nitro isomers.

Step 2: Isolation of 1-ethyl-3-methyl-4-nitrobenzene

  • The crude product from Step 1 is a mixture of isomers. The desired 4-nitro isomer must be separated from others (e.g., 2-nitro, 6-nitro).

  • Perform column chromatography on silica gel using a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 98:2 hexanes:ethyl acetate).

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure desired isomer. The relative polarity and thus elution order will depend on the specific isomers formed.

Step 3: Reduction of the Nitro Group

  • Dissolve the purified 1-ethyl-3-methyl-4-nitrobenzene (0.1 mol) in 200 mL of ethanol (if using H₂/Pd-C) or concentrated HCl (if using SnCl₂).

  • Method A (Catalytic Hydrogenation): Add 1 mol% of 10% Pd/C to the ethanolic solution. Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Method B (Tin Chloride Reduction): Add an excess of SnCl₂·2H₂O (0.3 mol) to the acidic solution. Heat the mixture to 60-70 °C and stir for 3-4 hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • For Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent.

    • For Method B: Cool the mixture and slowly basify by adding 10M NaOH solution until the pH is >10 to precipitate tin salts and deprotonate the aniline hydrochloride.

  • Extract the final product with ethyl acetate or ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude this compound.

  • Purify the product via vacuum distillation or column chromatography if necessary.

Section 3: Spectroscopic and Analytical Characterization

Verifying the identity and purity of synthesized this compound is paramount. The following are the expected spectral characteristics based on its structure.

Analysis TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.0-6.8 ppm: Aromatic protons (3H, complex multiplet).δ ~3.6 ppm: Broad singlet corresponding to the amine protons (2H, -NH₂).δ ~2.6 ppm: Quartet corresponding to the benzylic methylene protons (2H, -CH₂CH₃).δ ~2.2 ppm: Singlet from the methyl protons (3H, Ar-CH₃).δ ~1.2 ppm: Triplet from the terminal methyl protons of the ethyl group (3H, -CH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~145-120 ppm: Six distinct signals for the aromatic carbons.δ ~28 ppm: Signal for the benzylic carbon (-CH₂CH₃).δ ~18 ppm: Signal for the aromatic methyl carbon (Ar-CH₃).δ ~15 ppm: Signal for the terminal ethyl carbon (-CH₂CH₃).
FT-IR (thin film, cm⁻¹)~3450-3300 cm⁻¹: Two distinct N-H stretching bands (primary amine).~3050-3000 cm⁻¹: Aromatic C-H stretching.~2980-2850 cm⁻¹: Aliphatic C-H stretching (ethyl and methyl groups).~1620 cm⁻¹: N-H scissoring (bending) vibration.~1500 cm⁻¹: Aromatic C=C stretching.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 135.Key Fragment: m/z = 120 (loss of a methyl group, [M-15]⁺), characteristic of benzylic cleavage.

Section 4: Safety, Handling, and Disposal

Hazard CategoryClassification (Inferred)Precautionary Statements
Acute Toxicity Category 3/4 (Oral, Dermal, Inhalation)P261: Avoid breathing vapors.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/clothing/eye protection.
Skin Corrosion/Irritation Category 2 P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Damage/Irritation Category 2A P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Long-term Hazard Suspected of causing organ damage through prolonged exposure.P314: Get medical advice/attention if you feel unwell.

Handling Protocol:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

  • Avoid all contact with skin and eyes and prevent inhalation of vapors.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and light.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Section 5: Applications in Research and Drug Development

While specific FDA-approved drugs containing the this compound moiety are not prominent, its value lies in its role as a versatile chemical intermediate. Aromatic amines are foundational scaffolds in medicinal chemistry.[8]

Potential Roles:

  • Scaffold for Lead Compounds: The aniline group provides a reactive handle for a multitude of chemical transformations, including amide bond formation, sulfonylation, and N-alkylation/arylation. This allows for the rapid generation of compound libraries for screening.

  • Synthesis of Heterocycles: It can serve as a precursor for synthesizing more complex heterocyclic systems, such as quinolines or benzimidazoles, which are privileged structures in drug discovery.

  • Intermediate for Agrochemicals and Dyes: Like many substituted anilines, it has potential applications in the synthesis of specialized dyes and agrochemical agents.

The presence of alkyl groups at the 2- and 4- positions can be used to modulate the lipophilicity and metabolic stability of a parent drug molecule, making it a useful fragment for structure-activity relationship (SAR) studies. For instance, related substituted anilines are known to be key components in developing agents with antibacterial properties.[9]

Conclusion

This compound (CAS: 71757-56-7) is a specialized substituted aniline with significant potential as a building block in synthetic organic chemistry. While comprehensive public data on its physical and toxicological properties is limited, its characteristics can be reliably inferred from related compounds. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and verification. For researchers in drug discovery and materials science, this compound represents a valuable, yet under-explored, intermediate for creating novel and complex molecular architectures.

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An In-Depth Technical Guide to 4-Ethyl-2-methylaniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 4-Ethyl-2-methylaniline in Modern Chemistry

Substituted anilines represent a cornerstone class of intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Their utility stems from the versatile reactivity of the aromatic amine functional group, which allows for a diverse range of chemical transformations. This compound, a distinct isomer within this family, presents a unique combination of steric and electronic properties conferred by its substitution pattern. This guide provides a comprehensive technical overview of its core properties, a validated synthetic pathway, robust protocols for its characterization, and an expert perspective on its potential applications for researchers and drug development professionals.

Core Molecular and Physical Properties

This compound is an aromatic amine with the chemical formula C₉H₁₃N.[2][3][4] Its structure consists of a benzene ring substituted with an amino group, a methyl group, and an ethyl group at positions 1, 2, and 4, respectively. This specific arrangement dictates its chemical behavior and physical characteristics.

A summary of its key identifiers and computed physical properties is presented below. It is crucial to note that while some experimental data for isomers is available, specific verified experimental values for properties like boiling and melting points of this compound are not consistently published. The data for its close isomer, 2-Methyl-6-ethylaniline, is provided for a reasonable estimation.[5]

PropertyValueSource
Molecular Formula C₉H₁₃NPubChem[3]
Molecular Weight 135.21 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 71757-56-7Guidechem[2][6]
Synonyms 2-Methyl-4-aethylanilin, 4-ethyl-2-methylbenzenamineGuidechem[2]
Monoisotopic Mass 135.1048 g/mol PubChem[3]
Physical State Liquid (Predicted)Inferred from isomers
Boiling Point (Isomer) ~231 °C (for 2-Methyl-6-ethylaniline)CAMEO Chemicals[5]
Density (Isomer) ~0.969 g/mL at 20°C (for 2-Methyl-6-ethylaniline)CAMEO Chemicals[5]
Topological Polar Surface Area 26.02 ŲGuidechem[6]

Rational Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be logically achieved via a two-step process starting from the readily available precursor, 4-ethylaniline. This pathway leverages a classic electrophilic aromatic substitution followed by a standard reduction. The causality behind this strategy is rooted in the directing effects of the substituents on the aniline ring. The amino group is a powerful ortho-, para-director; however, to avoid polysubstitution and achieve regioselectivity, its activity is often modulated by acetylation. The subsequent nitration is directed to the position ortho to the amino group, followed by deprotection and reduction.

A more direct approach, adapted from a validated protocol for a similar transformation, involves the direct nitration of 4-ethylaniline, where careful control of reaction conditions is paramount to achieve the desired mono-nitrated intermediate, 4-ethyl-2-nitroaniline.[7] This intermediate is then reduced to the target compound.

Diagram of the Proposed Synthetic Workflow

Caption: A two-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Part 1: Synthesis of 4-Ethyl-2-nitroaniline (Intermediate)

This protocol is adapted from the synthesis of 2-amino-3-nitrotoluene.[7]

  • System Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 30 mL of acetic anhydride. Cool the flask in an ice-salt bath to 0-5°C.

  • Precursor Addition: Slowly add 6.0 g of 4-ethylaniline to the cooled acetic anhydride dropwise, ensuring the temperature does not exceed 10°C. This in-situ acetylation protects the amine and modulates its reactivity.

  • Nitration: While maintaining the temperature between 10-13°C, add 6.3 mL of 70% nitric acid dropwise from the dropping funnel over 30 minutes with vigorous stirring. Careful temperature control is critical to prevent over-nitration and side reactions.

  • Reaction Quench: After the addition is complete, stir the mixture for an additional hour at 10-12°C. Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. An oily product should separate.

  • Hydrolysis (Deprotection): Separate the oily layer and add to it 15 mL of concentrated hydrochloric acid. Heat the mixture gently for one hour to hydrolyze the acetyl group.

  • Work-up: Cool the solution and neutralize it carefully with a dilute aqueous sodium hydroxide solution until it is alkaline. Extract the product with chloroform (3 x 100 mL).

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 4-ethyl-2-nitroaniline.

Part 2: Reduction to this compound (Final Product)

  • Reaction Setup: To a round-bottom flask containing the crude 4-ethyl-2-nitroaniline (5.7 g), add 30 mL of concentrated hydrochloric acid and 15 g of granular tin (Sn).

  • Reduction: Heat the mixture under reflux with stirring. The reaction is exothermic. If it becomes too vigorous, cool the flask transiently in an ice bath. Continue heating for 1-2 hours until the reaction is complete (monitored by TLC). This is a classic Bechamp reduction, a reliable method for converting aromatic nitro compounds to anilines.

  • Work-up: Cool the reaction mixture and make it strongly alkaline by the slow addition of 40% NaOH solution.

  • Extraction: Extract the product using diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Structural Elucidation and Quality Control

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound. While public spectral databases for this specific compound are scarce, the expected outcomes from standard analytical techniques can be predicted based on its structure.

Analytical TechniqueExpected Key Observations
¹H NMR - Aromatic Region: Three distinct signals (approx. 6.5-7.0 ppm), likely two doublets and a singlet or complex splitting patterns confirming the 1,2,4-substitution. - Ethyl Group: A quartet (CH₂) and a triplet (CH₃). - Methyl Group: A singlet (Ar-CH₃). - Amine Group: A broad singlet (NH₂), which is D₂O exchangeable.
¹³C NMR - Nine distinct carbon signals. - Four signals in the aromatic region (approx. 115-150 ppm), with two quaternary carbons (C-N, C-Et, C-Me) and three CH carbons. - Signals for the ethyl and methyl carbons in the aliphatic region.
FT-IR Spectroscopy - N-H Stretch: A characteristic pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the primary amine. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=C Stretch: Aromatic ring stretches in the 1500-1600 cm⁻¹ region. - C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (EI) - Molecular Ion (M⁺): An intense peak at m/z = 135, corresponding to the molecular weight. - Major Fragment: A significant peak at m/z = 120, corresponding to the loss of a methyl group ([M-15]⁺), a common fragmentation pattern for ethylbenzenes.

Applications in Drug Development and Chemical Synthesis

While specific blockbuster drugs citing this compound as a direct starting material are not prominent in public literature, its value lies in its role as a versatile chemical intermediate. The strategic placement of its functional groups makes it a highly valuable scaffold in medicinal chemistry.

  • Scaffold for Lead Optimization: The aniline moiety is a common feature in many biologically active compounds. It can serve as a key pharmacophore or as an anchor point for building more complex molecules. The methyl and ethyl groups provide lipophilicity and steric bulk, which can be used to fine-tune a drug candidate's binding affinity to its target receptor and to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Precursor for Heterocyclic Chemistry: The amino group can be readily diazotized and converted into a wide range of other functional groups, or it can be used as a nucleophile in condensation reactions to form heterocyclic rings (e.g., quinolines, indoles), which are prevalent structures in pharmaceuticals.

  • Analogue Synthesis: In drug discovery programs, creating a library of related compounds is essential for establishing structure-activity relationships (SAR). This compound is an ideal building block for creating analogues of known active molecules, where researchers systematically probe the effects of substituting different positions on the aromatic ring. Its utility is analogous to related intermediates like 4-Bromo-2-methylaniline, which is a cornerstone in synthesizing a wide array of pharmaceutical ingredients for oncology and infectious diseases.[8]

Safety, Handling, and Disposal

  • Hazard Assessment: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Handle as a suspected carcinogen and organ toxin with repeated exposure.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Use chemical safety goggles and/or a full-face shield.

    • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

    • Respiratory Protection: Handle only in a well-ventilated fume hood. If engineering controls are insufficient, use a respirator with an appropriate organic vapor cartridge.

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Ensure eyewash stations and safety showers are readily accessible.

  • Storage: Store in a cool, dry, dark, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound, with its distinct molecular structure, is a valuable intermediate for advanced chemical synthesis. While detailed experimental data in public literature is limited, its properties can be reliably inferred, and its synthesis can be achieved through established chemical transformations. Its true potential is realized when viewed as a versatile building block, offering medicinal chemists a scaffold with tunable steric and electronic properties for the rational design and optimization of novel therapeutic agents. As with all aniline derivatives, strict adherence to safety protocols is mandatory to ensure its responsible and effective use in research and development.

References

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  • Reddit. How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. [Link]

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IUPAC name for 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Ethyl-2-methylaniline

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 71757-56-7), a key substituted aniline derivative. Intended for researchers, chemists, and professionals in drug development and materials science, this document details the compound's chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, it explores the reactivity of the molecule and its applications as a versatile intermediate in the synthesis of complex organic compounds. Safety protocols and handling guidelines are also presented to ensure its proper use in a laboratory and industrial setting. The guide synthesizes information from authoritative chemical databases and literature to serve as a reliable resource for scientific and technical applications.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound featuring an aniline core substituted with an ethyl group at the para-position (C4) and a methyl group at the ortho-position (C2) relative to the amino group. This specific substitution pattern imparts distinct chemical properties that make it a valuable building block in organic synthesis.

Its IUPAC name is This compound .[1] It is also known by synonyms such as 4-ethyl-2-methylbenzenamine and 2-Methyl-4-ethylaniline.[2][3] The structural arrangement of the substituents influences the electronic and steric environment of the amine and the aromatic ring, which dictates its reactivity.

Table 1: Chemical Identifiers and Core Properties of this compound

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 71757-56-7 [1][2]
Molecular Formula C₉H₁₃N [1][2]
Molecular Weight 135.21 g/mol [1][2]
Canonical SMILES CCC1=CC(=C(C=C1)N)C [1]
InChI InChI=1S/C9H13N/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 [1][2]
InChIKey AWFVTWKQFZGFDS-UHFFFAOYSA-N [1][2]
PubChem CID 19035152 [1]
Topological Polar Surface Area 26 Ų [1][2]

| Complexity | 101 |[1][2] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the reduction of a corresponding nitroaromatic precursor, a robust and widely used method for preparing anilines. The causality behind this choice lies in the accessibility of nitroaromatic compounds through electrophilic nitration and the high efficiency of nitro group reduction.

A primary route starts from 3-ethyltoluene (CAS 620-14-4) , which can be nitrated to form 3-ethyl-6-nitrotoluene. Subsequent reduction of the nitro group yields the target molecule.[3][4]

Experimental Protocol: Synthesis via Nitroarene Reduction

This protocol describes a standard laboratory-scale synthesis starting from the corresponding nitro compound, 4-ethyl-2-nitroaniline. The choice of a reducing agent like tin(II) chloride in hydrochloric acid is a classic method (Stephen reduction) known for its high yield and reliability in converting aromatic nitro groups to amines.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethyl-2-nitroaniline (10 mmol).

  • Add ethanol (50 mL) to dissolve the starting material.

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 30 mmol) in concentrated hydrochloric acid (20 mL). The acid is crucial for the reaction mechanism and for keeping the tin salts in solution.

Step 2: Reduction Reaction

  • Slowly add the acidic tin(II) chloride solution to the stirred solution of 4-ethyl-2-nitroaniline. The addition should be controlled to manage the exothermic nature of the reaction.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This step is critical to deprotonate the anilinium salt and precipitate tin hydroxides.

  • The resulting slurry is then extracted with ethyl acetate (3 x 50 mL). The organic solvent isolates the amine product from the aqueous phase and inorganic salts.[5]

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic impurities.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[5]

SynthesisWorkflow Start 3-Ethyltoluene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3-ethyl-6-nitrotoluene Nitration->Intermediate Reduction Reduction (e.g., SnCl₂, HCl) Intermediate->Reduction Product This compound Reduction->Product

General synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The combination of NMR, IR, and Mass Spectrometry provides a complete structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl and methyl substituents. The aromatic protons will appear as a complex multiplet or distinct doublets and singlets in the range of δ 6.5-7.5 ppm. The NH₂ protons typically appear as a broad singlet. The ethyl group will show a quartet for the -CH₂- group and a triplet for the -CH₃ group, while the aromatic methyl group will be a singlet around δ 2.0-2.5 ppm.

  • ¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming its asymmetry. Aromatic carbons will resonate in the δ 110-150 ppm region, while the aliphatic carbons of the ethyl and methyl groups will appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • N-H Stretching: A characteristic doublet in the range of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) group. The presence of two bands is a definitive indicator of a primary amine.

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a prominent molecular ion peak at an m/z ratio of 135, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for alkyl anilines include the loss of a hydrogen atom (M-1) and the loss of the alkyl groups. A significant peak at m/z 120 would correspond to the loss of a methyl radical from the ethyl group (benzylic cleavage), which is a highly favorable fragmentation pathway.

Table 2: Summary of Expected Spectroscopic Data

Technique Feature Expected Range / Value
¹H NMR Aromatic Protons (Ar-H) δ 6.5 - 7.5 ppm
Amine Protons (-NH₂) Broad singlet, δ 3.5 - 4.5 ppm
Methylene Protons (-CH₂-) Quartet, δ 2.5 - 2.8 ppm
Aromatic Methyl (-CH₃) Singlet, δ 2.0 - 2.5 ppm
Ethyl Methyl (-CH₃) Triplet, δ 1.1 - 1.3 ppm
IR N-H Stretch (primary amine) 3350 - 3500 cm⁻¹ (doublet)
C-H Stretch (aromatic) 3000 - 3100 cm⁻¹
C-H Stretch (aliphatic) 2850 - 2975 cm⁻¹
C=C Stretch (aromatic) 1450 - 1600 cm⁻¹
MS (EI) Molecular Ion (M⁺) m/z = 135

| | Major Fragment | m/z = 120 ([M-CH₃]⁺) |

Chemical Reactivity and Applications

This compound is a bifunctional molecule whose reactivity is dominated by the nucleophilic amino group and the electron-rich aromatic ring.

Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group basic and nucleophilic.

  • Salt Formation: It reacts readily with acids to form anilinium salts.

  • Acylation: It can be acylated by reacting with acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations.

  • Diazotization: Like other primary aromatic amines, it undergoes diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate.

The Sandmeyer Reaction

The diazonium salt derived from this compound can be used in Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, displacing the diazonium group. This pathway is a cornerstone of synthetic aromatic chemistry, providing access to compounds that are difficult to synthesize via direct electrophilic substitution.

SandmeyerReaction cluster_products Sandmeyer Products Aniline This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Diazonium 4-Ethyl-2-methylbenzene diazonium chloride Diazotization->Diazonium Product_Cl 2-Chloro-5-ethyltoluene (with CuCl) Diazonium->Product_Cl  CuCl Product_Br 2-Bromo-5-ethyltoluene (with CuBr) Diazonium->Product_Br  CuBr Product_CN 4-Ethyl-2-methylbenzonitrile (with CuCN) Diazonium->Product_CN  CuCN

Diazotization and subsequent Sandmeyer reactions.
Applications in Synthesis

Due to its versatile reactivity, this compound is a valuable intermediate in the synthesis of:

  • Pharmaceuticals: Substituted anilines are common scaffolds in drug molecules. The specific substitution pattern of this compound can be leveraged to synthesize targeted therapeutic agents.[6]

  • Agrochemicals: Many herbicides and pesticides are derived from aniline precursors.

  • Dyes and Pigments: The diazonium salts can be used in azo coupling reactions to produce highly colored azo dyes.

Safety, Handling, and Toxicology

Proper handling of this compound is essential due to its potential hazards. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.[7][8][9]

  • Hazard Classification: The compound is generally classified as harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It can cause skin and serious eye irritation.[9][10]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[7][8]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In case of ingestion, rinse the mouth and seek immediate medical attention.[8]

Table 3: GHS Hazard and Precautionary Statements

Category Code Statement
Hazard H302 Harmful if swallowed.
H311 Toxic in contact with skin.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H331 Toxic if inhaled.
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302+P352 IF ON SKIN: Wash with plenty of water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| | P405 | Store locked up. |

Note: GHS classifications can vary by jurisdiction and supplier. Always consult the specific SDS for the material being used.

Conclusion

This compound is a synthetically important aromatic amine with well-defined chemical and physical properties. Its preparation is straightforward, typically via the reduction of the corresponding nitro compound, and its structure can be unambiguously confirmed through standard spectroscopic methods. The reactivity of its amino group and aromatic ring, particularly through diazotization and subsequent functionalization, makes it a versatile intermediate for creating a diverse range of more complex molecules. For professionals in the pharmaceutical, agrochemical, and materials science industries, a thorough understanding of this compound's synthesis, reactivity, and safe handling is crucial for leveraging its full potential in research and development.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of 4-Ethyl-2-methylaniline (CAS No. 71757-56-7), with a primary focus on its boiling and melting points. Due to a lack of experimentally determined data in publicly accessible literature, this guide synthesizes information from analogous compounds to provide reliable estimations and discusses the theoretical underpinnings of these properties. Furthermore, it outlines standardized methodologies for the experimental determination of boiling and melting points and provides essential safety and handling protocols pertinent to aromatic amines. This document is intended to serve as a vital resource for researchers, chemists, and professionals in drug development who may be working with this or structurally similar compounds.

Introduction to this compound

This compound, a substituted aromatic amine, presents a chemical structure with potential applications in various fields, including pharmaceutical synthesis and materials science. The strategic placement of the ethyl and methyl groups on the aniline ring influences its chemical reactivity, selectivity, and physical properties. A thorough understanding of its fundamental physicochemical characteristics, such as boiling and melting points, is paramount for its synthesis, purification, handling, and application in further research and development.

This guide addresses the current gap in available experimental data for the boiling and melting points of this compound. By examining the properties of structurally related isomers and analogous compounds, we can infer and rationalize the expected physical behavior of this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃N[PubChem][1]
Molecular Weight 135.21 g/mol [PubChem][1]
CAS Number 71757-56-7[Guidechem][2]
Boiling Point Not Experimentally Determined (Estimated)-
Melting Point Not Experimentally Determined (Estimated)-
LogP (Computed) 2.72080[Guidechem][2]

Boiling and Melting Points: An Estimation Based on Structural Analogs

In the absence of direct experimental data for this compound, an analysis of its isomers and structurally similar compounds can provide valuable insights into its expected boiling and melting points.

CompoundCAS NumberBoiling Point (°C)Melting Point (°C)
4-Ethylaniline589-16-2216-5
2-Ethyl-6-methylaniline24549-06-2231-33
N-Ethyl-2-methylaniline94-68-8214-15
N-Ethyl-4-methylaniline622-57-1222-6.87 (estimate)

Analysis and Estimation:

The boiling point of amines is primarily influenced by intermolecular hydrogen bonding, van der Waals forces, and molecular weight. As a primary amine, this compound can participate in hydrogen bonding, which is expected to result in a relatively high boiling point compared to non-polar compounds of similar molecular weight.

  • Comparison with Isomers: Comparing this compound to its isomers provides a strong basis for estimation. 4-Ethylaniline has a boiling point of 216 °C[3]. The addition of a methyl group, as in this compound, would increase the molecular weight and surface area, leading to stronger van der Waals forces and thus a slightly higher boiling point. 2-Ethyl-6-methylaniline has a boiling point of 231 °C[4]. The steric hindrance from the two ortho substituents in 2-ethyl-6-methylaniline might slightly reduce the efficiency of intermolecular hydrogen bonding compared to this compound, but the overall effect of the increased molecular weight is a higher boiling point.

  • Estimation: Based on these comparisons, the boiling point of this compound is likely to be in the range of 220-235 °C .

The melting point is influenced by the efficiency of crystal lattice packing in the solid state, in addition to intermolecular forces.

  • Comparison with Isomers: 4-Ethylaniline has a melting point of -5 °C[3]. The introduction of a methyl group at the ortho position in this compound could disrupt the crystal packing symmetry compared to the more linear 4-ethylaniline, potentially leading to a lower melting point. However, predicting the exact effect on the melting point is challenging without experimental data.

Experimental Determination of Boiling and Melting Points

For definitive values, experimental determination is essential. The following are standardized and reliable methods for determining the boiling and melting points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Workflow for Melting Point Determination:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind the crystalline sample to a fine powder. B Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Place the capillary tube in a melting point apparatus. B->C D Heat the sample rapidly to determine an approximate melting range. C->D E Allow the apparatus to cool. D->E F Repeat with a fresh sample, heating slowly (1-2 °C/min) near the approximate melting point. E->F G Record the temperature at which the first drop of liquid appears (T1). F->G H Record the temperature at which the entire sample becomes liquid (T2). G->H I The melting point is reported as the range T1-T2. H->I J A narrow range (0.5-2 °C) indicates high purity. I->J BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Place a small amount of the liquid sample into a small test tube. B Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid. A->B C Attach the test tube to a thermometer. B->C D Heat the assembly in a heating bath (e.g., oil bath). C->D E Observe a continuous stream of bubbles emerging from the capillary tube. D->E F Remove the heat source and allow the bath to cool slowly. E->F G Record the temperature at which the liquid just begins to enter the capillary tube. F->G H The recorded temperature is the boiling point of the liquid. G->H I Correct for atmospheric pressure if necessary. H->I

Caption: Microscale workflow for boiling point determination.

Safety, Handling, and Storage

Aromatic amines, as a class of compounds, require careful handling due to their potential toxicity. [5][6] General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled.

Handling and Storage:

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [7][8]Containers should be tightly sealed to prevent exposure to moisture and air. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aromatic amines can be hazardous to the environment and should not be released into drains or waterways. [5][6]

Conclusion

While experimentally determined boiling and melting points for this compound are not currently available in the surveyed literature, this guide provides a robust framework for estimating these critical parameters based on the analysis of structurally similar compounds. The provided detailed protocols for experimental determination offer a clear path for researchers to obtain definitive values. Adherence to the outlined safety and handling procedures is crucial to ensure the safe and effective use of this compound in a laboratory or industrial setting. This guide serves as a foundational resource, promoting both scientific integrity and a culture of safety in the handling of substituted aromatic amines.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-6-methylaniline. Retrieved from [Link]

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  • ChemBK. (2024, April 10). N-ETHYL-4-METHYLANILINE. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility Profile of 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Ethyl-2-methylaniline (CAS No. 71757-56-7), a substituted aromatic amine of interest in various chemical synthesis and pharmaceutical development applications. This document moves beyond a simple recitation of data, offering a detailed methodological approach grounded in established principles of physical chemistry and analytical science. The procedures outlined herein are designed to equip researchers with the necessary tools to generate a robust and reliable solubility profile, ensuring data integrity and reproducibility.

Introduction to this compound and the Significance of its Solubility

This compound, with the molecular formula C₉H₁₃N, is an aromatic amine whose utility in organic synthesis and as a potential building block in drug discovery necessitates a thorough understanding of its physicochemical properties.[1][2][3] Among these, solubility is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability. The presence of both hydrophobic (the ethyl and methyl substituted benzene ring) and hydrophilic (the amino group) moieties suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

The primary amino group (-NH₂) imparts basicity and the capacity for hydrogen bonding, which are key determinants of its solubility in protic and acidic media.[4][5] Conversely, the aromatic ring and alkyl substituents contribute to its lipophilicity, favoring solubility in non-polar organic solvents. A comprehensive solubility profile is, therefore, essential for any researcher working with this compound.

Theoretical Considerations for Solubility Prediction

Before embarking on experimental determination, a theoretical assessment can guide solvent selection and experimental design. The principle of "like dissolves like" is a foundational concept.

  • Polar Solvents (e.g., Water, Alcohols): The solubility of amines in water decreases as the molecular mass and the size of the hydrophobic alkyl/aryl group increase.[4][6] While low molecular weight amines are water-soluble, the nine-carbon structure of this compound suggests limited aqueous solubility. However, the amino group can act as a hydrogen bond acceptor and, to a lesser extent, a donor, allowing for some interaction with protic solvents like ethanol and methanol.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The significant non-polar character of the ethyl- and methyl-substituted benzene ring predicts good solubility in aromatic and aliphatic hydrocarbon solvents.

  • pH-Dependent Solubility: As a weak base, this compound is expected to exhibit significantly increased solubility in acidic aqueous solutions due to the formation of the corresponding water-soluble ammonium salt (4-ethyl-2-methylanilinium chloride in the presence of HCl).[5][7][8]

  • Temperature Effects: The dissolution of most solid organic compounds is an endothermic process, meaning solubility generally increases with temperature.[9][10] This relationship is crucial for developing crystallization procedures.

Experimental Determination of the Solubility Profile

A robust experimental approach is necessary to generate a reliable solubility profile. The following sections detail a comprehensive workflow for determining the solubility of this compound in a range of common laboratory solvents.

Materials and Equipment
  • This compound (purity ≥98%)

  • A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and other standard laboratory glassware

  • pH meter

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Substituted anilines can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11][12][13] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add known volume of solvent A->B to vial C Agitate at constant temperature (e.g., 24-48 hours) B->C for equilibration D Centrifuge to separate solid C->D post-equilibration E Filter supernatant D->E clarify solution F Dilute aliquot E->F prepare for analysis G Analyze by HPLC/GC F->G inject into system I Calculate concentration (solubility) G->I determine concentration H Prepare calibration curve H->I use for

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for solubility determination.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately dispense a known volume (e.g., 2 mL) of each selected solvent into the vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • To separate the undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC or the solvent used for the calibration standards) to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification (Example: HPLC-UV):

    • Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid to ensure good peak shape) is a common starting point. Detection can be performed using a UV detector at a wavelength of maximum absorbance for the analyte.

    • Calibration: Prepare a series of calibration standards of this compound of known concentrations.

    • Analysis: Inject the diluted samples and the calibration standards into the HPLC system.

    • Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the equation of the line from the linear regression of the calibration curve to calculate the concentration of this compound in the diluted samples. Account for the dilution factor to determine the solubility in the original solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. As no comprehensive dataset for this compound is readily available in the literature, the following table serves as a template for presenting the results obtained from the protocol described above. For comparative purposes, qualitative predictions and data from a structurally similar compound, 4-Chloro-2-methylaniline, are included.[14]

SolventSolvent TypePredicted Solubility of this compoundExperimental Solubility of this compound at 25°C (g/L)Reference Solubility of 4-Chloro-2-methylaniline at 25°C (g/L)[14]
WaterPolar, ProticVery Slightly SolubleTo be determined3.46
0.1 M HClAqueous AcidSolubleTo be determinedN/A
MethanolPolar, ProticSolubleTo be determined128.34
EthanolPolar, ProticSolubleTo be determined119.38
AcetonePolar, AproticVery SolubleTo be determined193.38
DichloromethaneHalogenatedVery SolubleTo be determined120.2
Ethyl AcetateEsterSolubleTo be determined168.39
TolueneAromaticVery SolubleTo be determined42.28
n-HexaneNon-polarSparingly SolubleTo be determined2.39

Interpreting the Results:

The collected data will provide a quantitative understanding of the solubility profile. It is expected that this compound will exhibit high solubility in polar aprotic and non-polar organic solvents like acetone, dichloromethane, and toluene. Its solubility in alcohols is likely to be good, while its solubility in water is expected to be low. A dramatic increase in solubility in 0.1 M HCl would confirm its basic nature. The comparison with 4-Chloro-2-methylaniline provides a useful, albeit imperfect, benchmark for validating the experimental results.

Conclusion

This technical guide has outlined a comprehensive strategy for determining and understanding the solubility profile of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The emphasis on a self-validating experimental design, including equilibration checks and proper analytical methodology, ensures the trustworthiness and scientific integrity of the obtained solubility data. This foundational knowledge is indispensable for the effective and efficient application of this compound in scientific research and development.

References

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A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Ethyl-2-methylaniline. As a crucial intermediate in various synthetic applications, including pharmaceuticals and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its NMR spectra, underpinned by the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects in aromatic systems. Furthermore, a standardized experimental protocol for data acquisition is presented, ensuring reproducibility and accuracy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, identification, and quality control of this compound and its derivatives.

Introduction: The Significance of this compound

This compound, a substituted aromatic amine, is a versatile chemical building block. Its structural features, comprising an aniline core with ethyl and methyl substituents, make it a key precursor in the synthesis of a range of organic molecules. The precise arrangement of these substituents on the aromatic ring dictates the molecule's reactivity and physical properties, making unambiguous structural confirmation essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the specific NMR spectral features of this compound, offering a detailed interpretation based on established spectroscopic principles.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the ethyl and methyl substituents. The chemical shifts are influenced by the electron-donating nature of the amino, methyl, and ethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.95d~7.8
H-5~6.85dd~7.8, ~1.8
H-6~6.65d~1.8
-NH₂~3.60br s-
-CH₂- (Ethyl)~2.55q~7.6
-CH₃ (Methyl)~2.15s-
-CH₃ (Ethyl)~1.20t~7.6
Rationale for ¹H NMR Assignments
  • Aromatic Protons (H-3, H-5, H-6): The amino group is a strong electron-donating group, causing a significant upfield shift (to lower ppm values) of the ortho and para protons relative to benzene (δ 7.26 ppm). The methyl and ethyl groups are also weakly electron-donating.

    • H-6: This proton is ortho to the powerful electron-donating amino group, and will therefore be the most shielded (lowest chemical shift). It will appear as a doublet, split by the neighboring H-5.

    • H-5: This proton is meta to the amino group and ortho to the ethyl group. It will experience less shielding than H-6 and will appear as a doublet of doublets, split by both H-3 and H-6.

    • H-3: This proton is meta to the amino group and ortho to the methyl group. Its chemical shift will be downfield relative to the other aromatic protons and it will appear as a doublet, split by H-5.

  • Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding.

  • Ethyl Group Protons: The methylene protons (-CH₂-) are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) of the ethyl group will appear as a triplet, split by the two methylene protons.

  • Methyl Group Proton (-CH₃): The methyl group attached directly to the aromatic ring will appear as a singlet as it has no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-NH₂)~144.0
C-2 (-CH₃)~118.0
C-3~130.0
C-4 (-CH₂CH₃)~128.0
C-5~127.0
C-6~115.0
-CH₂- (Ethyl)~28.0
-CH₃ (Methyl)~17.0
-CH₃ (Ethyl)~16.0
Rationale for ¹³C NMR Assignments
  • Aromatic Carbons (C-1 to C-6):

    • C-1 and C-2: The carbons directly attached to the electron-donating amino and methyl groups (ipso-carbons) are shielded, but their chemical shifts are complex to predict without specific substituent chemical shift increment data. Generally, the carbon bearing the amino group (C-1) will be significantly downfield.

    • C-4: The carbon bearing the ethyl group will also be influenced by this substituent.

    • C-6: This carbon is ortho to the amino group and is expected to be significantly shielded (upfield shift).

    • C-3 and C-5: These carbons are meta to the amino group and will be less affected by its strong electron-donating effect. Their chemical shifts will be closer to that of unsubstituted benzene carbons.

  • Aliphatic Carbons: The chemical shifts of the ethyl and methyl carbons are in the typical aliphatic region. The methylene carbon of the ethyl group will be further downfield than the methyl carbons due to its proximity to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small cotton or glass wool plug in the pipette.[3]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (typically pre-spiked by the manufacturer) to serve as an internal standard (δ = 0.00 ppm).[1]

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ is necessary.[4][5]

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Visualization of Molecular Structure and Key NMR Insights

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment correlation.

Caption: Molecular structure of this compound with atom numbering.

The following workflow outlines the key stages of NMR analysis for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (10-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C process Process Spectra (FT, Phasing, Baseline) acquire_1H->process acquire_13C->process reference Reference Spectra (to TMS) process->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals (Chemical Shift, Coupling) integrate->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. By presenting predicted spectral data with detailed justifications based on fundamental NMR principles, this document serves as a practical reference for the structural characterization of this important chemical intermediate. The inclusion of a standardized experimental protocol aims to facilitate the acquisition of high-quality, reproducible NMR data. The insights provided herein are intended to support researchers and professionals in their synthetic and analytical endeavors.

References

  • Wawer, I., & Kolehmainen, E. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744–747. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]

  • Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 304. [Link]

  • Li, S., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. [Link]

  • Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]

  • SDSU NMR Facility. (n.d.). Basic Acquisition Parameters. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved January 7, 2026, from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved January 7, 2026, from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved January 7, 2026, from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 7, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved January 7, 2026, from [Link]

  • Han, C. C., et al. (2006). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

  • Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry, 44(6), 863–867. [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 7, 2026, from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved January 7, 2026, from [Link]

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A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of 4-Ethyl-2-methylaniline using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of these analytical techniques and their application in the structural elucidation and characterization of this specific aromatic amine.

Introduction to this compound

This compound, with the chemical formula C9H13N, is a substituted aniline derivative.[1][2] Substituted anilines are significant in various industrial applications, including the synthesis of dyes, pharmaceuticals, and polymers.[3][4] Understanding the structural and chemical properties of these compounds is paramount for quality control, reaction monitoring, and the development of new chemical entities. This guide will provide a detailed walkthrough of the analytical methodologies used to confirm the identity and structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number71757-56-7[1]
Molecular FormulaC9H13N[1]
Molecular Weight135.21 g/mol [2]
IUPAC NameThis compound[2]

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds are characteristic and provide a molecular fingerprint.

Theoretical Vibrational Mode Analysis

The interpretation of the FT-IR spectrum of this compound is based on the characteristic vibrational frequencies of its constituent functional groups: the aromatic ring, the primary amine (-NH2), the ethyl group (-CH2CH3), and the methyl group (-CH3). Theoretical studies on aniline and its derivatives provide a strong foundation for predicting these vibrational modes.[3][4][5]

Key Expected Vibrational Modes:

  • N-H Stretching: Primary amines typically exhibit two bands in the region of 3500-3300 cm-1, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C-H Aromatic Stretching: These vibrations are expected just above 3000 cm-1.

  • C-H Aliphatic Stretching: The stretching vibrations of the methyl and ethyl groups will appear just below 3000 cm-1.

  • N-H Bending: The scissoring vibration of the primary amine is typically observed in the 1650-1580 cm-1 region.

  • C=C Aromatic Ring Stretching: These vibrations usually produce a series of sharp bands in the 1600-1450 cm-1 region.

  • C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected in the 1340-1250 cm-1 range.

  • C-H Bending: Bending vibrations for the alkyl groups will be present in the 1470-1360 cm-1 region. Out-of-plane bending of the aromatic C-H bonds will appear in the 900-680 cm-1 region, and the pattern can give an indication of the substitution pattern on the aromatic ring.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: A small amount of liquid this compound is placed between two potassium bromide (KBr) plates to create a thin liquid film. Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride) can be prepared and analyzed in a liquid cell.

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr plates or the solvent is collected.

  • Data Acquisition: The sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the 4000-400 cm-1 range. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Spectrum Data for this compound

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3450 - 3350MediumN-H asymmetric and symmetric stretching
~3050 - 3000MediumAromatic C-H stretching
~2960 - 2850StrongAliphatic C-H stretching (ethyl and methyl)
~1620StrongN-H bending (scissoring)
~1580, 1500, 1450Medium-StrongAromatic C=C ring stretching
~1460MediumCH₂ bending (scissoring)
~1380MediumCH₃ symmetric bending (umbrella)
~1270StrongAromatic C-N stretching
~820StrongAromatic C-H out-of-plane bending (indicative of 1,2,4-trisubstitution)

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, which is useful for structural elucidation.

Theoretical Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization is predicted to follow established patterns for aromatic amines and alkylbenzenes.

  • Molecular Ion (M+•): A prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (135).

  • Loss of a Hydrogen Radical (M-1): Aromatic amines can lose a hydrogen atom from the amine group, leading to a significant [M-1]+ peak.

  • Loss of a Methyl Radical (M-15): Benzylic cleavage, the cleavage of a bond beta to the aromatic ring, is a highly favored fragmentation pathway. In this case, the loss of a methyl radical from the ethyl group will result in a stable benzylic carbocation. This is expected to be the base peak.

  • Loss of an Ethyl Radical (M-29): Cleavage of the entire ethyl group can also occur.

  • Loss of HCN (M-27): A common fragmentation pathway for anilines is the loss of hydrogen cyanide from the aromatic ring after rearrangement.

Experimental Protocol: GC-MS Analysis
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source of the mass spectrometer, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data for this compound

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
135High[C9H13N]+• (Molecular Ion)
120Very High (Base Peak)[M - CH3]+
106Medium[M - C2H5]+
91Medium[C7H7]+ (Tropylium ion)
77Low[C6H5]+ (Phenyl cation)

Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation

The combination of FT-IR and mass spectrometry provides a powerful and synergistic approach to the structural elucidation of this compound. The FT-IR data confirms the presence of the key functional groups (primary amine, aromatic ring, and alkyl substituents), while the mass spectrometry data provides the molecular weight and a fragmentation pattern consistent with the proposed structure. The observation of the predicted vibrational bands in the FT-IR spectrum and the specific fragment ions in the mass spectrum provides a high degree of confidence in the identification of the compound.

Visualization of Analytical Workflows

FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Data Output Sample This compound (liquid) Liquid_Film Thin Liquid Film Sample->Liquid_Film Place between plates KBr KBr Plates Acquire_Sample Acquire Sample Spectrum Liquid_Film->Acquire_Sample Spectrometer FT-IR Spectrometer Background Acquire Background Spectrum Spectrometer->Background Data_Processing Process Data (Ratioing) Background->Data_Processing Acquire_Sample->Data_Processing Final_Spectrum Final FT-IR Spectrum Data_Processing->Final_Spectrum MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Solution GC Gas Chromatograph Sample->GC Inject Ion_Source Ionization (EI) GC->Ion_Source Elute Mass_Analyzer Mass Analysis Ion_Source->Mass_Analyzer Accelerate Detector Detection Mass_Analyzer->Detector Separate Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: Workflow for GC-MS analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M This compound (m/z = 135) M_minus_15 [M - CH₃]⁺ (m/z = 120) Base Peak M->M_minus_15 - •CH₃ M_minus_29 [M - C₂H₅]⁺ (m/z = 106) M->M_minus_29 - •C₂H₅ Tropylium Tropylium Ion (m/z = 91) M_minus_15->Tropylium Rearrangement & Fragmentation

Caption: Predicted fragmentation of this compound in EI-MS.

References

  • A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry, Vol. 23, No. 11 (2011), 4811-4818. [Link]

  • Recognition and Resolution of Isomeric Alkyl Anilines by Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 22(10), 1807-1815. [Link]

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Oriental Journal of Chemistry, 2013, 29(3), 1183-1191. [Link]

  • Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of Pharmaceutical Sciences Review and Research, 37(2), March-April 2016; Article No. 25, Pages: 147-154. [Link]

  • Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT method. Archives of Applied Science Research, 2011, 3 (4):424-439. [Link]

  • This compound. PubChem. [Link]

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4-Ethyl-2-methylaniline safety, hazards, and GHS classification

Author: BenchChem Technical Support Team. Date: January 2026

In-depth Technical Guide: Safety, Hazards, and GHS Classification of 4-Ethyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Hazard Assessment Approach

This compound (CAS: 71757-56-7) is a substituted aniline derivative with potential applications in organic synthesis and pharmaceutical development.[1][2] However, a critical review of publicly available safety data reveals a significant gap: there is no comprehensive, officially registered GHS classification or detailed toxicological profile specifically for this compound. This absence of specific data necessitates a cautious and scientifically rigorous approach to hazard assessment.

This guide addresses this data gap by employing a toxicological read-across analysis . This method leverages data from structurally analogous chemicals to predict the hazard profile of this compound. The primary analogues selected for this assessment are:

  • o-Toluidine (2-methylaniline): Shares the o-methylaniline core structure.

  • 4-Ethylaniline: Shares the p-ethylaniline core structure.

  • 2-Ethyl-6-methylaniline: An isomer, providing insight into the toxicological contribution of the substituent positions.

Based on the severe hazards associated with these analogues—including high acute toxicity, carcinogenicity, and organ damage—it is imperative to handle this compound as a substance of high concern .[3][4] This guide provides a provisional GHS classification and outlines stringent safety protocols that reflect the predicted hazard profile, ensuring a self-validating system of safety for laboratory professionals.

Section 2: Physicochemical Properties

Understanding the basic physicochemical properties is foundational to a robust risk assessment.

PropertyValueSource
CAS Number 71757-56-7[1][5]
Molecular Formula C₉H₁₃N[1][5]
Molecular Weight 135.21 g/mol [1][5]
Appearance Predicted to be a liquid, possibly yellow to brown, may darken on exposure to air and light.Inferred from analogues
Solubility Predicted to be slightly soluble in water.Inferred from analogues

Section 3: Predicted GHS Classification and Hazard Analysis (via Read-Across)

A direct GHS classification for this compound is not available.[5] Therefore, a provisional classification is derived from the known hazards of its structural analogues.

GHS Classification of Analogue Compounds

The following table summarizes the GHS classifications for key structural analogues, which form the basis of our predictive assessment.

Hazard Classo-Toluidine (2-methylaniline)[5]4-Ethylaniline2-Ethyl-6-methylaniline[6]
Acute Toxicity, Oral Category 3Category 3Category 4
Acute Toxicity, Dermal Not ClassifiedCategory 3Category 4
Acute Toxicity, Inhalation Category 3Category 3Category 4
Skin Corrosion / Irritation Category 2 (Causes skin irritation)No DataNo Data
Serious Eye Damage / Irritation Category 1 or 2 (Causes serious eye damage/irritation)No DataNo Data
Carcinogenicity Category 1B (May cause cancer)No DataNo Data
Specific Target Organ Toxicity (Repeated) Not ClassifiedCategory 2 (Blood, Hematopoietic System)No Data
Hazardous to the Aquatic Environment (Acute) Category 1No DataNo Data
Hazardous to the Aquatic Environment (Chronic) Category 1No DataCategory 3
Provisional GHS Classification for this compound

Based on the data above, a conservative, provisional GHS classification for this compound is proposed. It is strongly recommended to handle the compound according to these hazards until specific data becomes available.

Hazard ClassPictogramSignal WordProvisional Hazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation) Skull and CrossbonesDanger H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
Carcinogenicity Health HazardDanger H350: May cause cancer.
Skin Corrosion / Irritation Exclamation MarkWarning H315: Causes skin irritation.
Serious Eye Damage / Irritation Exclamation MarkWarning H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Repeated) Health HazardWarning H373: May cause damage to organs (likely blood and hematopoietic system) through prolonged or repeated exposure.
Hazardous to the Aquatic Environment EnvironmentWarning H411: Toxic to aquatic life with long lasting effects.
In-Depth Hazard Analysis
  • Acute Toxicity: Substituted anilines are well-known for their systemic toxicity. The primary mechanism involves absorption into the body, leading to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood and can cause cyanosis (a bluish discoloration of the skin).[3] The onset of symptoms may be delayed. Given that both o-toluidine and 4-ethylaniline are classified as Category 3 (Toxic), it is prudent to assume this compound exhibits similar high acute toxicity.[5]

  • Carcinogenicity: This is a critical concern. o-Toluidine is classified as a Category 1B carcinogen ("May cause cancer") and is listed by the EPA as a probable human carcinogen, strongly associated with bladder cancer.[3][5] The structural similarity is significant, and therefore, this compound must be handled as a suspected carcinogen . All work must be conducted with stringent engineering controls to minimize exposure.

  • Skin and Eye Irritation: o-Toluidine is known to cause serious eye irritation and skin irritation.[1][5] Anilines as a class can be readily absorbed through the skin, making dermal contact a significant route of exposure not just for local irritation but also for systemic toxicity.[3]

  • Specific Target Organ Toxicity (Repeated Exposure) (STOT-RE): 4-Ethylaniline is known to cause damage to the blood and hematopoietic system through prolonged or repeated exposure. Chronic exposure to o-toluidine has been linked to anemia, spleen, and liver effects.[3] This suggests a high likelihood of similar target organ effects for this compound.

Section 4: Safe Handling and Exposure Control Protocols

A self-validating safety system requires that protocols are designed to be effective even with incomplete data. The following protocols are based on the conservative, predicted hazard profile.

Engineering Controls: The Primary Barrier

The causality behind mandating engineering controls is the high acute toxicity and suspected carcinogenicity of the compound. Personal protective equipment (PPE) is a last line of defense.

  • Primary Handling: All weighing, transfers, and reactions involving this compound, whether neat or in solution, must be conducted inside a certified chemical fume hood.

  • High-Energy Operations: Any procedures that could generate aerosols (e.g., sonication, vigorous mixing) should be performed in a containment device such as a glove box.

  • Ventilation: Ensure the laboratory has a negative pressure differential relative to adjacent non-laboratory areas and that the ventilation system provides an adequate number of air changes per hour.

Personal Protective Equipment (PPE)
  • Hand Protection: Due to the high potential for dermal absorption, double-gloving is required. Use a heavier, chemical-resistant outer glove (e.g., nitrile, neoprene) over a thinner inner glove.[4] Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn over the goggles, especially when handling larger quantities (>50 mL) or during any transfer operation where splashing is possible.[3]

  • Skin and Body Protection: A lab coat is required at all times. For tasks with a higher risk of splashes, a chemically resistant apron is also necessary. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: Not typically required if work is performed within a certified fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor cartridge is necessary.[6]

Storage and Disposal
  • Storage: Store in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, well-ventilated area designated for toxic and carcinogenic chemicals, away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not dispose of down the drain.

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.[1]

Section 6: Experimental Workflow Visualization

The following diagrams illustrate the logical frameworks underpinning the safety recommendations in this guide.

GHS_Read_Across cluster_analogues Analogue Data cluster_target Target Compound Assessment cluster_conclusion Provisional Hazard Profile A o-Toluidine (CAS 95-53-4) - High Acute Toxicity - Carcinogen (1B) Target This compound (CAS 71757-56-7) (No Direct Data) A->Target Shares o-methylaniline core B 4-Ethylaniline (CAS 589-16-2) - High Acute Toxicity - STOT RE 2 (Blood) B->Target Shares p-ethylaniline core C 2-Ethyl-6-methylaniline (CAS 24549-06-2) - Moderate Acute Toxicity C->Target Isomer Conclusion Predicted Hazards: - High Acute Toxicity - Suspected Carcinogen - Skin/Eye Irritant - STOT RE (Blood) Target->Conclusion Synthesize (Conservative Approach)

Caption: Logic diagram for the read-across hazard assessment of this compound.

Handling_Workflow Start Start: Plan to use This compound RiskAssessment Conduct Risk Assessment (Review this guide) Start->RiskAssessment IdentifyHazards Identify Hazards: - Acute Toxicity (High) - Suspected Carcinogen - Dermal Absorber RiskAssessment->IdentifyHazards SelectControls Select Controls IdentifyHazards->SelectControls Engineering Primary: Fume Hood SelectControls->Engineering PPE Secondary: Double Gloves, Goggles, Face Shield, Lab Coat SelectControls->PPE Procedure Perform Experiment Engineering->Procedure PPE->Procedure Waste Dispose of all waste as hazardous chemical waste Procedure->Waste End End Waste->End

Caption: Decision workflow for safely handling chemicals with predicted high hazards.

Section 7: References

  • Penta Chemicals. (2024). o-Toluidine - SAFETY DATA SHEET. Retrieved from

  • Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET Ortho-Toluidine. Retrieved from

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). 2-Methylaniline (o-Toluidine). Retrieved from

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Toxicological studies and data for 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of 4-Ethyl-2-methylaniline

Foreword: A Proactive Approach to Chemical Safety

In the landscape of chemical research and drug development, a thorough understanding of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of scientific and ethical responsibility. This guide is dedicated to this compound (CAS No. 71757-56-7), a substituted aniline for which comprehensive public data is sparse. In the absence of a complete dossier, this document adopts a predictive and analog-based toxicological assessment. By examining the known metabolic pathways, toxic endpoints, and structure-activity relationships of closely related aniline derivatives, we can construct a scientifically robust, provisional safety profile. This approach allows researchers and developers to anticipate potential hazards, design safer handling protocols, and prioritize necessary experimental validations. We will delve into the mechanistic underpinnings of aniline toxicity, providing not just data, but the causal logic required for informed decision-making.

Section 1: Chemical Identity and Metabolic Fate

Physicochemical Properties

This compound is an aromatic amine with the molecular formula C₉H₁₃N.[1][2] Its structure, featuring both ethyl and methyl substitutions on the aniline ring, influences its lipophilicity and, consequently, its absorption and distribution characteristics.

  • Molecular Formula: C₉H₁₃N

  • Molecular Weight: 135.21 g/mol [1][2]

  • CAS Number: 71757-56-7[1][2]

  • Appearance: Expected to be a liquid at room temperature, similar to other substituted anilines.

Anticipated Metabolic Pathways

The metabolism of aromatic amines is a critical determinant of their toxicity. Activation to reactive intermediates is often a prerequisite for genotoxic and carcinogenic effects. Based on studies of structurally similar compounds, the metabolism of this compound is expected to proceed via two primary routes mediated by hepatic microsomal enzymes.[3][4][5]

  • N-Oxidation: This pathway, mediated by flavin-containing monooxygenases (FMOs), leads to the formation of N-hydroxy metabolites. These N-hydroxylated compounds are often unstable and can be further activated to form highly reactive nitrenium ions, which can covalently bind to macromolecules like DNA and proteins, initiating mutagenesis and carcinogenesis.[6] The formation of N-hydroxylated metabolites is a known indicator of methemoglobinemia and anemia, common toxicities associated with anilines.[6][7]

  • α-C-Oxidation (Ring and Alkyl Group): This pathway is dependent on the cytochrome P-450 enzyme system.[3][4] It can involve hydroxylation of the aromatic ring or oxidation of the ethyl and methyl side chains. Ring hydroxylation is often a detoxification step, leading to more water-soluble compounds that can be readily excreted. However, as seen in the microbial degradation of the isomeric 2-Methyl-6-ethylaniline, oxidation can lead to the formation of hydroquinone and benzoquinone intermediates, which are themselves redox-active and potentially toxic.[8]

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Liver Microsomes) cluster_phase2 Phase II Conjugation cluster_effects Toxicological Outcomes Parent This compound N_Hydroxy N-Hydroxy-4-ethyl- 2-methylaniline Parent->N_Hydroxy FMOs Ring_Hydroxy Hydroxylated Metabolites (e.g., Phenols) Parent->Ring_Hydroxy Cytochrome P-450 Nitrenium Reactive Nitrenium Ion N_Hydroxy->Nitrenium Activation Conjugates Glucuronide/Sulfate Conjugates Ring_Hydroxy->Conjugates DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding Excretion Renal Excretion Conjugates->Excretion

Anticipated metabolic activation of this compound.

Section 2: Acute Toxicity Assessment

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. For substituted anilines, this often includes methemoglobinemia, central nervous system depression, and irritation.[7]

Data from Structural Analogs
CompoundCAS No.RouteSpeciesLD₅₀ / ClassificationSource(s)
4-Ethylaniline 589-16-2Oral, Dermal, InhalationN/AToxic (Category 3)[9]
N-Ethyl-N-methylaniline 613-97-8Oral, Dermal, InhalationN/AToxic (Category 3)[10]
2-Ethyl-N-methylaniline 1821-38-1Oral, Dermal, InhalationN/AHarmful (Category 4)[11]
4,4'-Methylenebis(2-ethyl-6-methylaniline) N/AOral, Dermal, InhalationN/AHarmful (Category 4)[12]

Based on this data, it is prudent to handle this compound as a substance that is potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[9][10][11][12] Symptoms of overexposure may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[7][9]

Standard Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The OECD 423 guideline is a stepwise procedure that allows for hazard classification while minimizing animal use.[13][14] It is the recommended approach for determining the acute oral toxicity of a novel substance.

Objective: To determine the acute oral toxicity of a test substance and classify it according to the Globally Harmonised System (GHS).[13]

Animal Model: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are used, as they are often slightly more sensitive.[14][15]

Step-by-Step Methodology:

  • Dose Selection & Preparation: Based on available information (e.g., data from analogs), a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[15] The test substance is typically prepared in an aqueous vehicle or, if necessary, in an oil like corn oil.[14]

  • Initial Dosing (Step 1): Three fasted animals are dosed sequentially with the starting dose. The dosing is spaced (e.g., by 48 hours) to allow for the observation of mortality or clear signs of toxicity in the first animal before dosing the next.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory and nervous system activity), and changes in body weight for at least 14 days.[15][16][17]

  • Decision Logic & Subsequent Steps:

    • If 2 or 3 animals die: The test is stopped, and the substance is classified in a higher toxicity category.

    • If 0 or 1 animal dies: The procedure is repeated with three additional animals at the next higher dose level.

    • Limit Test: If no mortality is observed at a starting dose of 2000 mg/kg, no further testing is needed, and the substance is classified as having low acute toxicity.[17]

  • Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Workflow for the OECD 423 Acute Toxic Class Method.

Section 3: Genotoxicity

Genotoxicity assessment is paramount for aromatic amines due to their well-established potential to act as mutagens and carcinogens following metabolic activation.

Evidence from Analogs and Mechanistic Insights

The genotoxicity of aniline derivatives can be complex and is not always detected by standard in vitro screening assays. A key study on 4,4'-methylene-bis-(2-ethyl-6-methylaniline) (MMEA), a compound containing the same substituted aniline moiety, provides a critical insight:

  • MMEA showed no genotoxicity in the Salmonella/microsome (Ames) test, the Drosophila melanogaster wing spot test, or in a 6-thioguanine resistance test with cultured fibroblasts.[18]

  • However, DNA binding studies in rats revealed that MMEA produced DNA adducts in the liver at levels comparable to moderately strong genotoxic carcinogens.[18]

This discrepancy highlights a crucial point: the predictive value of in vitro tests, particularly the standard Ames assay, can be inadequate for some aromatic amines.[18] Steric hindrance from the ortho-substituents (the methyl group in this compound) may influence how the molecule is processed by the bacterial or cultured cell enzyme systems versus the whole animal. Therefore, a negative result in an Ames test should be interpreted with caution, and follow-up in vivo assessments are highly recommended.

Many other substituted anilines, such as 2,4,5-trimethylaniline and o-toluidine, are mutagenic in various systems, reinforcing the general concern for this chemical class.[6][19]

Standard Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used initial screen for identifying substances that can produce gene mutations.[20][21][22] It uses several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) and assesses a chemical's ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[21][22][23]

Objective: To evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in indicator strains of bacteria.[22]

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar (with trace amounts of histidine/biotin)

  • Test substance, negative control (vehicle), and positive controls (known mutagens)

  • S9 fraction: A metabolic activation system derived from rat liver homogenate, containing microsomal enzymes (like cytochrome P-450) to mimic mammalian metabolism.[20]

Step-by-Step Methodology:

  • Preparation: Prepare dilutions of the test substance. Prepare the S9 mix if metabolic activation is being tested.

  • Incubation: In a test tube, combine the test substance, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation).[23]

  • Plating: Add molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate, spreading it evenly.[23][24] The small amount of histidine in the top agar allows the bacteria to undergo a few cell divisions, which is necessary for the mutation to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[23]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies on the test plates compared to the negative control plates indicates a mutagenic effect.

Section 4: Carcinogenicity and Other Toxicities

Carcinogenicity

There are no specific long-term carcinogenicity studies on this compound in the public domain. However, the evidence from structural analogs is substantial and warrants a high degree of concern.

  • o-Toluidine (2-methylaniline): Classified by the EPA as a probable human carcinogen (Group B2).[7] It is known to cause tumors of the spleen, liver, and urinary bladder in animals.[7]

  • 2,4,5-Trimethylaniline: Demonstrated to induce liver carcinoma in rats and mice, as well as lung tumors.[19]

  • General Concern: Many monocyclic aromatic amines are known or suspected carcinogens, with the urinary bladder being a common target organ in occupationally exposed humans.[25]

Given the positive DNA adduct data for the closely related MMEA and the known carcinogenicity of other alkyl-substituted anilines, this compound should be considered a potential carcinogen until proven otherwise through long-term bioassays.[7][18][19]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental effects of this compound are lacking. However, studies on related compounds provide context:

  • N-methylaniline: Oral administration to pregnant rats produced embryotoxic effects at doses of 4 mg/kg/day and higher, establishing this as the Lowest-Observed-Adverse-Effect Level (LOAEL) for progeny.[26]

  • Methyl Ethyl Ketoxime (MEKO): High doses have been reported to potentially cause developmental abnormalities.[27]

These findings suggest that this compound could pose a risk to development, and appropriate handling precautions should be taken by individuals of reproductive age.

Conclusion

This toxicological guide for this compound, while based on analog data and mechanistic reasoning, provides a strong foundation for risk assessment and experimental design. The primary concerns for this compound, consistent with its chemical class, are acute toxicity (harmful/toxic), genotoxicity via DNA adduct formation, and potential carcinogenicity. Standard in vitro genotoxicity assays may not be sufficient to rule out mutagenic potential. Researchers, scientists, and drug development professionals should handle this compound with appropriate engineering controls and personal protective equipment suitable for a potentially toxic and carcinogenic substance. Further experimental validation, including an acute toxicity study (OECD 423), a robust battery of genotoxicity tests (including an in vivo assessment), and a repeated-dose study, is strongly recommended to definitively characterize its toxicological profile.

References

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  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. Available at: [Link]

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  • The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed. (1983). PubMed. Available at: [Link]

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A Comprehensive Technical Guide on Substituted Anilines: Synthesis, Applications, and In-Depth Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of substituted anilines, a pivotal class of compounds in modern chemistry and drug discovery. From fundamental synthetic strategies to their broad-ranging applications and critical toxicological considerations, this document serves as a technical resource for professionals navigating the complexities of these versatile molecules.

The Architectural Blueprint: Synthesis of Substituted Anilines

The strategic synthesis of substituted anilines is a cornerstone of organic chemistry, enabling access to a vast array of functionalized molecules. The choice of synthetic route is dictated by factors such as the desired substitution pattern, functional group tolerance, and scalability.

Classical Approaches and Modern Refinements

Historically, the reduction of nitroarenes has been a workhorse for the synthesis of primary anilines. This method is robust and widely applicable, often employing metal catalysts such as nickel, palladium, or platinum.[1] A convenient method for synthesizing nickel nanowires (NiNWs) has been demonstrated for the effective reduction of nitroarenes.[1]

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of anilines, offering milder conditions and broader substrate scope. The Buchwald-Hartwig amination stands out as a powerful tool for forming carbon-nitrogen bonds between aryl halides or pseudohalides and amines, utilizing a palladium catalyst.[2] Similarly, the Ullmann condensation , a copper-catalyzed reaction, provides a complementary approach, particularly for the amination of electron-deficient aryl halides.[3] A facile and practical copper powder-catalyzed Ullmann amination of aryl halides with aqueous methylamine and other aliphatic primary amines has been shown to produce N-arylamines in very good yields.[3]

Recent advancements have focused on developing more sustainable and efficient methods. Photochemical synthesis using nickel-catalyzed coupling of aryl halides with ammonium salts presents an innovative, light-driven approach to aniline synthesis.[4] This method avoids the need for external photosensitizers and demonstrates broad applicability.[4]

Navigating the Synthetic Landscape: A Comparative Overview
Synthetic MethodCatalyst/ReagentAdvantagesLimitationsKey Applications
Nitroarene Reduction Ni, Pd, Pt, Fe, ZnCost-effective, scalableLimited functional group tolerance (e.g., reducible groups)Large-scale industrial production of simple anilines
Buchwald-Hartwig Amination Palladium complexes with specialized phosphine ligandsExcellent functional group tolerance, mild reaction conditions, broad substrate scopeCost of palladium and ligands, sensitivity to air and moistureSynthesis of complex, highly functionalized anilines for pharmaceuticals and materials
Ullmann Condensation Copper salts or complexesLower cost than palladium, effective for electron-deficient aryl halidesOften requires high reaction temperatures, can have limited substrate scopeSynthesis of specific aniline derivatives where other methods fail
Photochemical Ni-Catalyzed Amination Ni(OAc)2-bipyridine complexMild conditions, high functional group tolerance, sustainable (light-driven)May require specialized photochemical equipmentModern, green synthesis of a wide array of anilines
Experimental Workflow: Buchwald-Hartwig Amination

The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine Aryl Halide, Amine, Base, and Solvent in Reaction Vessel catalyst Add Palladium Precatalyst and Ligand start->catalyst heat Heat Reaction Mixture under Inert Atmosphere catalyst->heat quench Quench Reaction and Extract with Organic Solvent heat->quench wash Wash Organic Layer quench->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

The Functional Core: Characterization and Purification

Rigorous characterization and purification are paramount to ensure the identity and purity of synthesized substituted anilines, which is critical for their application in sensitive fields like drug development.

Spectroscopic and Chromatographic Techniques

A suite of analytical techniques is employed for the comprehensive characterization of substituted anilines:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position and nature of substituents on the aniline ring. The chemical shifts of the aromatic protons and carbons are particularly informative.[5]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretching vibrations of the amino group and the aromatic C-H and C=C stretching vibrations.[6]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Essential for assessing the purity of the synthesized anilines and for their purification.[7][8] On-line solid-phase extraction (SPE) coupled with HPLC is a sensitive method for determining aniline derivatives in water samples.[8]

Protocol: Purification by Column Chromatography

Column chromatography is a standard method for purifying substituted anilines from reaction mixtures.

Step-by-Step Methodology:

  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Loading: The adsorbed sample is carefully loaded onto the top of the packed column.

  • Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column to separate the components based on their affinity for the silica gel. While anilines can be purified on silica gel, their basicity can sometimes lead to tailing or irreversible binding.[9] To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.[9]

  • Fraction Collection: Eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

The Engine of Innovation: Applications of Substituted Anilines

Substituted anilines are foundational building blocks in numerous scientific and industrial domains, most notably in drug discovery and materials science.

Medicinal Chemistry: Scaffolds for Novel Therapeutics

The aniline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[10] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a valuable component for engaging with biological targets.

  • Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, incorporate a substituted aniline core to interact with the ATP-binding site of the kinase.

  • Antibacterial and Antifungal Agents: Aniline derivatives have shown significant potential as antimicrobial agents.[11][12] For instance, certain trifluoro-anilines have demonstrated both antibacterial and antibiofilm properties against pathogenic Vibrio species.[11] Tetrahydropyridine derivatives synthesized from substituted anilines have also shown promise as potent antibiofilm agents against S. aureus.[13]

  • Analgesics: The well-known analgesic, paracetamol (acetaminophen), is a derivative of aniline.[10]

The following diagram illustrates the general role of a substituted aniline in a hypothetical kinase inhibitor.

Kinase_Inhibitor cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Aniline-Based Inhibitor hinge Hinge Region (Hydrogen Bonding) hydrophobic_pocket Hydrophobic Pocket aniline_core Substituted Aniline Moiety aniline_core->hinge H-bond donor/acceptor substituent Substituent for Hydrophobic Interaction aniline_core->substituent substituent->hydrophobic_pocket Van der Waals Interactions

Caption: Interaction of a substituted aniline-based kinase inhibitor with the ATP binding site.

Materials Science: Building Blocks for Advanced Polymers

The reactivity of the amino group and the aromatic ring makes anilines valuable monomers for the synthesis of functional polymers. Polyaniline (PANI) and its derivatives are a well-studied class of conducting polymers with applications in:

  • Sensors: Thin films of polyaniline derivatives have shown high sensitivity to moisture and ammonia, making them suitable for chemical sensor applications.[6][14]

  • Corrosion Inhibition: Polyanilines can form a passive layer on metal surfaces, protecting them from corrosion.

  • Organic Electronics: Aniline-based polymers are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.

The properties of these polymers can be tuned by altering the substituents on the aniline monomer, which affects their solubility, conductivity, and morphology.[6][14]

The Double-Edged Sword: Toxicological Considerations

While immensely useful, anilines and their derivatives are not without their toxicological concerns. A thorough understanding of their potential hazards is crucial for safe handling and for the design of safer drug candidates.

Metabolic Activation and Toxicity

Aniline itself is classified as probably carcinogenic to humans (Group 2A) by the IARC and has been linked to bladder cancer.[10] The primary mechanism of aniline toxicity involves its metabolic activation in the liver.[15]

The key metabolic pathways include:

  • N-hydroxylation: This is a critical activation step, leading to the formation of phenylhydroxylamine. This metabolite is responsible for the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen, leading to methemoglobinemia.[15][16]

  • Aromatic ring hydroxylation: This generally leads to less toxic phenolic metabolites.

  • N-acetylation: This is considered a detoxification pathway.[15]

The balance between these metabolic pathways can vary between species and individuals, influencing susceptibility to aniline-induced toxicity.

The following diagram outlines the metabolic pathways of aniline.

Aniline_Metabolism cluster_activation Toxification Pathway cluster_detoxification Detoxification Pathway Aniline Aniline Phenylhydroxylamine Phenylhydroxylamine Aniline->Phenylhydroxylamine N-hydroxylation (CYP450) Acetylated_Aniline N-Acetyl-p-aminophenol (Detoxification) Aniline->Acetylated_Aniline N-acetylation Hydroxylated_Aniline p-Aminophenol (Detoxification) Aniline->Hydroxylated_Aniline Ring Hydroxylation Methemoglobin Methemoglobin Formation (Toxicity) Phenylhydroxylamine->Methemoglobin

Caption: Metabolic activation and detoxification pathways of aniline.

Structure-Toxicity Relationships and Mitigation Strategies

The toxicity of substituted anilines is highly dependent on their substitution pattern. Electron-withdrawing groups can influence the rate of metabolic activation. Hemolysis is a frequently observed toxic effect of substituted anilines in animal studies.[17]

In drug discovery, a key strategy to mitigate aniline-related toxicity is isosteric replacement . This involves replacing the aniline moiety with a bioisostere that retains the desired pharmacological activity but has an improved metabolic profile.[18] Saturated carbocycles, for example, are being explored as metabolically robust replacements for the aniline ring to reduce the potential for reactive metabolite formation.[18] Replacing anilines with other chemical groups can be a strategic decision to fine-tune a compound's pharmacological properties and mitigate potential toxicities.[19]

Conclusion and Future Outlook

Substituted anilines remain a vibrant and indispensable area of chemical research. Continuous innovation in synthetic methodologies is enabling the creation of increasingly complex and diverse aniline derivatives with greater efficiency and sustainability. In medicinal chemistry, while the potential for toxicity necessitates careful design and evaluation, the aniline scaffold will undoubtedly continue to be a source of novel therapeutic agents. The strategic application of isosteric replacement and a deeper understanding of structure-toxicity relationships will be key to harnessing the full potential of this remarkable class of compounds. In materials science, the tunability of aniline-based polymers promises further advancements in electronics, sensing, and beyond. The comprehensive understanding of the synthesis, properties, and biological effects of substituted anilines is therefore essential for progress across a wide spectrum of scientific disciplines.

References

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  • (No author provided). (n.d.). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. Available at: [Link]

  • (No author provided). (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. Available at: [Link]

  • (No author provided). (n.d.). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Journal of Materials Chemistry B. Available at: [Link]

  • (No author provided). (n.d.). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2024, February 29). Aniline derivatives containing a cage monoterpenoid fragment at the nitrogen atom: synthesis and study of antibacterial properties. Available at: [Link]

  • (No author provided). (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry. Available at: [Link]

  • (No author provided). (2022, December 5). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. ACS Catalysis. Available at: [Link]

  • (No author provided). (2021, November 12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules. Available at: [Link]

  • (No author provided). (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of aniline and its metabolites. [Figure]. In Genotoxic Activities of Aniline and its Metabolites and Their Relationship to the Carcinogenicity of Aniline in the Spleen of Rats. Available at: [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. Available at: [Link]

  • DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available at: [Link]

  • (No author provided). (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available at: [Link]

  • (No author provided). (n.d.). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Available at: [Link]

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Isomers of ethyl-methyl-aniline and their characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of Ethyl-Methyl-Aniline: Characteristics, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-methyl-aniline, with the molecular formula C₉H₁₃N, represents a class of aromatic amines that exists as numerous structural isomers. These isomers, while sharing the same molecular weight, exhibit distinct physicochemical properties, spectroscopic signatures, and chemical reactivity.[1][2][3][4] This differentiation is critical in fields ranging from pharmaceutical synthesis to dye manufacturing, where the specific substitution pattern on the aniline core dictates the compound's utility and behavior. This guide provides a comprehensive exploration of the primary isomers of ethyl-methyl-aniline, focusing on N-ethyl-N-methylaniline and key ring-substituted variants. We will delve into their synthesis, characterization, applications, and safety considerations, offering field-proven insights and detailed experimental protocols to support researchers and development professionals.

Introduction and Isomer Classification

Aniline and its derivatives are foundational building blocks in modern organic chemistry.[5] The introduction of alkyl substituents, such as ethyl and methyl groups, creates a diverse family of isomers with tailored properties. The isomers of ethyl-methyl-aniline can be broadly categorized based on the location of these alkyl groups: substitution on the nitrogen atom of the amine group, or substitution on the aromatic benzene ring.

  • N-Substituted Isomers: In this class, both the ethyl and methyl groups are attached to the nitrogen atom, resulting in a tertiary amine. The sole isomer in this category is N-ethyl-N-methylaniline .

  • Ring-Substituted Isomers: Here, the ethyl and methyl groups are attached to the benzene ring at various positions (ortho, meta, para) relative to the primary or secondary amino group. This leads to a much larger number of potential isomers, including various ethyl-methylanilines (primary amines) and N-methyl-ethylanilines or N-ethyl-methylanilines (secondary amines).

The strategic choice of an isomer is often dictated by steric and electronic effects that influence its role in a synthetic pathway or its final application. For instance, steric hindrance from ortho-substituents can direct reactions to other sites or alter the binding affinity of a molecule in a biological system.

G cluster_main Isomeric Classes of Ethyl-Methyl-Aniline (C₉H₁₃N) cluster_n N-Alkylation cluster_ring Ring Alkylation C9H13N Ethyl-Methyl-Aniline Core Structure N_Substituted N-Substituted (Tertiary Amine) C9H13N->N_Substituted Ring_Substituted Ring-Substituted C9H13N->Ring_Substituted N_Example N-ethyl-N-methylaniline N_Substituted->N_Example Primary Primary Amines (Ethylmethylanilines) Ring_Substituted->Primary Secondary Secondary Amines (N-alkyl-ethylmethylanilines) Ring_Substituted->Secondary P_Ex1 P_Ex1 Primary->P_Ex1 e.g., 2-Ethyl-6-methylaniline S_Ex1 S_Ex1 Secondary->S_Ex1 e.g., N-methyl-3-ethylaniline

Caption: Classification of Ethyl-Methyl-Aniline Isomers.

In-Depth Profile: N-Ethyl-N-methylaniline

As a key tertiary amine, N-ethyl-N-methylaniline serves as a versatile intermediate and solvent.[5][6] Its lack of an N-H bond makes it resistant to reactions that target primary or secondary amines, a crucial feature in many synthetic designs.

Nomenclature and Physicochemical Properties
  • IUPAC Name: N-ethyl-N-methylaniline[2]

  • CAS Number: 613-97-8[2][7]

  • Synonyms: N-Methyl-N-ethylaniline, Ethylmethylaniline[2][7]

PropertyValueSource
Molecular FormulaC₉H₁₃N[2][7][8]
Molecular Weight135.21 g/mol [2][8]
AppearanceColorless to slightly yellow viscous liquid; turns brown on exposure to air[5]
Boiling Point201 °C[9]
Density~0.99 g/cm³[10]
SolubilityInsoluble in water; soluble in organic solvents[5]
logP2.66[9]
Synthesis Methodology

The synthesis of N-ethyl-N-methylaniline typically involves the sequential alkylation of aniline. The choice of alkylating agents and the order of their addition are critical to maximizing the yield of the desired tertiary amine while minimizing side products like N-methylaniline, N-ethylaniline, and N,N-diethyl or N,N-dimethylaniline.

This protocol describes a common laboratory-scale synthesis. The first step is the methylation of aniline, followed by ethylation.

Step 1: Synthesis of N-methylaniline

  • To a stirred solution of aniline and water in a reaction vessel, slowly add dimethyl sulfate dropwise while maintaining the temperature below 10°C with an ice bath.[11]

  • After the addition is complete, continue stirring for 1 hour at the same temperature.[11]

  • Slowly add a 30% sodium hydroxide solution dropwise to neutralize the reaction mixture and liberate the free amine.[11]

  • The organic layer, containing a mixture of N-methylaniline and other alkylated products, is separated. The aqueous layer can be extracted with a solvent like benzene or toluene to recover additional product.[11]

  • The combined organic phases are then purified, typically by fractional distillation, to isolate N-methylaniline.

Causality: The use of a base (NaOH) is essential to deprotonate the anilinium salt formed during the reaction, yielding the free amine. Low temperature control is crucial to manage the exothermic reaction and prevent over-alkylation.

Step 2: Ethylation of N-methylaniline to N-ethyl-N-methylaniline

  • The purified N-methylaniline is dissolved in a suitable solvent (e.g., ethanol or acetonitrile) in a flask equipped with a reflux condenser.

  • An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the solution.

  • A base, such as sodium carbonate or potassium carbonate, is added to act as an acid scavenger.

  • The mixture is heated to reflux and maintained for several hours until TLC or GC analysis indicates the consumption of the starting material.

  • After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure.

  • The resulting crude product is purified by vacuum distillation to yield pure N-ethyl-N-methylaniline.

G cluster_workflow Synthesis Workflow: N-ethyl-N-methylaniline A Aniline + Dimethyl Sulfate (Temp < 10°C) B Stir 1 hr, then add NaOH A->B C Phase Separation & Extraction B->C D Purification (Distillation) C->D E Intermediate: N-methylaniline D->E F N-methylaniline + Ethylation Agent (e.g., Ethyl Iodide) + Base E->F G Heat to Reflux F->G H Workup (Filtration, Evaporation) G->H I Purification (Vacuum Distillation) H->I J Final Product: N-ethyl-N-methylaniline I->J

Caption: General workflow for the two-step synthesis of N-ethyl-N-methylaniline.

Spectroscopic Characterization
  • ¹H NMR: The spectrum for N-ethyl-N-methylaniline shows characteristic signals for the ethyl group (a quartet around 3.36 ppm for the -CH₂- and a triplet around 1.08 ppm for the -CH₃) and a singlet for the N-methyl group around 2.86 ppm. The aromatic protons appear in the 6.6-7.2 ppm range.[12]

  • IR Spectroscopy: The infrared spectrum displays characteristic C-N stretching vibrations and aromatic C-H and C=C stretching bands. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms it as a tertiary amine.[7]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern is also characteristic, often involving the loss of methyl or ethyl radicals.

Applications and Toxicology

N-ethyl-N-methylaniline is an important intermediate in the synthesis of dyes, agrochemicals, and other organic products.[5] Its derivatives are used in various industrial applications.

Toxicology: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Exposure can potentially damage the central nervous system and may lead to liver and kidney issues.[5] It is a methemoglobin-forming agent, similar to aniline, which impairs the oxygen-carrying capacity of the blood.[13][14] Standard safety protocols, including the use of gloves, safety goggles, and adequate ventilation, are mandatory when handling this chemical.[15]

In-Depth Profile: 2-Ethyl-6-methylaniline

This isomer is a sterically hindered primary amine, a structural motif that is highly valuable in ligand synthesis for catalysis and in preventing unwanted side reactions at the amine group.

Nomenclature and Physicochemical Properties
  • IUPAC Name: 2-ethyl-6-methylaniline[1]

  • CAS Number: 24549-06-2[16][17]

  • Synonyms: 6-Ethyl-2-methylaniline, 6-Ethyl-o-toluidine[18]

PropertyValueSource
Molecular FormulaC₉H₁₃N[1][17]
Molecular Weight135.21 g/mol [16][17]
AppearanceClear liquid with a pungent odor[1][19]
Boiling Point231 °C (lit.)[16]
Melting Point-33 °C (lit.)[16]
Density0.969 g/cm³ at 20°C[19]
SolubilityInsoluble in water[1][20]
Flash Point105 °C[16]
Synthesis Methodology

The synthesis of sterically hindered anilines like 2-ethyl-6-methylaniline often involves building the substitution pattern on the ring prior to the introduction of the amine group (or its precursor, a nitro group).

  • Alkylation: Start with a suitable precursor like m-xylene. Perform a Friedel-Crafts ethylation using an ethyl halide (e.g., ethyl bromide) and a Lewis acid catalyst (e.g., AlCl₃). This step requires careful control of conditions to achieve the desired regioselectivity.

  • Nitration: The resulting 1-ethyl-3,5-dimethylbenzene is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, yielding 2-ethyl-6-methyl-nitrobenzene. The directing effects of the alkyl groups guide the position of nitration.

  • Reduction: The nitro group is reduced to a primary amine. A common and effective method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using metals in acid (e.g., Sn/HCl or Fe/HCl) can be employed.

  • Purification: The final product, 2-ethyl-6-methylaniline, is isolated by extraction and purified by vacuum distillation.

Causality: The multi-step approach is necessary because direct alkylation of aniline would primarily occur at the nitrogen atom. By constructing the carbon skeleton first, then introducing the nitrogen functionality via nitration/reduction, the desired ring-substituted isomer is achieved with high fidelity.

Applications and Toxicology

Due to its hindered nature, 2-ethyl-6-methylaniline is a precursor for specialized ligands in coordination chemistry and for active pharmaceutical ingredients (APIs) where this specific substitution pattern is required. It is also a high-volume chemical, indicating significant industrial use.[19]

Toxicology: This compound is harmful if swallowed, inhaled, or in contact with skin.[17][21] It can cause irritation to the skin, eyes, and respiratory tract.[17][19] Overexposure may lead to methemoglobinemia, characterized by symptoms of oxygen deprivation such as dizziness, headache, and cyanosis (bluish skin).[19] Combustion produces toxic oxides of nitrogen.[1][19][20]

Comparative Analysis of Other Key Isomers

Several other isomers have distinct properties and applications.

IsomerCAS NumberKey Characteristics & ApplicationsToxicological Notes
N-Ethyl-3-methylaniline 102-27-2Light amber liquid.[22] Used as a dye and photographic chemical intermediate.[15][22] Synthesized from m-toluidine and ethanol.[22]Toxic if swallowed, in contact with skin, or if inhaled.[22] Can cause methemoglobinemia and hemolytic anemia.[23]
3-Ethyl-5-methylaniline 7544-53-8Primarily used as an intermediate in the synthesis of dyes, pigments, agrochemicals (herbicides, pesticides), and some APIs.[24]Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
4-Ethyl-2-methylaniline 71757-56-7A benzenamine derivative with limited readily available data, primarily used in research and chemical synthesis.[3][25]Hazard data is not widely available, but it should be handled with the same precautions as other aniline derivatives.[25]
3-Ethyl-4-methylaniline N/AValued as a building block in synthetic organic chemistry, particularly for dyes (via azo coupling) and potentially for pharmaceuticals and agrochemicals.[26]Specific data is sparse; assume toxicity similar to other isomers.

Conclusion

The isomers of ethyl-methyl-aniline provide a clear example of how subtle changes in molecular structure lead to significant differences in chemical identity and industrial utility. For the medicinal chemist, materials scientist, or process chemist, a thorough understanding of the synthesis, characterization, and safety profiles of each specific isomer is not merely academic but a prerequisite for successful and safe innovation. From the versatile tertiary amine N-ethyl-N-methylaniline to the sterically defined 2-ethyl-6-methylaniline, each compound offers a unique set of properties that can be leveraged to create complex molecules, high-performance dyes, and targeted agrochemicals. The detailed protocols and comparative data in this guide serve as a foundational resource for professionals navigating the rich chemistry of these important aniline derivatives.

References

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An In-depth Technical Guide to Quantum Chemical Calculations for Methylaniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methylaniline in Modern Chemistry

Methylaniline and its isomers (N-methylaniline, o-toluidine, m-toluidine, and p-toluidine) are foundational scaffolds in a vast array of chemical applications, from the synthesis of dyes and agrochemicals to their crucial role as intermediates in pharmaceutical development.[1][2][3] The subtle shifts in the position of a methyl group or its placement on the nitrogen atom dramatically alter the electronic and steric properties of the aniline core.[4][5] These alterations directly influence the molecule's reactivity, intermolecular interactions, and ultimately, its efficacy and function in a larger system. For researchers in drug development and materials science, a precise understanding of these properties at a sub-atomic level is not just beneficial—it is essential for rational design and innovation.

Quantum chemical calculations provide a powerful in-silico lens to dissect these molecular intricacies. By solving approximations of the Schrödinger equation, we can reliably predict a molecule's three-dimensional structure, vibrational modes, electronic landscape, and reactivity, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide serves as a technical deep-dive into the application of Density Functional Theory (DFT) for the comprehensive analysis of methylaniline compounds, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and reproducible workflow.

I. Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the choice of the theoretical method and the basis set. This combination determines the quality of the compromise between computational cost and accuracy.

A. The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

For molecules the size of methylaniline, Density Functional Theory (DFT) offers the optimal balance of accuracy and computational efficiency. Unlike the more computationally expensive Hartree-Fock (HF) theory, which neglects electron correlation, DFT incorporates it through the use of an exchange-correlation functional.[6][7][8] This makes it particularly well-suited for describing the electronic structure of aromatic systems.

Among the plethora of available functionals, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has consistently been shown to provide reliable results for the geometries and vibrational frequencies of organic molecules, including aniline derivatives.[6][7][8] It combines the strengths of both HF and DFT by mixing a portion of the exact HF exchange with DFT exchange and correlation. For more refined electronic property predictions, especially those involving non-covalent interactions or excited states, other functionals like the Minnesota family (e.g., M06-2X) or long-range corrected functionals (e.g., CAM-B3LYP) might be considered.[9][10] However, for a general-purpose, high-quality analysis of methylaniline's ground-state properties, B3LYP remains the gold standard.

B. Describing the Electrons: The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation. A larger basis set provides more flexibility for the electrons to distribute themselves in space, leading to a more accurate description of the molecule's electronic structure, but at a higher computational cost.[11][12][13]

For systems like methylaniline, the Pople-style basis set, 6-311++G(d,p) , is a highly recommended choice.[6][7] Let's break down what this notation means:

  • 6-311G : This indicates a triple-zeta basis set, meaning that each atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution compared to a double-zeta set (e.g., 6-31G).[11]

  • ++ : These two plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, excited states, and non-covalent interactions, as they allow for the description of electron density far from the nucleus.[11][13]

  • (d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy (non-hydrogen) atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.[13]

The combination of a hybrid functional like B3LYP with a flexible, polarized, and diffuse basis set like 6-311++G(d,p) establishes a robust and reliable level of theory for the comprehensive study of methylaniline compounds.[6][7][14]

II. The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive computational study of a methylaniline isomer using the Gaussian software package, a widely used program in computational chemistry.[10][15]

A. Step 1: Molecular Structure Input and Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.

Methodology:

  • Build the Initial Structure : Using a molecular modeling program like GaussView, build the desired methylaniline isomer (e.g., N-methylaniline).[15]

  • Set up the Calculation : In the Gaussian calculation setup, specify the following:

    • Job Type : Opt (Optimization). This instructs the program to find the geometry that minimizes the molecule's energy.[16][17]

    • Method : Select DFT and choose the B3LYP functional.

    • Basis Set : Select 6-311++G(d,p).

    • Charge and Multiplicity : For a neutral methylaniline molecule, the charge is 0 and the spin multiplicity is 1 (singlet).

  • Submit and Monitor : Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is found.[18]

Trustworthiness Check : A successful optimization is indicated in the output file by the convergence of four criteria to "YES" and the message "Normal termination of Gaussian."[18] This confirms that the algorithm has found a point where the forces on the atoms are effectively zero.

B. Step 2: Vibrational Frequency Analysis

Once a stationary point is found, it is crucial to confirm that it is a true energy minimum and not a saddle point (a transition state). This is achieved through a frequency calculation.

Methodology:

  • Use the Optimized Geometry : The frequency calculation must be performed on the optimized geometry from the previous step.

  • Set up the Calculation :

    • Job Type : Freq (Frequency). Often, optimization and frequency calculations are run together as a single job (Opt Freq).[16][17]

    • Method and Basis Set : Use the exact same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

  • Analyze the Output :

    • Imaginary Frequencies : A true minimum energy structure will have zero imaginary frequencies.[18][19] The presence of one imaginary frequency indicates a transition state.

    • Vibrational Spectra : The output will contain the calculated infrared (IR) and Raman vibrational frequencies and their intensities, which can be compared with experimental spectra for validation.[6][7][8]

    • Thermochemistry : The frequency calculation also provides important thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[16]

C. Step 3: Analysis of Electronic Properties

With a validated minimum energy structure, we can now probe the electronic properties that govern the molecule's reactivity and interactions.

1. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[20]

  • HOMO : Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[20]

  • LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[20]

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited and therefore more reactive.[20][21]

In the context of drug design, the HOMO and LUMO energies are critical for predicting how a molecule will interact with a biological target. Ideal HOMO energies for drug candidates often fall in the -5.5 to -6.2 eV range, while LUMO energies are typically between -2.5 to -0.5 eV.[22]

2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a color-coded map of the electrostatic potential on the molecule's surface.[23][24][25] It provides a powerful visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • Red Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In methylaniline, this is typically around the nitrogen atom and the π-system of the aromatic ring.[23][26]

  • Blue Regions : Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. This is often found around the hydrogen atoms of the amine group.[26]

3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[27][28] It examines hyperconjugative interactions, which are stabilizing charge transfers from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. For example, it can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring, a key factor in the reactivity of anilines.

III. Data Presentation and Visualization

To facilitate the interpretation and comparison of the calculated data, a structured presentation is essential.

A. Tabulated Quantitative Data

The following table provides an illustrative example of the kind of data that can be generated for the isomers of methylaniline.

PropertyN-Methylaniline2-Methylaniline3-Methylaniline4-MethylanilineMethod
Total Energy (Hartree) -326.12345-326.12567-326.12589-326.12612B3LYP/6-311++G(d,p)
Dipole Moment (Debye) 1.151.451.501.55B3LYP/6-311++G(d,p)
EHOMO (eV) -5.85-5.92-5.90-5.88B3LYP/6-311++G(d,p)
ELUMO (eV) -0.95-0.98-0.97-0.96B3LYP/6-311++G(d,p)
ΔE (HOMO-LUMO Gap) (eV) 4.904.944.934.92B3LYP/6-311++G(d,p)

Note: The values presented are hypothetical and for illustrative purposes only.

B. Visualization of Workflows and Concepts

Visual diagrams are crucial for conveying complex workflows and relationships. The following diagrams are generated using the Graphviz DOT language.

G cluster_0 Computational Workflow Build\nStructure Build Structure Geometry\nOptimization Geometry Optimization Build\nStructure->Geometry\nOptimization B3LYP/ 6-311++G(d,p) Frequency\nCalculation Frequency Calculation Geometry\nOptimization->Frequency\nCalculation Verify Minimum Electronic\nProperty Analysis Electronic Property Analysis Frequency\nCalculation->Electronic\nProperty Analysis

Caption: A streamlined workflow for quantum chemical calculations.

G cluster_1 Key Electronic Properties HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) HOMO->LUMO Energy Gap (ΔE) = Reactivity MEP MEP (Reactivity Sites) NBO NBO (Delocalization) Validated\nStructure Validated Structure Validated\nStructure->HOMO Validated\nStructure->LUMO Validated\nStructure->MEP Validated\nStructure->NBO

Caption: Interrelation of key electronic properties derived from the validated structure.

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a robust, reliable, and deeply insightful framework for the study of methylaniline compounds. This guide has outlined a comprehensive, self-validating protocol that enables researchers to move from a basic molecular structure to a detailed understanding of its geometric, vibrational, and electronic properties. By leveraging these computational tools, scientists in drug discovery and materials science can make more informed decisions, accelerating the pace of innovation and enabling the rational design of next-generation molecules.

References

  • ResearchGate. (n.d.). a Molecular electrostatic potential maps of both N,N-dimethylaniline... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized geometries of aniline, N-methylaniline and their hydrogen... [Image]. Retrieved from [Link]

  • Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FT-Raman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92. [Link]

  • Karabacak, M., Karagöz, D., & Kurt, M. (2009). FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1076–1083. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential map (in a.u.) of the title compound... [Image]. Retrieved from [Link]

  • IJSEAS. (n.d.). FT-IR and FT-Raman Spectral Investigation of p-toluidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated interaction models of methylanilinium-ion-substituted... [Image]. Retrieved from [Link]

  • Karabacak, M., Karagöz, D., & Kurt, M. (2009). FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1076-83. [Link]

  • Stanton, J. F., et al. (2019). New insights into the dissociation dynamics of methylated anilines. Nature Communications, 10(1), 1184. [Link]

  • ResearchGate. (n.d.). B3LYP optimised structure of 4-nitro- N -methylaniline. Retrieved from [Link]

  • ResearchGate. (2019). How do we choose basis set and DFT functional for structure optimization? Retrieved from [Link]

  • ThaiJo. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Retrieved from [Link]

  • ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? Retrieved from [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • ResearchGate. (2019). DFT investigation of role of N – H⋯O and N – H⋯π interactions in the stabilization of the hydrogen bonded complexes of anisole with aromatic amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set? Retrieved from [Link]

  • ResearchGate. (n.d.). HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. Retrieved from [Link]

  • YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1113-1120. [Link]<1113::AID-QUA60>3.0.CO;2-9

  • DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. Retrieved from [Link]

  • YouTube. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. Retrieved from [Link]

  • YouTube. (2021). Gaussian Opt+Freq Output Tour and Pro Tips 5382 2021 Lecture. Retrieved from [Link]

  • Barrett Research Group, University of Pennsylvania. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

  • YouTube. (2022). Computational Chemistry Gaussian Optimization & Frequency Tutorial. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylaniline. PubChem Compound Database. Retrieved from [Link]

  • Gross, K. C., Seybold, P. G., Peralta-Inga, Z., Murray, J. S., & Politzer, P. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(20), 6919–6925. [Link]

  • Förstel, M., et al. (2022). A chemical link between methylamine and methylene imine and implications for interstellar glycine formation. Nature Communications, 13(1), 2618. [Link]

  • Bouklah, M., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 26345. [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 4-Ethyl-2-methylaniline in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical behavior and reaction mechanisms of 4-Ethyl-2-methylaniline, a substituted aromatic amine of significant interest in synthetic chemistry and drug development. By examining its electronic and steric properties, we will elucidate its reactivity in key chemical transformations, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: Understanding the Molecular Architecture of this compound

This compound, with the chemical formula C9H13N, is an aromatic amine characterized by a benzene ring substituted with an amino group (-NH2), a methyl group (-CH3) at the ortho position, and an ethyl group (-CH3CH2) at the para position.[1][2] This specific arrangement of substituents dictates its unique chemical properties and reactivity. The amino group, being a strong activating group, along with the electron-donating alkyl groups, renders the aromatic ring highly susceptible to electrophilic attack. However, the interplay of electronic and steric effects of the substituents also introduces subtleties in its reaction mechanisms and product regioselectivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 71757-56-7[2]
Molecular Formula C9H13N[1]
Molecular Weight 135.21 g/mol [1]
LogP 2.72[2]
Topological Polar Surface Area 26.02 Ų[2]

The Guiding Principles: Electronic and Steric Influences on Reactivity

The reaction mechanisms of this compound are fundamentally governed by the electronic and steric effects exerted by its substituents.

  • Electronic Effects: The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles.[3] The methyl and ethyl groups are also electron-donating through an inductive effect, further enhancing the ring's reactivity.[4]

  • Steric Effects: The methyl group at the ortho position to the amino group introduces steric hindrance.[4] This bulkiness can impede the approach of electrophiles to the adjacent ortho position, influencing the regioselectivity of substitution reactions.[5] The ethyl group at the para position has a less direct steric impact on the positions adjacent to the amino group.

The combination of these effects makes this compound a highly reactive molecule with predictable, yet nuanced, behavior in various chemical transformations.

Mechanism of Action in Key Chemical Reactions

Electrophilic Aromatic Substitution: A Tale of Directing Influences

In electrophilic aromatic substitution (EAS) reactions, the substituents on the aniline ring direct the incoming electrophile to specific positions. The amino group is a strong ortho, para-director.[4] However, in this compound, the positions ortho and para to the amino group are already substituted by the methyl and ethyl groups, respectively. This leaves the remaining ortho position (position 6) and the meta positions (positions 3 and 5) as potential sites for substitution.

The combined electron-donating effects of the amino, methyl, and ethyl groups strongly activate the ring towards electrophilic attack. The directing influence of these groups can be predicted by considering their relative activating strengths and steric hindrance. The amino group is the most powerful activating group, followed by the alkyl groups. Therefore, the positions ortho and para to the amino group experience the greatest increase in electron density.

In the case of this compound, the position para to the amino group is occupied by the ethyl group. The two ortho positions are position 2 (occupied by the methyl group) and position 6 (unoccupied). The incoming electrophile will preferentially attack the most activated and sterically accessible positions. The primary directing influence comes from the strongly activating amino group, which directs ortho and para. Since the para position is blocked, substitution is directed to the ortho positions. The methyl group at position 2 will sterically hinder attack at that position to some extent, but more significantly, it will also direct incoming electrophiles to its own ortho and para positions.

Considering the cumulative directing effects:

  • The amino group strongly directs to positions 2 and 6 (ortho) and 4 (para - blocked).

  • The methyl group at position 2 directs to positions 1 (blocked), 3 (meta to amino), and 5 (meta to amino).

  • The ethyl group at position 4 directs to positions 3 and 5 (ortho to ethyl, meta to amino).

The most activated positions are ortho to the powerful amino group. Therefore, electrophilic substitution is most likely to occur at position 6 . Substitution at positions 3 and 5, which are meta to the amino group but ortho to the alkyl groups, is also possible but generally less favored.

Caption: General workflow for electrophilic aromatic substitution on this compound.

Diazotization and Azo Coupling: Formation of Chromophoric Systems

Aromatic primary amines readily undergo diazotization in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form diazonium salts.[6] This reaction proceeds through the formation of a nitrosonium ion (NO+) electrophile, which attacks the nucleophilic nitrogen of the amino group.[7]

The resulting diazonium salt of this compound is a versatile intermediate. The diazonium group (-N2+) is an excellent leaving group and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions.[6]

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols or other anilines.[8][9] The coupling typically occurs at the para position of the coupling partner, unless it is blocked, in which case ortho coupling is observed.[9] The resulting azo compounds possess an extended conjugated system and are often colored, forming the basis of many azo dyes.[10]

Diazotization_Coupling start This compound reagents1 NaNO2, HCl 0-5 °C start->reagents1 diazonium 4-Ethyl-2-methylbenzenediazonium chloride reagents1->diazonium Diazotization reagents2 Coupling Partner (e.g., Phenol) diazonium->reagents2 product Azo Dye reagents2->product Azo Coupling

Sources

Methodological & Application

Synthetic Strategies for 4-Ethyl-2-methylaniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

4-Ethyl-2-methylaniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of various organic molecules of interest in the pharmaceutical, agrochemical, and dye industries. Its specific substitution pattern offers a unique scaffold for the development of complex chemical entities. This document provides a detailed overview of two primary synthetic pathways for the preparation of this compound, designed to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge for its synthesis. The presented protocols are based on established organic chemistry principles and analogous procedures reported in the literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValue
CAS Number 71757-56-7[1][2]
Molecular Formula C₉H₁₃N[2]
Molecular Weight 135.21 g/mol [2]
Appearance Not explicitly stated, likely a liquid
Boiling Point Not explicitly stated
Solubility Expected to be soluble in common organic solvents

Synthetic Pathway I: Nitration of 3-Ethyltoluene and Subsequent Reduction

This classical two-step approach is a reliable method for the synthesis of this compound, starting from the readily available 3-ethyltoluene. The strategy involves the regioselective nitration of the aromatic ring, followed by the reduction of the introduced nitro group to the desired amine.

Mechanism and Rationale

The nitration of 3-ethyltoluene is an electrophilic aromatic substitution reaction. The directing effects of the two alkyl substituents on the benzene ring are crucial for the regioselectivity of this step. Both the methyl and ethyl groups are ortho-, para-directing and activating. The position para to the ethyl group is sterically hindered by the adjacent methyl group. The position ortho to the ethyl group and para to the methyl group (C4) is the most favored for substitution due to a combination of electronic and steric factors. The subsequent reduction of the nitro group is a standard transformation that can be achieved by various reducing agents.

Synthetic Pathway I 3-Ethyltoluene 3-Ethyltoluene 4-Nitro-1-ethyl-3-methylbenzene 4-Nitro-1-ethyl-3-methylbenzene 3-Ethyltoluene->4-Nitro-1-ethyl-3-methylbenzene HNO₃, H₂SO₄ This compound This compound 4-Nitro-1-ethyl-3-methylbenzene->this compound Reduction (e.g., Fe/HCl)

Caption: Overall workflow for the synthesis of this compound via nitration and reduction.

Experimental Protocol

Part A: Nitration of 3-Ethyltoluene

This protocol is adapted from general procedures for the nitration of substituted aromatic compounds.

Materials:

  • 3-Ethyltoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid (e.g., 25 mL) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Once the nitrating mixture has been prepared and cooled, add 3-ethyltoluene (e.g., 0.2 mol) dropwise from the dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-nitro-1-ethyl-3-methylbenzene.

  • The product can be purified by vacuum distillation or column chromatography if necessary.

Part B: Reduction of 4-Nitro-1-ethyl-3-methylbenzene

This protocol is a standard method for the reduction of aromatic nitro compounds.

Materials:

  • 4-Nitro-1-ethyl-3-methylbenzene (from Part A)

  • Iron powder (or Tin(II) chloride)

  • Concentrated Hydrochloric Acid

  • Ethanol (or other suitable solvent)

  • Sodium Hydroxide solution (e.g., 10 M)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add 4-nitro-1-ethyl-3-methylbenzene (e.g., 0.1 mol) and ethanol (e.g., 100 mL).

  • Add iron powder (e.g., 0.3 mol) to the mixture.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (e.g., 5 mL) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the iron residues.

  • Make the filtrate alkaline by the addition of a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be purified by vacuum distillation.

Data Summary
ParameterNitration of 3-EthyltolueneReduction of Nitro-intermediate
Key Reagents HNO₃, H₂SO₄Fe, HCl
Temperature 0-5 °CReflux
Reaction Time 2-3 hours2-4 hours
Typical Yield Moderate to HighHigh
Purification Vacuum Distillation/ChromatographyVacuum Distillation

Synthetic Pathway II: Direct Alkylation of o-Toluidine

This pathway involves the direct introduction of an ethyl group onto the aromatic ring of o-toluidine. Friedel-Crafts alkylation of anilines can be challenging due to the interaction of the amino group with the Lewis acid catalyst. However, under specific conditions, particularly with protection of the amino group or by using specific catalytic systems, this transformation can be achieved. An industrially relevant method involves high-temperature, high-pressure alkylation using ethene and a triethylaluminum catalyst for the synthesis of the related 2-methyl-6-ethylaniline, suggesting the feasibility of direct C-alkylation[3]. A laboratory-scale adaptation would likely involve a more conventional Friedel-Crafts approach with a protected aniline.

Mechanism and Rationale

The direct ethylation of o-toluidine is an electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group. To avoid N-alkylation and catalyst poisoning, the amino group is first protected, for example, by acetylation to form 2-methylacetanilide. The acetamido group is still ortho-, para-directing but less activating than the amino group. The subsequent Friedel-Crafts ethylation with an ethylating agent (e.g., ethyl bromide) and a Lewis acid catalyst (e.g., AlCl₃) will preferentially occur at the sterically less hindered para-position. Finally, deprotection of the acetamido group yields the desired this compound.

Synthetic Pathway II o-Toluidine o-Toluidine 2-Methylacetanilide 2-Methylacetanilide o-Toluidine->2-Methylacetanilide Acetic Anhydride 4-Ethyl-2-methylacetanilide 4-Ethyl-2-methylacetanilide 2-Methylacetanilide->4-Ethyl-2-methylacetanilide Ethyl Bromide, AlCl₃ This compound This compound 4-Ethyl-2-methylacetanilide->this compound Acid or Base Hydrolysis

Caption: Workflow for the synthesis of this compound via protection, alkylation, and deprotection of o-toluidine.

Experimental Protocol

Part A: Acetylation of o-Toluidine

This is a standard procedure for the protection of an amino group.

Materials:

  • o-Toluidine[4]

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve o-toluidine (e.g., 0.1 mol) in glacial acetic acid (e.g., 20 mL).

  • Cool the solution in an ice bath and slowly add acetic anhydride (e.g., 0.11 mol) with stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into cold water (e.g., 200 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-methylacetanilide.

Part B: Friedel-Crafts Ethylation of 2-Methylacetanilide

This protocol is an adaptation of the general Friedel-Crafts alkylation.

Materials:

  • 2-Methylacetanilide (from Part A)

  • Ethyl Bromide

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (or Carbon Disulfide)

  • Hydrochloric Acid (dilute)

  • Ice bath

Procedure:

  • In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride (e.g., 0.12 mol) in anhydrous dichloromethane (e.g., 50 mL).

  • Cool the suspension in an ice bath and add a solution of 2-methylacetanilide (e.g., 0.1 mol) in anhydrous dichloromethane (e.g., 30 mL) dropwise with stirring.

  • After the addition, add ethyl bromide (e.g., 0.11 mol) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and carefully hydrolyze it by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain crude 4-ethyl-2-methylacetanilide.

Part C: Hydrolysis of 4-Ethyl-2-methylacetanilide

This is a standard deprotection step.

Materials:

  • 4-Ethyl-2-methylacetanilide (from Part B)

  • Concentrated Hydrochloric Acid (or Sodium Hydroxide solution)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the crude 4-ethyl-2-methylacetanilide (from Part B), ethanol (e.g., 50 mL), and concentrated hydrochloric acid (e.g., 25 mL).

  • Heat the mixture under reflux for 2-4 hours.

  • Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to give crude this compound.

  • Purify the product by vacuum distillation.

Data Summary
ParameterAcetylationFriedel-Crafts EthylationHydrolysis
Key Reagents Acetic AnhydrideEthyl Bromide, AlCl₃HCl or NaOH
Temperature 0 °C to RT0 °C to RefluxReflux
Reaction Time ~1 hour3-5 hours2-4 hours
Typical Yield HighModerateHigh
Purification CrystallizationColumn ChromatographyVacuum Distillation

Conclusion

Both synthetic pathways presented offer viable routes to this compound. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The nitration-reduction pathway is a robust and well-established method in aromatic chemistry. The direct alkylation route, while potentially more atom-economical, requires careful control of reaction conditions to ensure regioselectivity and avoid side reactions. Researchers are encouraged to perform small-scale optimization experiments to achieve the best results for their specific applications.

References

  • Chemsrc. This compound | CAS#:71757-56-7. Available from: [Link]

  • Chemistry Online. Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. Available from: [Link]

  • PubChem. This compound | C9H13N | CID 19035152. Available from: [Link]

  • PrepChem.com. Synthesis of 4-ethyl-2-nitroaniline. Available from: [Link]

  • SYNTHETIKA. 2-Methylaniline (o-Toluidine). Available from: [Link]

  • Google Patents. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available from: [Link]

  • Organic Syntheses. m-Toluidine, N-ethyl-. Available from: [Link]

  • Quora. How to create a 3-ethylaniline from a benzene ring. Available from: [Link]

  • Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]

  • Wikipedia. o-Toluidine. Available from: [Link]

  • Organic Syntheses. N-ETHYL-p-CHLOROANILINE. Available from: [Link]

  • PubChem. 2-Ethyl-6-methylaniline | C9H13N | CID 32485. Available from: [Link]

  • Journal of the Chemical Society (Resumed). The nitration of dimethylaniline to tetryl, 2 : 4 : 6 : N-tetranitro-methylaniline. The course of the reaction. Available from: [Link]

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The Versatile Role of 4-Ethyl-2-methylaniline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Key Aromatic Amine

4-Ethyl-2-methylaniline, a substituted aromatic amine, has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its unique substitution pattern, featuring both an ethyl and a methyl group on the aniline ring, imparts specific steric and electronic properties that are astutely exploited by synthetic chemists. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and materials science. We will delve into its critical role as a precursor for vibrant azo dyes, a foundational scaffold for bioactive molecules in the pharmaceutical and agrochemical sectors, and as a monomer in the synthesis of functional polymers.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any synthetic protocol.

PropertyValueReference
CAS Number 71757-56-7[1][2][3][4]
Molecular Formula C₉H₁₃N[2][3][4]
Molecular Weight 135.21 g/mol [2][3][4]
Appearance Not specified, likely a liquid at room temperature
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available

Safety Precautions:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] May cause damage to organs through prolonged or repeated exposure.

  • Irritation: Causes skin and serious eye irritation.[5]

  • Carcinogenicity: Suspected of causing cancer.[5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5]

Handling Recommendations:

  • Work in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]

  • In case of exposure, seek immediate medical attention and consult the relevant safety data sheets for aniline derivatives.

Application in the Synthesis of Azo Dyes: A Chromophoric Cornerstone

The primary and most well-established application of aromatic amines like this compound is in the synthesis of azo dyes. The presence of the amino group allows for its facile conversion into a diazonium salt, a highly reactive electrophile that can undergo coupling reactions with electron-rich aromatic compounds to form the characteristic -N=N- azo linkage, the chromophore responsible for the vibrant colors of these dyes.

The substitution on the aniline ring of this compound can influence the color and properties of the resulting dye by modifying the electronic distribution within the conjugated system.

Mechanism: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound proceeds via a two-step mechanism:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or another aromatic amine. The substitution typically occurs at the para-position of the coupling agent.

Caption: General workflow for the synthesis of an azo dye from this compound.

Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol details the synthesis of a vibrant orange-red azo dye.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

  • Buchner funnel and filter paper

  • Beakers and magnetic stirrer

Procedure:

Part 1: Diazotization of this compound

  • In a 100 mL beaker, carefully dissolve 1.35 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. Gentle warming may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is an exothermic reaction.

  • After the addition is complete, continue stirring the mixture in the ice bath for 10-15 minutes. The resulting clear solution contains the 4-Ethyl-2-methylbenzenediazonium chloride.

Part 2: Azo Coupling

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with several portions of cold distilled water to remove any unreacted salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product with a sharp melting point.

  • Allow the purified crystals to air dry.

Application in Pharmaceutical and Agrochemical Synthesis

The structural motif of this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential biological activity. The amino group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks.

While specific blockbuster drugs or pesticides directly derived from this compound are not prominently featured in the initial search results, the broader class of substituted anilines is fundamental to medicinal and agricultural chemistry. For instance, related chloro-substituted methylanilines are known precursors to herbicides. The principles of molecular design suggest that the unique substitution pattern of this compound can be leveraged to fine-tune the pharmacological or pesticidal properties of a lead compound.

Synthetic Strategy: Building Complexity from a Simple Amine

One common strategy involves the use of this compound in multi-step syntheses. For example, it can be a starting material in the construction of heterocyclic systems, which are prevalent in many pharmaceutical and agrochemical agents. The Gould-Jacobs reaction, which is used to synthesize quinolines from anilines, is a prime example of how this building block can be utilized.[6] Quinolines are a class of heterocyclic compounds with a broad range of biological activities, including antimicrobial and anti-inflammatory properties.[6]

Caption: A potential synthetic pathway for bioactive molecules using this compound.

Application in Polymer Chemistry: A Monomer for Functional Materials

Substituted anilines, including N-alkylanilines, are known to be used in the synthesis of conductive polymers.[7] While specific research on the polymerization of this compound was not found in the initial searches, the principles of oxidative chemical polymerization of aniline and its derivatives can be applied. The resulting polymer, poly(this compound), would be expected to possess interesting electronic and physical properties, influenced by the ethyl and methyl substituents. These substituents can enhance the solubility of the polymer in organic solvents, a common challenge with unsubstituted polyaniline, thereby improving its processability for various applications such as sensors, anti-corrosion coatings, and electronic devices.

Protocol: Oxidative Polymerization of this compound (Proposed)

This protocol is a proposed method based on the known oxidative polymerization of other substituted anilines.

Materials:

  • This compound

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric Acid (HCl)

  • Methanol

  • Ammonia solution

  • Distilled Water

  • Beakers and magnetic stirrer

Procedure:

  • In a 250 mL beaker, dissolve 1.35 g (0.01 mol) of this compound in 100 mL of 1 M HCl. Stir until a clear solution is obtained and cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 2.28 g (0.01 mol) of ammonium persulfate in 50 mL of cold 1 M HCl.

  • Slowly add the ammonium persulfate solution to the stirred aniline solution. The reaction mixture should gradually change color, indicating the onset of polymerization.

  • Continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer with 1 M HCl, followed by distilled water, and then methanol to remove any unreacted monomer and oligomers.

  • To obtain the de-doped (insulating) form, the polymer can be treated with a dilute ammonia solution.

  • Finally, wash the polymer with distilled water until the filtrate is neutral and dry the product under vacuum at 60 °C.

Conclusion

This compound is a chemical intermediate with significant and diverse applications in organic synthesis. Its utility spans from the creation of vibrant azo dyes to its potential as a building block for complex pharmaceuticals, agrochemicals, and functional polymers. The protocols and insights provided in this guide are intended to empower researchers and developers to harness the full synthetic potential of this versatile molecule. As with any chemical process, a strong foundation in synthetic methodology, coupled with a commitment to safety, is essential for successful and innovative research.

References

  • Chemsrc. This compound | CAS#:71757-56-7. [Link]

  • PubChem. This compound. [Link]

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  • Studylib. Methyl Orange Synthesis: Diazotization/Diazo Coupling Experiment. [Link]

  • Svetogorov, A. A., et al. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1775–1779. (2020). [Link]

  • Khan, K. M., et al. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3420-3448. (2013). [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. [Link]

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Application Notes and Protocols: 4-Ethyl-2-methylaniline as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[2][3] The fundamental chemistry of azo dye synthesis involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1][2]

4-Ethyl-2-methylaniline, an aromatic amine, serves as a valuable intermediate in the synthesis of specialized azo dyes. The presence of both an ethyl and a methyl group on the aniline ring influences the electronic and steric properties of the resulting diazonium salt, which in turn affects the color and fastness properties of the final dye. These substituents can enhance the dye's solubility in organic solvents and polymers, making it suitable for applications beyond traditional textile dyeing.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a dye intermediate. It offers detailed protocols for the synthesis of azo dyes, explains the underlying chemical principles, and discusses the characterization of the resulting products.

Chemical Properties and Safety Considerations

Before proceeding with any experimental work, it is crucial to understand the chemical properties and potential hazards associated with this compound and related compounds.

This compound

  • CAS Number: 71757-56-7[4][5]

  • Molecular Formula: C9H13N[5]

  • Appearance: Typically a liquid.

  • Hazards: Aromatic amines can be harmful if swallowed, in contact with skin, or if inhaled.[6][7] They may cause skin and eye irritation.[6][8] It is suspected of causing cancer.[8]

General Safety Precautions for Aromatic Amines and Diazonium Salts:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.[6][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][8]

  • Handling Diazonium Salts: Diazonium salts are often unstable and can be explosive when dry.[1] They should be prepared in solution at low temperatures (0-5 °C) and used immediately without isolation.[1][9]

Core Synthesis Pathway: From Amine to Azo Dye

The synthesis of an azo dye from this compound follows a well-established two-stage reaction sequence: diazotization and azo coupling.[2]

Synthesis_Workflow Amine This compound Diazonium 4-Ethyl-2-methylbenzenediazonium Salt Amine->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye Product Diazonium->AzoDye Azo Coupling (pH dependent) CouplingAgent Coupling Agent (e.g., Naphthol derivative) CouplingAgent->AzoDye

Caption: General workflow for synthesizing an azo dye from this compound.

Part 1: Diazotization of this compound

Principle: Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[10] This reaction is carried out by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[10] The reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1][9]

Detailed Protocol:

  • Preparation of the Amine Solution:

    • In a beaker, add a specific molar quantity of this compound.

    • Add a 2.5 to 3 molar equivalent of concentrated hydrochloric acid. The excess acid is crucial to maintain a low pH, preventing the diazonium salt from coupling with the unreacted amine.

    • Add distilled water and stir until the amine salt is fully dissolved.

    • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.[11]

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring.[11] Maintain the temperature below 5 °C throughout the addition.

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the reaction goes to completion.

    • The resulting solution contains the 4-ethyl-2-methylbenzenediazonium chloride and should be kept cold and used immediately in the subsequent coupling reaction.[1][11]

Part 2: Azo Coupling Reaction

Principle: The azo coupling reaction is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile and attacks an activated aromatic ring of a coupling agent.[12] Common coupling agents are phenols and aromatic amines. The position of the attack is typically at the para position to the activating group of the coupling agent, unless this position is already occupied, in which case ortho coupling occurs.[12] The pH of the reaction medium is a critical factor; phenols couple under slightly alkaline conditions, while amines couple under slightly acidic conditions.[13]

Detailed Protocol (Example with 2-Naphthol as Coupling Agent):

  • Preparation of the Coupling Agent Solution:

    • Dissolve a molar equivalent of the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.[11] This deprotonates the hydroxyl group of the naphthol, making it a more potent nucleophile.

    • Cool this solution to 0-5 °C in an ice-water bath.

  • Coupling Reaction:

    • With continuous and efficient stirring, slowly add the freshly prepared, cold diazonium salt solution to the cold coupling agent solution.

    • A brightly colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling agent used. For instance, coupling with 2-naphthol typically yields an orange to red dye.[12]

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification of the Azo Dye:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the solid dye with cold water to remove any unreacted salts and other water-soluble impurities.

    • The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

    • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized Azo Dye

To confirm the structure and purity of the synthesized azo dye, a combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations
UV-Visible Spectroscopy To determine the maximum absorption wavelength (λmax) and molar absorptivity.A strong absorption band in the visible region (typically 400-600 nm), which is characteristic of the extended conjugation of the azo compound.[14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify key functional groups.Characteristic peaks for the N=N stretch (azo group) around 1400-1450 cm⁻¹, as well as vibrations corresponding to the aromatic rings and other functional groups present in the molecule.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed molecular structure.Signals corresponding to the protons and carbons of the aromatic rings, the ethyl and methyl groups, and any other substituents. The chemical shifts and coupling patterns provide definitive structural information.[17][18]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the azo dye, confirming its identity.[17][19]

Mechanism Deep Dive: The Chemistry of Color

The vibrant colors of azo dyes arise from their extended conjugated systems, which include the aromatic rings and the central -N=N- azo group.[12] This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule can absorb light in the visible region of the electromagnetic spectrum, and the color we perceive is the complement of the color absorbed.

The specific color of the dye can be fine-tuned by altering the substituents on the aromatic rings. Electron-donating groups (like alkyl groups, -NH₂, -OH) and electron-withdrawing groups (like -NO₂, -CN) can modify the electronic properties of the conjugated system, leading to a shift in the absorption maximum (λmax).[15] For example, introducing electron-donating groups generally causes a bathochromic (red) shift, resulting in a deeper color.[15]

Azo_Coupling_Mechanism cluster_diazonium Electrophile cluster_naphtholate Nucleophile cluster_intermediate Sigma Complex (Intermediate) cluster_product Product Ar-N≡N⁺ Ar-N≡N⁺ SigmaComplex [Intermediate Complex] Ar-N≡N⁺->SigmaComplex Attack at para-position Naphtholate Naphtholate Anion Naphtholate->SigmaComplex AzoDye Azo Dye SigmaComplex->AzoDye Proton loss & Aromatization

Caption: Electrophilic aromatic substitution mechanism of azo coupling.

Conclusion

This compound is a versatile intermediate for the synthesis of monoazo dyes. The protocols outlined in this guide provide a robust framework for the preparation and characterization of these compounds. By understanding the underlying principles of diazotization and azo coupling, researchers can rationally design and synthesize novel azo dyes with tailored properties for a wide range of applications, from advanced materials to biomedical diagnostics. Adherence to strict safety protocols is paramount when working with aromatic amines and diazonium salts.

References

  • Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds: An Extensive Review. (n.d.). Google Scholar.
  • Eltaboni, F., & El-Kashlan, H. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-333. Retrieved January 7, 2026, from [Link]

  • Berradi, M., Hsissou, R., Allaoui, M., El Bachiri, A., El Harfi, A., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03223. Retrieved January 7, 2026, from [Link]

  • Sharma, P., Kumar, V., & Singh, D. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(42), 27244-27274. Retrieved January 7, 2026, from [Link]

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2023). MDPI. Retrieved January 7, 2026, from [Link]

  • Azo coupling. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Wang, L., Wang, D., & Wang, Y. (2018). Copper-catalyzed O-arylation of phenols with diazonium salts. Organic & Biomolecular Chemistry, 16(33), 6039-6042. Retrieved January 7, 2026, from [Link]

  • Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. (n.d.). IJRSR Journal. Retrieved January 7, 2026, from [Link]

  • A diazonium salt reacts with a phenol to give an azo dye. This reaction is known as. (n.d.). Allen. Retrieved January 7, 2026, from [Link]

  • COUPLING REACTIONS OF DIAZONIUM SALTS. (2021, March 2). YouTube. Retrieved January 7, 2026, from [Link]

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  • Synthesis and Characterization of Some New Azo-imine Dyes and their Applications. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

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  • The Synthesis of Azo Dyes. (n.d.). University of Toronto. Retrieved January 7, 2026, from [Link]

  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Electronic absorption spectra of azo dyes (4a–4f) at room temperature... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

  • The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. (2024, April 2). LinkedIn. Retrieved January 7, 2026, from [Link]

  • SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOGICAL ACTIVITY. (2019). Plant Archives, 19(2), 3747-3752. Retrieved January 7, 2026, from [Link]

  • chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (n.d.). ijorar.org. Retrieved January 7, 2026, from [Link]

  • Synthesis and characterization of new azo dye ligand derived from 4,4′- sulfonyl dianiline and 4-methy imidazole and its binuclear complexes with Ni(II), Pd(II), Ag(I) and Au(III). (n.d.). Der Pharma Chemica. Retrieved January 7, 2026, from [Link]

  • Wang, Y., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(49), 34651-34659. Retrieved January 7, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Journal of Cardiovascular Disease Research. Retrieved January 7, 2026, from [Link]

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  • Methyl Orange Synthesis of Azo Dyes. (n.d.). Rajdhani College. Retrieved January 7, 2026, from [Link]

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Application Notes & Protocols: The Role of Substituted Anilines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide on the role of substituted anilines, specifically 4-ethyl-2-methylaniline and its isomers, as critical intermediates in the synthesis of agrochemicals. We will focus on the chloroacetamide class of herbicides, using the industrially significant synthesis of Metolachlor as a prime example to illustrate the underlying chemical principles, synthetic strategies, and detailed experimental protocols.

Introduction: The Significance of Substituted Anilines in Herbicide Chemistry

Substituted anilines are foundational chemical building blocks in the organic synthesis of a vast array of industrial and pharmaceutical products.[1][2] In the agrochemical sector, they are indispensable precursors for several classes of herbicides. While the user specified this compound (CAS 71757-56-7)[3][4], it is its isomer, 2-ethyl-6-methylaniline (MEA) (CAS 24549-06-2), that is the more prominent and widely documented intermediate for synthesizing major chloroacetamide herbicides like Metolachlor and Butachlor.[5][6][7] This guide will use the synthesis derived from 2-ethyl-6-methylaniline as a representative workflow, as the synthetic principles are broadly applicable across different isomers of ethyl-methylaniline.

The chloroacetamide herbicides are a major class of selective, pre-emergence herbicides used to control annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton.[8][9] Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for seedling shoot and root growth, thereby preventing weed emergence.[10][11] The specific substitutions on the aniline ring are critical for the molecule's herbicidal activity, selectivity, and environmental persistence.

Part I: General Synthetic Strategy for Chloroacetamide Herbicides

The synthesis of N-aryl chloroacetamides from substituted anilines is a well-established chemical transformation. The core of this synthesis is the formation of an amide bond between the nitrogen atom of the aniline and a chloroacetyl group.

Causality of the Synthetic Approach:

  • The Anilino Core: The substituted aniline provides the foundational structure. The nature and position of the alkyl groups (e.g., ethyl and methyl) on the aromatic ring create steric hindrance around the nitrogen atom. This steric bulk is a key determinant of the herbicide's biological activity and selectivity, as it influences how the final molecule binds to its target enzyme in the weed.[9]

  • Chloroacetylation: The introduction of the N-chloroacetyl group is the toxophore—the part of the molecule responsible for its biological activity. The reactive chlorine atom is crucial for the molecule's ability to alkylate and thereby inhibit the target enzyme (elongase) in the VLCFA pathway.[12][13] The reaction is typically carried out using chloroacetyl chloride, a highly reactive acylating agent, in the presence of a base to neutralize the HCl byproduct.[14][15]

SubstitutedAniline Substituted Aniline (e.g., 2-Ethyl-6-methylaniline) Intermediate N-Substituted Intermediate (e.g., Amine or Imine) SubstitutedAniline->Intermediate Alkylation / Condensation Acylation Chloroacetylation (+ Chloroacetyl Chloride) Intermediate->Acylation Reacts with Herbicide Final Chloroacetamide Herbicide (e.g., Metolachlor) Acylation->Herbicide Forms

Caption: General synthetic workflow for chloroacetamide herbicides.

Part II: Application Profile - Synthesis of Metolachlor

Metolachlor is a widely used chloroacetamide herbicide that exemplifies this synthetic strategy.[9] Its production begins with 2-ethyl-6-methylaniline (MEA).

The Two-Stage Synthesis Involves:

  • Reductive Amination/Alkylation: MEA is first reacted with another molecule to form a more complex secondary amine intermediate. In the classic synthesis of metolachlor, this involves a condensation reaction with methoxyacetone to form an imine, which is then hydrogenated to the corresponding secondary amine.[9][16] This step introduces the N-(1-methoxypropan-2-yl) group.

  • Chloroacetylation: The resulting N-substituted aniline intermediate is then acylated with chloroacetyl chloride to yield the final metolachlor product.[13][16]

MEA 2-Ethyl-6-methylaniline (MEA) Step1 Step 1: Reductive Amination (Condensation + Hydrogenation) MEA->Step1 Methoxyacetone Methoxyacetone Methoxyacetone->Step1 Intermediate N-(2-ethyl-6-methylphenyl)- (1-methoxypropan-2-yl)amine Step1->Intermediate Step2 Step 2: Acylation Intermediate->Step2 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Step2 Metolachlor Metolachlor Step2->Metolachlor

Caption: Two-stage synthesis workflow for Metolachlor.

Part III: Detailed Synthesis Protocol for Metolachlor

This protocol is adapted from established industrial synthesis methods.[16][17] It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.

Materials and Reagents:

  • 2-Ethyl-6-methylaniline (MEA)

  • Methoxyacetone

  • Hydrogenation Catalyst (e.g., Palladium on Carbon, Raney Nickel)[16]

  • Organic Solvent (e.g., Toluene, Methanol)

  • Hydrogen Gas Source

  • Chloroacetyl Chloride

  • Acid Scavenger/Base (e.g., Potassium Hydroxide, Triethylamine)

  • Deionized Water

  • Drying Agent (e.g., Anhydrous Sodium Sulfate)

Protocol Step 1: Reductive Amination to form N-(2-ethyl-6-methylphenyl)-(1-methoxypropan-2-yl)amine

Rationale: This step builds the specific N-alkyl side chain required for Metolachlor's activity. A two-step, one-pot reaction (condensation followed by hydrogenation) is efficient. The choice of catalyst is critical for achieving high yield and selectivity in the hydrogenation of the imine intermediate.

  • Reaction Setup: In a suitable hydrogenation reactor, dissolve 2-ethyl-6-methylaniline (1.0 eq) and methoxyacetone (1.1 eq) in an organic solvent such as toluene.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., a combination of palladium on carbon and Raney nickel) to the mixture under an inert atmosphere.[16]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level. Heat the reaction mixture to between 30-90°C.[16] The reaction is exothermic and may require cooling to maintain the target temperature.

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake or using techniques like GC-MS to confirm the disappearance of the starting material and the imine intermediate.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, N-(2-ethyl-6-methylphenyl)-(1-methoxypropan-2-yl)amine, is typically used in the next step without further purification.

Protocol Step 2: Chloroacetylation to form Metolachlor

Rationale: This is the final step to install the herbicidally active chloroacetamide group. The reaction is highly exothermic and requires careful temperature control to prevent side reactions. An acid scavenger is essential to neutralize the HCl generated, driving the reaction to completion.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the crude intermediate from Step 1 (1.0 eq) and a base like potassium hydroxide (1.0 eq) in toluene.[16]

  • Cooling: Cool the mixture to approximately -10°C to 0°C using an ice-salt or dry ice-acetone bath. [CRITICAL STEP] Maintaining a low temperature is crucial to control the reactivity of chloroacetyl chloride.

  • Acylating Agent Addition: Add chloroacetyl chloride (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the reaction by TLC or HPLC until the starting amine is consumed.

  • Quenching & Work-up: Carefully quench the reaction by adding process water.[16] Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Purification: Wash the organic layer with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Metolachlor.

  • Final Product: The crude product can be further purified by vacuum distillation or chromatography if high purity is required for analytical standards.

Safety Note: 2-ethyl-6-methylaniline is toxic if inhaled and harmful if swallowed or in contact with skin.[18][19] Chloroacetyl chloride is highly corrosive and a lachrymator. All manipulations must be performed in a fume hood.

Part IV: Data Presentation & Characterization

The following table summarizes typical quantitative data for the synthesis of Metolachlor.

ParameterReactant/ProductMolar Mass ( g/mol )Stoichiometric RatioTypical YieldPurity (GC)
Step 1 2-Ethyl-6-methylaniline135.211.0--
Methoxyacetone88.111.1--
Amine Intermediate207.32->95% (crude)~97%
Step 2 Amine Intermediate207.321.0--
Chloroacetyl Chloride112.941.0--
Metolachlor 283.80 ->92% [16]>98% [16]

Product Validation: The structure and purity of the synthesized Metolachlor should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Gas Chromatography (GC): To determine the purity of the final product.

Part V: Mechanism of Herbicidal Action

Understanding the mode of action is critical for the development of new herbicides and for managing weed resistance.

  • Target Site: Chloroacetamides do not inhibit a single enzyme but rather a complex of enzymes known as elongases, which are responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs > 18 carbons).[10][20]

  • Biochemical Impact: VLCFAs are essential components of cell membranes, cuticular waxes, and suberin. By inhibiting their synthesis, Metolachlor disrupts cell division and membrane integrity in the growing shoots and roots of emerging seedlings.[21][22]

  • Physiological Symptoms: This disruption prevents the weed seedling from breaking through the soil surface. Affected plants that do emerge are often stunted, with malformed leaves and shoots, and they die shortly after germination.[21]

AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS LCFA Long-Chain Fatty Acids (C16-C18) FAS->LCFA Elongase VLCFA Elongase Complex LCFA->Elongase VLCFA Very-Long-Chain Fatty Acids (VLCFA > C18) Elongase->VLCFA Products Cuticular Waxes, Cell Membranes, Suberin VLCFA->Products Metolachlor Metolachlor Metolachlor->Elongase INHIBITS Growth Normal Seedling Growth Products->Growth

Caption: Site of action for Metolachlor in the plant VLCFA biosynthesis pathway.

Conclusion

This compound and, more significantly, its isomer 2-ethyl-6-methylaniline, are pivotal intermediates in the agrochemical industry. They serve as the structural backbone for the highly effective chloroacetamide class of herbicides. The synthesis of Metolachlor from 2-ethyl-6-methylaniline showcases a robust and efficient chemical process involving reductive amination and chloroacetylation. The precise molecular architecture afforded by these aniline precursors is directly linked to the final product's ability to inhibit VLCFA synthesis in weeds, providing a clear example of how fundamental organic chemistry translates into vital crop protection technologies.

References

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Patil, S. V., et al. (n.d.). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Organic Chemistry Division, National Chemical Laboratory. Retrieved from [Link]

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  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Chinese Chemical Society. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 10. Synthesis of metolachlor (44) and (S)-metolachlor (47). Retrieved from [Link]

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  • Google Patents. (n.d.). CN105461580A - Synthesis method of metolachlor.
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  • ResearchGate. (1990). (PDF) Overview of Herbicide Mechanisms of Action. Retrieved from [Link]

  • Rishu International. (n.d.). Methyl Ethyl Aniline ( 2, 6 MEA). Retrieved from [Link]

  • Google Patents. (n.d.). CN101565387B - Preparation method of N-methylene-2-methyl-6-ethylaniline.
  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
  • ResearchGate. (2010). (PDF) Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Journal of Environmental Science and Health, Part B. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Retrieved from [Link]

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Application Notes and Protocols: 4-Ethyl-2-methylaniline as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aniline Scaffold

Substituted anilines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Their utility stems from the nucleophilic amino group and the tunable electronic and steric properties of the aromatic ring, which allow for diverse chemical transformations and modulation of pharmacological activity. 4-Ethyl-2-methylaniline, in particular, offers a unique substitution pattern that can influence molecular conformation, lipophilicity, and metabolic stability, making it a valuable starting material for drug discovery programs. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and scaffolds.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is critical for reaction design and process development.

PropertyValueSource
CAS Number 71757-56-7[2]
Molecular Formula C₉H₁₃N[3]
Molecular Weight 135.21 g/mol [3]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Solubility Sparingly soluble in water, soluble in common organic solvents

Core Reactivity and Synthetic Applications

The primary amino group and the substituted aromatic ring of this compound are the main sites of reactivity, enabling a variety of synthetic transformations. The ethyl and methyl groups provide steric hindrance and electronic effects that can be exploited to achieve regioselectivity in certain reactions.

N-Acylation: Formation of Amide Intermediates

The acylation of anilines is a fundamental reaction in pharmaceutical synthesis to introduce amide functionalities, which are common in drug molecules. This reaction can also serve as a protecting group strategy for the amine.[4]

Protocol: Synthesis of N-(4-ethyl-2-methylphenyl)acetamide

This protocol describes the synthesis of the acetylated derivative of this compound, a common intermediate.

Reaction Scheme:

acylation cluster_reactants Reactants cluster_product Product aniline This compound reaction + aniline->reaction anhydride Acetic Anhydride anhydride->reaction acetamide N-(4-ethyl-2-methylphenyl)acetamide reaction->acetamide Pyridine or NaOAc CH₂Cl₂ or Acetic Acid

A descriptive caption for the diagram.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Pyridine (catalytic amount) or Sodium Acetate (1.2 eq)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Rationale: The base (pyridine or sodium acetate) neutralizes the acetic acid byproduct, driving the reaction to completion. The workup procedure removes unreacted starting materials and byproducts.

Synthesis of Quinolone Scaffolds

Quinolones are a prominent class of heterocyclic compounds with a wide range of biological activities, including antibacterial and anticancer properties.[5] The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines from anilines.[1]

Protocol: Synthesis of 7-Ethyl-5-methyl-4-hydroxyquinoline

This protocol outlines the synthesis of a quinolone derivative from this compound.

Experimental Workflow:

quinolone_synthesis start This compound + Diethyl 2-(ethoxymethylene)malonate step1 Condensation (Heat, neat) start->step1 intermediate Anilinomethylenemalonate Intermediate step1->intermediate step2 Intramolecular Cyclization (High-boiling solvent, e.g., Diphenyl ether) intermediate->step2 quinolone_ester Ethyl 7-ethyl-5-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate step2->quinolone_ester step3 Hydrolysis (NaOH) then Acidification (HCl) quinolone_ester->step3 step4 Decarboxylation (Heat) step3->step4 product 7-Ethyl-5-methyl-4-hydroxyquinoline step4->product

Gould-Jacobs reaction workflow.

Materials:

  • This compound (1.0 eq)

  • Diethyl 2-(ethoxymethylene)malonate (1.05 eq)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: Gently heat a mixture of this compound (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq). The reaction is often exothermic. Maintain the temperature at around 100-110 °C for 1-2 hours.

  • Cyclization: Add the resulting intermediate to preheated diphenyl ether (at ~250 °C). The cyclization is usually rapid. After a short period (15-30 minutes), cool the reaction mixture.

  • Purification of the Ester: The cyclized product, a quinolone ester, often precipitates upon cooling. It can be collected by filtration and washed with a non-polar solvent like hexanes to remove the diphenyl ether.

  • Hydrolysis: Suspend the crude quinolone ester in an aqueous solution of sodium hydroxide (e.g., 10%) and heat at reflux until the solid dissolves.

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated HCl. The resulting carboxylic acid may precipitate. Heat the acidic mixture to induce decarboxylation, which is often accompanied by effervescence.

  • Isolation: Cool the mixture and collect the precipitated 7-ethyl-5-methyl-4-hydroxyquinoline by filtration. Wash with water and dry. Further purification can be achieved by recrystallization from ethanol.

Causality: The initial condensation forms an enamine intermediate.[1] The high temperature in the cyclization step provides the activation energy for the intramolecular Friedel-Crafts-type reaction. Subsequent hydrolysis and decarboxylation are standard procedures to obtain the final 4-hydroxyquinolone.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of complex diarylamines and N-aryl heterocycles.[6] This reaction is particularly useful for coupling anilines with aryl halides or triflates.

Protocol: Synthesis of N-Aryl-4-ethyl-2-methylaniline

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Logical Relationship Diagram:

buchner_hartwig cluster_inputs Reaction Components cluster_output Desired Outcome aniline This compound reaction Buchwald-Hartwig Amination aniline->reaction aryl_halide Aryl Bromide aryl_halide->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction ligand Phosphine Ligand (e.g., XPhos) ligand->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction product N-Aryl-4-ethyl-2-methylaniline reaction->product

Components of the Buchwald-Hartwig amination.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expertise-Driven Choices: The choice of ligand (e.g., XPhos) is crucial for the efficiency of the catalytic cycle, particularly for sterically hindered anilines.[7] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. The reaction must be conducted under inert conditions to prevent oxidation of the palladium catalyst and the phosphine ligand.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of structures relevant to pharmaceutical research. The protocols provided herein for N-acylation, quinolone synthesis, and Buchwald-Hartwig amination serve as a foundation for researchers to explore the potential of this starting material in their drug discovery and development efforts. The specific substitution pattern of this compound can impart favorable properties to the resulting molecules, making it a strategic choice for the design of novel therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Ethyl-N-methylaniline. National Center for Biotechnology Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Acetyl-N-methylaniline: Your Key Intermediate for Dye Synthesis. [Link]

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  • Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. New 4,4′-methylenedianiline monobactame compounds: Synthesis, antioxidant and antimicrobial activities evaluation. [Link]

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  • PubMed. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. [Link]

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Application Notes and Protocols for Reactions with 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-methylaniline is a substituted aniline derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both ethyl and methyl groups on the aromatic ring, offers steric and electronic properties that can be exploited in the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes and laboratory protocols for two key classes of reactions involving this compound: diazotization followed by azo coupling, and the Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
CAS Number 71757-56-7[1]
Appearance Not specified, likely a liquid
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available
Solubility Insoluble in water, soluble in organic solventsGeneral aniline properties
Safety and Handling

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes skin and serious eye irritation.[2][3]

  • May cause respiratory irritation.

  • Suspected of causing genetic defects and cancer.[3]

  • May cause damage to organs through prolonged or repeated exposure.

  • Toxic to aquatic life with long-lasting effects.[3]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Clothing: Wear a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.

Protocol 1: Diazotization of this compound and Azo Coupling with 2-Naphthol

This protocol details the synthesis of an azo dye, a reaction fundamental to the colorant industry and useful in the synthesis of various functional molecules. The process involves two main stages: the formation of a diazonium salt from this compound, followed by an electrophilic aromatic substitution reaction with an activated aromatic compound, in this case, 2-naphthol.

Scientific Principle

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, to form diazonium salts.[4] These salts are electrophilic and can react with electron-rich aromatic compounds (coupling components) such as phenols and anilines to form brightly colored azo compounds. The reaction is typically carried out at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose, leading to the evolution of nitrogen gas.[5]

Experimental Workflow

Diazotization_Azo_Coupling cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Part C: Isolation and Purification A Dissolve this compound in HCl/H₂O B Cool to 0-5 °C (Ice Bath) A->B C Add NaNO₂ solution dropwise B->C D Maintain temperature and stir C->D G Slowly add diazonium salt solution to 2-Naphthol solution D->G Diazonium Salt Solution E Dissolve 2-Naphthol in NaOH solution F Cool to 0-5 °C (Ice Bath) E->F F->G H Observe color change and precipitation I Stir for 30 min at low temperature H->I J Filter the precipitate (Büchner funnel) I->J K Wash with cold water J->K L Recrystallize from Ethanol/Water K->L

Caption: Workflow for the synthesis of an azo dye from this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound135.211.35 g10.0
Concentrated HCl36.463.0 mL~36
Sodium Nitrite (NaNO₂)69.000.76 g11.0
2-Naphthol144.171.44 g10.0
Sodium Hydroxide (NaOH)40.000.80 g20.0
Deionized Water18.02As needed-
Ethanol46.07As needed-
Ice-As needed-
Step-by-Step Protocol

Part A: Preparation of the Diazonium Salt

  • In a 100 mL beaker, add 1.35 g (10.0 mmol) of this compound to 20 mL of deionized water.

  • Slowly add 3.0 mL of concentrated hydrochloric acid while stirring. The aniline salt may precipitate.

  • Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate 50 mL beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition. This is a critical step to prevent the decomposition of the unstable diazonium salt.

  • After the addition is complete, stir the resulting solution for an additional 15 minutes at 0-5 °C. The solution should be clear to slightly yellow.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate (typically red or orange) should form immediately. The alkaline conditions are necessary for the coupling reaction with the phenol.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction.

Part C: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of cold deionized water until the filtrate is neutral.

  • Air-dry the crude product.

  • For purification, recrystallize the azo dye from an appropriate solvent system, such as an ethanol/water mixture.

Protocol 2: Buchwald-Hartwig Amination with this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This protocol describes the coupling of this compound with an aryl halide, a reaction of significant importance in medicinal chemistry and materials science for the synthesis of complex arylamines.

Scientific Principle

The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst.[7] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[8]

Catalytic Cycle

Buchwald_Hartwig cluster_cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OA_complex->Amine_adduct + HNR'R'' - X⁻ Amido_complex [Ar-Pd(II)(NR'R'')L₂] Amine_adduct->Amido_complex + Base - Base-H⁺ Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromoanisole (Aryl Halide)187.04187 mg1.0
This compound135.21162 mg1.2
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.02 (2 mol%)
XPhos (Ligand)476.6519.1 mg0.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Toluene (anhydrous)92.145 mL-
Step-by-Step Protocol
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the palladium(0) catalyst is oxygen-sensitive.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add 4-bromoanisole (187 mg, 1.0 mmol) followed by this compound (162 mg, 1.2 mmol) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired N-aryl amine.

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: 4,4'-Methylenebis(2-ethylaniline). Retrieved from a representative TCI Chemicals SDS.[3]

  • Fisher Scientific. (2009). Safety Data Sheet: Benzenamine, 2-ethyl-6-methyl-. Retrieved from a representative Fisher Scientific SDS.[1]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Safety Data Sheet: 4,4'-Methylenebis(2-ethyl-6-methylaniline). Retrieved from a representative TCI Chemicals SDS.[2]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved from [Link][8]

  • NCERT. (n.d.). Amines. Retrieved from a representative NCERT chemistry textbook.

  • Slideshare. (n.d.). Diazotisation reaction and synthesis of azodyes. Retrieved from a representative educational presentation.[9]

  • Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes. Retrieved from a representative educational document.[10]

  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021, September 15). Retrieved from a representative educational document.[5]

Sources

Application Notes and Protocols for the Analytical Detection of 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-Ethyl-2-methylaniline. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the detection of this compound in various matrices. The methodologies detailed herein leverage modern chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high sensitivity and selectivity. This guide emphasizes the causality behind experimental choices, providing a framework for method development, validation, and troubleshooting.

Introduction to this compound and its Analytical Importance

This compound, a substituted aniline derivative, is a chemical intermediate of interest in various industrial and research applications. Its detection and quantification are crucial for process monitoring, quality control, and safety assessment. The chemical properties of this compound, such as its basicity and moderate polarity, present specific challenges and opportunities for analytical method development.

Chemical and Physical Properties of this compound: [1][2]

PropertyValue
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
CAS Number 71757-56-7[1]
Boiling Point Not explicitly available, but expected to be similar to related anilines.
Solubility Expected to have limited solubility in water and good solubility in organic solvents.

Given its structure, this compound is amenable to analysis by both HPLC and GC techniques. However, direct GC analysis of anilines can sometimes be challenging due to their polarity, which may lead to poor peak shape.[3] Derivatization is a common strategy to improve the chromatographic behavior of such compounds in GC analysis.[3][4]

Analytical Methodologies: A Comparative Overview

The choice between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of moderately polar compounds like this compound. It offers the advantage of direct analysis without the need for derivatization. Detection is typically performed using a UV detector, or for higher sensitivity and selectivity, a mass spectrometer (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. For polar analytes like anilines, derivatization is often employed to increase volatility and improve peak symmetry.[3][4]

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a general HPLC method that can be adapted and validated for the analysis of this compound. The proposed method is based on reverse-phase chromatography, which is well-suited for separating aniline derivatives.[5][6]

Rationale for Method Selection

Reverse-phase HPLC is chosen for its robustness and wide applicability. A C18 column is a good starting point for method development due to its hydrophobic stationary phase, which provides good retention for aromatic compounds like this compound. The mobile phase composition can be tuned to achieve optimal separation from other matrix components. For mass spectrometry detection, volatile buffers like formic acid or ammonium formate are essential.[5][7]

Experimental Protocol: HPLC-UV/MS

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to >11 with 1.0 M NaOH. Extract the sample with a suitable organic solvent such as methylene chloride or ethyl acetate.[8] The basic pH ensures that the aniline is in its free base form, which is more soluble in organic solvents.

    • Solid-Phase Extraction (SPE): For complex matrices like biological fluids or environmental samples, SPE can provide a cleaner extract. A mixed-mode cation exchange sorbent can be effective for retaining the basic aniline compound.[9][10]

    • The extracted sample should be evaporated to dryness and reconstituted in the mobile phase.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic amines.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA gradient elution will likely be necessary to ensure good peak shape and separation. Formic acid is a volatile modifier suitable for MS detection.[5]
Gradient Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.This is a starting point and should be optimized based on the retention time of the analyte and the complexity of the sample matrix.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
UV Detection 240 nmThe optimal wavelength should be determined by acquiring a UV spectrum of this compound.
MS Detection (Optional) Electrospray Ionization (ESI) in Positive ModeAnilines readily form [M+H]⁺ ions in positive ESI.
  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which should be confirmed by spiking the sample with a known standard.

    • For quantitative analysis, generate a calibration curve using a series of standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For highly complex matrices or when very low detection limits are required, a GC-MS method with derivatization is recommended. Derivatization improves the volatility and thermal stability of the aniline, leading to better chromatographic performance.[3][4]

The Imperative of Derivatization

Direct injection of this compound into a GC system can result in tailing peaks due to the interaction of the polar amine group with active sites in the injector and on the column. Acylation of the amine group with a reagent like trifluoroacetic anhydride (TFAA) replaces the active hydrogen with a non-polar group, mitigating these issues.[3]

Experimental Protocol: GC-MS with Derivatization

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization workflow.

Step-by-Step Protocol:

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction as described in the HPLC section.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue.[4]

    • Cap the vial and heat at 60 °C for 30 minutes.[3]

    • After cooling, evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent like ethyl acetate for GC-MS analysis.[3]

  • GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column 5% diphenyl - 95% dimethylpolysiloxane (e.g., HP-5ms, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard non-polar column suitable for a wide range of organic compounds.[8]
Inlet Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Oven Temperature Program Initial: 80 °C, hold for 1 minRamp: 10 °C/min to 280 °C, hold for 5 minThis program should be optimized to achieve good separation of the target analyte from any interfering peaks.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas compatible with mass spectrometry.
Ion Source Temperature 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 50-400To capture the molecular ion and characteristic fragment ions of the derivatized analyte.
Selected Ion Monitoring (SIM) To be determined based on the mass spectrum of the derivatized standard.For enhanced sensitivity in quantitative analysis.[8]
  • Data Analysis:

    • The derivatized this compound will have a higher molecular weight and likely a different fragmentation pattern than the underivatized compound. The mass spectrum of a derivatized standard should be acquired to identify the characteristic ions for SIM analysis.

    • Quantification is performed by creating a calibration curve with derivatized standards.

Method Validation and Quality Control

For both HPLC and GC-MS methods, it is imperative to perform a thorough method validation to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Quality control samples (blanks, duplicates, and spiked samples) should be included in each analytical batch to monitor the performance of the method.[8]

Safety Precautions

This compound and its related compounds should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before handling this chemical.[11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]

Conclusion

The analytical methods presented in this guide provide a robust framework for the detection and quantification of this compound. The choice between HPLC and GC-MS will be dictated by the specific requirements of the analysis. Proper method development, validation, and adherence to quality control procedures are essential for obtaining accurate and reliable results. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers and scientists to successfully implement these methods in their laboratories.

References

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Retrieved from [Link]

  • BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • Dasgupta, A., & Spies, J. (2001). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • Dasgupta, A., & Spies, J. (2001). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative.
  • Chemsrc. (2025). This compound | CAS#:71757-56-7. Retrieved from [Link]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4,4'-Methylenebis(2-ethyl-6-methylaniline).
  • ChemicalBook. (2025). 4-Ethylaniline - Safety Data Sheet.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4,4'-Methylenebis(2-ethylaniline).
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  • SIELC Technologies. (n.d.). Separation of 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Direct Interface GC/MS Method.
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  • Innoteg. (n.d.). Solid Phase Extraction (SPE).
  • YouTube. (2022, October 3). Liquid-Liquid Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • Google Patents. (n.d.). US1908951A - Method of separating alkyl anilines.
  • MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). 4-METHYL-N-n-OCTYLANILINE AS AN EMERGING EXTRACTANT FOR THE LIQUID-LIQUID EXTRACTION OF TOXIC METAL LIKE LEAD(II) TO REDUCE ITS.
  • ResearchGate. (n.d.). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
  • Google Patents. (n.d.). US2507755A - Preparation of alkyl anilines.
  • MDPI. (n.d.). Materials for Solid-Phase Extraction of Organic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
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  • ResearchGate. (2025, August 6). Spectrophotometric Determination of Aniline in Polluted Surface Water and Wastewater – Improved Reagents in Test Kit Format.
  • Allen. (n.d.). What should be the required structure for this compound.
  • PubMed. (n.d.). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions].
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  • AZoM. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
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The Strategic Role of 4-Ethyl-2-methylaniline in the Synthesis of High-Performance Specialty Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 4-Ethyl-2-methylaniline as a foundational precursor for a range of specialty polymers. While not typically directly incorporated into the polymer backbone, its true value lies in its facile conversion to the sterically hindered diamine, 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA). The presence of the ethyl and methyl groups ortho to the amine functionalities in MMEA introduces significant steric hindrance, which strategically modulates reactivity and imparts unique properties to the final polymeric materials. This guide will detail the synthesis of MMEA from this compound and its subsequent application as a chain extender in polyurethanes, a curing agent for epoxy resins, and a monomer for high-performance polyimides and bismaleimides. The protocols provided are designed to be self-validating, with a focus on the causal relationships between molecular structure, reaction conditions, and the final polymer properties.

Introduction: The Unseen Influence of Ortho-Alkylation

In the landscape of high-performance polymers, the judicious selection of monomers is paramount to achieving desired thermal, mechanical, and chemical resistance properties. This compound, a substituted aromatic amine, serves as a critical starting material for the synthesis of specialty diamines that are instrumental in the production of advanced polymers. The strategic placement of ethyl and methyl groups ortho to the amine function is not a trivial structural feature. This substitution pattern is the cornerstone of its utility, leading to the formation of the sterically hindered diamine MMEA. This steric bulk around the reactive amine groups slows down reaction kinetics, providing longer pot life and better processability in thermosetting systems, and influences the chain packing and morphology in thermoplastics, ultimately enhancing the performance of the resulting polymers.[1]

This document will elucidate the pathway from this compound to advanced polymeric systems, providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage this versatile precursor.

From Precursor to Polymer Building Block: Synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA)

The primary application of this compound in specialty polymers is through its conversion to the diamine 4,4'-Methylenebis(2-ethyl-6-methylaniline). This diamine is a key building block for various polymer systems.

Synthesis Principle

The synthesis of MMEA from this compound is an electrophilic aromatic substitution reaction. An aldehyde, typically formaldehyde (or its polymer paraformaldehyde), is used to create a methylene bridge between two molecules of this compound. The reaction is acid-catalyzed, which activates the formaldehyde and facilitates the attack of the electron-rich aniline ring. The ortho-alkyl groups direct the substitution to the para position relative to the amine group.

Experimental Protocol: Synthesis of MMEA

This protocol is adapted from analogous syntheses of sterically hindered methylene-bridged anilines.[2][3]

Materials:

  • This compound (≥98%)

  • Paraformaldehyde (95%)

  • Hydrochloric acid (36-38%)

  • Sodium hydroxide

  • Deionized water

  • Argon or Nitrogen gas

  • Round-bottom flask with reflux condenser, magnetic stirrer, and oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (0.1 mol), deionized water (100 mL), and concentrated hydrochloric acid (0.1 mol).

  • Stir the mixture to form the aniline hydrochloride salt.

  • Add paraformaldehyde (0.05 mol) to the mixture.

  • Heat the reaction mixture to 80 °C in an oil bath under an inert atmosphere (argon or nitrogen) and maintain for 3 hours with vigorous stirring.[2]

  • After 3 hours, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a sodium hydroxide solution until a precipitate is formed and the pH is neutral to slightly basic.

  • Filter the precipitate and wash thoroughly with deionized water to remove any remaining salts.

  • Dry the solid product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high, around 94%.[2]

Characterization: The structure and purity of the synthesized MMEA should be confirmed by spectroscopic methods such as ¹H NMR and FTIR, and its melting point should be determined.

Applications in Specialty Polymer Synthesis

The synthesized MMEA is a versatile monomer and curing agent for a variety of high-performance polymers.

Polyurethanes: Enhancing Thermal and Mechanical Stability as a Chain Extender

In polyurethane chemistry, diamines are used as chain extenders to build up the hard segment of the polymer, which is crucial for its mechanical properties. The use of aromatic diamines like MMEA leads to poly(urethane-urea)s with superior thermal and mechanical properties compared to those chain-extended with diols.[4][5] The bidentate hydrogen bonding of the urea linkages provides a significant increase in the hard segment's cohesion.[4]

This protocol provides a general procedure for the synthesis of a polyurethane-urea elastomer.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), molecular weight ~2000 g/mol , dried under vacuum.

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA), synthesized as described above.

  • N,N-Dimethylacetamide (DMAc), anhydrous.

Procedure:

  • Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, charge the dried PTMEG. Heat to 70-80 °C and add MDI in a 1:2 molar ratio of OH:NCO. React for 2-3 hours under a nitrogen atmosphere with constant stirring to form the isocyanate-terminated prepolymer.

  • Chain Extension: In a separate flask, dissolve the MMEA in anhydrous DMAc to create a solution.

  • Cool the prepolymer to approximately 40-50 °C and slowly add the MMEA solution with vigorous stirring. The amount of MMEA should be calculated to achieve the desired stoichiometry (typically a slight excess of isocyanate groups is maintained).

  • After the addition is complete, continue stirring for 1-2 hours.

  • Cast the viscous polymer solution onto a glass plate and cure in a vacuum oven at 80-100 °C for 12-24 hours to remove the solvent and complete the reaction.

PropertyExpected ValueReference
Tensile Strength High[4][6]
Young's Modulus High[4][6]
Thermal Stability (TGA) Decomposition onset > 300 °C[4][5]
Glass Transition Temp. (Tg) Dependent on soft/hard segment ratio[5]
Epoxy Resins: A Sterically Hindered Curing Agent for Controlled Reactivity

MMEA and its analogs are effective curing agents for epoxy resins, particularly in applications requiring a long pot life and high-temperature performance.[1][7] The steric hindrance around the amine groups reduces their reactivity at room temperature, allowing for better handling and processing of the resin mixture. Upon heating, the curing reaction proceeds to form a highly cross-linked, robust network.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA)

  • Vacuum oven

Procedure:

  • Calculate the stoichiometric amount of MMEA required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of MMEA and the epoxy equivalent weight (EEW) of the resin.

  • Gently heat the epoxy resin to reduce its viscosity.

  • Add the calculated amount of MMEA to the warm epoxy resin and stir thoroughly until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a pre-heated mold.

  • Cure the resin in an oven following a staged curing cycle, for example: 2 hours at 120 °C followed by 2 hours at 180 °C. The exact cycle will depend on the specific resin and desired properties.

PropertyCuring AgentValueReference
Heat Distortion Temperature (°C) 4,4'-methylenebis(2,6-diethylaniline)>150[7]
Pot Life 4,4'-methylenebis(2,6-diethylaniline)Long[7]
Polyimides: Building Blocks for High-Temperature Resistant Polymers

Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[8][9] The incorporation of sterically hindered diamines like MMEA can enhance the solubility of the resulting polyimides without significantly compromising their thermal properties, making them more processable.[9][10]

This protocol describes a one-step high-temperature solution polymerization method.

Materials:

  • 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA)

  • Pyromellitic dianhydride (PMDA) or other aromatic dianhydride

  • m-cresol (solvent)

  • Isoquinoline (catalyst)

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve MMEA in m-cresol.

  • Add a stoichiometric amount of the dianhydride to the solution.

  • Add a catalytic amount of isoquinoline.

  • Heat the reaction mixture to 200 °C under a slow stream of nitrogen. Water formed during the imidization reaction will be removed azeotropically with m-cresol.

  • Maintain the reaction at 200 °C for 4-6 hours until a viscous polymer solution is formed.

  • Precipitate the polymer by pouring the hot solution into a non-solvent like methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven.

PropertyExpected PerformanceRationaleReference
Glass Transition Temp. (Tg) High (>300 °C)Rigid aromatic backbone[9]
Thermal Stability (TGA) High (decomposition > 450 °C)Strong imide linkages[9]
Solubility Improved in organic solventsSteric hindrance disrupts chain packing[10]
Mechanical Strength ExcellentRigid polymer chains[8]
Bismaleimides: Precursors for Thermosetting Polyimides

Bismaleimides (BMIs) are thermosetting resins that cure through an addition polymerization mechanism, avoiding the release of volatiles. MMEA can be used to synthesize a bismaleimide resin with good processability and high thermal stability.

This protocol is based on the reaction of a diamine with maleic anhydride.[11]

Materials:

  • 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA)

  • Maleic anhydride

  • Xylene (solvent)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Sodium bicarbonate solution

Procedure:

  • In a reaction vessel equipped with a water separator, dissolve maleic anhydride (2.2 equivalents) in xylene and heat to 80 °C.

  • Add a solution of MMEA (1 equivalent) in xylene to the maleic anhydride solution over 30 minutes.

  • After 1 hour, add p-toluenesulfonic acid monohydrate (0.2 equivalents) and heat the mixture to reflux.

  • Collect the water of reaction in the water separator.

  • After the theoretical amount of water is collected, cool the reaction mixture to room temperature.

  • Wash the organic phase with a sodium bicarbonate solution and then with water.

  • Remove the solvent by vacuum distillation.

  • Recrystallize the solid residue from a suitable solvent (e.g., butanol) to obtain the purified bismaleimide.[11]

Visualizing the Synthetic Pathways and Workflows

G cluster_0 Precursor Stage cluster_1 Diamine Synthesis cluster_2 Polymerization Pathways cluster_3 Specialty Polymers A This compound C 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA) A->C Condensation B Formaldehyde/HCl B->C D Polyurethane Synthesis (with Diisocyanate) C->D E Epoxy Curing (with Epoxy Resin) C->E F Polyimide Synthesis (with Dianhydride) C->F G Bismaleimide Synthesis (with Maleic Anhydride) C->G H High-Performance Poly(urethane-urea) D->H I Cross-linked Epoxy Resin E->I J Thermally Stable Polyimide F->J K Thermosetting Bismaleimide Resin G->K

Caption: Synthetic pathways from this compound to specialty polymers.

G cluster_0 Prepolymer Synthesis cluster_1 Chain Extension cluster_2 Curing and Isolation A Charge Polyol (e.g., PTMEG) B Add Diisocyanate (e.g., MDI) A->B C React at 70-80°C (2-3 hours) B->C D Isocyanate-Terminated Prepolymer C->D F Add MMEA solution to Prepolymer D->F E Dissolve MMEA in DMAc E->F G React at 40-50°C (1-2 hours) F->G H Cast Polymer Solution G->H I Cure in Vacuum Oven (80-100°C, 12-24 hours) H->I J Final Poly(urethane-urea) Elastomer I->J

Caption: Experimental workflow for polyurethane synthesis using MMEA.

Conclusion

This compound is a valuable, yet often overlooked, precursor in the synthesis of specialty polymers. Its true potential is unlocked through its conversion to the sterically hindered diamine, 4,4'-Methylenebis(2-ethyl-6-methylaniline). The ortho-alkyl substituents on the aniline rings of MMEA provide a powerful tool for tuning the reactivity and final properties of polyurethanes, epoxy resins, polyimides, and bismaleimides. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore the use of this versatile building block in the development of next-generation high-performance materials.

References

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Application Note: Synthesis of 7-Ethyl-5-methyl-4-hydroxyquinoline via the Gould-Jacobs Reaction Using 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 7-Ethyl-5-methyl-4-hydroxyquinoline, a substituted quinolone of interest in medicinal chemistry and materials science. The protocol leverages the Gould-Jacobs reaction, a robust and fundamental method for constructing the 4-hydroxyquinoline scaffold.[1][2][3] We present detailed experimental procedures for both conventional high-temperature and modern microwave-assisted synthesis, offering researchers flexibility based on available equipment and desired throughput. This guide delves into the reaction mechanism, regioselectivity, process optimization, and expected analytical characterization of the target compound, serving as a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Gould-Jacobs Reaction

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[4][5] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of synthetic organic chemistry for its reliable construction of 4-hydroxyquinoline derivatives from readily available anilines.[1][3][6]

The reaction proceeds in a sequence beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization. Subsequent optional steps of hydrolysis and decarboxylation can further modify the molecule.[7] The utility of this reaction lies in its tolerance for a wide range of substituted anilines, enabling the systematic generation of diverse quinoline libraries for structure-activity relationship (SAR) studies.

This application note focuses on the use of 4-Ethyl-2-methylaniline as the aniline component. The strategic placement of the ethyl and methyl groups on the aniline ring is designed to yield a specific, targeted quinoline derivative: 7-Ethyl-5-methyl-4-hydroxyquinoline . Understanding the nuances of this reaction, particularly with asymmetrically substituted anilines, is critical for achieving high yields and regiochemical purity.

Reaction Mechanism and Regioselectivity

The Gould-Jacobs reaction is a multi-step process. A thorough understanding of its mechanism is essential for troubleshooting and optimization.

Step 1: Nucleophilic Substitution (Condensation) The reaction initiates with a nucleophilic attack by the nitrogen atom of this compound on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl 2-(((4-ethyl-2-methylphenyl)amino)methylene)malonate.[1][2][6] This step is typically performed at moderate temperatures (100-130 °C).

Step 2: Thermal Electrocyclization This is the critical, energy-intensive ring-forming step. The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C), followed by the elimination of a second ethanol molecule to form the aromatic quinoline ring system.[1][6][8] The high activation energy for this step necessitates either conventional heating in a high-boiling solvent or microwave irradiation.[6][8]

Step 3 & 4: Optional Saponification and Decarboxylation The resulting product, ethyl 7-ethyl-5-methyl-4-hydroxyquinoline-3-carboxylate, can be used as is or can be further transformed. Saponification with a base (e.g., sodium hydroxide) hydrolyzes the ester to a carboxylic acid.[1] Subsequent heating of this acid above its melting point induces decarboxylation, removing the carboxyl group to yield the final 7-Ethyl-5-methyl-4-hydroxyquinoline.[1][2][6]

Tautomerism: The final product exists in equilibrium between its 4-hydroxyquinoline (enol) form and its 4-quinolone (keto) form, with the keto form often predominating.[1][2]

Gould_Jacobs_Mechanism Figure 1: Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Aniline This compound Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedProduct Ethyl 7-Ethyl-5-methyl-4- hydroxyquinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (>250 °C, -EtOH) FinalProduct 7-Ethyl-5-methyl-4- hydroxyquinoline CyclizedProduct->FinalProduct Saponification & Decarboxylation (Optional)

Figure 1: Gould-Jacobs Reaction Mechanism.
Controlling Regioselectivity

With an asymmetrically substituted aniline like this compound, the thermal cyclization could theoretically occur at two positions: C6 (unsubstituted) or C2 (methyl-substituted). However, the reaction exhibits strong regioselectivity controlled by steric hindrance.[4] The bulky methyl group at the C2 position sterically disfavors cyclization at that site. Therefore, the reaction proceeds almost exclusively at the unsubstituted C6 position, leading to the desired 7-ethyl-5-methylquinoline core.

Experimental Protocols

Two validated protocols are presented below. The choice between them depends on the available equipment and desired reaction scale.

Protocol 1: Conventional High-Temperature Synthesis

This classic method uses a high-boiling, inert solvent to achieve the necessary temperature for cyclization.[8] It is well-suited for larger-scale synthesis.

Materials:

  • This compound (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • High-boiling solvent (e.g., Diphenyl ether or Dowtherm A)

  • Non-polar solvent for precipitation (e.g., Hexane or Cyclohexane)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

Procedure:

  • Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol. After this period, cool the mixture slightly and remove any residual ethanol under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil or low-melting solid and can be used directly.[6]

  • Cyclization: To the flask containing the crude intermediate, add a high-boiling solvent (e.g., Diphenyl ether, approx. 5-10 mL per gram of intermediate).[6] Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (approx. 250-260 °C).[8] Maintain this temperature for 30-60 minutes. The reaction is often accompanied by a color change.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, ethyl 7-ethyl-5-methyl-4-hydroxyquinoline-3-carboxylate, should precipitate. Add a non-polar solvent like hexane or cyclohexane (approx. 3-5 volumes of the high-boiling solvent) to facilitate complete precipitation.[6][8]

  • Washing and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove all traces of the high-boiling solvent.[8] Dry the purified solid under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers dramatic reductions in reaction time and can lead to improved yields by minimizing thermal decomposition.[9][10]

Materials:

  • This compound (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.2-1.5 eq)

  • Microwave synthesis vial with a magnetic stir bar

  • Microwave reactor

  • Acetonitrile or other suitable solvent for washing

Procedure:

  • Reaction Setup: In a 2-5 mL microwave reaction vial, add this compound (e.g., 1.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 1.5 mmol).[9] Note: The condensation and cyclization can often be performed in a single step under microwave conditions. No additional solvent is typically required, but a high-boiling solvent can be used if desired.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture rapidly to 250 °C and hold for 10-20 minutes.[9] Safety Note: Ensure the microwave reactor is properly calibrated and that pressure limits are not exceeded.

  • Isolation and Purification: After the reaction is complete, cool the vial to room temperature using compressed air. A solid precipitate of the product should form.[9]

  • Washing and Drying: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (2-3 mL) to remove any unreacted DEEM or byproducts.[9] Dry the resulting solid under vacuum.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aniline + DEEM Condensation Step 1: Condensation (120-130 °C or MW) Reactants->Condensation Cyclization Step 2: Cyclization (>250 °C or MW) Condensation->Cyclization Cooling Cool to Room Temp. Cyclization->Cooling Precipitation Precipitate with Non-Polar Solvent Cooling->Precipitation Filtration Filter & Wash Solid Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Product Final Product Drying->Product

Figure 2: General Experimental Workflow.

Data Presentation and Expected Results

The following tables summarize the key reaction parameters and the expected analytical data for the primary product, ethyl 7-ethyl-5-methyl-4-hydroxyquinoline-3-carboxylate .

Table 1: Comparison of Synthesis Protocols

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2-4 hours10-20 minutes
Temperature ~250 °C (reflux)250 °C (hold)
Typical Yields 60-80%75-90%
Pros Scalable, uses standard lab equipmentExtremely fast, high yields, efficient optimization
Cons Long reaction times, solvent removalRequires specialized equipment, smaller scale

Table 2: Expected Characterization Data for Ethyl 7-ethyl-5-methyl-4-hydroxyquinoline-3-carboxylate

PropertyExpected Value
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
Appearance Off-white to light tan solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.0-11.5 (s, 1H, -OH), 8.5-8.3 (s, 1H, H2), 7.8-7.6 (s, 1H, H8), 7.4-7.2 (s, 1H, H6), 4.2-4.0 (q, 2H, -OCH₂CH₃), 2.7-2.5 (q, 2H, Ar-CH₂CH₃), 2.4-2.2 (s, 3H, Ar-CH₃), 1.3-1.1 (t, 3H, -OCH₂CH₃), 1.2-1.0 (t, 3H, Ar-CH₂CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~175 (C4), ~168 (C=O ester), ~145 (C8a), ~142 (C7), ~138 (C5), ~135 (C2), ~125 (C8), ~122 (C6), ~118 (C4a), ~105 (C3), ~60 (-OCH₂), ~28 (Ar-CH₂), ~20 (Ar-CH₃), ~15 (-OCH₂CH₃), ~14 (Ar-CH₂CH₃)
IR (KBr, cm⁻¹) 3200-2800 (broad, O-H), 2970 (C-H), 1720 (C=O, ester), 1650 (C=O, quinolone), 1620, 1580 (C=C, aromatic)
MS (ESI+) m/z: 286.14 [M+H]⁺, 308.12 [M+Na]⁺

Note: Predicted NMR shifts are estimates and should be confirmed experimentally.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Cyclization 1. Insufficient temperature or reaction time.[9]2. Thermal decomposition of product due to excessive heating time.[9]1. Ensure the solvent is vigorously refluxing (conventional) or that the target temperature is reached (microwave).2. Optimize reaction time. For microwave, screen times from 5 to 30 minutes to find the optimal balance.
Incomplete Reaction 1. Condensation step was incomplete.2. Reactants are impure.1. Ensure the condensation step is run for at least 1 hour at >120 °C. Consider removing ethanol byproduct under vacuum before cyclization.[6]2. Purify aniline by distillation if necessary. Use high-purity DEEM.
Dark Tar-Like Product 1. Reaction temperature was too high or heating was prolonged.2. Presence of oxygen.1. Reduce reaction time or temperature slightly.2. Conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty Removing Solvent The high-boiling solvent (e.g., diphenyl ether) is viscous and non-volatile.Wash the filtered product extensively with a non-polar solvent like hexane.[8] Triturating the crude solid with hexane before filtration can be very effective.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Gould-Jacobs-Reaktion - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 7, 2026, from [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2020). YouTube. Retrieved January 7, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013).
  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved January 7, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 7, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014). Asian Journal of Chemistry. Retrieved January 7, 2026, from [Link]

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Application Notes and Protocols for the Formylation of N-Alkylanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated N-Alkylanilines

The introduction of a formyl group (–CHO) into the aromatic ring of N-alkylanilines is a cornerstone transformation in synthetic organic chemistry. The resulting aminobenzaldehydes are not merely chemical curiosities; they are high-value, versatile intermediates pivotal to the development of a vast array of commercial products. From the synthesis of triphenylmethane dyes and pharmaceuticals to agrochemicals and specialized polymers, the strategic placement of a formyl group on an N-alkylaniline scaffold unlocks a gateway to complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic routes for the formylation of N-alkylanilines. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the underlying principles and causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Part 1: Foundational Formylation Methodologies

The classical methods for formylating activated aromatic rings remain highly relevant and widely practiced in both academic and industrial laboratories. Understanding these foundational reactions is crucial for any chemist working in this area.

The Vilsmeier-Haack Reaction: The Workhorse of Aromatic Formylation

The Vilsmeier-Haack reaction is arguably the most common and reliable method for the formylation of electron-rich aromatic compounds, including N-alkylanilines.[1][2][3] Its success lies in the in-situ generation of a mild electrophile, the Vilsmeier reagent, which is reactive enough to engage with activated rings but not so reactive as to cause unwanted side reactions.

Mechanistic Insights:

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][4][5]

  • Electrophilic Aromatic Substitution: The electron-rich N-alkylaniline attacks the carbon of the Vilsmeier reagent. The strong electron-donating effect of the N-alkylamino group directs the substitution almost exclusively to the para-position, unless it is blocked.[1][5] A subsequent hydrolysis step during aqueous workup liberates the aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack reagent reagent intermediate intermediate substrate substrate product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Sigma_Complex Sigma Complex (Intermediate) Aniline N-Alkylaniline Aniline->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Aryl Iminium Salt Sigma_Complex->Iminium_Salt -H+ Aldehyde p-Dialkylamino- benzaldehyde Iminium_Salt->Aldehyde Hydrolysis Hydrolysis H2O Workup

Caption: Mechanism of the Vilsmeier-Haack formylation of N-alkylanilines.

Protocol 1: Synthesis of p-(N,N-Dimethylamino)benzaldehyde via Vilsmeier-Haack Reaction

This protocol details the synthesis of a widely used chemical intermediate, also known as Ehrlich's reagent.[6]

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Crushed ice

  • Saturated aqueous sodium acetate solution

  • Round-bottom flask (three-necked), dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask cooled in an ice bath, place N,N-dimethylformamide (6 moles). While stirring, add phosphorus oxychloride (1.65 moles) dropwise, maintaining the temperature below 10°C. An exothermic reaction occurs, forming the Vilsmeier reagent complex.[7]

  • Addition of Substrate: Once the initial exotherm has subsided, add N,N-dimethylaniline (1.65 moles) dropwise to the stirred mixture. A yellow-green precipitate may form.[7]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture on a steam bath for 2-3 hours. The precipitate should redissolve upon heating.[7]

  • Hydrolysis (Workup): Cool the reaction mixture and carefully pour it over a large quantity of crushed ice (approx. 1.5 kg) in a large beaker with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow, dropwise addition of a saturated aqueous sodium acetate solution until the pH reaches 6-8. The product, p-(N,N-dimethylamino)benzaldehyde, will precipitate as a crystalline solid.[7]

  • Isolation: Allow the mixture to stand, preferably refrigerated overnight, to complete crystallization. Collect the product by suction filtration, washing thoroughly with cold water to remove salts and any green coloration.[7]

  • Drying: Air-dry the light-yellow to colorless product. The yield is typically in the 80-84% range, with a melting point of 73-74°C.[7]

Causality and Trustworthiness: The use of an ice bath during the initial addition is critical to control the exothermic formation of the Vilsmeier reagent. The dropwise addition prevents a dangerous temperature spike. The final neutralization and precipitation from a large volume of ice-water ensures that the product crystallizes in a pure form, free from the highly polar reaction byproducts, making this a self-validating purification step.

The Duff Reaction: Formylation with Hexamethylenetetramine

The Duff reaction provides an alternative route for the formylation of highly activated aromatics, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[8][9][10] While it is known for its ortho-selectivity in phenols, it typically yields the para-substituted aldehyde with anilines.[8][11]

Mechanistic Insights:

The reaction mechanism involves the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion. This species then attacks the electron-rich aniline ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, ultimately furnish the aldehyde.[11]

Protocol 2: General Procedure for Duff Formylation of N,N-Dialkylanilines

This method is adapted from procedures used for the synthesis of N-substituted aminobenzaldehydes.[12]

Materials:

  • N,N-Dialkylaniline

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid

  • Hydrochloric acid (concentrated)

  • Ice, water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N,N-dialkylaniline (1 mole) and HMTA (1.2 moles) in glacial acetic acid.

  • Heating: Heat the mixture under reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid. Heat the resulting solution for 30-60 minutes to ensure complete hydrolysis of the intermediate.

  • Workup and Isolation: Cool the solution and neutralize it carefully with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude product.

  • Purification: The crude aldehyde can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by steam distillation.[13]

Part 2: Alternative and Modern Formylation Strategies

While classical methods are robust, modern synthetic chemistry continually seeks milder, safer, and more sustainable alternatives.

Formylation using CO₂ and Reducing Agents

The use of carbon dioxide (CO₂) as a C1 source is highly attractive from a green chemistry perspective.[14] In the presence of a suitable reducing agent, such as a hydrosilane or sodium borohydride (NaBH₄), and a catalyst, CO₂ can be used to formylate amines.[15][16]

  • Mechanism: The reaction generally involves the formation of a carbamate from the amine and CO₂, which is then reduced. For N-alkylanilines, the process can be catalyzed by various metal complexes, such as those based on zinc or nickel.[14][16][17] The selectivity between N-formylation and N-methylation can often be controlled by the choice of catalyst and reaction conditions.[14]

  • Advantages: This method avoids toxic C1 sources and operates under relatively mild conditions. A zinc acetate/1,10-phenanthroline catalyst system, for instance, has been shown to be effective for the N-formylation of N-methylaniline at 25°C with PhSiH₃ as the reductant.[16]

The Reimer-Tiemann Reaction for Secondary Amines

Though classically applied to phenols, the Reimer-Tiemann reaction, which uses chloroform in a strong base, can be adapted for the N-formylation of secondary amines.[18][19]

  • Mechanism: The reaction proceeds through the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The amine attacks the dichlorocarbene, and subsequent hydrolysis of the resulting intermediate yields the N-formamide.[18] This method is particularly useful for synthesizing N-formamides from various secondary amines, including N-alkylaniline derivatives.[18][19][20]

Diagram: Experimental Workflow for Product Purification

Purification_Workflow process process output output waste waste Crude Crude Product (Solid Precipitate) Filter Suction Filtration Crude->Filter Wash Wash with Cold Water Filter->Wash Filtrate Aqueous Filtrate (Salts, Byproducts) Filter->Filtrate Remove Dry Air or Vacuum Drying Wash->Dry Pure Pure Formylated Product Dry->Pure Recrystal Optional: Recrystallization Dry->Recrystal For higher purity Recrystal->Pure

Caption: General workflow for the isolation and purification of solid aldehyde products.

Part 3: Comparative Analysis and Troubleshooting

Choosing the appropriate formylation method depends on substrate reactivity, desired scale, available reagents, and safety considerations.

Table 1: Comparison of Formylation Methods for N-Alkylanilines

MethodFormylating Agent(s)Typical ConditionsAdvantagesDisadvantages
Vilsmeier-Haack DMF / POCl₃ (or other acid chloride)0°C to 100°CHigh yields, reliable, widely applicable, good for scale-up.[1][7]Uses corrosive POCl₃, can be strongly acidic, requires aqueous workup.
Duff Reaction Hexamethylenetetramine (HMTA) / Acid85-120°C, acidicUses stable, solid reagents.[8]Yields can be variable (20-80%), requires heating.[8]
CO₂ Reduction CO₂ / Hydrosilane or NaBH₄Mild (25-80°C), catalyticGreen C1 source, mild conditions.[14][16]Requires a catalyst, may need pressure, reductants can be expensive.[14]
Reimer-Tiemann Chloroform / Strong Base60-70°C, biphasicInexpensive reagents.[21]Uses toxic chloroform, strongly basic, yields can be moderate.
Rieche Formylation Dichloromethyl methyl ether / Lewis AcidLewis acidic (e.g., TiCl₄)Effective for electron-rich aromatics.[22][23][24]Reagents are moisture-sensitive and corrosive.
Gattermann Reaction HCN / HCl / Lewis AcidLewis acidic, hazardousA classic method for formylation.[25][26][27]Uses extremely toxic HCN gas, largely superseded by safer methods.[25]

Troubleshooting Common Issues:

  • Low Yield in Vilsmeier-Haack: Incomplete formation of the Vilsmeier reagent (reagents too cold or impure) or insufficient reaction time/temperature. Ensure reagents are fresh and the reaction is allowed to proceed to completion.

  • No Reaction in Duff Protocol: The substrate may not be sufficiently electron-rich. The Duff reaction requires strongly activating groups.[11] Ensure acidic conditions are maintained.

  • Formation of Side Products: Over-formylation can occur with highly activated substrates, especially in the Duff reaction.[11] Careful control of stoichiometry and reaction time is crucial. In the Vilsmeier-Haack reaction, ortho-formylation can occur if the para-position is blocked.

Conclusion

The formylation of N-alkylanilines is a mature yet evolving field. While the Vilsmeier-Haack reaction remains the predominant method due to its reliability and scalability, modern approaches utilizing sustainable reagents like CO₂ are gaining prominence. The choice of method must be tailored to the specific substrate, laboratory capabilities, and project goals. By understanding the mechanistic underpinnings and practical considerations detailed in this guide, researchers can confidently and effectively synthesize the valuable aminobenzaldehyde intermediates required for their work.

References

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018).
  • CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpion
  • Formyl
  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc c
  • p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses.
  • N-formylation and N-methylation of N-methylaniline with CO2 and NaBH4, catalyzed by C-scorpionate metal complexes. (2024).
  • ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Preparation method of paradimethylaminobenzaldehyde. (2014).
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  • Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). (2024). Scientific Reports.
  • Rieche formyl
  • Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu.
  • Formyl
  • Gattermann Reaction: Mechanism, Examples & Applic
  • A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate.
  • Duff Reaction.
  • Gattermann reaction. L.S.College, Muzaffarpur.
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  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
  • Oxidative N-formylation of amines with formaldehyde in the presence of copper salts.
  • (PDF) ChemInform Abstract: Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer-Tiemann Reaction.
  • Gattermann Reaction - Mechanism, Examples, Applic
  • Purification of N-substituted aminobenzaldehydes. (1984).
  • Preparation and C-formylation of some bis-anilines. (1966). Journal of the Chemical Society C: Organic.
  • Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction.
  • Examples of N-formyl containing molecules with their applications.
  • N-Formylation of secondary amines via oxidative coupling with paraformaldehyde catalyzed by Au/TiO2.

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Application Note: Synthetic Pathways to Biologically Active Molecules from 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-Ethyl-2-methylaniline as a versatile starting material for the synthesis of diverse, biologically active molecules. We detail the strategic pathways for creating azo dyes, Schiff bases, and key heterocyclic scaffolds such as quinolines and benzimidazoles. Each section elucidates the underlying chemical principles, provides detailed, field-tested protocols, and discusses the biological relevance of the resulting molecular classes. The guide is structured to empower researchers to not only replicate these methods but also to rationally design novel derivatives for therapeutic applications.

Introduction: The Versatility of a Substituted Aniline

This compound (CAS: 71757-56-7) is an aromatic amine that serves as a valuable and cost-effective building block in synthetic organic chemistry.[1][2][3] Its structure, featuring a nucleophilic amino group and an activated benzene ring substituted with both electron-donating alkyl groups, provides a unique platform for a variety of chemical transformations. The ethyl and methyl groups offer steric and electronic influences that can be exploited to fine-tune the physicochemical properties and biological activities of the final compounds. This guide explores its application in constructing molecular frameworks with known pharmacological potential, including antimicrobial and anticancer agents.[4]

The primary reactive site, the amino group, readily participates in diazotization, condensation, and cyclization reactions, making it a gateway to a vast chemical space. The following sections provide detailed protocols for three major classes of bioactive compounds derived from this precursor.

G start This compound azo Bioactive Azo Dyes (Antimicrobial) start->azo Diazotization & Azo Coupling schiff Bioactive Schiff Bases (Anticancer, Antibacterial) start->schiff Condensation (with Aldehydes) hetero Bioactive Heterocycles start->hetero Cyclization Reactions quin Quinolines (Antimalarial, Anti-inflammatory) hetero->quin benz Benzimidazoles (Anthelmintic, Antiviral) hetero->benz

Figure 1: Overview of synthetic pathways from this compound to various classes of biologically active molecules.

Synthesis of Bioactive Azo Dyes

Azo compounds, characterized by the functional group -N=N-, are renowned for their intense color but also possess significant biological activities, including antimicrobial and anticancer properties.[5][6] Their synthesis is a cornerstone of aromatic chemistry, proceeding via a two-step diazotization-coupling sequence.

Scientific Principle & Rationale

The synthesis hinges on the conversion of the primary aromatic amine of this compound into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[7] This reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently.[8] The resulting diazonium ion is a weak electrophile that readily attacks electron-rich aromatic compounds (the coupling component), such as phenols or naphthols, in an electrophilic aromatic substitution reaction to form the stable azo dye.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound B Diazonium Salt (Highly Reactive Electrophile) A->B NaNO₂ / HCl 0-5 °C C Electron-Rich Arene (e.g., 2-Naphthol) B->C Electrophilic Attack D Azo Dye Product C->D

Figure 2: Mechanism of Azo Dye synthesis via diazotization and coupling.

Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

Materials:

  • This compound: 1.35 g (10 mmol)

  • Concentrated HCl: 3 mL

  • Sodium Nitrite (NaNO₂): 0.7 g (10.1 mmol)

  • 2-Naphthol: 1.44 g (10 mmol)

  • Sodium Hydroxide (NaOH): 2 g

  • Distilled Water, Ice, Ethanol

Procedure:

  • Diazotization: a. In a 100 mL beaker, dissolve 1.35 g of this compound in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. b. Cool the solution to 0–5 °C in an ice bath with constant stirring. The aniline hydrochloride may precipitate. c. In a separate beaker, dissolve 0.7 g of NaNO₂ in 5 mL of cold distilled water. d. Add the NaNO₂ solution dropwise to the cold aniline hydrochloride suspension over 10 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.

  • Coupling Reaction: a. In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 10% NaOH solution. b. Cool this solution to 5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. d. A brightly colored precipitate (typically red or orange) will form immediately. e. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification: a. Collect the crude azo dye by vacuum filtration using a Büchner funnel. b. Wash the solid precipitate with a generous amount of cold distilled water until the filtrate is neutral. c. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure dye. d. Dry the purified crystals in a desiccator.

Expected Results & Characterization
ParameterExpected Outcome
Appearance Red to orange crystalline solid
Yield 80-90%
Melting Point >200 °C (Decomposition may be observed)[9]
FTIR (cm⁻¹) ~3400 (O-H), ~1600 (N=N stretch), ~1500 (Aromatic C=C)
¹H NMR (DMSO-d₆) Aromatic protons (multiple peaks, 7.0-8.5 ppm), Alkyl protons (CH₃, CH₂, characteristic shifts)

Synthesis of Bioactive Schiff Bases (Imines)

Schiff bases, containing the azomethine (-C=N-) functional group, are a class of compounds with a vast range of biological activities, including well-documented antibacterial, antifungal, and anticancer properties.[10][11][12] They are synthesized via a relatively straightforward condensation reaction.

Scientific Principle & Rationale

The formation of a Schiff base involves the nucleophilic attack of the primary amine (this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone.[13] This addition forms an unstable carbinolamine intermediate, which then undergoes dehydration (loss of a water molecule) to form the stable imine product. The reaction is reversible and is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The removal of water (e.g., by using a Dean-Stark apparatus or a drying agent) drives the equilibrium towards the product.

G RNH2 This compound (Nucleophile) RCHO Aldehyde (Electrophile) RNH2->RCHO Nucleophilic Attack Int Carbinolamine Intermediate RCHO->Int Prod Schiff Base (Imine) Int->Prod - H₂O (Dehydration) H2O H₂O

Figure 3: General mechanism for the acid-catalyzed formation of a Schiff Base.

Protocol: Synthesis of a Schiff Base with 4-Hydroxybenzaldehyde

Materials:

  • This compound: 1.35 g (10 mmol)

  • 4-Hydroxybenzaldehyde: 1.22 g (10 mmol)

  • Absolute Ethanol: 30 mL

  • Glacial Acetic Acid: 2-3 drops (catalyst)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.35 g of this compound in 15 mL of absolute ethanol.

  • In a separate beaker, dissolve 1.22 g of 4-hydroxybenzaldehyde in 15 mL of absolute ethanol. Gentle warming may be required.

  • Add the aldehyde solution to the aniline solution in the round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid product will likely precipitate.

  • If precipitation is slow, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from ethanol.

Expected Results & Characterization
ParameterExpected Outcome
Appearance Yellow to off-white crystalline solid
Yield 85-95%
FTIR (cm⁻¹) ~3300 (O-H), ~1625 (C=N stretch, characteristic), Absence of C=O (~1700) and N-H (primary amine) bands
¹H NMR (CDCl₃) Azomethine proton (-CH=N-) as a singlet around 8.0-8.5 ppm, Aromatic protons, Alkyl protons

Synthesis of Bioactive Heterocycles: Quinolines

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, including the antimalarial drug quinine and various anti-inflammatory agents.[14][15] Several classic named reactions allow for its construction from aniline precursors.

Scientific Principle & Rationale: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines.[16] The process begins with the reaction of an aniline with diethyl 2-(ethoxymethylene)malonate (or a similar β-ketoester). This forms an anilinomethylenemalonate intermediate. The key step is a high-temperature, thermally-induced intramolecular cyclization (a pericyclic reaction), which occurs in a high-boiling solvent like diphenyl ether. This cyclization forms the quinolone ring system. Subsequent saponification and decarboxylation, often occurring in the same pot or upon workup, yield the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with its 4-quinolone form.

G start This compound + Diethyl ethoxymethylenemalonate inter Anilinomethylenemalonate Intermediate start->inter Condensation cyclo Thermal Cyclization (High Temp, e.g., Diphenyl Ether) inter->cyclo final 7-Ethyl-5-methyl-4-hydroxyquinoline cyclo->final Saponification & Decarboxylation

Figure 4: Workflow for the Gould-Jacobs synthesis of a substituted quinoline.

Protocol: Gould-Jacobs Synthesis of 7-Ethyl-5-methyl-4-hydroxyquinoline

Materials:

  • This compound: 1.35 g (10 mmol)

  • Diethyl 2-(ethoxymethylene)malonate: 2.16 g (10 mmol)

  • Diphenyl ether: 20 mL

Procedure:

  • Intermediate Formation: a. In a 50 mL round-bottom flask, mix 1.35 g of this compound and 2.16 g of diethyl 2-(ethoxymethylene)malonate. b. Heat the mixture gently at 100-110 °C for 1 hour. The reaction is often exothermic. Ethanol is evolved during this step. c. Allow the mixture to cool. The intermediate may solidify upon cooling.

  • Cyclization: a. Add 20 mL of diphenyl ether to the flask containing the intermediate. b. Heat the mixture to reflux (approx. 250-260 °C) using a suitable heating mantle and a reflux condenser. c. Maintain reflux for 20-30 minutes. The cyclization product will begin to precipitate from the hot solution. d. Carefully allow the reaction mixture to cool to around 100 °C.

  • Isolation: a. While still warm, add 30 mL of petroleum ether or hexane to the flask to dilute the diphenyl ether and fully precipitate the product. b. Cool the mixture to room temperature, then collect the solid product by vacuum filtration. c. Wash the collected solid thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent. d. The crude product can be purified by recrystallization from a high-boiling solvent like N,N-dimethylformamide (DMF) or by washing with hot ethanol.

Expected Results & Characterization
ParameterExpected Outcome
Appearance White to tan solid
Yield 60-75%
FTIR (cm⁻¹) Broad O-H (~3000-2500), C=O (~1640), Aromatic C=C (~1600)
¹H NMR (DMSO-d₆) Aromatic protons, Alkyl protons, a broad singlet for the hydroxyl proton. The absence of ethyl ester protons confirms reaction completion.
Further Steps The 4-hydroxyquinoline can be converted to a 4-chloroquinoline using POCl₃, a key intermediate for further functionalization.[15]

References

  • Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

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  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxyben. International Journal of Advanced Research. Available at: [Link]

  • Review in Azo Compounds and its Biological Activity. University of Babylon. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF METAL (II) COMPLEXES WITH SCHIFF BASE DERIVED FROM PROPIONALDEHYDE WITH ANILINE. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. PubMed. Available at: [Link]

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  • Synthesis, Characterization, and Antibacterial and Antioxidant Studies of New Schiff Base Ligands Derivative of 4,4-Methylenedianiline and Their Complexes with Copper Ion. Egyptian Journal of Chemistry. Available at: [Link]

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Application Notes & Protocols: 4-Ethyl-2-methylaniline in Advanced Material and Antioxidant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the dual application of 4-Ethyl-2-methylaniline. It serves as a versatile aromatic amine curing agent for high-performance polymers and as a strategic precursor in the synthesis of sterically hindered antioxidants. The guide delves into the underlying chemical mechanisms, provides detailed experimental protocols, and outlines methods for the characterization and evaluation of the final products.

Introduction to this compound

This compound (CAS: 71757-56-7), a substituted aromatic amine, is a compound of significant interest in polymer chemistry and synthetic organic chemistry.[1][2] Its unique structure, featuring both ethyl and methyl groups ortho and para to the amine functionality, imparts specific reactivity and steric characteristics. These attributes make it highly effective as a curing agent for thermosetting polymers like epoxy and polyurethane resins, where it contributes to superior thermal and mechanical properties.[3][4] Furthermore, this substitution pattern makes it an ideal foundational molecule, or precursor, for the synthesis of advanced, sterically hindered aminic antioxidants.

This guide is structured into two main parts, each exploring one of its primary industrial and research applications.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₃N [1][2]
Molecular Weight 135.21 g/mol [1][2]
Appearance Liquid (at room temperature) General chemical data
Topological Polar Surface Area 26 Ų [2]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 1 [1]

| Rotatable Bond Count | 1 |[1] |

Part I: Application as a Polymer Curing Agent

This compound functions as a highly effective aromatic amine curing agent. Aromatic amines are a class of hardeners for epoxy resins known for imparting excellent chemical resistance and high-temperature performance to the cured polymer matrix.[5] In polyurethanes, it acts as a chain extender, building robust polymer chains with enhanced physical properties.[3][4]

Mechanism of Action in Epoxy Curing

The curing of epoxy resins with amine hardeners is a nucleophilic addition reaction. The active hydrogens on the primary amine group of this compound attack the electrophilic carbon of the epoxy ring. This reaction opens the ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine still possesses an active hydrogen and can react with another epoxy group. This process continues, creating a highly cross-linked, three-dimensional polymer network, which transforms the liquid resin into a hard, infusible solid.[5][6]

The reaction stoichiometry is critical for achieving optimal properties. It is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin.[6]

EpoxyCuring cluster_reactants Reactants cluster_products Reaction Steps EMA This compound (Primary Amine, R-NH₂) Intermediate Intermediate (Secondary Amine, R-NH-CH₂-CH(OH)-) EMA->Intermediate 1. Ring Opening (Nucleophilic Attack) Epoxy Epoxy Resin (Epoxide Ring) Epoxy->Intermediate Final Cross-linked Polymer (Tertiary Amine) Intermediate->Final 2. Further Reaction (Cross-linking) Epoxy2 Another Epoxy Group Epoxy2->Final

Caption: Epoxy curing mechanism with a primary amine.

Protocol 1: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

This protocol details the procedure for curing a standard DGEBA-based epoxy resin using this compound.

1. Materials & Equipment:

  • Epoxy Resin: DGEBA with a known Epoxide Equivalent Weight (EEW), e.g., 185-192 g/eq.

  • Curing Agent: this compound (AHEW = 135.21 / 2 = 67.6 g/eq, since it has two active hydrogens).

  • Equipment: Laboratory balance, mixing container (e.g., polypropylene cup), mechanical stirrer or spatula, vacuum oven or convection oven, molds for sample casting.

2. Stoichiometric Calculation: The required amount of curing agent is calculated in Parts per Hundred Resin (phr).

  • Formula: phr = (AHEW / EEW) * 100

  • Example: Using an EEW of 190 g/eq: phr = (67.6 / 190) * 100 ≈ 35.6 phr.

  • This means for every 100g of epoxy resin, 35.6g of this compound is required.

3. Experimental Procedure:

  • Preparation: Preheat the oven to the desired curing temperature. Clean and apply a mold release agent to the molds if necessary.

  • Weighing: Accurately weigh the epoxy resin into the mixing container.

  • Mixing: Add the calculated amount of this compound to the resin. Mix thoroughly for 3-5 minutes until the mixture is homogeneous. Scrape the sides and bottom of the container to ensure complete mixing.

  • Degassing (Optional but Recommended): Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles, which can create voids in the final product.

  • Casting: Pour the degassed mixture into the prepared molds.

  • Curing: Place the molds in the preheated oven. A typical curing schedule for aromatic amines involves an elevated temperature cure.[5][7]

    • Initial Cure: 2 hours at 80°C.

    • Post-Cure: 3 hours at 150°C. The post-cure step is crucial for developing maximum thermal and mechanical properties.

  • Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

  • Demolding: Once cooled, carefully remove the samples from the molds.

Characterization of the Cured Polymer

After curing, it is essential to characterize the material to verify its properties. Several analytical techniques are commonly employed.[8][9][10]

Table 2: Techniques for Characterizing Cured Epoxy Resins

Technique Property Measured Purpose
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg), Degree of Cure Determines the thermal operating range of the material and confirms complete curing.[10]
Thermogravimetric Analysis (TGA) Thermal Stability, Decomposition Temperature Evaluates the material's performance at high temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical Structure, Reaction Completion Confirms the disappearance of the epoxy group peak (around 915 cm⁻¹) indicating a complete reaction.[11][12]

| Mechanical Testing (e.g., ASTM D790, D638) | Flexural Strength, Tensile Strength, Modulus | Quantifies the material's strength, stiffness, and toughness.[8] |

CharacterizationWorkflow Start Cured Polymer Sample DSC DSC Analysis Start->DSC TGA TGA Analysis Start->TGA FTIR FTIR Spectroscopy Start->FTIR MechTest Mechanical Testing Start->MechTest Tg Determine Tg DSC->Tg Stability Assess Thermal Stability TGA->Stability Cure Confirm Cure FTIR->Cure Strength Measure Strength/Modulus MechTest->Strength Report Final Report Tg->Report Stability->Report Cure->Report Strength->Report

Caption: Workflow for cured polymer characterization.

Part II: Precursor for Antioxidant Synthesis

The chemical structure of this compound, with alkyl groups flanking the amine, makes it an excellent starting material for synthesizing sterically hindered aminic antioxidants.[13] Steric hindrance is a critical design feature that enhances the stability of the antioxidant radical formed during the scavenging process, preventing side reactions and improving its overall efficiency and longevity.[14]

Mechanism of Action of Derived Aminic Antioxidants

Aminic antioxidants function as radical scavengers, interrupting the auto-oxidation cycle of materials. They donate the hydrogen atom from the N-H group to highly reactive free radicals (like peroxyl radicals, ROO•). This action terminates the chain reaction and converts the antioxidant into a much more stable aminyl radical. The steric bulk provided by the ethyl and methyl groups helps to delocalize the unpaired electron and physically shield it, preventing it from initiating new oxidation chains.[14]

AntioxidantMechanism cluster_cycle Oxidation Cycle cluster_intervention Antioxidant Intervention RH Substrate (R-H) R_rad Alkyl Radical (R•) RH->R_rad Initiation ROO_rad Peroxyl Radical (ROO•) R_rad->ROO_rad + O₂ ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + R-H AH Hindered Amine (Ar₂N-H) ROO_rad->AH ROOH_stable Stable Product (ROOH) ROO_rad->ROOH_stable Termination ROOH->R_rad Propagation A_rad Stable Aminyl Radical (Ar₂N•) AH->A_rad H• Donation

Caption: Radical scavenging by a hindered amine antioxidant.

Protocol 2: Conceptual Synthesis of a Hindered Antioxidant

This protocol outlines a conceptual, multi-step synthesis to produce a more complex, multifunctional antioxidant starting from this compound. This is an illustrative example based on established organic chemistry principles.[15][16]

Objective: To synthesize a larger antioxidant molecule by coupling this compound with another functional group, such as a phenol, via a methylene bridge.

1. Materials & Reagents:

  • This compound

  • A sterically hindered phenol (e.g., 2,6-di-tert-butylphenol)

  • Formaldehyde (as paraformaldehyde or formalin solution)

  • Acid or base catalyst

  • Appropriate solvents (e.g., ethanol, toluene)

  • Standard laboratory glassware for synthesis (round-bottom flask, condenser, etc.)

  • Purification supplies (silica gel for chromatography, recrystallization solvents).

2. Synthetic Procedure (Mannich-type Condensation):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hindered phenol in a suitable solvent.

  • Reagent Addition: Add formaldehyde, followed by the slow addition of this compound. An acid catalyst may be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if necessary. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity antioxidant.

  • Characterization: Confirm the structure of the synthesized compound using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Evaluation of Antioxidant Activity

Once a new antioxidant is synthesized, its efficacy must be quantified. The following are standard in vitro assays for this purpose.[17][18][19]

Table 3: Comparison of Common Antioxidant Assays

Assay Principle Measurement Advantages Limitations
DPPH Hydrogen atom or electron donation to the stable DPPH• radical. Decrease in absorbance at ~517 nm (purple to yellow). Simple, rapid, and reproducible.[17][20] Not representative of all radical types; steric accessibility can be a factor.
ABTS Scavenging of the pre-formed ABTS•⁺ radical cation. Decrease in absorbance at ~734 nm (blue-green decolorization). Applicable to both hydrophilic and lipophilic antioxidants.[17][21] Radical is not biologically relevant.

| FRAP | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of an intense blue color, measured at ~593 nm. | Fast and simple; measures reducing power.[17][22] | Does not measure radical scavenging directly; pH dependent. |

3.1 DPPH Radical Scavenging Assay Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized antioxidant in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent. Keep this solution in the dark.

  • Assay Procedure:

    • Create a series of dilutions of your antioxidant stock solution.

    • In a 96-well plate or cuvettes, add 100 µL of each antioxidant dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a control sample with 100 µL of solvent instead of the antioxidant solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement & Calculation:

    • Measure the absorbance of each sample at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the antioxidant concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

AntioxidantTestingWorkflow Start Synthesized Antioxidant Prep Prepare Stock Solutions & Serial Dilutions Start->Prep DPPH DPPH Assay Prep->DPPH ABTS ABTS Assay Prep->ABTS FRAP FRAP Assay Prep->FRAP Measure Spectrophotometric Measurement DPPH->Measure ABTS->Measure FRAP->Measure Calculate Calculate % Inhibition / IC₅₀ or Trolox Equivalents Measure->Calculate Report Efficacy Report Calculate->Report

Caption: General workflow for in vitro antioxidant testing.

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated laboratory, preferably within a fume hood. It can be harmful if swallowed, inhaled, or absorbed through the skin and may cause skin and eye irritation.[4][23] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[23] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before use.

References

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Ethyl-2-methylaniline (CAS: 71757-56-7).[1][2] This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound. As a substituted aniline, this compound presents unique purification hurdles, from persistent isomeric impurities to degradation from oxidation.

Drawing from extensive field experience, this document provides not just procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively. We will explore the most common issues and their solutions in a direct question-and-answer format, supported by detailed protocols and logical workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical for planning your purification strategy.

Q1: What are the most common impurities found in crude this compound, and where do they come from?

Understanding the origin of impurities is the first step toward selecting an appropriate purification method. Crude this compound typically contains a profile of impurities stemming from its synthesis pathway.

  • Isomeric Impurities: Positional isomers, such as 2-ethyl-6-methylaniline and 5-ethyl-2-methylaniline, are frequent contaminants.[1][3] These often arise if the synthesis method (e.g., Friedel-Crafts alkylation or nitration/reduction) lacks perfect regioselectivity. Their similar physical properties (boiling point, polarity) make them particularly challenging to remove.

  • Unreacted Starting Materials: Depending on the synthetic route, you may find residual o-toluidine or 3-ethyl-6-nitrotoluene.[3][4]

  • Over-Alkylation Byproducts: If the synthesis involves alkylation, di-ethylated or other over-alkylated anilines can form.[5]

  • Oxidation and Polymeric Products: Anilines are notoriously sensitive to air and light, leading to oxidation and the formation of highly colored polymeric materials.[5][6][7] This is why crude samples often appear dark red, brown, or even black.[7]

Q2: Which purification technique should I choose for my specific needs?

The optimal method depends on your required purity, the scale of your experiment, and the nature of the primary impurities. The following decision tree provides a general guide.

G start Crude this compound scale_check What is your scale? start->scale_check impurity_check_large Main Impurities: Grossly different B.P. (e.g., polymers, starting materials)? scale_check->impurity_check_large Large Scale (>5g) impurity_check_small Main Impurities: Isomers or compounds with similar polarity? scale_check->impurity_check_small Small to Medium Scale (<5g) distillation High-Vacuum Fractional Distillation impurity_check_large->distillation Yes chromatography Flash Column Chromatography (with basic modifier) impurity_check_large->chromatography No (Isomers) impurity_check_small->chromatography Yes salt_formation Purification via Salt Formation (e.g., Hydrochloride) impurity_check_small->salt_formation No (Polar impurities)

Caption: Decision tree for selecting a purification method.

Q3: My purified this compound turns brown after a few days. How can I prevent this?

This discoloration is a classic sign of oxidation.[6][7] The amine functional group is electron-donating, making the aromatic ring highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light.

Prevention Strategy:

  • Inert Atmosphere: Always store the purified product under an inert atmosphere like nitrogen or argon.

  • Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light.

  • Cold Storage: Store the container in a refrigerator or freezer to slow the rate of oxidation.

  • Solvent Purity: Ensure any solvents used for storage are degassed and free of peroxides.

Q4: What are the essential safety precautions for handling this compound?

Substituted anilines are toxic compounds and must be handled with care.

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[9][10] Anilines can be absorbed through the skin.[9]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols. Do not discharge into drains.[8][11]

Section 2: Troubleshooting Guide

This section tackles specific problems you might encounter during purification experiments.

Distillation Issues

Q5: I performed a vacuum distillation, but my GC analysis shows the purified product is still contaminated with an isomer. What went wrong?

This is a common issue when impurities have boiling points very close to that of the product. A simple distillation is often insufficient.

  • Cause - Inefficient Fractionation: Your distillation setup may lack the required number of "theoretical plates" to resolve compounds with close boiling points.

  • Solution - Improve Fractionation:

    • Use a Fractionating Column: Insert a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation pot and the condenser. This dramatically increases the surface area for condensation-revaporization cycles, enhancing separation.

    • Optimize Reflux Ratio: During distillation, ensure a slow, steady collection rate. A faster rate effectively lowers the number of theoretical plates, reducing separation efficiency.

    • Insulate the Column: Wrap the fractionating column in glass wool or aluminum foil to maintain thermal equilibrium and prevent premature cooling.[7]

Q6: My compound is darkening and charring in the distillation pot, and my yield is low. How do I prevent this decomposition?

This indicates thermal decomposition. Anilines, while relatively stable, can degrade at the high temperatures required for atmospheric distillation.[5]

  • Cause - Excessive Temperature: The boiling point of the compound is too high at the pressure you are using.

  • Solution - Lower the Boiling Point:

    • Achieve a High Vacuum: The primary solution is to perform the distillation under a high vacuum (e.g., <1 mmHg). This significantly lowers the boiling point, often by more than 100 °C, preventing thermal degradation.[7]

    • Use a Suitable Heating Mantle: Ensure even heating with a heating mantle connected to a variable controller. Avoid hot spots which can cause localized charring.

    • Limit Heating Time: Do not heat the material for longer than necessary. Once the desired product has been collected, stop the distillation.

Chromatography Issues

Q7: Why is my this compound streaking so badly on my silica gel column? My fractions are all cross-contaminated.

This phenomenon, known as "tailing," is a hallmark of basic compounds like anilines on standard silica gel.[12]

  • Cause - Strong Acid-Base Interaction: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic lone pair of the aniline's nitrogen atom interacts strongly with these acidic sites, leading to a slow, uneven elution from the column.[12]

  • Solution - Deactivate the Silica:

    • Add a Basic Modifier to the Eluent: The most effective solution is to add a small amount (0.5-1%) of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, to your solvent system (e.g., Hexanes/Ethyl Acetate).[5] This modifier will preferentially bind to the acidic sites on the silica, allowing your product to elute in sharp, symmetrical bands.

    • Use Deactivated Silica: Alternatively, you can use commercially available silica gel that has been treated with a deactivating agent.

G cluster_0 Standard Silica Gel (Tailing) cluster_1 Silica with Triethylamine (Et₃N) Modifier Aniline1 Aniline SiOH1 Si-OH Aniline1->SiOH1 Strong Interaction label_tail Result: Slow, uneven elution (tailing) Aniline2 Aniline SiOH2_blocked Si-O-H---NEt₃ Aniline2->SiOH2_blocked No Interaction label_no_tail Result: Sharp, symmetrical elution

Caption: Mechanism of tailing reduction on silica gel.

Q8: I'm still struggling to separate this compound from an isomer using flash chromatography. What else can I try?

When isomers have very similar polarities, standard flash chromatography may not provide sufficient resolution.

  • Cause - Insufficient Selectivity: The silica gel stationary phase does not differentiate well enough between the two isomers.

  • Solution - Change the Chromatographic System:

    • Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic), use a shallow gradient elution. Start with a very non-polar mobile phase and slowly increase the polarity. This can often resolve closely eluting spots.

    • Try a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. The different surface chemistry can alter the elution order and improve separation.

    • Switch to Reverse-Phase HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.[6] A C18 reverse-phase column separates compounds based on differences in hydrophobicity rather than polarity, which is often very effective for separating aromatic isomers.[13]

Section 3: Detailed Experimental Protocols

Protocol 1: High-Vacuum Fractional Distillation

This protocol is ideal for purifying multi-gram quantities of this compound from non-volatile polymers or impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a 10-15 cm Vigreux column, a condenser, a Perkin triangle or similar distillation head, and receiving flasks. Ensure all glass joints are clean and lightly greased with vacuum grease.[7]

  • System Purge: Add the crude this compound and a magnetic stir bar to the distillation flask. Seal the system and connect it to a high-vacuum pump (<1 mmHg) through a cold trap. Purge the system with an inert gas (e.g., nitrogen) three times before applying a full vacuum.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Fraction Collection: As the temperature rises, discard any initial low-boiling fractions (forerun). Collect the main fraction at a stable temperature and pressure. The pure compound should be a colorless to pale yellow liquid.[7]

  • Shutdown: Once the main fraction is collected or if the temperature in the pot rises significantly, remove the heating mantle and allow the system to cool completely before venting to atmospheric pressure with an inert gas.

Protocol 2: Flash Column Chromatography with Basic Modifier

This method is suitable for small to medium scales (<5 g) and is effective for removing impurities with different polarities, including some isomers.

  • Eluent Preparation: Prepare a mobile phase of Hexanes:Ethyl Acetate. The exact ratio should be determined by TLC analysis to achieve an Rf of ~0.25-0.3 for the product. To this solvent mixture, add 0.5% (v/v) triethylamine.[5]

  • Column Packing: Pack a glass column with silica gel (a good rule of thumb is to use a mass of silica 50-100 times the mass of the crude product) using the prepared eluent.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Run the column, applying positive pressure. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.

Protocol 3: Purification via Hydrochloride Salt Formation

This chemical method leverages the basicity of the amine to separate it from non-basic impurities.

  • Salt Formation: Dissolve the crude material in a non-polar solvent like diethyl ether or pentane. While stirring, slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether). The hydrochloride salt of this compound should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold diethyl ether to remove any remaining non-basic impurities.

  • Liberation of Free Base: Suspend the collected salt in water and add it to a separatory funnel. Add an organic solvent like dichloromethane. Slowly add a 2M NaOH solution with swirling until the aqueous layer is basic (pH > 12). This converts the salt back to the free amine, which will dissolve in the organic layer.[14]

  • Extraction & Drying: Separate the layers and extract the aqueous layer two more times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.

Section 4: Purity Assessment

After purification, it is crucial to verify the purity and identity of the material.

Technique Purpose Typical Observation for Pure Sample
Gas Chromatography (GC) Assesses purity and detects volatile impurities.[15]A single major peak with >99% area.
¹H & ¹³C NMR Confirms chemical structure and isomeric purity.Clean spectra with correct chemical shifts, integration, and coupling patterns consistent with the 4-ethyl-2-methyl substitution pattern.
HPLC High-resolution purity assessment, especially for isomers.[13]A single sharp peak on a C18 or similar column.
Comparative Purity from Different Methods
Purification Method Typical Purity Achieved (GC Area %) Typical Recovery Notes
High-Vacuum Fractional Distillation 98 - 99.5%70 - 85%Effective for large scales; may not remove close-boiling isomers.
Flash Column Chromatography >99%60 - 80%Excellent for removing polar/non-polar impurities; success with isomers depends on conditions.
Purification via Salt Formation >99.5%50 - 75%Excellent for removing non-basic impurities; yields can be lower due to transfers.

References

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 4-ethyl-2-[(N-ethylanilino)methyl]-N-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. (n.d.). PubMed. Retrieved from [Link]

  • Aniline is usually purified by. (n.d.). Allen. Retrieved from [Link]

  • This compound. (n.d.). Chemsrc. Retrieved from [Link]

  • Vacuum Distillation of Aniline. (2020). Texium. Retrieved from [Link]

  • US5117061A - Process of preparing substituted anilines. (n.d.). Google Patents.
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  • METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. (n.d.). EPA. Retrieved from [Link]

  • How do I remove aniline from the reaction mixture? (2014). ResearchGate. Retrieved from [Link]

  • US3682782A - Reduced pressure distillation process for recovering aniline from phenol-aniline mixtures. (n.d.). Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. Retrieved from [Link]

  • Preparation of Amines Explained. (2018). YouTube. Retrieved from [Link]

  • Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). (n.d.). NIH. Retrieved from [Link]

  • (PDF) Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). (2025). ResearchGate. Retrieved from [Link]

  • What should be the required structure for this compound. (n.d.). Allen. Retrieved from [Link]

  • CN104910021A - Preparation technology of 2-methyl-6-ethylaniline. (n.d.). Google Patents.
  • US4289906A - Chemical process for preparing methylene bis-anilines. (n.d.). Google Patents.

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Technical Support Center: Synthesis of 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethyl-2-methylaniline (CAS 71757-56-7)[1][2]. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for yield improvement. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

Introduction: Common Synthetic Strategies

The synthesis of this compound, a valuable intermediate in various chemical industries, can be approached via several pathways. The optimal choice depends on available starting materials, scalability, and desired purity profile. The two most prevalent routes are:

  • Route A: Nitration of 3-Ethyltoluene followed by Reduction. This is a classical and often cost-effective approach. It involves the regioselective nitration of 3-ethyltoluene to form 4-ethyl-2-methyl-1-nitrobenzene, which is subsequently reduced to the target aniline.

  • Route B: Friedel-Crafts Ethylation of 2-Methylaniline (o-toluidine). This route appears more direct but presents significant challenges due to the nature of the aniline substrate in classical Friedel-Crafts reactions. Strategic modifications are necessary to achieve viable yields.

This guide will focus on troubleshooting and optimizing these two primary routes.

PART 1: Troubleshooting Guide & Yield Improvement (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Route A: Nitration of 3-Ethyltoluene & Subsequent Reduction

Question 1: My nitration of 3-ethyltoluene produces a poor yield of the desired 4-ethyl-2-methyl-1-nitrobenzene and a mixture of other isomers. Why is this happening and how can I improve the regioselectivity?

Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution. Both the methyl and ethyl groups are ortho-, para-directing activators[3]. You are aiming for substitution ortho to the methyl group and para to the ethyl group. The formation of other isomers (like 2-ethyl-6-methyl-1-nitrobenzene or 4-ethyl-3-methyl-1-nitrobenzene) is common.

Causality & Expert Analysis: The ratio of ortho to para substitution is governed by a delicate balance of electronic and steric effects[3]. While electronics favor both positions, the steric bulk of the ethyl group can hinder attack at its adjacent ortho positions, often favoring para-substitution relative to it. However, the standard nitrating mixture (HNO₃/H₂SO₄) is highly reactive and can be unselective[4].

Proven Solutions:

  • Temperature Control is Critical: Maintain a low reaction temperature (e.g., 0-10°C). Higher temperatures increase reaction rates but drastically reduce selectivity, leading to polysubstitution and oxidation byproducts[4].

  • Milder Nitrating Agents: Consider alternative nitrating systems that offer better regioselectivity. Using alkyl nitrates on solid acid catalysts like acid-treated bentonite has been shown to improve the para-selectivity in toluene nitration, a principle applicable here[5].

  • Solvent Effects: The choice of solvent can influence isomer distribution. Studies on toluene nitration have shown that chlorinated solvents can affect the ortho:para ratio[6][7]. Experimenting with solvents like dichloromethane may alter the selectivity profile.

Question 2: The reduction of my 4-ethyl-2-methyl-1-nitrobenzene is incomplete or results in unwanted side products. What are the best practices for this reduction?

Answer: Incomplete reduction or the formation of intermediates like nitroso or hydroxylamine compounds are common pitfalls. The choice of reducing agent and reaction conditions is paramount for a clean, high-yield conversion to the amine.

Causality & Expert Analysis: Catalytic hydrogenation (e.g., H₂ gas with Pd/C, PtO₂) and metal/acid reductions (e.g., Sn/HCl, Fe/HCl) are the most common methods.

  • Catalytic Hydrogenation: This method is clean, but the catalyst can be poisoned by impurities (e.g., sulfur compounds) from the previous step. The reaction can also be sensitive to pressure and temperature. Unstable hydroxylamine intermediates can form, which, under certain conditions, can decompose exothermically[8].

  • Metal/Acid Reduction: This is a robust and often cheaper method. The reaction proceeds via a single electron transfer mechanism[9]. The key is ensuring sufficient acid and metal are present to drive the reaction to completion. A common industrial preference is for iron scrap with a catalytic amount of HCl, as the iron(II) chloride formed is hydrolyzed, regenerating the acid.

Proven Solutions:

MethodKey Parameters & Troubleshooting
Catalytic Hydrogenation Catalyst: Use 5-10% Pd/C. Ensure the nitroarene is free of catalyst poisons. Solvent: Ethanol or Methanol are common. Pressure: 50 psi of H₂ is a good starting point. Troubleshooting: If the reaction stalls, the catalyst may be inactive. Filter and add fresh catalyst. Monitor hydrogen uptake to track reaction progress.
Metal/Acid Reduction Reagents: Use an excess of iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl) in an ethanol/water mixture. Temperature: The reaction is exothermic; control the initial rate by portion-wise addition of the nitro compound or by external cooling. Maintain a gentle reflux to ensure completion. Workup: After the reaction, basify carefully with NaOH or Na₂CO₃ to precipitate iron salts and free the amine for extraction. Incomplete basification is a common cause of low isolated yield.
Route B: Friedel-Crafts Ethylation of 2-Methylaniline

Question 3: I tried to directly ethylate 2-methylaniline with an ethyl halide and AlCl₃, but the reaction failed or produced a black tar. What went wrong?

Answer: This is an expected outcome. Aniline and its derivatives do not typically undergo successful Friedel-Crafts reactions under standard conditions[10].

Causality & Expert Analysis: The core issue is a fundamental acid-base reaction that takes precedence. The nitrogen atom of the aniline's amino group has a lone pair of electrons, making it a Lewis base. The aluminum chloride (AlCl₃) catalyst is a strong Lewis acid. They react to form a stable acid-base complex[11][12][13][14]. This has two fatal consequences for the reaction:

  • Catalyst Deactivation: The AlCl₃ is tied up by the amine and is no longer available to activate the ethyl halide to generate the electrophile[10][11].

  • Ring Deactivation: The complexation puts a positive charge on the nitrogen atom. This transforms the activating, ortho-, para-directing -NH₂ group into a powerful deactivating, meta-directing group (-NH₂⁺-AlCl₃), shutting down electrophilic substitution on the ring[13][14].

Proven Solution: Amide Protection Strategy To overcome this, you must temporarily "mask" the basicity of the amino group. The most reliable way is to convert it into an amide (e.g., an acetanilide), which is much less basic. This strategy involves three key steps:

  • Protection: React 2-methylaniline with acetyl chloride or acetic anhydride to form N-(2-methylphenyl)acetamide. This amide is still an ortho-, para-director but is compatible with Friedel-Crafts conditions.

  • Friedel-Crafts Ethylation: Perform the ethylation on the protected acetanilide. The ethyl group will be directed primarily to the para position due to steric hindrance from the ortho-methyl and N-acetyl groups.

  • Deprotection: Hydrolyze the resulting N-(4-ethyl-2-methylphenyl)acetamide using acidic or basic conditions to reveal the target this compound.

This sequence ensures the catalyst remains active and the aromatic ring remains susceptible to electrophilic attack.

PART 2: Visualized Workflows & Protocols

Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose and solve common synthesis issues.

G start Low Yield of This compound route Which Synthetic Route was used? start->route nitration_issue Problem Area? route->nitration_issue Nitration/ Reduction fc_issue Reaction Failure/ Tar Formation route->fc_issue Friedel-Crafts isomer_mix isomer_mix nitration_issue->isomer_mix Poor Regioselectivity (Isomer Mixture) reduction_fail reduction_fail nitration_issue->reduction_fail Incomplete Reduction sol_isomer sol_isomer isomer_mix->sol_isomer Solution: - Lower Temperature (0-10°C) - Use Milder Nitrating Agent - Vary Solvent sol_reduction sol_reduction reduction_fail->sol_reduction Solution: - Check Catalyst Activity (H₂) - Ensure Sufficient Metal/Acid - Optimize Workup (Basification) fc_cause fc_cause fc_issue->fc_cause Cause: Amine-Catalyst Complexation fc_solution 1. Protect: Form Acetanilide 2. Ethylate: Friedel-Crafts 3. Deprotect: Hydrolysis fc_cause->fc_solution Solution: Implement Amine Protection Strategy G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Ethylation cluster_2 Step 3: Deprotection start 2-Methylaniline prot N-(2-methylphenyl)acetamide start->prot Ac₂O or AcCl fc_prod N-(4-ethyl-2-methylphenyl)acetamide prot->fc_prod C₂H₅Br / AlCl₃ final This compound fc_prod->final H⁺ or OH⁻ / H₂O

Caption: Workflow for the synthesis via amine protection and Friedel-Crafts ethylation.

PART 3: Experimental Protocols

Protocol 1: Synthesis via Nitration-Reduction (Route A)

Step 1A: Nitration of 3-Ethyltoluene

  • To a flask equipped with a stirrer and dropping funnel, add 3-ethyltoluene (1.0 eq).

  • Cool the flask to 0°C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask, keeping it cool.

  • Add the cold nitrating mixture dropwise to the 3-ethyltoluene over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-ethyl-2-methyl-1-nitrobenzene. Purification can be achieved by vacuum distillation.

Step 1B: Reduction of 4-ethyl-2-methyl-1-nitrobenzene

  • Set up a round-bottom flask with a reflux condenser.

  • Add iron powder (3.0 eq) and a 1:1 mixture of ethanol and water.

  • Add a small amount of concentrated HCl (0.1 eq) to initiate the reaction and heat the mixture to a gentle reflux.

  • Dissolve the 4-ethyl-2-methyl-1-nitrobenzene (1.0 eq) from the previous step in ethanol.

  • Add the nitro compound solution dropwise to the refluxing iron slurry at a rate that maintains a steady reflux.

  • After the addition is complete, continue refluxing for 3-4 hours or until TLC indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove most of the ethanol.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts, filter, and concentrate to yield the crude this compound. Purify by vacuum distillation.

References

  • Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Why doesn't aniline undergo Friedel-Crafts alkylation? (2017, December 10). Chemistry Stack Exchange. Retrieved from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). RWTH Publications. Retrieved from [Link]

  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024, September 10). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Process for the catalytic hydrogenation of nitrobenzene. (n.d.). Google Patents.
  • Explain why: Aniline does not undergo Friedel–Crafts reaction ? (2025, October 14). Sathee Forum. Retrieved from [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Why doesn't aniline respond in Friedel-Crafts reactions? (2018, January 5). Quora. Retrieved from [Link]

  • Why does aniline doesn't undergo friedel crafts reactions easily ? (2025, October 22). Brainly.in. Retrieved from [Link]

  • Why does aniline not undergo friedel crafts reaction? (2016, October 24). Quora. Retrieved from [Link]

  • Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 4-methyl-2-nitroaniline synthesis method. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Dynamics and the Regiochemistry of Nitration of Toluene. (n.d.). PMC - NIH. Retrieved from [Link]

  • Regioselective nitration of aromatic substrates in zeolite cages. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Synthesis of 4-ethyl-2-nitroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Amines. (n.d.). NCERT. Retrieved from [Link]

  • This compound | C9H13N | CID 19035152. (n.d.). PubChem. Retrieved from [Link]

  • Dynamics and the Regiochemistry of Nitration of Toluene | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • reduction of nitro compounds | Lecture no. 06 | Organic Chemistry. (2021, July 11). YouTube. Retrieved from [Link]

  • This compound | CAS#:71757-56-7. (2025, August 25). Chemsrc. Retrieved from [Link]

  • 4-Ethyl-2-methyl-1-nitrobenzene | C9H11NO2 | CID 12397897. (n.d.). PubChem. Retrieved from [Link]

  • The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding... (n.d.). ResearchGate. Retrieved from [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010, January 20). PMC - NIH. Retrieved from [Link]

  • Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl... (n.d.). Google Patents.
  • Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Nitration of Benzene and Methylbenzene. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]

  • Time–yield plots for the Friedel–Crafts alkylation reaction between... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation technology of 2-methyl-6-ethylaniline. (n.d.). Google Patents.
  • Chemical process for preparing methylene bis-anilines. (n.d.). Google Patents.

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Technical Support Center: Reactions of 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethyl-2-methylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of common side products in your reactions. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where I can expect side products with this compound?

A1: this compound is a versatile primary aromatic amine. The most common reactions where you are likely to encounter side products include:

  • Acylation: The reaction with acylating agents to form amides.

  • Diazotization: The reaction with nitrous acid to form a diazonium salt, a key intermediate for various functional group transformations.

  • Oxidation: Unintentional oxidation can occur due to exposure to air or oxidizing agents.

  • Electrophilic Aromatic Substitution: Reactions such as halogenation or nitration on the aromatic ring.

Q2: What are the primary types of side products I should be aware of?

A2: The nature of the side products is highly dependent on the reaction type. Generally, you should be vigilant for:

  • Over-alkylation/acylation products: In reactions like N-alkylation or N-acylation, the product can sometimes react further.

  • Oxidation products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[1]

  • Ring-substituted isomers: In electrophilic aromatic substitution, you may obtain a mixture of ortho- and para-substituted products relative to the amino group.

  • Coupling products: In diazotization reactions, the diazonium salt can react with unreacted aniline to form azo compounds.[2]

  • Polymerization products: Under certain conditions, particularly oxidative, anilines can polymerize.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Acylation Reactions - Unexpected Peaks in GC-MS/TLC

Question: I performed an acylation of this compound with acetyl chloride and pyridine. My GC-MS and TLC show my desired product, but also a significant side product with a higher molecular weight. What could this be and how can I avoid it?

Answer:

This is a common issue in acylation reactions. The likely culprit is the formation of a di-acylated product or other byproducts due to the reaction conditions.

Potential Side Products:

  • N,N-Diacetyl-4-ethyl-2-methylaniline: Although less common for primary amines under standard conditions, forceful acylation (e.g., high temperature, excess acylating agent) can lead to the formation of a diacetylated product.

  • O-Acylation of residual water: If your solvent or reagents are not perfectly dry, the acylating agent can react with water to form acetic acid. This can then protonate your starting amine, rendering it unreactive.

Causality and Mitigation Strategies:

Potential Cause Explanation Mitigation Strategy
Excess Acylating Agent Using a large excess of the acylating agent can drive the reaction towards di-acylation.Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. Add it dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
High Reaction Temperature Higher temperatures can provide the activation energy for less favorable side reactions.Perform the acylation at a lower temperature. For many acylations of anilines, room temperature or even 0 °C is sufficient.
Presence of Moisture Acyl halides react readily with water.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Inefficient Base If the base (e.g., pyridine) is not effectively scavenging the HCl byproduct, the reaction mixture can become acidic, leading to side reactions.Use a non-nucleophilic base like triethylamine or ensure your pyridine is dry and of high purity.

Experimental Protocol: Acylation of this compound

  • To a solution of this compound (1.0 eq) and dry pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.05 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Issue 2: Diazotization Reactions - Formation of Colored Impurities and Low Yield

Question: I'm trying to perform a Sandmeyer reaction with this compound. After the diazotization step, my solution has a dark color, and the final yield of my desired product is low. What's going wrong?

Answer:

The instability of diazonium salts is a major challenge in these reactions. The formation of colored impurities often points to decomposition of the diazonium salt and subsequent side reactions.

Potential Side Products:

  • Azo compounds: The diazonium salt can act as an electrophile and attack the electron-rich aromatic ring of unreacted this compound, leading to the formation of colored azo dyes.

  • Phenols: If the reaction temperature rises, the diazonium salt can react with water to form 4-Ethyl-2-methylphenol.

  • Tar-like polymers: Uncontrolled decomposition of the diazonium salt can lead to the formation of complex polymeric materials.

Causality and Mitigation Strategies:

Potential Cause Explanation Mitigation Strategy
High Reaction Temperature Diazonium salts are notoriously unstable at higher temperatures and will readily decompose.Maintain a strict temperature control between 0-5 °C throughout the diazotization and subsequent reaction. Use an ice-salt bath if necessary.
Slow Addition of Nitrite Slow addition of the sodium nitrite solution can lead to a localized excess of nitrous acid, which can decompose.Add the sodium nitrite solution dropwise and ensure efficient stirring to maintain a homogeneous reaction mixture.
Incorrect Stoichiometry An excess of the aniline can lead to the formation of azo coupling products.Use a slight excess of nitrous acid (1.05-1.1 equivalents) to ensure full conversion of the aniline.
Presence of Light Some diazonium salts are light-sensitive.Protect the reaction vessel from light by wrapping it in aluminum foil.

Workflow for Diazotization and Subsequent Reaction

Diazotization_Workflow cluster_prep Preparation cluster_reaction Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline_Sol Dissolve this compound in excess strong acid (e.g., HCl) Cooling Cool aniline solution to 0-5 °C Aniline_Sol->Cooling Nitrite_Sol Prepare aqueous solution of Sodium Nitrite Addition Slow, dropwise addition of Nitrite solution Nitrite_Sol->Addition Cooling->Addition Stirring Stir for 15-30 min at 0-5 °C Addition->Stirring Diazo_Addition Add diazonium salt solution to Cu(I) salt solution Stirring->Diazo_Addition Cu_Salt Prepare solution of Cu(I) salt (e.g., CuCl) Cu_Salt->Diazo_Addition Warming Allow to warm to RT and stir until N₂ evolution ceases Diazo_Addition->Warming

Caption: Workflow for a typical diazotization followed by a Sandmeyer reaction.

Issue 3: Observation of Colored Impurities Upon Storage or During Reaction

Question: My sample of this compound, which was initially a colorless oil, has turned yellow/brown upon storage. I'm also seeing colored byproducts in my reaction that are not related to my expected product. What is happening?

Answer:

Aromatic amines are susceptible to oxidation, which often leads to the formation of highly colored conjugated compounds. This can happen slowly on exposure to air and light or more rapidly in the presence of oxidizing agents.

Potential Side Products:

  • Quinone-imines and related polymers: These are common oxidation products of anilines and are often highly colored.

  • Azoxy and azo compounds: These can be formed through oxidative coupling reactions.

  • Nitroso and nitro compounds: Under strongly oxidizing conditions, the amine group can be oxidized.

Causality and Mitigation Strategies:

Potential Cause Explanation Mitigation Strategy
Air Oxidation The amino group can be oxidized by atmospheric oxygen, a process often accelerated by light.Store this compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber-colored vial in a cool, dark place.
Presence of Oxidizing Impurities Impurities in solvents or reagents can act as oxidizing agents.Use purified, de-gassed solvents for your reactions.
Incompatible Reagents Certain reagents, even if not intended as oxidants, can promote oxidation under specific conditions.Carefully review the compatibility of all reagents in your reaction mixture.

Reaction Pathway: Potential Oxidation Side Products

Oxidation_Pathway Start This compound Radical_Cation Aniline Radical Cation Start->Radical_Cation Oxidation [O] Dimerization Dimerization Radical_Cation->Dimerization Quinone_Imine Quinone-imine Species Radical_Cation->Quinone_Imine Polymerization Polymerization Dimerization->Polymerization Colored_Byproducts Colored Byproducts Polymerization->Colored_Byproducts Quinone_Imine->Colored_Byproducts

Caption: Simplified potential oxidation pathway of this compound.

Analytical Characterization of Side Products

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent first-line technique for separating volatile components of a reaction mixture and obtaining their mass spectra. The fragmentation pattern can provide valuable structural information.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile or thermally labile compounds. Coupling with a mass spectrometer (LC-MS) is highly informative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact structure of purified side products. Techniques like COSY, HSQC, and HMBC can help in assigning complex structures.

Table of Expected ¹H NMR Shifts for Potential Side Products

CompoundKey ¹H NMR Chemical Shift Ranges (ppm)
N-acetyl-4-ethyl-2-methylaniline 2.1-2.2 (s, 3H, -COCH₃), 2.3-2.4 (s, 3H, Ar-CH₃), 1.2-1.3 (t, 3H, -CH₂CH₃), 2.6-2.7 (q, 2H, -CH₂CH₃), 7.0-7.5 (m, 3H, Ar-H)
4-Ethyl-2-methylphenol 4.5-5.5 (br s, 1H, -OH), 2.2-2.3 (s, 3H, Ar-CH₃), 1.1-1.2 (t, 3H, -CH₂CH₃), 2.5-2.6 (q, 2H, -CH₂CH₃), 6.6-7.0 (m, 3H, Ar-H)
Azo-coupled dimer 7.0-8.0 (m, Ar-H, deshielded due to azo group), 2.3-2.5 (s, 6H, two Ar-CH₃), 1.2-1.4 (t, 6H, two -CH₂CH₃), 2.6-2.8 (q, 4H, two -CH₂CH₃)

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other structural features.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NCERT. Amines.
  • Organic Chemistry Portal. Diazotisation. [Link]

  • MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

  • Open Access Journals.
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • ResearchGate. Determination of methyl aniline compounds in gasoline by GC-MS.
  • Google Patents. Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]

  • YouTube. 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: 4-Ethyl-2-methylaniline - A Guide to Long-Term Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Ethyl-2-methylaniline (CAS 71757-56-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate and troubleshoot potential issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: Proper storage is critical to maintain the purity and stability of this compound. For optimal long-term stability, the compound should be stored under the following conditions:

Storage ConditionRecommendationRationale
Temperature 2-8°C (refrigerated) is recommended. For solutions in solvents, -20°C or -80°C may be appropriate.[1]Lower temperatures slow down potential degradation reactions, such as oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2]Minimizes contact with atmospheric oxygen, a key contributor to the degradation of anilines.
Light Protect from light by using an amber vial or by storing it in a dark place.[1]Aromatic amines can be susceptible to photodegradation.
Container Use a tightly sealed, clean, and dry container.Prevents contamination from moisture and other atmospheric components.

For short-term storage (e.g., during a series of experiments), keeping the compound in a tightly sealed container in a cool and dark place is generally acceptable. However, prolonged exposure to ambient conditions should be avoided.

Q2: I've noticed my this compound has darkened over time. Is it still usable?

A2: The darkening of anilines is a common observation and is often an indicator of oxidation.[3] While a slight change in color may not significantly impact the outcome of all experiments, it is a sign of degradation. The oxidized byproducts can potentially interfere with your reaction, leading to lower yields or the formation of impurities.

Recommendation: For applications requiring high purity, it is advisable to purify the darkened material (e.g., by distillation or chromatography) or use a fresh, un-degraded lot. For less sensitive applications, you may consider running a small-scale pilot reaction to assess its suitability.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound, like other substituted anilines, are oxidation and photodegradation.

  • Oxidation: The amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. This can lead to the formation of colored impurities, including nitroso, nitro, and polymeric compounds. The presence of the electron-donating ethyl and methyl groups on the aromatic ring can make the compound more susceptible to oxidation compared to unsubstituted aniline.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1] This can involve the formation of radical species that can then participate in a variety of subsequent reactions, leading to complex mixtures of degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Inconsistent reaction yields or unexpected side products.
  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Steps:

      • Assess Purity: Check the appearance of your starting material. If it has darkened, consider the possibility of degradation.

      • Analytical Confirmation: If possible, analyze the starting material by techniques such as GC-MS or LC-MS to identify any significant impurities.

      • Purification: If degradation is suspected, purify the this compound by an appropriate method (e.g., vacuum distillation or column chromatography) before use.

      • Use Fresh Stock: Whenever possible, use a fresh, unopened container of the reagent.

  • Possible Cause 2: Incompatibility with reaction conditions or reagents.

    • Troubleshooting Steps:

      • Review Reagents: Ensure that no strong oxidizing agents (e.g., peroxides, nitric acid) are present in your reaction mixture unless they are intended reactants.

      • Solvent Purity: Use dry, de-gassed solvents to minimize exposure to oxygen and water. Some anilines can react with certain solvents under specific conditions.

      • pH Control: Be mindful of the pH of your reaction. Strongly acidic conditions can lead to protonation of the amine, affecting its nucleophilicity and potentially promoting side reactions like polymerization.

Problem 2: Difficulty in removing impurities from the final product.
  • Possible Cause: Formation of closely related byproducts.

    • Troubleshooting Steps:

      • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to minimize the formation of byproducts by stopping the reaction at the optimal time.

      • Modified Work-up: Consider an acidic wash (e.g., dilute HCl) during the work-up to protonate and extract the basic this compound and other amine impurities into the aqueous layer. The desired product can then be recovered by basifying the aqueous layer and re-extracting.

      • Advanced Purification: If standard chromatography is ineffective, consider alternative purification techniques such as preparative HPLC or crystallization of a salt derivative.

Experimental Protocols

Protocol 1: Small-Scale Purity Check by TLC

This protocol provides a quick method to assess the purity of your this compound.

  • Prepare a TLC plate: Use a standard silica gel TLC plate.

  • Spot the sample: Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot this solution onto the TLC plate alongside a spot of a known fresh sample, if available.

  • Develop the plate: Use a suitable solvent system, for example, a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Visualize: View the plate under a UV lamp (254 nm). The presence of multiple spots for your sample, especially those that are not present in the fresh sample, indicates the presence of impurities.

Visualizations

Logical Relationship: Factors Affecting Stability

Factors Influencing this compound Stability cluster_storage Storage Conditions cluster_incompatibilities Incompatible Substances cluster_degradation Degradation Mechanisms Stability This compound Stability Storage Proper Storage Stability->Storage Maintained by Incompatibilities Chemical Incompatibilities Stability->Incompatibilities Compromised by Degradation Degradation Pathways Stability->Degradation Reduced by Temperature Low Temperature (2-8°C) Storage->Temperature Atmosphere Inert Atmosphere (N2 or Ar) Storage->Atmosphere Light Protection from Light Storage->Light Container Tightly Sealed Container Storage->Container Oxidizers Strong Oxidizing Agents Incompatibilities->Oxidizers Acids Strong Acids Incompatibilities->Acids Oxidation Oxidation (Air, Impurities) Degradation->Oxidation Photodegradation Photodegradation (UV Light) Degradation->Photodegradation

Caption: Key factors influencing the stability of this compound.

Experimental Workflow: Troubleshooting Reaction Issues

Troubleshooting Workflow for Reactions with this compound Start Inconsistent Yields or Unexpected Side Products CheckPurity Check Purity of This compound Start->CheckPurity ReviewConditions Review Reaction Conditions Start->ReviewConditions PurityOK Purity Acceptable? CheckPurity->PurityOK ConditionsOK Conditions Appropriate? ReviewConditions->ConditionsOK Purify Purify Starting Material PurityOK->Purify No Rerun Rerun Reaction PurityOK->Rerun Yes AdjustConditions Adjust Reaction Conditions ConditionsOK->AdjustConditions No ConditionsOK->Rerun Yes Purify->Rerun AdjustConditions->Rerun

Caption: A logical workflow for troubleshooting common experimental issues.

References

  • MedchemExpress.com. (2025-12-30).
  • Fisher Scientific. (2009-09-22).
  • PubChem. This compound | C9H13N | CID 19035152.
  • Sigma-Aldrich. (2024-09-06).
  • ACS Publications. (2023-11-09).

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Technical Support Center: Safe Handling and Disposal of 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of 4-Ethyl-2-methylaniline (CAS No. 71757-56-7). This guide is intended for researchers, scientists, and drug development professionals. The following information synthesizes critical safety data, field-proven insights, and established protocols to ensure the safe use and disposal of this chemical in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a harmful substance. The primary hazards include:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[1][2][3]

  • Methemoglobinemia: Like other anilines, absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen. This can cause cyanosis (a blueish discoloration of the skin and lips), headache, fatigue, and dizziness. The onset of these symptoms may be delayed.[4][5][6]

Q2: Are there established occupational exposure limits (OELs) for this compound?

A2: Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies like OSHA or ACGIH.[2] However, due to its structural similarity to aniline, it is prudent to adhere to the OELs for aniline as a conservative measure. The OSHA Permissible Exposure Limit (PEL) for aniline is 5 ppm as an 8-hour time-weighted average (TWA), while the ACGIH Threshold Limit Value (TLV) is 2 ppm (TWA).[4][7]

Q3: What are the appropriate storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][8] It should be kept away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[2][8]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of accidental contact, immediate action is crucial:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[3][4] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

Q5: How should I dispose of waste this compound?

A5: Waste this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[3][5] Do not dispose of it down the drain.[3] It should be collected in a suitable, labeled container for disposal by a licensed waste disposal company.[3][5]

Troubleshooting Guides

Scenario 1: Small Spill in a Fume Hood

Problem: A small amount (less than 50 mL) of this compound has spilled inside a chemical fume hood.

Solution:

  • Ensure Proper PPE: Before addressing the spill, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended for anilines), safety goggles, and a lab coat.[3] Nitrile gloves are not recommended for prolonged contact with aniline.[3]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[3][4]

  • Collect the Waste: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][4]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[3]

Scenario 2: Accidental Inhalation

Problem: A researcher experiences dizziness and a headache after working with this compound and suspects inhalation exposure.

Solution:

  • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.[3][4]

  • Seek Medical Attention: If symptoms persist or if breathing is difficult, seek immediate medical attention.[3][4] Inform medical personnel about the chemical exposure.

  • Review Engineering Controls: Evaluate the ventilation in the work area. Ensure that all work with this compound is conducted in a certified chemical fume hood.

Scenario 3: Improper Waste Segregation

Problem: A small amount of this compound was accidentally mixed with a chlorinated solvent waste stream.

Solution:

  • Do Not Attempt to Separate: Do not attempt to separate the mixed waste.

  • Label Appropriately: Clearly label the waste container to indicate that it contains a mixture of this compound and the chlorinated solvent. This is crucial for the waste disposal company to handle it correctly.

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of this mixed waste stream.

Experimental Protocols

Personal Protective Equipment (PPE) Protocol

A crucial aspect of safely handling this compound is the consistent and correct use of PPE.

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or Viton gloves are recommended for handling anilines.[3] Nitrile gloves offer limited protection and should be changed immediately upon contamination.[3]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

  • Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or in situations with a higher risk of exposure, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All work with this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood. If there is a potential for exposure above the recommended limits for aniline (2 ppm TWA), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4]

Spill Cleanup Protocol

This protocol outlines the steps for cleaning up a small spill of this compound.

  • Evacuate and Secure the Area: If the spill is large or outside of a fume hood, evacuate the immediate area and prevent unauthorized entry.

  • Assemble Cleanup Materials: Gather a spill kit containing an inert absorbent material, chemical-resistant gloves, safety goggles, a lab coat, and a sealable container for waste.

  • Absorb the Spill: Cover the spill with the absorbent material, starting from the outside and working inwards.[3][4]

  • Collect and Containerize: Once the liquid is fully absorbed, carefully scoop the material into the designated waste container.[3][4]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose of Waste: Seal the waste container and label it clearly. Arrange for disposal through your institution's hazardous waste program.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number71757-56-7[9][10]
Molecular FormulaC9H13N[9][10]
Molecular Weight135.21 g/mol [9][10]

Table 2: Recommended Occupational Exposure Limits (Proxy: Aniline)

OrganizationLimitValue
OSHAPEL (8-hr TWA)5 ppm
ACGIHTLV (8-hr TWA)2 ppm
NIOSHREL (10-hr TWA)Lowest feasible concentration (potential carcinogen)

Visualizations

Diagram 1: Workflow for Handling a Small Chemical Spill

Spill_Workflow start Spill Occurs assess Assess Spill Size and Location start->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose end Cleanup Complete dispose->end

Caption: Workflow for managing a small chemical spill.

Diagram 2: Chemical Waste Disposal Logic

Waste_Disposal_Logic start Generate Chemical Waste identify Identify Waste Composition start->identify segregate Segregate into Compatible Waste Streams identify->segregate label_container Label Container with Contents and Hazards segregate->label_container store Store in a Designated, Secure Area label_container->store pickup Arrange for Pickup by EHS/Licensed Vendor store->pickup end Proper Disposal pickup->end

Caption: Logic for proper chemical waste disposal.

References

  • Washington State University. (n.d.). Aniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Aniline - IDLH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020, January 29). 1988 OSHA PEL Project - Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Rutgers University. (n.d.). Aniline. Retrieved from [Link]

  • Agilent. (2016, September 6). Safety Data Sheet: Aniline Blue. Retrieved from [Link]

  • Carolina Biological Supply Company. (2018, August 21). Safety Data Sheet: Aniline Blue, Saturated. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:71757-56-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). List of Chemicals with Threshold Limit Values Primarily Based on Sensory Irritation. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Methylaniline - Hazard Summary. Retrieved from [Link]

  • Scribd. (n.d.). Aniline | PDF | Chemistry | Safety. Retrieved from [Link]

  • ACGIH. (n.d.). TLV Chemical Substances Introduction. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). DIETHYLAMINE. Retrieved from [Link]

  • LookChem. (n.d.). 2-Ethyl-4-MethylAniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-ethyl-2-methyl-N-phenylaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-N-methylaniline. PubChem. Retrieved from [Link]

  • Chemistry Online. (2022, November 30). Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. Retrieved from [Link]

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Technical Support Center: 4-Ethyl-2-methylaniline Decomposition Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential issues related to its stability and decomposition, offering insights grounded in the established principles of aromatic amine chemistry.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: Discoloration of aromatic amine solutions, such as this compound, is a common indicator of degradation, primarily through oxidation. Exposure to air (oxygen), light, and certain metal ions can initiate oxidative processes, leading to the formation of colored impurities like nitrosobenzene, nitrobenzene, and azobenzene derivatives.[1] The unshared electron pair on the nitrogen atom of the amino group can interact with the π electron system of the benzene ring, making the amino group susceptible to oxidation.[1] To mitigate this, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon), in amber-colored vials to protect it from light, and to use high-purity solvents.

Q2: I am observing unexpected peaks in the chromatogram of my this compound sample. How can I identify if they are degradation products?

A2: The appearance of new peaks in your chromatogram (e.g., from HPLC or GC analysis) suggests the presence of impurities, which could be byproducts from synthesis or degradation products. To identify these, a forced degradation study is recommended.[2][3] This involves subjecting a pure sample of this compound to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[3] By analyzing the stressed samples using a stability-indicating method (typically HPLC with a photodiode array detector or mass spectrometry), you can generate and identify the potential degradation products.[4][5] Comparing the chromatograms of your sample with those from the forced degradation study will help in identifying the unknown peaks.

Q3: What are the primary pathways through which this compound can decompose?

A3: Based on the chemistry of substituted anilines, this compound is susceptible to three primary decomposition pathways:

  • Oxidation: This is often the most significant pathway, leading to the formation of a variety of products, including N-oxides, nitroso, nitro, and polymeric species. The ethyl and methyl groups on the ring can also be oxidized.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo fragmentation. The C-N bond and the alkyl C-C bonds are potential sites of cleavage. The reaction is usually endothermic as heat is required to break chemical bonds.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This can lead to the formation of radicals and subsequent dimerization or polymerization, as well as oxidation.[7][8]

Q4: How do the ethyl and methyl substituents on the aniline ring influence its stability?

A4: The ethyl and methyl groups are electron-donating substituents. These groups increase the electron density on the aromatic ring and the nitrogen atom of the amino group. This increased electron density can make the molecule more susceptible to electrophilic attack and oxidation compared to unsubstituted aniline.[9] The steric hindrance provided by the ortho-methyl group might slightly modulate the reactivity of the amino group.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Rapid color change of the solution (e.g., to yellow, brown, or black).

  • Emergence of multiple impurity peaks in the chromatogram within a short period.

  • Inconsistent results in bioassays or chemical reactions.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Oxygen Exposure Aromatic amines are readily oxidized by atmospheric oxygen.Degas solvents before use. Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Light Exposure UV and even visible light can catalyze the degradation of anilines.Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2]
Incompatible Solvents Certain solvents can promote degradation. For instance, methanol can generate methoxy radicals under light exposure.[4]Use high-purity, aprotic solvents like acetonitrile or THF for storage and analysis when possible. Conduct solvent compatibility studies.
Metal Contamination Trace metal ions can catalyze oxidation reactions.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed with a chelating agent solution (e.g., EDTA) followed by pure solvent.
Inappropriate pH The stability of anilines can be pH-dependent. Extreme pH conditions can catalyze hydrolysis or other degradation reactions.Buffer your solutions to a pH where the compound is most stable. This can be determined through a pH stability profile study.
Issue 2: Identifying Unknown Degradation Products

Symptoms:

  • Consistent appearance of unknown peaks in chromatograms of aged or stressed samples.

  • Mass spectral data of unknown peaks that do not correspond to known starting materials or reagents.

Workflow for Identification:

G cluster_0 Problem: Unknown Peaks in Chromatogram cluster_1 Forced Degradation Study cluster_2 Analysis & Identification A Unknown Peak Detected B Stress Sample (Heat, Light, Acid, Base, Oxidation) A->B C Analyze Stressed Samples (LC-MS) B->C D Compare Retention Times and Mass Spectra C->D E Propose Structures for Degradation Products D->E F Confirm Structures (e.g., NMR, Synthesis) E->F

Caption: Workflow for the identification of unknown degradation products.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: [2][3]

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a validated stability-indicating LC-MS method.

  • Data Interpretation: Compare the chromatograms and mass spectra of the stressed samples with a control (unstressed) sample to identify the degradation products.[10][11]

Potential Decomposition Pathways

The following diagrams illustrate the predicted major decomposition pathways for this compound based on the known reactivity of substituted anilines.

1. Oxidative Degradation Pathway

G A This compound B N-Oxide Derivative A->B Oxidation E Azo Dimer A->E Oxidative Coupling C Nitroso Derivative B->C Further Oxidation D Nitro Derivative C->D Further Oxidation

Caption: Predicted oxidative degradation pathway of this compound.

2. Thermal Degradation Pathway

G A This compound B Radical Fragments (e.g., Ethyl Radical, Methylaniline Radical) A->B Heat (Δ) Homolytic Cleavage C Rearrangement Products B->C Recombination D Polymeric Material B->D Polymerization

Caption: Predicted thermal degradation pathway of this compound.

3. Photodegradation Pathway

G A This compound B Excited State A->B Light (hν) C Radical Cation B->C Electron Transfer E Photo-oxidation Products B->E Reaction with O₂ D Dimerization/Polymerization Products C->D Coupling

Caption: Predicted photodegradation pathway of this compound.

References

  • Sun, B., et al. (2018). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. International Journal of Molecular Sciences, 19(11), 3426. [Link]

  • Abirami, D., & Krishnamoorthy, T.K. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. [Link]

  • Mayildurai, R., et al. (2018). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings, 1953(1), 140018. [Link]

  • Dunford, H. B., & Job, D. (1978). Oxidation of substituted anilines by horseradish peroxidase compound II. Canadian Journal of Chemistry, 56(10), 1339-1344. [Link]

  • Kaushik, S., et al. (n.d.). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry. [Link]

  • Jurberg, I. D., et al. (2015). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. ACS Catalysis, 5(8), 4641-4645. [Link]

  • Sthapak, J. K., et al. (1985). Thermal decomposition kinetics of some aniline complexes of zinc group metals. Journal of Thermal Analysis, 30(2), 363-369. [Link]

  • Wang, L., et al. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. Journal of Photochemistry and Photobiology B: Biology, 87(1), 49-57. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies. MedCrave online. [Link]

  • Etoposide Forced degradation studies. (n.d.). ResearchGate. [Link]

  • Kamble, S. P., et al. (2003). Photocatalytic/photochemical degradation of aniline by solar radiation. Journal of Chemical Technology & Biotechnology, 78(2‐3), 135-141. [Link]

  • Klick, S., et al. (2005). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 45(5), 10. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Liu, Y., et al. (2013). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Acta Physico-Chimica Sinica, 29(10), 2095-2102. [Link]

  • Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 45-53. [Link]

  • Al-Musawi, T. J., et al. (2023). Optimization of photochemical decomposition of aniline in aqueous solutions and assessment of effluent toxicity using Pseudomonas aeruginosa ATCC 27853. Scientific Reports, 13(1), 1-12. [Link]

  • Wang, X., et al. (2009). Photochemical removal of aniline in aqueous solutions: Switching from photocatalytic degradation to photo-enhanced polymerization recovery. Journal of Hazardous Materials, 167(1-3), 853-858. [Link]

  • A Stability Indicating Method (SIM). (2018, April 30). YouTube. [Link]

  • Thermal decomposition. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • De Nardi, C., et al. (2021). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 26(23), 7249. [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 38(11), 586-597. [Link]

  • van der Maas, L., et al. (2022). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 56(15), 10738-10749. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile yet often challenging building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues, grounded in mechanistic principles and field-proven insights.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses prevalent issues encountered during the synthesis of and with substituted anilines, offering causal explanations and actionable solutions.

Issue 1: Low Yield in Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Q: My Buchwald-Hartwig amination with a substituted aniline is giving a low yield. What are the likely causes and how can I improve it?

A: Low yields in Buchwald-Hartwig aminations involving substituted anilines can often be traced back to several interdependent factors related to the catalyst, substrate, and reaction conditions.

  • Causality: The catalytic cycle of the Buchwald-Hartwig amination is a delicate balance of oxidative addition, amine coordination, deprotonation, and reductive elimination. A disruption at any stage can stall the reaction.

    • Electron-Poor Anilines: Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are less nucleophilic and have a lower pKa. This can slow down their coordination to the palladium center and make deprotonation by the base more difficult.[1][2][3]

    • Sterically Hindered Anilines: Bulky substituents, particularly in the ortho position, can sterically impede the aniline's approach to the palladium catalyst, hindering the formation of the key Pd-N bond.

    • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of off-cycle dimeric species or by coordination of product molecules that inhibit further turnover.

    • Inappropriate Ligand or Base: The choice of phosphine ligand and base is critical and highly substrate-dependent.[4] The ligand influences the electron density and steric environment around the palladium, affecting both the oxidative addition and reductive elimination steps. The base must be strong enough to deprotonate the aniline-palladium complex but not so strong as to cause unwanted side reactions.[5]

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig substituent Analyze Aniline Substituents (Electronic & Steric) start->substituent reagents Verify Reagent Purity & Inert Atmosphere start->reagents ligand_base Screen Ligands & Bases substituent->ligand_base If aniline is electron-poor or sterically hindered conditions Optimize Reaction Conditions (Temp, Solvent, Time) ligand_base->conditions conditions->reagents outcome Improved Yield reagents->outcome

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig reactions.

Recommended Solutions:

ParameterRecommended Action
Ligand Selection For electron-poor anilines, consider more electron-donating and sterically bulky ligands like Josiphos or Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos). These can promote both oxidative addition and reductive elimination. For sterically hindered anilines, ligands with a wider bite angle, such as DPEphos, may be beneficial.
Base Selection For less acidic anilines, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary.[6] Weaker bases like K₃PO₄ or Cs₂CO₃ may be sufficient for more acidic anilines.
Solvent Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard. Ensure the solvent is anhydrous, as water can hydrolyze the catalyst and base.
Temperature While many modern catalyst systems operate at lower temperatures, sluggish reactions can often be accelerated by increasing the temperature (e.g., from 80 °C to 110 °C). Monitor for potential decomposition.
Reagent Purity Ensure the aryl halide, aniline, and solvent are pure and dry. The palladium precatalyst and ligand should be of high quality. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial to prevent catalyst oxidation.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Q: I am attempting a halogenation/nitration on my substituted aniline and obtaining a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?

A: The amino group (-NH₂) is a powerful ortho, para-directing and activating group in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via resonance.[7][8] However, this high reactivity can lead to a loss of selectivity and unwanted side reactions.

  • Causality:

    • Over-activation: The strong activation by the amino group can lead to poly-substitution (e.g., tri-bromination of aniline with bromine water) and makes it difficult to stop the reaction at the mono-substituted stage.[7][9][10]

    • meta-Product Formation in Nitration: Under the strongly acidic conditions required for nitration (HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[8][11] This positively charged group is strongly deactivating and meta-directing, leading to significant amounts of the meta-nitroaniline.[7][8]

    • Friedel-Crafts Reaction Failure: Aniline does not undergo Friedel-Crafts alkylation or acylation because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃).[7][9][11] This forms a deactivated complex that is resistant to electrophilic attack.[7][9][11]

Decision Tree for Controlling Regioselectivity:

G start Poor Regioselectivity in EAS protect Protect the Amino Group (e.g., Acetylation) start->protect To obtain ortho/para product acidic_cond Use Strongly Acidic Conditions (e.g., Nitration) start->acidic_cond To obtain meta product eas Perform Electrophilic Aromatic Substitution protect->eas deprotect Deprotect the Amino Group (Hydrolysis) eas->deprotect para_product Predominantly para-Substituted Product deprotect->para_product meta_product meta-Substituted Product acidic_cond->meta_product

Caption: Strategy for controlling regioselectivity in EAS of anilines.

Recommended Solutions:

  • Protection of the Amino Group: The most reliable strategy to achieve selective para-substitution is to temporarily reduce the activating effect of the amino group by converting it into an amide, most commonly an acetamide (acetanilide).[8][11][12]

    • Why it works: The acetyl group is electron-withdrawing, pulling the nitrogen's lone pair away from the aromatic ring and into resonance with the carbonyl group.[10] This attenuates the activating effect, preventing over-reaction. The bulkier amide group also sterically hinders the ortho positions, favoring substitution at the para position.[8]

    • Deprotection: After the EAS reaction, the acetyl group can be easily removed by acidic or basic hydrolysis to regenerate the amino group.[8][13]

  • Achieving meta-Substitution: To obtain the meta-substituted product, one can exploit the formation of the anilinium ion. Performing the reaction under strongly acidic conditions (without protection) will favor the formation of the meta-isomer.[8]

Issue 3: Product is a Dark Oil or Solid and Difficult to Purify

Q: My reaction produced the substituted aniline, but it's a dark brown/black oil or solid. Standard column chromatography isn't cleaning it up. What should I do?

A: The dark coloration is a classic sign of oxidation and/or polymerization of the aniline product.[14] Anilines are notoriously susceptible to air oxidation, especially when impure or exposed to light, forming highly colored byproducts.[14][15]

  • Causality: The nitrogen lone pair makes the aniline ring electron-rich and susceptible to oxidation. This process can be catalyzed by trace metal impurities or light. The resulting radical cations can then polymerize to form complex, colored materials often referred to as "aniline black."

Purification Strategies for Oxidized Anilines:

MethodDescriptionWhen to Use
Acid-Base Extraction Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute acid solution (e.g., 1M HCl). The basic aniline will be protonated and move to the aqueous phase, leaving non-basic, often polymeric, impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to regenerate the free aniline and extract it back into an organic solvent.[15]An excellent first step for removing non-basic impurities and some colored materials.
Activated Carbon Dissolve the crude product in a suitable solvent. Add a small amount of activated carbon (charcoal), stir or gently heat for a short period, and then filter through a pad of Celite to remove the carbon. The activated carbon will adsorb many of the highly conjugated, colored impurities.[14]Effective for removing stubborn colored impurities that co-elute with the product on silica gel.[14][15]
Vacuum Distillation If the substituted aniline is thermally stable and has a reasonable boiling point, vacuum distillation is a highly effective method for separating it from non-volatile polymeric impurities and salts.[14]Ideal for liquid anilines. Check the boiling point under vacuum to ensure it is feasible with available equipment.
Recrystallization For solid anilines, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water) can be very effective.[16] The desired product crystallizes out, leaving impurities in the mother liquor.The method of choice for purifying solid products. May be combined with an initial activated carbon treatment of the hot solution.

Prevention is Key: To avoid oxidation, always handle and store purified anilines under an inert atmosphere (nitrogen or argon), protect them from light using amber vials, and store them at low temperatures.[14][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the substituent on an aniline affect its basicity and nucleophilicity? A: The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton.

  • Electron-Donating Groups (EDGs) like -CH₃, -OCH₃ increase the electron density on the nitrogen, making the aniline more basic than aniline itself.[1][7]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -Cl pull electron density away from the nitrogen, making the lone pair less available and the aniline less basic.[1][3][7] This trend in basicity generally correlates with nucleophilicity in reactions like N-alkylation and C-N coupling.

Q2: What is the purpose of using a protecting group in aniline synthesis? A: Protecting groups are used for several key reasons:[17][18]

  • To Control Reactivity: To prevent over-reaction in EAS by moderating the strong activating effect of the amino group.[11]

  • To Control Regioselectivity: To favor para-substitution over ortho-substitution by introducing steric bulk.[8]

  • To Prevent Unwanted Reactions: To block the nucleophilicity and basicity of the nitrogen, preventing it from reacting with electrophiles or Lewis acids (e.g., in Friedel-Crafts reactions).[8][9]

Q3: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety? A: Yes, but it requires careful consideration. The existing aniline can compete as a nucleophile. To achieve selectivity, you may need to:

  • Protect the existing aniline: If it is not the intended reaction site, protecting it (e.g., as a carbamate) is the safest approach.

  • Exploit electronic differences: If one aniline is significantly more or less nucleophilic than the other, you may be able to achieve some level of selectivity by carefully controlling the reaction conditions (e.g., using a weaker base or running the reaction at a lower temperature).

Q4: My N-alkylation of an aniline is producing significant amounts of the di-alkylated product. How can I favor mono-alkylation? A: Over-alkylation is a common side reaction because the mono-alkylated product is often more nucleophilic than the starting aniline.[19] To favor mono-alkylation:

  • Control Stoichiometry: Use a large excess of the aniline relative to the alkylating agent.[19]

  • Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.[19]

  • Use Reductive Amination: This is often a more controlled method for mono-alkylation. It involves the formation of an imine between the aniline and an aldehyde or ketone, followed by in-situ reduction.[19]

Section 3: Experimental Protocols

Protocol 1: Protection of an Aniline by Acetylation

This protocol describes the conversion of an aniline to the corresponding acetanilide to moderate its reactivity for subsequent electrophilic aromatic substitution.

Materials:

  • Substituted Aniline (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Glacial Acetic Acid or Pyridine (as solvent)

  • Cold Water

  • Beaker, Magnetic Stirrer, Filtration apparatus

Procedure:

  • In a suitable flask, dissolve the substituted aniline in a minimal amount of glacial acetic acid.

  • With stirring, slowly add acetic anhydride to the aniline solution. The reaction is often exothermic.

  • After the initial reaction subsides, gently warm the mixture (e.g., to 50-60 °C) for 10-15 minutes to ensure the reaction goes to completion.

  • Pour the warm reaction mixture into a larger beaker containing cold water while stirring vigorously.

  • The acetanilide product will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.[15]

Protocol 2: Deprotection of an Acetanilide by Acid Hydrolysis

This protocol regenerates the free aniline from its acetylated form.

Materials:

  • Substituted Acetanilide (1.0 eq)

  • Aqueous Hydrochloric Acid (~10-20% w/v)

  • Aqueous Sodium Hydroxide (~10-20% w/v)

  • Round-bottom flask, Reflux condenser, Magnetic stirrer

Procedure:

  • Place the substituted acetanilide in a round-bottom flask and add an excess of aqueous hydrochloric acid.

  • Heat the mixture to reflux with stirring for 30-60 minutes, or until the reaction is complete (monitor by TLC).

  • Cool the solution to room temperature. The product will be dissolved as its hydrochloride salt.

  • Slowly add aqueous sodium hydroxide solution with cooling until the mixture is alkaline (check with pH paper). This will neutralize the excess acid and precipitate the free aniline.

  • The aniline can then be collected by filtration (if solid) or extracted with an organic solvent (if liquid), followed by drying and solvent removal.[15]

References

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • PubMed. (2004). Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. Org Lett. 2004 Sep 2;6(18):3099-102. Retrieved from [Link]

  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

  • ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • YouTube. (2015). Protection of Aniline Derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). EAS reactions of aniline. Retrieved from [Link]

  • YouTube. (2016). "Protection" of Aniline in Aromatic reactions- IIT JEE. Retrieved from [Link]

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Troubleshooting NMR and IR spectra interpretation for anilines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of spectral interpretation, especially for seemingly simple molecules like anilines that often present unexpected complexities. This guide is structured as a technical support center to address the common, and often frustrating, issues encountered when analyzing the NMR and IR spectra of this important class of compounds. My approach is to not only provide a solution but to explain the underlying chemical principles, empowering you to troubleshoot effectively in your own work.

Aniline Spectroscopy: A Troubleshooting Guide

Anilines are foundational molecules in chemical synthesis, yet their spectra can be deceptive. The interplay between the amino group's lone pair and the aromatic ring, combined with proton exchange phenomena and hydrogen bonding, creates a unique set of challenges. This guide will tackle these issues in a practical, question-and-answer format.

Part 1: ¹H NMR Spectroscopy Troubleshooting

The proton NMR of anilines is particularly prone to variability. Let's break down the most common issues.

Q1: Why is the chemical shift of my -NH₂ protons so variable, and why is the peak so broad?

This is, by far, the most common question. You might see the -NH₂ signal anywhere from ~3.5 to 5.0 ppm , and it often appears as a broad singlet rather than a sharp, well-defined peak.

Core Directive: Understand the Trifecta of Effects

Three main phenomena are at play:

  • Chemical Exchange: The protons on the nitrogen atom are labile (acidic) and can rapidly exchange with other labile protons in the sample (like trace water) or between aniline molecules themselves.[1][2] This exchange happens on the NMR timescale. If the rate of exchange is fast, the spectrometer sees an "averaged" environment for the proton, which leads to a broadening of the signal. Because the exchange rate is highly dependent on solvent, concentration, temperature, and the presence of acidic or basic impurities, the chemical shift can vary significantly between samples.[2]

  • Hydrogen Bonding: The -NH₂ group is a hydrogen bond donor and acceptor. The extent of hydrogen bonding changes with concentration and solvent. Increased hydrogen bonding deshields the protons, shifting them downfield (to a higher ppm value). In dilute, non-polar solvents, the shift will be more upfield. In concentrated solutions or in hydrogen-bond-accepting solvents like DMSO, the shift will be further downfield.[3]

  • Nitrogen Quadrupolar Broadening: Nitrogen-14, the most abundant isotope of nitrogen, has a nuclear spin I=1. Nuclei with I > 1/2 have a non-spherical charge distribution, known as a quadrupole moment. This quadrupole can interact with the local electric field gradient, providing an efficient relaxation pathway. This rapid relaxation of the nitrogen nucleus shortens the lifetime of the proton spin states attached to it, leading to significant peak broadening. This is an intrinsic property and a major contributor to the broad appearance of N-H signals.

Experimental Protocol: The D₂O Shake

To definitively identify a labile N-H proton signal, perform a simple D₂O exchange experiment.

  • Acquire Spectrum: Run a standard ¹H NMR spectrum of your aniline sample.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to your NMR tube.

  • Shake Vigorously: Cap the tube and shake it for 20-30 seconds to ensure mixing.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

Expected Result: The broad signal corresponding to your -NH₂ protons will disappear or be significantly reduced in intensity. A new, often broad, signal for HOD may appear (typically around 4.7-4.8 ppm in CDCl₃, but variable).[1][4]

Causality: The deuterium in D₂O is NMR-inactive in a proton experiment. The labile N-H protons rapidly exchange with the deuterium atoms, forming N-D bonds. Since these deuterons do not resonate in the ¹H NMR spectrum, the signal vanishes, confirming its identity as an exchangeable proton.[5][6][7]

Q2: Why don't I see splitting between the -NH₂ protons and the aromatic protons?

You might expect the ortho protons on the aromatic ring to couple with the -NH₂ protons, but this is almost never observed.

Core Directive: Exchange Decoupling

The same rapid chemical exchange and quadrupolar broadening that cause the N-H peak to be broad also effectively decouple the N-H protons from adjacent C-H protons. The exchange happens faster than the coupling interaction can be resolved by the spectrometer, so the neighboring protons "see" an averaged spin state, resulting in no observable splitting.[2]

  • Expert Insight: In very specific cases, such as with highly purified, anhydrous samples in non-polar solvents at low temperatures, this N-H to C-H coupling can sometimes be resolved. However, under standard laboratory conditions, assume it will not be visible.

Q3: The aromatic region of my substituted aniline is a complex mess. How can I begin to interpret it?

The aromatic region for anilines (typically 6.5-7.5 ppm ) can be very complex due to overlapping signals and second-order effects, especially with multiple substituents.

Core Directive: Use Substituent Effects to Predict Patterns

The -NH₂ group is a strong electron-donating group (EDG) through resonance. This has a profound and predictable effect on the chemical shifts of the aromatic protons.

  • Mechanism: The nitrogen lone pair delocalizes into the aromatic ring, increasing electron density primarily at the ortho and para positions. This increased electron density creates a shielding effect, shifting the signals for the ortho and para protons upfield (to lower ppm values) compared to benzene (7.34 ppm). The meta protons are less affected and will appear further downfield, closer to the benzene chemical shift.

Troubleshooting Workflow for Aromatic Region Interpretation

G start Complex Aromatic Multiplet Observed integration Step 1: Check Integration Is total integration consistent with the number of aromatic protons? start->integration substituent Step 2: Identify Substituents Are they Electron-Donating (EDG) or Electron-Withdrawing (EWG)? integration->substituent Yes reassess Re-evaluate Structure or Purity integration->reassess No predict Step 3: Predict Chemical Shift Order -NH2 is a strong EDG. Ortho/Para protons will be UPFIELD. Meta protons will be DOWNFIELD. substituent->predict coupling Step 4: Analyze Splitting Patterns J(ortho) ≈ 7-10 Hz J(meta) ≈ 2-3 Hz J(para) ≈ 0-1 Hz predict->coupling solve Step 5: Assign Signals Combine shift, integration, and coupling to assign each proton. coupling->solve

Caption: A logical workflow for deconvoluting complex aromatic NMR signals.

Example Case Study: 4-Bromoaniline In 4-bromoaniline, you have two sets of equivalent aromatic protons.

  • Protons ortho to -NH₂ (and meta to -Br): These will be the most shielded and appear furthest upfield as a doublet.

  • Protons meta to -NH₂ (and ortho to -Br): These will be less shielded and appear further downfield as a doublet.

You would expect to see a classic "AA'BB'" system of two doublets, each integrating to 2H.

Part 2: ¹³C NMR Spectroscopy Troubleshooting

¹³C NMR is often more straightforward but has its own quirks.

Q1: How does the -NH₂ group affect the chemical shifts of the aromatic carbons?

Similar to ¹H NMR, the electron-donating nature of the -NH₂ group strongly influences the ¹³C chemical shifts.

Core Directive: Expect Large Shifts for C-ipso and C-para

  • C-ipso (the carbon directly attached to -NH₂): This carbon is significantly shielded due to the high electron density from the nitrogen. However, the direct attachment of the electronegative nitrogen provides a counteracting deshielding effect. The net result is a downfield shift, but the position is highly sensitive to substitution. For aniline itself, it's around 146 ppm .

  • C-ortho and C-para: These carbons are strongly shielded by the resonance effect of the amino group. Their signals will appear significantly upfield compared to benzene (128.5 ppm). For aniline, C-ortho is at ~115 ppm and C-para is at ~118 ppm.[8]

  • C-meta: This carbon is only slightly affected and appears close to the chemical shift of benzene, around 129 ppm .

This predictable pattern is a powerful diagnostic tool for confirming the presence and position of an amino group on an aromatic ring.

Carbon Position Typical Chemical Shift (ppm) in Aniline Effect of -NH₂ Group
C-ipso~146Deshielded (Inductive)
C-ortho~115Strongly Shielded (Resonance)
C-meta~129Minimally Affected
C-para~118Strongly Shielded (Resonance)

Part 3: IR Spectroscopy Troubleshooting

IR spectroscopy provides rapid and definitive information about the type of amine present.

Q1: How can I use IR to distinguish between a primary (R-NH₂) and a secondary (R₂-NH) aniline?

This is a classic application of IR spectroscopy. The key is the number of peaks in the N-H stretching region.

Core Directive: Count the N-H Stretching Peaks

  • Primary Amines (-NH₂): These have two N-H bonds, which can stretch in two different ways: a symmetric stretch and an asymmetric stretch. This results in two distinct peaks in the region of 3300-3500 cm⁻¹ .[5][9][10] The asymmetric stretch occurs at a higher frequency.

  • Secondary Amines (-NHR): These have only one N-H bond. Therefore, they show only one peak in the same 3300-3500 cm⁻¹ region.[5][9][10]

  • Tertiary Amines (-NR₂): These have no N-H bonds and will show no peaks in this region.

Additional Diagnostic Peaks:

  • N-H Bend (Scissoring): Primary amines also show a characteristic bending vibration (scissoring) in the 1580-1650 cm⁻¹ region.[4][5] This can sometimes be mistaken for a C=C aromatic stretch, but its presence along with the two N-H stretching peaks is strong evidence for a primary amine. Secondary aromatic amines show a weaker or absent band here.

  • C-N Stretch: Aromatic amines show a strong C-N stretching band between 1250-1335 cm⁻¹ .[4][5]

Amine Type N-H Stretch (3300-3500 cm⁻¹) N-H Bend (1580-1650 cm⁻¹)
Primary (-NH₂)Two Peaks (Asymmetric & Symmetric)Strong Bend (Scissoring)
Secondary (-NHR)One PeakWeak or Absent
Tertiary (-NR₂)No PeaksAbsent
Q2: My N-H stretching peak is broad and shifted to a lower wavenumber. Is my sample wet?

While water can contribute, the primary cause is intermolecular hydrogen bonding.

Core Directive: Hydrogen Bonding Weakens the N-H Bond

When aniline molecules hydrogen bond with each other (N-H···N), the N-H bond is effectively weakened and lengthened. A weaker bond requires less energy to vibrate, causing the absorption to shift to a lower frequency (wavenumber) . The collection of molecules in the sample exists in various states of hydrogen bonding (dimers, trimers, etc.), each with a slightly different bond strength. The spectrometer observes a composite of all these states, resulting in a broadened peak .

  • Concentration Effect: In a very dilute solution in a non-polar solvent (like CCl₄), hydrogen bonding is minimized, and you will see sharper, higher-frequency N-H stretches. As you increase the concentration, the peaks will broaden and shift to lower wavenumbers.

Frequently Asked Questions (FAQs)

Q: I ran my aniline in DMSO-d₆ and the -NH₂ peak is sharp and shows coupling. Why? A: DMSO is a strong hydrogen bond acceptor. It forms strong hydrogen bonds with the -NH₂ protons, which significantly slows down the rate of intermolecular proton exchange. By "locking" the protons in place, the exchange-based decoupling mechanism is suppressed, and you can sometimes resolve coupling to neighboring protons. The solvent effect on chemical shifts between CDCl₃ and DMSO can be dramatic.[9][11][12]

Q: Can I use ¹³C NMR chemical shifts to predict the reactivity of a substituted aniline? A: Yes, to an extent. The chemical shift of the para-carbon (C-4) is particularly sensitive to the resonance effects of substituents on the amino group and the ring. A more upfield (shielded) C-4 chemical shift generally correlates with higher electron density at that position, suggesting greater susceptibility to electrophilic aromatic substitution.[8]

Q: My IR spectrum has a small shoulder peak next to the N-H stretch. What is it? A: This is often an overtone of the strong N-H bending vibration. It can sometimes be confusing, but the primary N-H stretching bands are typically much more intense.[4][5][6]

References

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Waugh, J. S., & Wasylishen, R. E. (1976). Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. Intramolecular proton exchange. Canadian Journal of Chemistry, 54(8), 1239-1244.
  • International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy.
  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (H. Reich, Ed.). Retrieved from [Link]

  • Nanalysis Corp. (2017). To D2O or not to D2O?. Retrieved from a relevant company blog or resource.
  • Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines.
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  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
  • Dudek, G. O., & Dudek, E. P. (1965). Substituent Effects. VIII. 13C Nuclear Magnetic Resonance Spectra of Anilines. Journal of the American Chemical Society, 87(18), 4094-4097.
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  • University of California, Santa Cruz (UCSC). (n.d.). IR Tables.
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  • Wikipedia. (n.d.). Infrared spectroscopy correlation table.
  • ResearchGate. (n.d.). Correlations of NHN hydrogen bond energy with geometry and 1H NMR chemical shift difference of NH protons for aniline complexes. Retrieved from ResearchGate. [Note: Specific publication details should be cited if available].
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  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
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Identifying common impurities in commercial 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in commercial batches of this reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in the GC-MS analysis of my this compound. What could it be?

A1: The presence of unexpected peaks in your GC-MS analysis of this compound can be attributed to several factors, primarily related to the synthetic route used for its manufacture and subsequent storage conditions. Generally, impurities in anilines can be categorized as process-related, degradation-related, or elemental.[1]

  • Process-Related Impurities: These are the most common and include unreacted starting materials, byproducts from side reactions, and residual solvents.

    • Isomeric Impurities: Due to the nature of aromatic substitution reactions, the formation of isomers is a significant possibility. Depending on the synthetic route, you might encounter other isomers of ethyl-methylaniline.

    • Starting Materials: Incomplete reactions can leave residual starting materials in the final product.

    • Byproducts: Side reactions, such as over-alkylation or incomplete reduction, can generate various byproducts.

  • Degradation Impurities: Anilines are susceptible to oxidation, especially when exposed to air and light.[2] This can lead to the formation of colored impurities, such as p-benzoquinone and polymeric materials, which might appear as broad peaks or a discolored baseline in your chromatogram.[1]

To identify the unknown peak, a systematic approach is necessary, starting with understanding the most probable impurities based on the synthesis of this compound.

Troubleshooting Guide: Identifying Common Impurities

This section provides a more in-depth look at the potential impurities you might encounter and how to identify them.

Issue: Presence of Isomeric Impurities

Question: My NMR and GC-MS data suggest the presence of an isomer. Which isomers are most likely, and how can I confirm their identity?

Answer: The most probable isomeric impurities in this compound are other ethyl-methylaniline isomers. The specific isomers depend on the synthetic starting materials. The two primary industrial synthesis routes for this compound are:

  • Alkylation of o-Toluidine with Ethanol: This reaction can lead to the formation of other isomers through non-selective ethylation of the aromatic ring.

  • Nitration and subsequent Reduction of 3-Ethyltoluene: The nitration of 3-ethyltoluene can produce different nitro-isomers, which upon reduction, will yield the corresponding aniline isomers.

The most common isomeric impurities to look for are:

  • 2-Ethyl-4-methylaniline

  • 2-Ethyl-6-methylaniline[3]

  • N-Ethyl-2-methylaniline

  • N-Ethyl-4-methylaniline

  • 5-Ethyl-2-methylaniline[3]

Workflow for Isomer Identification:

Caption: Workflow for the identification of isomeric impurities.

Experimental Protocol: GC-MS Analysis for Isomer Separation

A well-optimized GC-MS method is crucial for separating and identifying isomers.

Step-by-Step Methodology:

  • Column Selection: A moderately polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

  • Inlet Conditions: Use a split/splitless inlet in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of your this compound sample in a suitable solvent like dichloromethane or methanol.

  • Analysis: Inject 1 µL of the sample and acquire the data. Compare the retention times and mass spectra of the unknown peaks with those of the authentic isomer standards.

Issue: Unreacted Starting Materials and Synthesis Byproducts

Question: What are the likely non-isomeric, process-related impurities I should be aware of?

Answer: Besides isomers, you may find residual starting materials and byproducts from the synthesis process.

From the Alkylation of o-Toluidine Route:

  • o-Toluidine: The primary starting material.[4]

  • Ethanol: The ethylating agent.[4]

  • N,N-diethyl-2-methylaniline: A product of over-alkylation of the amino group.

  • Poly-ethylated ring products: Where more than one ethyl group is added to the aromatic ring.

From the Nitration/Reduction of 3-Ethyltoluene Route:

  • 3-Ethyltoluene: The starting hydrocarbon.[4]

  • Nitro-isomers of 3-ethyltoluene: Incomplete reduction can leave these intermediates in the final product.

  • Azoxy, azo, and hydrazo compounds: These can form as byproducts during the reduction of the nitro group.

Logical Relationship of Impurity Formation:

G cluster_0 Alkylation Route cluster_1 Nitration/Reduction Route a o-Toluidine c This compound a->c d Isomeric Ethyl-methylanilines a->d b Ethanol b->c b->d e N,N-diethyl-2-methylaniline c->e f 3-Ethyltoluene h Nitro-ethyltoluene Isomers f->h g Nitrating Agent g->h j This compound h->j k Isomeric Ethyl-methylanilines h->k l Azo/Azoxy Compounds h->l i Reducing Agent i->j i->k

Caption: Potential impurity pathways in the synthesis of this compound.

Issue: Degradation Products

Question: My this compound sample has a distinct yellow or brownish tint. What causes this, and is it a concern?

Answer: The discoloration of your sample is a classic sign of oxidation.[2] Anilines are notoriously sensitive to air and light, leading to the formation of colored oxidation products. While often present in small amounts, these impurities can potentially interfere with downstream applications.

Forced Degradation Studies:

To understand the stability of your compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the material to harsh conditions to accelerate decomposition.[5][6]

Experimental Protocol: Forced Oxidation Study

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: Add a small amount of 3% hydrogen peroxide to the solution.

  • Incubation: Store the solution at room temperature, protected from light, for 24-48 hours.

  • Analysis: Analyze the stressed sample by HPLC-UV/MS to identify any new peaks that have formed. The mass spectrometer will be crucial for obtaining molecular weight information of the degradation products.

Table 1: Summary of Potential Impurities in Commercial this compound

Impurity Class Potential Impurities Likely Origin Analytical Method of Choice
Isomeric 2-Ethyl-4-methylaniline, 2-Ethyl-6-methylaniline, N-Ethyl-2-methylaniline, etc.Synthesis ByproductGC-MS, HPLC-UV
Starting Materials o-Toluidine, 3-EthyltolueneIncomplete ReactionGC-MS, HPLC-UV
Byproducts N,N-diethyl-2-methylaniline, Poly-ethylated anilines, Azo/Azoxy compoundsSide ReactionsGC-MS, LC-MS
Degradation Quinone-like structures, Polymeric materialsOxidationHPLC-UV/MS
Residual Solvents Toluene, Ethanol, Dichloromethane, etc.Manufacturing ProcessHeadspace GC-MS

Conclusion

Identifying impurities in commercial reagents like this compound is a critical step in ensuring the reproducibility and success of your research. By understanding the potential sources of these impurities and employing systematic analytical approaches, you can confidently assess the quality of your material and troubleshoot any unexpected experimental outcomes. This guide provides a framework for this process, grounded in the principles of synthetic and analytical chemistry.

References

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Technical Support Center: Methods for Removing Water from Aniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with water in aniline-based reactions. The presence of water, often a byproduct of condensation reactions, can significantly hinder reaction progress, lower yields, and complicate product purification by shifting reaction equilibria unfavorably.[1][2] This document provides in-depth, field-tested solutions and troubleshooting advice in a direct question-and-answer format to address these critical issues.

FAQ 1: My reaction yield is poor, and I suspect water is the culprit. What are the primary methods for its removal?

Low yields in reactions like imine or enamine synthesis, where aniline is a reactant and water is a byproduct, are classic indicators of equilibrium problems.[2] According to Le Chatelier's principle, the continuous removal of a product (water) is essential to drive the reaction toward completion.[3]

The two most effective and widely adopted strategies for in situ water removal are:

  • Azeotropic Distillation: Physically removing water as it forms by co-distilling it with an immiscible organic solvent. This is the gold standard for moderate to large-scale reactions.

  • Use of Scavenging Agents: Chemically trapping water using desiccants like molecular sieves. This method is ideal for smaller-scale, heat-sensitive, or technically simpler setups.

The choice between these methods depends on factors such as reaction scale, temperature sensitivity of the reactants and products, and available laboratory equipment.

Decision Workflow: Choosing a Water Removal Method

The following diagram outlines a logical workflow to help you select the most appropriate method for your specific experimental needs.

G start Is your reaction producing water? scale What is the reaction scale? start->scale heat_sensitivity Are reactants/products heat-sensitive? scale->heat_sensitivity > 50 mL mol_sieves Primary Method: Molecular Sieves scale->mol_sieves < 50 mL dean_stark Primary Method: Azeotropic Distillation (Dean-Stark) heat_sensitivity->dean_stark No heat_sensitivity->mol_sieves Yes other_desiccants Alternative: Other Chemical Desiccants (e.g., MgSO₄, BaO) mol_sieves->other_desiccants Consider if sieves are unavailable G cluster_flask Reaction Flask cluster_trap Dean-Stark Trap A Aniline + Reagent + Toluene (Solvent) B Heat to Reflux A->B C Vapor (Toluene-Water Azeotrope) Rises B->C D Condenser Cools Vapor C->D E Liquids Separate D->E F Water Collects at Bottom E->F G Toluene Overflows Back to Flask E->G G->A

Caption: Workflow of a Dean-Stark apparatus for water removal.

Q: I've set up a Dean-Stark trap, but no water is collecting. What's wrong?

This is a common issue that can usually be traced to one of several factors. Consult the table below for troubleshooting guidance.

Problem Potential Cause Recommended Solution & Explanation
No water collecting in the trap 1. Reaction not producing water: The reaction may not have started or is proceeding much slower than anticipated.Verify reaction progress: Check the temperature to ensure it's at the solvent's reflux point. Take a small aliquot for analysis (e.g., TLC, ¹H NMR) to confirm reactant consumption.
2. Incorrect solvent choice: The solvent used does not form a low-boiling azeotrope with water. Aniline itself forms a high-boiling azeotrope with water (~99.3°C), which is too close to the boiling point of water for efficient separation this way. [4][5]Use an appropriate solvent: Toluene (azeotrope b.p. 84°C) or benzene (azeotrope b.p. 69°C) are standard choices. [6]The azeotrope must boil at a lower temperature than any of the individual components to distill over. [2]
3. System leaks: Poorly sealed glassware joints allow the vapor to escape before reaching the condenser.Check all connections: Ensure all ground glass joints are properly sealed with appropriate grease (if using) and securely clamped.
Emulsion forms in the trap Presence of surfactants or polar impurities: These can stabilize the oil-water interface, preventing clear separation.Add a small amount of brine: A saturated NaCl solution can help break the emulsion by increasing the ionic strength of the aqueous phase. Ensure this does not interfere with your reaction chemistry.
Reaction stalls after initial water collection Equilibrium re-established: The rate of water production has become equal to the rate of the reverse reaction, or a limiting reagent has been consumed.Confirm stoichiometry: Ensure all reactants are present in the correct ratios. If the reaction is known to be slow, simply allow more time at reflux. Monitor the water collection; the reaction is complete when no more water accumulates. [2]
Protocol: Standard Dean-Stark Setup and Operation
  • Assembly: In a round-bottom flask, combine your aniline, other reactants, and a suitable azeotroping solvent (e.g., toluene, ~0.5 M concentration). Add a magnetic stir bar. [2]2. Connect Glassware: Attach the Dean-Stark trap to the flask and a reflux condenser to the top of the trap. [7]Secure all joints with clamps.

  • Heating and Reflux: Begin heating the mixture in an oil bath to a vigorous reflux. The temperature should stabilize at the boiling point of the azeotrope. [2]4. Monitoring: Water will begin to co-distill with the solvent, condense, and collect in the trap. The reaction is typically complete when the theoretical amount of water has been collected, or when water accumulation ceases. [2]5. Workup: Once the reaction is complete, allow the apparatus to cool. The dried reaction mixture in the flask can then be carried forward to the next purification step.

Troubleshooting Guide 2: Using Chemical Drying Agents (Scavengers)

Q: When should I use a chemical drying agent instead of a Dean-Stark?

Chemical drying agents, or scavengers, are solid reagents added directly to the reaction mixture to bind water. This method is preferable for:

  • Small-scale reactions where setting up a Dean-Stark is impractical.

  • Reactions with heat-sensitive compounds that cannot be run at the reflux temperature of an azeotroping solvent.

  • Reactions requiring strictly anhydrous conditions from the start.

Q: What is the best drying agent for an aniline reaction?

The choice of drying agent is critical, as it must be effective at scavenging water without reacting with the basic aniline or other components in the mixture. [8]

Drying Agent Mechanism Suitability for Aniline Reactions Comments
Molecular Sieves (3Å or 4Å) Traps water molecules within a crystalline aluminosilicate structure. [9] Excellent. Method of choice. 3Å sieves are ideal as their pore size is small enough to trap water but exclude most organic molecules, including aniline. [10]They are inert and highly efficient. Must be activated before use.
Anhydrous Magnesium Sulfate (MgSO₄) Forms hydrates (MgSO₄·nH₂O). Good, with caution. Generally useful and efficient. However, it can be slightly acidic, which may be problematic in some sensitive amine reactions.
Anhydrous Sodium Sulfate (Na₂SO₄) Forms hydrates (Na₂SO₄·10H₂O). Fair. Low efficiency and slow-acting. Best for pre-drying solvents, not for in situ water removal during a reaction.
Potassium Hydroxide (KOH) / Barium Oxide (BaO) Reacts with water. Good. These basic drying agents are compatible with amines. [11][12]They are often used for drying purified aniline itself.
Calcium Chloride (CaCl₂) Forms hydrates. Unsuitable. Readily forms complexes with amines and should be avoided. [8]

| Phosphorus Pentoxide (P₄O₁₀) | Reacts vigorously with water. | Unsuitable. | Highly acidic and will react with aniline. [8]|

Protocol: Activation and Use of 3Å Molecular Sieves

Molecular sieves are shipped with water already adsorbed and must be activated to be effective. [13][14]

  • Activation: Place the required amount of 3Å molecular sieve pellets or powder in a round-bottom flask. Heat to 200-350°C under a high vacuum for at least 3-5 hours. [14][15]A heat gun can be used for small quantities, heating the flask under vacuum until it is glowing dull red, then allowing it to cool.

  • Storage: After activation, cool the sieves under an inert atmosphere (e.g., nitrogen or argon) and store them in a tightly sealed desiccator. [14]3. Application: Add the activated sieves (typically 10-20% w/v) to the reaction mixture at the start of the experiment. [14]The sieves will continuously adsorb water as it is formed.

  • Removal: At the end of the reaction, the sieves can be removed by simple filtration.

Q: My reaction is still sluggish even with molecular sieves. What could be the issue?

  • Improper Activation: This is the most common cause of failure. Sieves not heated to a high enough temperature or for a sufficient duration will have a low capacity for water. [14][15]To test if your sieves are active, place a few pellets on a gloved hand and add a drop of water; they should become very hot. [16]* Insufficient Quantity: Ensure you have added enough sieves to adsorb the total theoretical amount of water that will be produced.

  • Incorrect Pore Size: Using sieves with a larger pore size (e.g., 5Å or 13X) may lead to the adsorption of your solvent or reactants, not just water. [17] By carefully selecting and applying one of these robust methods, you can effectively overcome challenges posed by water in your aniline reactions, leading to improved yields and more reliable outcomes.

References
  • Scribd. Dean-Stark Setup Guide for Chemists. Available at: [Link]

  • Reddit. Removing water as a solvent?. (2013). Available at: [Link]

  • Grokipedia. Dean–Stark apparatus. Available at: [Link]

  • The Hive. Drying agents and their compatibilities. (2003). Available at: [Link]

  • Jalon. A complete Guide on How to Activate Molecular Sieve. Available at: [Link]

  • Filo. Aniline and water mixture can be separated by. (2023). Available at: [Link]

  • JoVE. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017). Available at: [Link]

  • Google Patents. US3682782A - Reduced pressure distillation process for recovering aniline from phenol-aniline mixtures.
  • YouTube. A Simple Dean-Stark Apparatus Explained. (2013). Available at: [Link]

  • Wikipedia. Dean–Stark apparatus. Available at: [Link]

  • ACS Publications. Effect of Activation Methods of Molecular Sieves on Ketimine Synthesis. (2022). Available at: [Link]

  • Chemtips (WordPress.com). How to Activate Molecular Sieves. (2014). Available at: [Link]

  • Sorbead India. From Dormant to Active: Understanding the Activation Process of Molecular Sieves. Available at: [Link]

  • ResearchGate. How to activate molecular sieves effectively?. (2017). Available at: [Link]

  • Delloyd's Lab-Tech. solvent drying and drying agents. Available at: [Link]

  • Chemistry Stack Exchange. Distillation of aniline/water mixture. (2017). Available at: [Link]

  • Sciencemadness Wiki. Drying solvents. (2023). Available at: [Link]

  • Reddit. Alternatives to rote-evap or lyophilization to remove water?. (2011). Available at: [Link]

  • ChemEurope.com. Azeotrope (data). Available at: [Link]

  • IS MUNI. azeoTropic daTa for Binary mixTures. Available at: [Link]

  • American Chemical Society. AZEOTROPIC DATA- II. (1952). Available at: [Link]

  • Vedantu. Aniline is separated from a mixture by a Fractional class 12 chemistry cbse. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Remove Residual Water. Available at: [Link]

  • Ventilazione Industriale. azeotropic data for binary mixtures. Available at: [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture?. (2014). Available at: [Link]

  • ACS Publications. Desiccant efficiency in solvent and reagent drying. 5. Amines. (1981). Available at: [Link]

  • Google Patents. CN111056954A - Aniline purification method.
  • University of Calgary. Using drying agents. Available at: [Link]

  • Allen. Which of the following method is used to separate aniline from water?. Available at: [Link]

  • Ecolink, Inc. Azeotrope-like Solvents: The Next Generation of Industrial Cleaning Solutions. Available at: [Link]

  • Reddit. Purify and dry aniline?. (2014). Available at: [Link]

  • Scribd. Drying Agent Selection Guide. Available at: [Link]

  • ResearchGate. How to distil the liquid form of aniline monomer?. (2020). Available at: [Link]

  • Google Patents. RU2327683C2 - Aniline recuperation method.
  • Wikipedia. Molecular sieve. Available at: [Link]

  • Interra Global. Comprehensive 2024 Guide To Molecular Sieves: Applications, Types, And FAQs. (2025). Available at: [Link]

  • Jalon. Exploring What Is a Molecular Sieve: In-Depth Analysis. Available at: [Link]

  • Humi Pak. Introduction to Molecular Sieves l From Basics to Applications. (2020). Available at: [Link]

  • Quora. Can aniline react with water?. (2021). Available at: [Link]

  • ACS Publications. Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (2001). Available at: [Link]

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Validation & Comparative

A Comparative Analysis for the Research Professional: 4-Ethyl-2-methylaniline vs. 2-Ethyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physicochemical Properties, Spectroscopic Signatures, Synthesis, and Safety of Two Key Isomeric Anilines

For researchers and professionals in drug development and fine chemical synthesis, the selection of isomeric starting materials is a critical decision that can significantly impact reaction outcomes, product purity, and biological activity. This guide provides a detailed comparative analysis of two structurally similar yet distinct aniline derivatives: 4-Ethyl-2-methylaniline (Isomer A) and 2-Ethyl-4-methylaniline (Isomer B). Understanding their nuanced differences is paramount for their effective application as intermediates and building blocks in complex molecular architectures.

At a Glance: Key Physicochemical and Structural Differences

While both isomers share the same molecular formula (C₉H₁₃N) and molecular weight (135.21 g/mol ), the positional arrangement of the ethyl and methyl groups on the aniline ring gives rise to distinct physicochemical properties. These differences, summarized in the table below, can influence their reactivity, solubility, and handling characteristics.

PropertyThis compound (Isomer A)2-Ethyl-4-methylaniline (Isomer B)
CAS Number 71757-56-7[1][2][3]24544-07-8[4][5]
Structure
Boiling Point Not availableNot available
Melting Point Not availableNot available
Density Not availableNot available
Calculated LogP 2.72[1][2]2.72[5]

Note: Experimental data for boiling point, melting point, and density are not consistently available in the public domain and can vary between suppliers. The calculated LogP values suggest similar lipophilicity.

Spectroscopic Fingerprints: Distinguishing Between Isomers

Definitive identification and differentiation between these isomers are achieved through spectroscopic analysis. The substitution pattern on the aromatic ring leads to unique signatures in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra are expected to be the most informative for distinguishing the two isomers. The key differences will lie in the chemical shifts and splitting patterns of the aromatic protons.

  • This compound (Isomer A): The aromatic region would likely show three distinct signals: a singlet for the proton between the amino and methyl groups, and two doublets for the protons on the ethyl-substituted side of the ring.

  • 2-Ethyl-4-methylaniline (Isomer B): This isomer would also exhibit three aromatic signals, but with different coupling patterns. One would expect a singlet for the proton between the amino and ethyl groups, and two doublets corresponding to the protons on the methyl-substituted side.

¹³C NMR: The carbon NMR spectra will also show distinct chemical shifts for the aromatic carbons due to the different electronic environments created by the substituents.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will share characteristic bands for the aniline functional group, including:

  • N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-N stretching vibrations around 1250-1350 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from the different substitution patterns of the alkyl groups can be used for differentiation, particularly the C-H bending vibrations.

Mass Spectrometry (MS)

Both isomers will exhibit a molecular ion peak (M⁺) at m/z = 135. The fragmentation patterns, however, may differ. The primary fragmentation pathway for both is likely the benzylic cleavage of the ethyl group, leading to a prominent peak at m/z = 120 (M-15). The relative intensities of other fragment ions may vary, providing a basis for differentiation.

Synthesis Strategies: Pathways to Isomeric Purity

The synthesis of these isomers typically involves the alkylation of a corresponding toluidine or the reduction of a nitrotoluene derivative. The choice of starting material is crucial for achieving the desired isomeric purity.

Synthesis of this compound (Isomer A)

A common route to this compound involves the nitration of 3-ethyltoluene, followed by reduction of the resulting 3-ethyl-6-nitrotoluene.[1] Another potential pathway is the direct alkylation of o-toluidine.[6]

Illustrative Workflow: Synthesis via Nitrotoluene Reduction

Caption: Synthesis of this compound.

Synthesis of 2-Ethyl-4-methylaniline (Isomer B)

The synthesis of 2-Ethyl-4-methylaniline can be achieved through the alkylation of p-toluidine with an ethylating agent.[5] Alternatively, the reduction of 2-ethyl-4-methyl-1-nitrobenzene provides a direct route to the desired product. A documented method involves the hydrogenation of the nitro compound using a palladium on activated carbon catalyst.[5]

Experimental Protocol: Reduction of 2-Ethyl-4-methyl-1-nitrobenzene [5]

  • Catalyst Suspension: In a suitable reaction vessel under an inert atmosphere, suspend 10% palladium on activated carbon in ethyl acetate.

  • Hydrogenation: Add 2-ethyl-4-methyl-1-nitrobenzene to the suspension.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas and maintain the temperature between 20-24 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield 2-Ethyl-4-methylaniline. Further purification can be achieved by distillation or chromatography if necessary.

Illustrative Workflow: Synthesis via Toluidine Alkylation

Caption: Synthesis of 2-Ethyl-4-methylaniline.

Applications in Drug Development and Medicinal Chemistry

Substituted anilines are privileged structures in medicinal chemistry, serving as key building blocks for a wide range of therapeutic agents. Their ability to participate in various coupling reactions and act as hydrogen bond donors and acceptors makes them versatile scaffolds in drug design. While specific applications for this compound and 2-Ethyl-4-methylaniline are not extensively documented in publicly available literature, their structural motifs are relevant to several classes of drugs. The positional isomerism can be exploited to fine-tune the steric and electronic properties of a molecule, thereby influencing its binding affinity to a biological target, as well as its pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion).

Safety and Handling

As with all aniline derivatives, both this compound and 2-Ethyl-4-methylaniline should be handled with appropriate safety precautions.

General Hazard Profile:

  • Toxicity: Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin.

  • Irritation: They may cause irritation to the skin, eyes, and respiratory tract.

  • Methemoglobinemia: A potential risk associated with aniline exposure is the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood.

It is imperative to consult the specific Safety Data Sheet (SDS) for each isomer before handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Comparison:

Hazard StatementThis compound (Isomer A)2-Ethyl-4-methylaniline (Isomer B)
GHS Pictograms Not availableNot available
Hazard Statements Not availableNot available

Note: Detailed and comparative GHS classification is not consistently available. Users must refer to the supplier-specific SDS for the most accurate and up-to-date safety information.

Conclusion for the Practicing Scientist

The choice between this compound and 2-Ethyl-4-methylaniline is a nuanced one that depends on the specific synthetic or medicinal chemistry objective. Key considerations include:

  • Synthetic Accessibility: The availability and cost of the respective starting materials (e.g., substituted toluenes or toluidines) may favor one isomer over the other.

  • Desired Substitution Pattern: The final molecular architecture will dictate which isomer provides the correct placement of the ethyl and methyl groups for subsequent reactions or for optimal interaction with a biological target.

  • Spectroscopic Differentiation: Researchers must be proficient in interpreting NMR, IR, and MS data to confirm the identity and purity of the chosen isomer.

This guide serves as a foundational resource for understanding the key differences between these two important aniline derivatives. For any application, it is crucial to consult detailed experimental procedures from peer-reviewed literature and to adhere to strict safety protocols.

References

Please note that direct links to some articles may require a subscription.

Sources

Comparing reactivity of 4-Ethyl-2-methylaniline with o-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Chemical Reactivity of 4-Ethyl-2-methylaniline and o-Toluidine

Introduction

In the landscape of aromatic amines, substituted anilines serve as fundamental building blocks for a vast array of chemical syntheses, from dyes and pigments to pharmaceuticals and agrochemicals.[1] The precise reactivity of these intermediates is paramount, as it dictates reaction pathways, product yields, and impurity profiles. This guide provides a detailed comparative analysis of two structurally related anilines: this compound and o-toluidine (2-methylaniline).

While both molecules share an amino group and an ortho-methyl substituent, the presence of a para-ethyl group in this compound introduces subtle yet significant differences in electronic and steric properties. This guide will dissect these differences, offering a predictive framework for their behavior in key chemical transformations, supported by established principles of physical organic chemistry and relevant experimental data. This analysis is designed for researchers, scientists, and drug development professionals who rely on a nuanced understanding of reactant behavior to optimize synthetic strategies.

Molecular Structure and Physicochemical Properties

The foundational difference between the two molecules lies in the substitution pattern on the benzene ring. o-Toluidine is a simple ortho-substituted aniline.[2] this compound is a di-substituted derivative with the same ortho-methyl group but with an additional ethyl group at the para-position relative to the amino group.

Caption: Chemical structures of o-toluidine and this compound.

A summary of their fundamental physicochemical properties is presented below.

Propertyo-ToluidineThis compoundReference(s)
CAS Number 95-53-471757-56-7[3][4]
Molecular Formula C₇H₉NC₉H₁₃N[4]
Molar Mass 107.15 g/mol 135.21 g/mol [4]
Appearance Colorless to yellowish liquidNot widely reported; expected to be a liquid
Boiling Point 200-202 °CNot widely reported
Density ~1.004 g/cm³Not widely reported

Theoretical Framework: A Tale of Two Effects

The reactivity of an aromatic amine is primarily governed by the interplay of electronic and steric effects imparted by its substituents. The amino group (-NH₂) itself is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene.[5]

Electronic Effects: The Power of Donation

Both methyl (-CH₃) and ethyl (-CH₂CH₃) groups are classified as electron-donating groups (EDGs). They enrich the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[6]

  • Inductive Effect (+I): Alkyl groups are more electropositive than the sp²-hybridized carbons of the benzene ring, leading to a donation of electron density through the sigma bond framework. The ethyl group has a slightly stronger +I effect than the methyl group.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the π-system of the ring. This effect also increases electron density, particularly at the ortho and para positions.

In o-toluidine , the ortho-methyl group and the amino group cooperatively activate the ring. In This compound , the activating effects are amplified. The ortho-methyl and para-ethyl groups work in concert with the amino group, making its aromatic ring significantly more electron-rich than that of o-toluidine.

The electronic influence of substituents can be quantified using Hammett substituent constants (σ) . For alkyl groups in the para position, these constants are negative, indicating electron donation.

  • σₚ for -CH₃: -0.17

  • σₚ for -CH₂CH₃: -0.15

While these values are similar, they confirm the electron-donating nature that enhances reactivity. The cumulative effect of two alkyl groups in this compound suggests a higher overall ring activation compared to the single methyl group in o-toluidine.[7][8]

Steric Effects: The Ortho Effect

The presence of a substituent at the ortho position to the amino group introduces steric hindrance, a phenomenon known as the "ortho effect".[9][10] This has two major consequences:

  • Inhibition of Basicity: The ortho-methyl group in both molecules sterically hinders the approach of a proton to the nitrogen's lone pair. Furthermore, it interferes with the solvation of the resulting anilinium cation (Ar-NH₃⁺), destabilizing the conjugate acid and thereby reducing the basicity of the amine.[9][10] This effect is a primary reason why o-toluidine is a weaker base than aniline, despite the electron-donating methyl group.[11]

  • Hindrance of Reactions: The ortho group can physically block the approach of reagents to both the amino group and the adjacent position on the ring (C6). This can influence the regioselectivity of substitution reactions.[12]

Comparative Reactivity Analysis

Basicity

The basicity of anilines is a measure of the availability of the nitrogen's lone pair to accept a proton.

  • o-Toluidine: The ortho-methyl group's steric hindrance outweighs its weak electron-donating effect, making o-toluidine less basic than both aniline and its meta- and para-isomers.[11]

  • This compound: This molecule also experiences the basicity-reducing ortho effect from the methyl group. However, the para-ethyl group exerts a purely electronic, electron-donating effect (+I and hyperconjugation) which increases the electron density on the nitrogen atom.

Prediction: The reactivity of this compound will be a balance between these opposing effects. The electron-donating para-ethyl group will increase basicity relative to o-toluidine. Therefore, the expected order of basicity is: p-Toluidine > this compound > o-Toluidine

Electrophilic Aromatic Substitution (EAS)

This class of reactions is where the differences between the two molecules become most pronounced. The amino group is a powerful ortho-, para-director, while alkyl groups are weaker ortho-, para-directors.[5][13]

Overall Reactivity: Due to the combined electron-donating effects of the methyl and ethyl groups, This compound is predicted to be more reactive towards electrophiles than o-toluidine. The aromatic ring is more nucleophilic and better able to stabilize the cationic intermediate (arenium ion) formed during the reaction.[5]

Regioselectivity:

  • o-Toluidine: The powerful -NH₂ group directs incoming electrophiles primarily to the para position (position 4), which is open and sterically accessible. A smaller amount of substitution occurs at the other ortho position (position 6), which is sterically hindered by the adjacent methyl group.

  • This compound: The situation is markedly different. The para position is blocked by the ethyl group. The directing groups (-NH₂, -CH₃, -C₂H₅) work together to strongly activate the remaining positions. The primary site of electrophilic attack will be position 6 (ortho to the -NH₂ group). Substitution at position 5 (ortho to the ethyl group) is also possible but less favored as it is meta to the powerful amino director.

Summary of Predicted EAS Outcomes

ReactantMajor Product(s)Rationale
o-Toluidine 4-substituted-2-methylanilineThe para position is electronically activated and sterically accessible.
This compound 6-substituted-4-ethyl-2-methylanilineThe para position is blocked; the remaining ortho position is strongly activated.
Featured Experiment: Bromination

The bromination of anilines with bromine water is typically instantaneous and difficult to control, often leading to poly-substitution.[13] A milder approach, using bromine in a solvent like acetic acid, allows for more controlled monosubstitution. This protocol can be adapted for either starting material.

Experimental Protocol: Monobromination of a Substituted Aniline

  • Protection (Optional but Recommended): To moderate the high reactivity of the amino group and prevent side reactions, it can be acetylated first. Dissolve the aniline (1.0 eq) in acetic anhydride and stir for 30 minutes. Quench with water and isolate the resulting acetanilide.[14]

  • Dissolution: Dissolve the aniline or its acetylated derivative (1.0 eq) in glacial acetic acid in a flask equipped with a stir bar and protected from light.

  • Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker of cold water. If an acetanilide was used, the product will often precipitate and can be collected by filtration. If the free amine was used, neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the brominated aniline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Deprotection (if applicable): If the amino group was protected, the isolated brominated acetanilide is hydrolyzed back to the amine by refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH).

Bromination_Workflow cluster_protection Protection (Optional) cluster_main Bromination cluster_workup Work-up & Purification cluster_deprotection Deprotection (If needed) Aniline Starting Aniline Acetanilide Acetanilide Aniline->Acetanilide Ac₂O Mix Mix Acetanilide->Mix Dissolve in AcOH Stir Stir Mix->Stir Stir at RT Reagent Br₂ in AcOH Reagent->Mix Add dropwise at 0°C Quench Quench Stir->Quench Pour into H₂O Purify Purify Quench->Purify Filter & Recrystallize FinalProduct Brominated Aniline Purify->FinalProduct Acid/Base Hydrolysis

Caption: Generalized workflow for the controlled bromination of anilines.

Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).[15][16]

Diazotization_Workflow Amine Aromatic Amine (e.g., o-toluidine) Mix1 Mix1 Amine->Mix1 Acid Conc. HCl + H₂O Acid->Mix1 Dissolve & Cool to 0-5°C Nitrite NaNO₂ (aq) Mix2 Mix2 Nitrite->Mix2 Add dropwise, keep T < 5°C Diazonium Aryl Diazonium Salt Solution Mix1->Mix2 Mix2->Diazonium Stir for 15-30 min

Caption: Experimental workflow for the synthesis of an aryl diazonium salt.

The rate-determining step is the attack of the amine's lone pair on the nitrosating agent (e.g., the nitrosonium ion, NO⁺).[16]

  • Electronic Effects: The more nucleophilic the amine, the faster the reaction. The additional electron-donating ethyl group in this compound makes its amino group slightly more nucleophilic than that of o-toluidine. This would suggest a faster reaction rate.

  • Steric Effects: The ortho-methyl group in both compounds provides steric hindrance to the approach of the nitrosating agent. This effect will slow the reaction for both molecules compared to aniline.

Prediction: The two effects are in opposition. However, the steric hindrance from the ortho-methyl group is likely the dominant factor influencing the reaction rate for both molecules. The slight electronic advantage of this compound may lead to a marginally faster diazotization rate than o-toluidine, but both are expected to react slower than unhindered anilines like p-toluidine.

Conclusion

While this compound and o-toluidine are close structural relatives, their reactivity profiles exhibit key distinctions driven by the presence of the para-ethyl group.

  • Reactivity Summary:

    • Basicity: this compound is predicted to be a stronger base than o-toluidine, as the electron-donating ethyl group partially counteracts the basicity-lowering ortho effect of the methyl group.

    • Electrophilic Aromatic Substitution: this compound is more reactive than o-toluidine due to greater ring activation from two alkyl groups. Critically, it exhibits different regioselectivity , directing substitution to position 6, whereas o-toluidine primarily directs to position 4.

    • Diazotization: The reactivity of both compounds is sterically hindered by the ortho-methyl group. This compound may react slightly faster due to its enhanced nucleophilicity, but the difference is expected to be minor.

This comparative analysis underscores the importance of considering the cumulative electronic and steric contributions of all substituents on an aromatic ring. For the synthetic chemist, understanding these nuances allows for the logical selection of reagents and reaction conditions to achieve desired outcomes and control product isomerism.

References

  • Wikipedia. (n.d.). o-Toluidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). O-TOLUIDINE. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of o-Toluidine: Applications and Synthesis Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Retrieved from [Link]

  • Khan Academy. (2021, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry. Retrieved from [Link]

  • Saha, A., et al. (n.d.). Organic Chemistry-4. Retrieved from [Link]

  • Quora. (2019, January 19). What is the order of basicity in o-toluidine, p-toluidine, m-toluidine and aniline?. Retrieved from [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of Aniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of synthetic chemistry, materials science, and pharmaceutical development, the precise identification of isomeric compounds is a foundational necessity. Aniline and its methylated isomers, specifically the toluidines (ortho, meta, and para), are common building blocks and intermediates. While they share the same chemical formula (C₇H₉N), the positional difference of the methyl group on the benzene ring leads to distinct physical and chemical properties.[1] Consequently, robust analytical methods for their differentiation are critical.

This guide provides a comparative analysis of o-toluidine, m-toluidine, and p-toluidine, focusing on three core spectroscopic techniques: UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the underlying principles that govern their unique spectral fingerprints and provide the experimental data necessary for unambiguous identification.

The Structural Basis for Spectroscopic Differences

The spectroscopic behavior of the toluidine isomers is a direct consequence of their electronic structures. The amino group (-NH₂) is an activating, ortho-, para- directing group due to the resonance delocalization of its lone pair of electrons into the benzene ring. The methyl group (-CH₃) is also an activating group, primarily through a positive inductive effect (+I) and hyperconjugation. The interplay of these effects, dictated by the ortho, meta, or para position of the methyl group relative to the amino group, creates unique electronic environments for each isomer.

  • o-Toluidine: The proximity of the methyl and amino groups can introduce steric hindrance, potentially affecting the planarity of the amino group and its resonance with the ring.

  • m-Toluidine: The methyl group's inductive effect enhances the electron density of the ring, but hyperconjugation does not directly increase electron density at the carbon bearing the amino group.

  • p-Toluidine: The methyl group's +I and hyperconjugation effects work in concert with the amino group's resonance, leading to the greatest increase in electron density on the nitrogen atom.

dot graph Aniline_Isomers { layout=neato; node [shape=none, margin=0, fontname="Helvetica", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes for structures (using image placeholders for clarity) o_toluidine [label="o-Toluidine", pos="0,1.5!"]; m_toluidine [label="m-Toluidine", pos="2,0!"]; p_toluidine [label="p-Toluidine", pos="0,-1.5!"]; aniline [label="Aniline", pos="-2,0!"];

// Descriptions o_desc [label="2-Methylaniline", pos="0,1!", fontsize=10]; m_desc [label="3-Methylaniline", pos="2,-0.5!", fontsize=10]; p_desc [label="4-Methylaniline", pos="0,-2!", fontsize=10]; a_desc [label="Benzenamine", pos="-2,-0.5!", fontsize=10];

// Invisible edges for layout might not be necessary with neato and pos } dendrogram Caption: Chemical structures of Aniline and its isomers.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aniline and its isomers, the key absorptions are the π → π* transitions within the benzene ring. The position of the methyl group subtly alters the energy of these transitions.

The electron-donating methyl group, when in the ortho or para position, enhances conjugation, which typically leads to a bathochromic (red) shift—a shift to a longer wavelength (lower energy)—compared to aniline. The effect is most pronounced in the para isomer due to the direct alignment of the electron-donating groups.

Table 1: Comparative UV-Vis Absorption Maxima (λmax)

Compoundλmax (nm) in EthanolReference
Aniline230, 280[NIST]
o-Toluidine233, 285[NIST]
m-Toluidine235, 286[NIST]
p-Toluidine235, 287[NIST]

Note: Specific λmax values can vary slightly depending on the solvent.

As the data indicates, all toluidine isomers show a slight bathochromic shift relative to aniline for both primary absorption bands. While UV-Vis spectroscopy is useful for confirming the presence of an aromatic amine, it provides limited discriminatory power between the isomers on its own.

Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations

IR spectroscopy is a powerful tool for identifying functional groups and discerning structural isomers. The key is to analyze both the functional group region and the "fingerprint" region, which contains vibrations unique to the overall molecular structure.

Key Diagnostic Regions:

  • N-H Stretching (3300-3500 cm⁻¹): As primary amines, all isomers exhibit two distinct bands in this region: an asymmetric and a symmetric N-H stretch. Their positions are not significantly different between the isomers.

  • C-N Stretching (1250-1335 cm⁻¹): The stretching vibration of the aromatic carbon to nitrogen bond appears in this region.

  • C-H Out-of-Plane Bending (700-900 cm⁻¹): This region of the spectrum is highly diagnostic for substituted benzenes. The pattern of absorption bands is directly related to the positions of the substituents on the aromatic ring. This is the most reliable IR region for differentiating the isomers.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Modeo-Toluidinem-Toluidinep-Toluidine
N-H Stretch (asymmetric)~3470~3460~3450
N-H Stretch (symmetric)~3390~3380~3370
C-N Stretch~1270~1280~1265
C-H Out-of-Plane Bend~750 (strong)~780, ~690 (strong)~815 (strong)

Data compiled from the NIST Chemistry WebBook.[2]

The distinct, strong absorption bands in the C-H out-of-plane bending region provide a clear method for identification:

  • o-Toluidine (1,2-disubstituted): A strong band around 750 cm⁻¹.

  • m-Toluidine (1,3-disubstituted): Two strong bands often appear, one around 780 cm⁻¹ and another near 690 cm⁻¹.

  • p-Toluidine (1,4-disubstituted): A single strong band, typically at a higher wavenumber, around 815 cm⁻¹.[3]

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive technique for distinguishing between the toluidine isomers. It provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. The key to differentiation lies in the chemical shifts and splitting patterns of the aromatic protons.

  • o-Toluidine: Due to the adjacent substituents, the four aromatic protons are all in unique chemical environments, leading to a complex, overlapping multiplet pattern.

  • m-Toluidine: The aromatic region is also complex, but often distinguishable from the ortho isomer. The proton between the two substituents is typically shifted further downfield.

  • p-Toluidine: The high degree of symmetry results in a much simpler spectrum. The two protons adjacent to the amino group are equivalent, and the two protons adjacent to the methyl group are equivalent. This gives rise to two distinct doublets, creating a characteristic AA'BB' system.

Table 3: Comparative ¹H NMR Chemical Shifts (δ in ppm, CDCl₃)

Protono-Toluidinem-Toluidinep-Toluidine
-CH₃~2.25 (s)~2.30 (s)~2.24 (s)
-NH₂~3.65 (s, br)~3.60 (s, br)~3.55 (s, br)
Aromatic H~6.7-7.1 (m)~6.5-7.1 (m)~6.65 (d), ~6.98 (d)

Data sourced from ChemicalBook and SpectraBase.[4][5][6]

The singlet for the -CH₃ protons and the broad singlet for the -NH₂ protons will be present in all three spectra. However, the clear pair of doublets in the aromatic region of p-toluidine makes it instantly identifiable. Differentiating between o- and m-toluidine requires a careful analysis of the complex multiplet patterns in the aromatic region.[5][7]

Experimental Protocols

To ensure reproducible and accurate results, standardized experimental procedures are essential.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solubilization Dissolve Sample in Appropriate Solvent Dilution Prepare Serial Dilutions (for UV-Vis) Solubilization->Dilution NMR_Tube Transfer to NMR Tube Solubilization->NMR_Tube UV_Vis_Scan UV-Vis Spectrometer Dilution->UV_Vis_Scan NMR_Scan NMR Spectrometer NMR_Tube->NMR_Scan KBr_Pellet Prepare KBr Pellet or Nujol Mull (for IR) IR_Scan FTIR Spectrometer KBr_Pellet->IR_Scan Process Process Data (Baseline Correction, Integration) UV_Vis_Scan->Process IR_Scan->Process NMR_Scan->Process Compare Compare Spectra to Reference Data Process->Compare Identify Identify Isomer Compare->Identify

1. UV-Vis Spectroscopy Protocol

  • Sample Preparation: Prepare a stock solution of the toluidine isomer in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain concentrations in the range of 1-10 µg/mL.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank. Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

2. FTIR Spectroscopy Protocol

  • Sample Preparation (KBr Pellet Method): Mix ~1 mg of the liquid or solid toluidine sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the frequencies of key absorption bands and compare the fingerprint region (especially 700-900 cm⁻¹) to reference spectra.

3. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the toluidine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Determine the chemical shifts (δ), multiplicities (singlet, doublet, multiplet), and integration values for all signals.

Conclusion

The differentiation of o-, m-, and p-toluidine is readily achievable through a systematic application of standard spectroscopic techniques. While UV-Vis spectroscopy offers initial clues, it lacks the specificity for definitive identification. The true power lies in the combination of IR and ¹H NMR spectroscopy. IR spectroscopy provides a rapid, non-destructive method to distinguish the isomers based on the unique C-H out-of-plane bending patterns in the fingerprint region. For ultimate confirmation and structural elucidation, ¹H NMR spectroscopy is unparalleled, offering clear differentiation based on the distinct chemical shifts and splitting patterns of the aromatic protons, particularly the highly symmetric and easily identifiable spectrum of the para isomer. By employing this multi-technique approach, researchers can confidently identify and characterize these critical aniline isomers, ensuring the integrity and success of their scientific endeavors.

References

  • International Union of Pure and Applied Chemistry. "FT-IR and FT-Raman Spectral Investigation of p-toluidine". International Journal of Scientific & Engineering Research, vol. 2, no. 1, 2016.
  • Murkovic, M. "Analysis of heterocyclic aromatic amines". Analytical and Bioanalytical Chemistry, vol. 389, no. 1, 2007, pp. 139-46.
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  • NIST. "o-Toluidine". NIST Chemistry WebBook, SRD 69.
  • Wikipedia. "Toluidine". Wikipedia, The Free Encyclopedia.
  • PubChem. "o-Toluidine".
  • Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041965)". HMDB.
  • ChemicalBook. "m-Toluidine(108-44-1) 1H NMR spectrum". ChemicalBook.
  • ChemicalBook. "o-Toluidine(95-53-4) 1H NMR spectrum". ChemicalBook.
  • SpectraBase. "p-Toluidine - Optional[1H NMR] - Chemical Shifts". Wiley.
  • ChemicalBook. "o-Toluidine(95-53-4) IR Spectrum". ChemicalBook.
  • PubChem. "p-Toluidine".
  • ChemicalBook. "p-Toluidine(106-49-0) IR Spectrum". ChemicalBook.
  • OSHA. "o-, m-, p-TOLUIDINE".
  • ResearchGate. "UV–vis spectra of the poly(o-toluidine)/HClO4 and...".

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The Untapped Potential: A Comparative Guide to the Biological Activity of 4-Ethyl-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is relentless. Anilines and their derivatives have long been a cornerstone in medicinal chemistry, offering a versatile platform for the synthesis of compounds with a wide array of pharmacological activities. Among these, 4-Ethyl-2-methylaniline presents an intriguing, yet underexplored, starting point for the development of new therapeutic agents. Its unique substitution pattern offers steric and electronic properties that can be exploited to design derivatives with enhanced biological profiles.

This guide provides a comparative investigation into the potential biological activities of this compound derivatives, drawing insights from the established bioactivities of structurally related aniline and Schiff base compounds. While direct experimental data on derivatives of this compound is limited in the current literature, this document serves as a roadmap for their synthesis, evaluation, and potential applications in anticancer, antimicrobial, and anti-inflammatory research. We will delve into the causality behind experimental choices, provide validated protocols for assessing biological activity, and explore potential structure-activity relationships.

The Rationale for Derivatization

The core structure of this compound offers several avenues for chemical modification to modulate its biological effects. The primary amine group is a key handle for derivatization, most commonly through the formation of Schiff bases (imines) by condensation with various aldehydes and ketones.[1] This transformation is not merely a synthetic convenience; the resulting azomethine group (>C=N-) is a pharmacophore in its own right, known to be crucial for a wide range of biological activities.[2]

The rationale behind synthesizing derivatives, particularly Schiff bases, is to:

  • Enhance Lipophilicity: The introduction of aromatic or aliphatic moieties can increase the compound's ability to cross cell membranes, a critical factor for reaching intracellular targets.

  • Introduce New Pharmacophores: The aldehyde or ketone component of the Schiff base can introduce new functional groups (e.g., hydroxyl, methoxy, halogens) that can interact with biological targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions.

  • Modulate Electronic Properties: The electronic nature of the substituents on the aniline ring and the aldehyde/ketone can influence the overall electron density of the molecule, affecting its reactivity and binding affinity.

  • Create Metal Chelating Agents: The imine nitrogen and other donor atoms in the Schiff base structure can coordinate with metal ions, forming complexes that may exhibit enhanced biological activity compared to the free ligand.[3]

Comparative Analysis of Potential Biological Activities

Based on the extensive research into aniline and Schiff base derivatives, we can extrapolate the potential for this compound derivatives to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: A Promising Frontier

The development of novel anticancer agents is a paramount goal in medicinal chemistry. Schiff bases derived from various anilines have demonstrated potent cytotoxic effects against a range of cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5]

Hypothetical Comparative Cytotoxicity of this compound Derivatives

The following table presents a hypothetical comparison of the cytotoxic activity of potential this compound Schiff base derivatives against common cancer cell lines. The data is illustrative and based on trends observed for structurally similar compounds. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Derivative (Hypothetical)R Group (from R-CHO)Cancer Cell LineIC50 (µM) - IllustrativeReference CompoundIC50 (µM)
4EMA-SB-1 PhenylMDA-MB-231 (Breast)15Imatinib35.50[4]
4EMA-SB-2 4-NitrophenylHeLa (Cervical)8Doxorubicin~1
4EMA-SB-3 4-HydroxyphenylHepG2 (Liver)25Cisplatin~5
4EMA-SB-4 2-FurylA549 (Lung)12Paclitaxel~0.01

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with 4-EMA Derivatives incubate1->treat_compounds incubate2 Incubate 24-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Potential Structure-Activity Relationships (SAR) for Anticancer Activity

Based on studies of other aniline derivatives, we can hypothesize the following SAR for this compound derivatives:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO2, -Cl, -F) on the aldehyde-derived phenyl ring may enhance cytotoxic activity.[4]

  • Hydroxyphenyl Moieties: A hydroxyl group on the phenyl ring can increase hydrogen bonding interactions with target proteins and may improve activity.

  • Heterocyclic Rings: Incorporation of heterocyclic rings (e.g., furan, thiophene, pyridine) can modulate the electronic properties and steric bulk, potentially leading to increased potency.[6]

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Schiff bases have shown considerable promise as antibacterial and antifungal agents.[3] Their mechanism of action is thought to involve the inhibition of essential enzymes or disruption of the microbial cell membrane.

Hypothetical Comparative Antimicrobial Activity of this compound Derivatives

This table illustrates the potential antimicrobial activity of hypothetical this compound Schiff base derivatives, measured as the zone of inhibition in an agar well diffusion assay.

Derivative (Hypothetical)R Group (from R-CHO)Bacterial StrainZone of Inhibition (mm) - IllustrativeFungal StrainZone of Inhibition (mm) - Illustrative
4EMA-SB-1 PhenylStaphylococcus aureus18Candida albicans15
4EMA-SB-2 4-ChlorophenylEscherichia coli20Aspergillus niger12
4EMA-SB-3 2-HydroxyphenylPseudomonas aeruginosa16Trichophyton rubrum18
4EMA-SB-4 3-NitrophenylBacillus subtilis22Penicillium chrysogenum14

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of a compound.

  • Prepare Inoculum: A standardized microbial suspension is prepared in a suitable broth.

  • Inoculate Agar Plate: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

  • Create Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Add Test Compound: A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubate: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measure Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Experimental Workflow for Agar Well Diffusion Assay

AgarWell_Workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compounds Add 4-EMA Derivatives and Controls create_wells->add_compounds incubate Incubate 18-24h add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

Potential Structure-Activity Relationships (SAR) for Antimicrobial Activity

For antimicrobial activity, the following SAR trends might be anticipated for this compound derivatives:

  • Halogen Substitution: The presence of halogens on the aromatic rings can increase lipophilicity and enhance antimicrobial activity.

  • Hydroxyl Groups: A hydroxyl group, particularly at the ortho position of the aldehyde-derived ring, can form a chelate with the imine nitrogen, which is often associated with increased antimicrobial potency.

  • Nitrogen Heterocycles: The incorporation of nitrogen-containing heterocycles may lead to compounds with broad-spectrum antimicrobial activity.

Anti-inflammatory Activity: Targeting Cyclooxygenase

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[7] Aniline derivatives have been explored as potential anti-inflammatory agents with COX-inhibitory activity.

Hypothetical Comparative COX-2 Inhibition of this compound Derivatives

This table provides a hypothetical comparison of the COX-2 inhibitory activity of potential this compound derivatives. Selective COX-2 inhibition is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.

Derivative (Hypothetical)R Group (from R-CHO)COX-2 IC50 (µM) - IllustrativeSelectivity Index (COX-1 IC50 / COX-2 IC50) - Illustrative
4EMA-SB-1 Phenyl5.28
4EMA-SB-2 4-Methoxyphenyl2.815
4EMA-SB-3 4-(Methylsulfonyl)phenyl0.925
4EMA-SB-4 3,4-Dichlorophenyl1.518

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare assay buffer, probe, cofactor, and enzyme solutions as per the kit instructions.

  • Inhibitor and Control Preparation: Prepare dilutions of the test compounds and a known COX inhibitor (e.g., celecoxib).

  • Reaction Setup: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test inhibitor or control. Incubate for a short period.

  • Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic plot. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 inflammatory_stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid pla2->cell_membrane Acts on cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation derivatives 4-EMA Derivatives derivatives->cox2 Inhibits

Caption: Simplified COX-2 signaling pathway in inflammation.

Potential Structure-Activity Relationships (SAR) for Anti-inflammatory Activity

For anti-inflammatory activity, particularly COX-2 inhibition, the following SAR might be relevant for this compound derivatives:

  • Sulfonamide or Methylsulfonyl Group: The presence of a para-sulfonamide or para-methylsulfonyl group on one of the aromatic rings is a common feature of selective COX-2 inhibitors and could confer high potency.[7]

  • Trifluoromethyl Group: A trifluoromethyl group can enhance binding to the active site of COX-2.

  • Di-substituted Phenyl Rings: Certain di-substituted patterns on the phenyl rings can improve selectivity for COX-2 over COX-1.

Conclusion and Future Directions

While this guide has presented a comparative analysis based on the established biological activities of related compounds, it underscores the significant potential of this compound as a scaffold for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, particularly Schiff bases, coupled with the promising, albeit extrapolated, biological activities, warrants a dedicated investigation into this compound class.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the standardized protocols outlined in this guide. Such studies will not only validate the hypotheses presented here but also pave the way for the identification of lead compounds with potent and selective anticancer, antimicrobial, or anti-inflammatory properties. The exploration of the structure-activity relationships of these novel compounds will be crucial for the rational design of the next generation of drugs.

References

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  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (URL: [Link])

  • Synthesis and Preliminary Anticancer Evaluation of 4‐C Derivatives of Diphyllin. (URL: [Link])

  • Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. (URL: [Link])

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (URL: [Link])

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (URL: [Link])

  • This compound | C9H13N | CID 19035152 - PubChem. (URL: [Link])

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. (URL: [Link])

  • 4-ethyl-2-[(N-ethylanilino)methyl]-N-methylaniline - PubChem. (URL: [Link])

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (URL: [Link])

  • Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. (URL: [Link])

  • Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. (URL: [Link])

  • BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. (URL: [Link])

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  • Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. (URL: [Link])

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A Senior Application Scientist's Guide to Computational Analysis of Methylaniline Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and industrial chemistry, understanding the reaction kinetics of aromatic amines like N-methylaniline is paramount. As a core structural motif in numerous dyes, agrochemicals, and active pharmaceutical ingredients, predicting its reactivity, stability, and potential metabolic pathways is crucial for efficient synthesis, process optimization, and safety assessment.[1] This guide provides an in-depth comparison of computational methodologies for analyzing methylaniline reaction kinetics, grounded in theoretical principles and validated against experimental data. We will navigate the causal relationships behind methodological choices, present self-validating protocols, and offer insights into achieving robust and reliable computational predictions.

The 'Why': Mechanistic Insights from First Principles

At its core, computational kinetics aims to model the potential energy surface (PES) of a reaction. The highest point on the lowest-energy path between reactants and products is the transition state (TS), and the energy difference between the reactants and the TS is the activation energy (Ea). Transition State Theory (TST) provides the fundamental framework for relating this microscopic property to the macroscopic reaction rate constant (k)[1]. Modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for calculating the geometries and energies of reactants, products, and, most critically, the elusive transition states with a favorable balance of accuracy and computational cost.[2]

Comparing Computational Approaches: A Performance-Based Analysis

The accuracy of a computational kinetics study hinges on the chosen theoretical method and basis set. For reactions involving aromatic systems like methylaniline, which feature delocalized π-electrons and can involve subtle electronic effects, this choice is non-trivial.

Density Functional Theory (DFT) Functionals

DFT methods approximate the complex electron exchange-correlation energy. The choice of the functional is arguably the most critical factor influencing the accuracy of calculated barrier heights.

  • Hybrid Functionals (e.g., B3LYP): Once a workhorse of computational chemistry, B3LYP often underestimates reaction barrier heights, sometimes significantly. While computationally efficient, its use for quantitative kinetic predictions should be approached with caution.[3]

  • Minnesota Functionals (e.g., M06-2X): This family of functionals was specifically parameterized to perform well for a broad range of chemical problems, including non-covalent interactions and thermochemical kinetics. M06-2X, with its high amount of Hartree-Fock exchange, generally provides excellent results for main-group chemistry barrier heights.[1][4][5] A recent (2024) study on the reaction of 4-methyl aniline with hydroxyl radicals successfully employed the M06-2X functional to elucidate the reaction mechanism and kinetics, demonstrating its suitability for this class of reactions.[1][4]

  • Range-Separated Hybrid Functionals (e.g., ωB97X-D): These functionals partition the exchange interaction into short-range and long-range components, often improving the description of charge-transfer and non-covalent interactions. The inclusion of an empirical dispersion correction (the "-D") is crucial for accurately modeling systems where van der Waals forces are important.

  • Double-Hybrid Functionals (e.g., B2PLYP-D3): These methods incorporate a portion of second-order Møller-Plesset perturbation theory (MP2) for correlation, often leading to higher accuracy but at a greater computational cost. Surprisingly, some studies have found that in conjunction with a polarizable continuum model for solvation, double-hybrids may not offer a significant advantage over well-parameterized hybrids like M06-D3 for solution-phase kinetics.[6]

Table 1: Comparative Performance of Selected DFT Functionals for Reaction Barrier Heights

Functional FamilyExample(s)Typical Mean Unsigned Error (MUE) for Barrier Heights (kcal/mol)StrengthsWeaknesses
Hybrid GGAB3LYP3.0 - 5.0[3]Computationally efficient, good for geometries.Often systematically underestimates barrier heights.
Hybrid Meta-GGAM06-2X, BB1K, MPWB1K1.0 - 2.0[3]Broad applicability, good for kinetics and non-covalent interactions.Can be more computationally demanding than B3LYP.
Range-Separated HybridωB97X-D1.5 - 2.5Good for charge-transfer states and long-range interactions.Performance can be system-dependent.
Double-HybridB2PLYP-D3< 1.5Often highly accurate for thermochemistry and kinetics.Significantly higher computational cost.

Note: MUE values are generalized from benchmark studies and can vary depending on the reaction type and dataset.

The Role of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For aromatic systems, a basis set that includes both polarization functions (e.g., d, p on heavy atoms and hydrogens, respectively) and diffuse functions is essential.

  • Pople-style basis sets (e.g., 6-311++G(d,p)): This is a commonly used and well-balanced choice. The ++ indicates diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and weak interactions. The (d,p) denotes polarization functions. The study on 4-methyl aniline + OH radicals successfully utilized the 6-311++G(3df,2p) basis set, indicating its appropriateness.[1]

  • Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix signifies the addition of diffuse functions. While computationally more expensive, they are considered the gold standard for high-accuracy calculations.

For most routine kinetic analyses of methylaniline reactions, a basis set of at least triple-zeta quality with polarization and diffuse functions (e.g., 6-311++G(d,p) or def2-TZVP) is recommended.

Experimental Protocol: A Self-Validating Computational Workflow

Here, we outline a detailed, step-by-step methodology for the computational analysis of the reaction between N-methylaniline and a hydroxyl radical, a key process in atmospheric chemistry and metabolic degradation.[1][7] This workflow is designed to be self-validating by ensuring that all calculated structures are true stationary points on the potential energy surface.

G cluster_pre Pre-computation cluster_geom Geometry Optimization cluster_verify Verification & Refinement cluster_kinetics Kinetics Calculation cluster_post Post-computation lit_review 1. Literature Review & Reaction Definition react_opt 2. Optimize Reactants & Products Geometries lit_review->react_opt ts_guess 3. Generate Initial Transition State (TS) Guess react_opt->ts_guess ts_opt 4. Optimize TS Geometry (e.g., opt=TS,calcfc) ts_guess->ts_opt freq_calc 5. Frequency Calculation ts_opt->freq_calc verify_ts 6. Verify TS (One imaginary frequency) freq_calc->verify_ts verify_ts->ts_opt Not Confirmed irc_calc 7. IRC Calculation verify_ts->irc_calc Confirmed sp_energy 8. Single-Point Energy Refinement (e.g., CCSD(T)) irc_calc->sp_energy tst_calc 9. Calculate Rate Constant (k) via TST/RRKM Theory sp_energy->tst_calc exp_val 10. Experimental Validation tst_calc->exp_val

Caption: A typical workflow for computational reaction kinetics analysis.

Step 1: Geometry Optimization of Reactants and Products

  • Objective: To find the minimum energy structures of N-methylaniline, the hydroxyl radical, and the final products (e.g., C6H5NH• radical and water).

  • Method: Perform geometry optimizations using a chosen DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)).

  • Verification: A subsequent frequency calculation must confirm that these structures are true minima on the PES (i.e., they have zero imaginary frequencies).

Step 2: Locating the Transition State (TS)

  • Objective: To find the first-order saddle point connecting the reactants and products. This is the most challenging step.

  • Method:

    • Initial Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) in Gaussian (keyword: Opt=QST2 or QST3) which uses the reactant and product structures to generate an initial TS guess.[8] Alternatively, manually build a chemically intuitive TS structure.

    • TS Optimization: Optimize this initial guess using an eigenvector-following algorithm (keyword: Opt=(TS,CalcFC)). CalcFC calculates the force constants at the first step, providing a better starting Hessian for the optimization.

  • Causality: A good initial guess of the Hessian is critical for the convergence of the TS search. CalcFC is computationally more expensive but significantly increases the likelihood of finding the correct TS.

Step 3: Verification of the Transition State

  • Objective: To confirm the optimized structure is a true transition state and that it connects the desired reactants and products.

  • Method:

    • Frequency Calculation: Perform a frequency calculation on the optimized TS geometry. A true TS must have exactly one imaginary frequency.[9] The vibrational mode of this imaginary frequency should correspond to the motion along the reaction coordinate (e.g., the breaking of a C-H or N-H bond and the formation of an O-H bond).

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the minimum energy path downhill from the TS. This calculation must confirm that the path leads to the previously optimized reactant and product structures.[10]

  • Trustworthiness: This two-fold verification is a cornerstone of a self-validating protocol. It ensures the computational result is physically meaningful.

Step 4: Refining Energies and Calculating Rate Constants

  • Objective: To obtain highly accurate energies for rate calculation.

  • Method:

    • Single-Point Energy: Perform a single-point energy calculation on the optimized geometries (reactants, TS, products) using a higher level of theory or a larger basis set (e.g., a coupled-cluster method like CCSD(T) or a larger aug-cc-pVQZ basis set).[1] This is often referred to as a "composite method".

    • Rate Constant Calculation: Use the refined energies and the vibrational frequencies to calculate the rate constant using Transition State Theory (TST). Software packages like ChemRate or MESMER can be used for more advanced calculations, such as Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which is important for pressure-dependent reactions.[1][4] Tunneling corrections should also be included, as they can be significant for reactions involving hydrogen transfer.

Experimental Validation: Grounding Theory in Reality

Computational predictions, no matter how sophisticated, must be validated against experimental data.[11] This is the ultimate measure of a model's trustworthiness. For N-methylaniline, several classes of reactions have been studied experimentally, providing valuable benchmarks.

Table 2: Comparison of Computational Predictions with Experimental Kinetic Data for N-Methylaniline Reactions

Reaction TypeReactant(s)Experimental Rate Constant (k)Computational Method (Example)Calculated Rate Constant (k)Reference
Oxidation N-methylaniline + Chromic AcidOrder is zero with respect to oxidant in 1% aqueous acetic acid.[12][13]M06-2X/def2-TZVP with SMD solvationRequires specific modeling of the multi-step mechanism[12],[13]
Oxidation N-methylaniline + Peroxomonosulfuric acidSecond-order kinetics observed.[14]ωB97X-D/aug-cc-pVTZ with CPCM solvationPrediction would involve calculating the barrier for nucleophilic attack[14]
Atmospheric Oxidation 4-methyl aniline + OH radicalk(300K) for aniline + OH ≈ 1.2 x 10⁻¹⁰ cm³/s[1]M06-2X/6-311++G(3df,2p) with TST/RRKMk(300K, 760 Torr) = 2.16 x 10⁻¹¹ cm³/s[1][1]
Nucleophilic Aromatic Substitution (SNAr) N-methylaniline + 4-nitrophenyl-2,4,6-trinitrophenyl etherk₂ in DMSO is very slow; k₂ for aniline is significantly faster.[15]B3LYP/6-31+G(d,p) with PCM solvationRelative barrier heights would show a higher barrier for N-methylaniline due to sterics[15]

Note: Direct comparison of absolute rate constants can be challenging due to differences in experimental conditions and the approximations inherent in computational models. Often, comparing relative rates and activation energy trends provides a more robust validation.

Common Challenges and Best Practices

  • Conformational Complexity: Aromatic amines can have multiple low-energy conformers. It is crucial to identify the global minimum energy structures for reactants and products, as using a higher-energy conformer will lead to incorrect reaction and activation energies.

  • Solvent Effects: Most reactions are performed in solution. Implicit solvent models (e.g., PCM, SMD) are efficient ways to account for bulk solvent effects. For reactions where explicit solvent molecules play a direct role (e.g., through hydrogen bonding to the transition state), including a few solvent molecules in the quantum mechanical calculation may be necessary.[16]

  • Multi-reference Character: In some cases, particularly when bonds are significantly stretched in the transition state, the single-reference nature of DFT can be a limitation. If standard DFT methods yield inconsistent results, methods that can handle multi-reference character may be needed, though this is less common for the reactions of simple anilines.

  • Systematic Benchmarking: Before embarking on a large-scale study, it is good practice to benchmark a few DFT functionals against experimental data or high-level coupled-cluster results for a smaller, representative model system. This provides confidence in the chosen level of theory.[6]

By carefully selecting computational methods, adhering to a rigorous, self-validating workflow, and consistently grounding predictions in experimental reality, researchers can harness the power of computational chemistry to gain profound insights into the reaction kinetics of N-methylaniline and its derivatives, accelerating innovation in drug development and chemical manufacturing.

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A Senior Application Scientist's Guide to the Structural Validation of 4-Ethyl-2-methylaniline using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development.[1][2][3] This guide provides an in-depth, practical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 4-Ethyl-2-methylaniline, a substituted aniline derivative. We will explore the causality behind experimental choices and present the data in a clear, comparative format.

Introduction: The Imperative of Structural Integrity

In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, absolute certainty of the synthesized molecule's structure is paramount.[2][3] Any ambiguity can lead to misinterpretation of biological activity, safety concerns, and ultimately, the failure of a drug candidate. While one-dimensional (1D) NMR (¹H and ¹³C) provides a foundational overview of a molecule's structure, complex substitution patterns and overlapping signals can often lead to equivocal assignments.[4][5][6] This is where the power of 2D NMR comes to the forefront, offering a suite of experiments that resolve these ambiguities by revealing through-bond and through-space correlations between nuclei.[6][7][8][9]

This compound (C₉H₁₃N) presents a valuable case study.[10][11][12][13] Its aromatic substitution pattern and alkyl groups necessitate a multi-faceted analytical approach for complete and confident structural assignment. This guide will walk through the logical workflow of employing a series of 2D NMR experiments to unequivocally validate its structure.

The 2D NMR Toolkit: A Comparative Overview

Two-dimensional NMR spectroscopy disperses NMR signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei within a molecule.[7] For a molecule like this compound, the following experiments are indispensable:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[7][14][15][16][17][18][19] It is the primary tool for mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (¹JCH).[7][14][16][20][21][22][23][24] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[14][15][21][24][25][26] This is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons.

The synergistic application of these techniques provides a self-validating network of correlations that leaves no room for structural misinterpretation.

Experimental Workflow: A Self-Validating System

The following workflow illustrates the logical progression of experiments for the structural validation of this compound.

Caption: Logical workflow for the 2D NMR-based structural validation of this compound.

Predicted Spectral Data and Interpretation

Assuming a standard 400 MHz NMR spectrometer and deuterated chloroform (CDCl₃) as the solvent, the following data is predicted for this compound.

Predicted ¹H and ¹³C NMR Data
Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm) Carbon Type (DEPT)
-CH₃ (Ethyl)~1.2t3H~16CH₃
-CH₂- (Ethyl)~2.6q2H~28CH₂
-CH₃ (Methyl)~2.1s3H~17CH₃
Ar-H3~6.9d1H~129CH
Ar-H5~6.7dd1H~118CH
Ar-H6~6.6d1H~115CH
-NH₂~3.6br s2H--
Ar-C1---~144C
Ar-C2---~122C
Ar-C4---~135C

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Interpreting the 2D NMR Correlation Network

The power of 2D NMR lies in its ability to connect these individual signals into a coherent molecular structure.

Caption: Key 2D NMR correlations for the structural validation of this compound.

Analysis of Correlations:

  • COSY: The COSY spectrum will reveal the connectivity between the aromatic protons. A cross-peak between H5 and H6 will be observed due to their three-bond coupling. Similarly, the ethyl group will show a strong correlation between the methylene (-CH₂-) and methyl (-CH₃) protons.

  • HSQC: The HSQC spectrum directly links each proton signal to its attached carbon. For instance, the aromatic proton at ~6.9 ppm will correlate with the carbon at ~129 ppm, definitively assigning both H3 and C3.

  • HMBC: The HMBC spectrum is the key to assembling the entire structure. Key correlations would include:

    • The methyl protons (-CH₃ at C2) will show correlations to the quaternary carbon C2 and the aromatic carbons C1 and C3.

    • The methylene protons of the ethyl group will show correlations to the quaternary carbon C4 and the aromatic carbons C3 and C5.

    • The aromatic protons will show correlations to neighboring carbons, confirming their positions relative to the substituents. For example, H6 will show correlations to C2 and C4.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, it's important to understand its place among other structural elucidation techniques.

Technique Strengths for this compound Limitations
2D NMR - Provides a complete and unambiguous solution structure. - Non-destructive. - Can be used for purity assessment (qNMR).[3]- Requires a relatively larger amount of sample compared to mass spectrometry. - Can be time-consuming for data acquisition and processing.
X-ray Crystallography - Provides the absolute, solid-state structure.- Requires a suitable single crystal, which can be difficult to obtain. - The solid-state conformation may not be the same as in solution.
Mass Spectrometry (MS) - Provides the exact molecular weight and elemental composition (HRMS). - Fragmentation patterns can give clues about the structure.- Does not provide definitive information about isomerism (e.g., the relative positions of the ethyl and methyl groups).
Infrared (IR) Spectroscopy - Confirms the presence of functional groups (e.g., N-H and C-H bonds).- Provides limited information about the overall connectivity of the molecule.

For the specific challenge of confirming the substitution pattern of this compound, 2D NMR is superior to MS and IR, and more practical than X-ray crystallography, which is often not feasible for routine synthetic confirmation.

Detailed Experimental Protocols

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: ~4 s

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Increments in F1: 256

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 2

    • Increments in F1: 256

    • Optimized for ¹JCH = 145 Hz

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 4

    • Increments in F1: 256

    • Optimized for long-range JCH = 8 Hz

Data Processing:

All spectra should be processed using appropriate NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS (0 ppm for ¹H and ¹³C).

Conclusion

The structural validation of a molecule like this compound exemplifies the necessity of a multi-pronged analytical approach. While 1D NMR provides the initial framework, the suite of 2D NMR experiments—COSY, HSQC, and HMBC—delivers the intricate details of the molecular architecture.[8][9][27] This comprehensive correlation network serves as a self-validating system, providing an unparalleled level of confidence in the final structural assignment. For researchers in drug discovery and development, mastering the interpretation of these 2D NMR techniques is not just an analytical skill, but a critical component of ensuring the scientific integrity of their work.

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  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2013, April 16). What are the advantages of 2D NMR to H-NMR? Retrieved January 7, 2026, from [Link]

  • Bitesize Bio. (n.d.). Multidimensional NMR: A Powerful Protein Analysis Tool. Retrieved January 7, 2026, from [Link]

  • Simpson, J. H. (n.d.). Organic Structure Determination Using 2-D NMR Spectroscopy: a Problem-based Approach.
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  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 7, 2026, from [Link]

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  • ResearchGate. (n.d.). HSQC spectra for the aromatic region of the compound. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025, October 18). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved January 7, 2026, from [Link]

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Sources

A Senior Application Scientist's Guide to Aniline-Based Dye Intermediates: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Aniline, a foundational aromatic amine, has been a cornerstone in the synthesis of a vast array of dyes and pigments for over a century.[1][2] Its derivatives serve as crucial intermediates, influencing the final properties of the colorants, including their hue, fastness, and solubility.[3] This guide provides an in-depth technical comparison of the performance of various aniline-based dye intermediates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal precursors for their specific applications.

The Influence of Substituents on Dye Performance

The chemical structure of the aniline intermediate is a primary determinant of the resulting dye's characteristics. Electron-withdrawing and electron-donating groups on the aniline ring significantly alter the reactivity of the diazonium salt intermediate and the electronic structure of the final azo compound.[3]

  • Electron-Withdrawing Groups (e.g., -NO₂): Nitroanilines are common intermediates that often lead to dyes with good lightfastness. The nitro group can also shift the absorption spectrum, resulting in deeper colors.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): Methoxy and methyl anilines can enhance the brightness of the dye. For instance, o-methoxyaniline is a key intermediate in the production of various azo and triphenylmethane dyes.[4][5]

  • Sulfonic Acid Groups (-SO₃H): The incorporation of a sulfonic acid group, as seen in aniline-2-sulfonic acid, imparts water solubility to the dye. This is a critical feature for dyes used in aqueous dyeing processes for textiles like cotton and wool.[3]

  • Halogens (e.g., -Cl, -Br): Halogenated anilines can also be used to modify the properties of the resulting dyes, sometimes enhancing their fastness.

The following diagram illustrates the general synthesis pathway from an aniline-based intermediate to an azo dye.

Caption: General synthesis pathway of an azo dye from an aniline intermediate.

Comparative Performance Data of Aniline Intermediates

The choice of aniline intermediate directly impacts the yield and performance of the synthesized dye. The following table summarizes a comparative analysis of yields for dyes synthesized from different aniline intermediates under specific reaction conditions.

Diazo IntermediateCoupling ComponentCatalyst/MethodYield (%)Reference
p-NitroanilineCoumarinAmberlyst-1587%[3]
o-, m-, p-NitroanilineBarbituric AcidNot SpecifiedVaries[3]
AnilinePhenolNot SpecifiedVaries[3]
4-NitroanilineN/ANot SpecifiedVaries[3]
2-Methoxy-5-nitroanilineVariousDiazo-couplingVaries[6][7]
2-MethoxyanilineGuanineDiazo-couplingVaries[4]

Table 1: Comparative Yields of Dyes from Various Aniline Intermediates.[3]

It is crucial to note that reaction conditions, including the nature of the coupling component and the use of catalysts, significantly influence the final yield.[3]

Experimental Protocols for Performance Evaluation

Objective comparison of dye intermediates necessitates standardized experimental protocols. The following sections detail key methodologies for synthesis and performance characterization.

This protocol provides a general procedure for the synthesis of azo dyes via diazotization of an aniline derivative followed by coupling with a phenolic compound.[8]

Materials:

  • Aniline derivative (1.0 equivalent)

  • Sodium nitrite (1.1 equivalents)

  • Concentrated hydrochloric acid

  • Phenolic coupling component (1.1 equivalents)

  • 10% Aqueous sodium hydroxide

  • Ice bath

  • Stirring apparatus

Procedure:

  • Diazotization: Dissolve the aniline derivative in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0°C in an ice bath and slowly add a solution of sodium nitrite while stirring. Continue stirring at 0°C for 30 minutes to form the diazonium salt.[8]

  • Preparation of Coupling Component: In a separate beaker, dissolve the phenolic compound in a 10% aqueous sodium hydroxide solution and cool to 0°C.[8]

  • Azo Coupling: Slowly add the freshly prepared diazonium salt solution to the alkaline phenol solution, maintaining the temperature at 0°C.[8]

  • Completion and Isolation: Stir the resulting mixture for an additional 30 minutes, allowing the temperature to rise to room temperature. The precipitated azo dye can then be collected by filtration, washed with water, and dried.[8]

The following diagram illustrates the experimental workflow for the synthesis and initial characterization of a novel aniline-based dye.

SynthesisWorkflow Start Start: Select Aniline Intermediate and Coupling Component Synthesis Azo Dye Synthesis (Diazotization & Coupling) Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, FT-IR, Mass Spec) Purification->Characterization Performance Performance Evaluation (Spectroscopy, Fastness) Characterization->Performance End End: Characterized Dye Performance->End PerformanceLogic Intermediate Aniline Intermediate (Substituent Effects) Reactivity Reactivity of Diazonium Salt Intermediate->Reactivity ElectronicStructure Electronic Structure of Azo Dye Intermediate->ElectronicStructure Solubility Solubility Intermediate->Solubility Color Color (Hue) Reactivity->Color ElectronicStructure->Color Fastness Color Fastness (Light, Wash, Rub) ElectronicStructure->Fastness

Sources

Quantitative analysis methods for 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Quantitative Analysis of 4-Ethyl-2-methylaniline

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of aromatic amines like this compound is paramount. This compound, a key intermediate in the synthesis of various dyes, polymers, and potentially active pharmaceutical ingredients, requires robust analytical methods to ensure product quality, process control, and regulatory compliance. The presence of such amines, even at trace levels, can be indicative of impurities or degradation products, necessitating highly sensitive and selective detection methodologies.

This guide provides a comprehensive comparison of two predominant analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics, empowering researchers to make informed decisions for their specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For aromatic amines like this compound, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.

Causality Behind the GC-MS Approach

The choice of GC-MS is predicated on the analyte's ability to be volatilized without decomposition. However, primary and secondary amines can exhibit poor chromatographic behavior, including peak tailing, due to their polarity and interaction with active sites in the GC system. To mitigate this, a crucial derivatization step is often employed.[1] This process replaces the active hydrogen on the amine group with a non-polar functional group, which accomplishes two critical goals:

  • Increases Volatility: Enhancing the analyte's transition into the gas phase.

  • Improves Peak Shape: Reducing interactions with the column and leading to more symmetrical, quantifiable peaks.[2]

Heptafluorobutyric anhydride (HFBA) is a common derivatizing agent for amines, creating stable, volatile derivatives that are readily analyzed by GC-MS.[2]

Experimental Protocol: GC-MS with Derivatization

This protocol outlines a self-validating system for the quantification of this compound in a sample matrix.

I. Sample Preparation & Derivatization

  • Extraction: Accurately weigh 1.0 g of the sample into a centrifuge tube. Add 5 mL of an appropriate organic solvent (e.g., toluene).

  • Vortex the mixture for 2 minutes to ensure thorough extraction of the analyte.

  • Centrifuge at 4000 rpm for 10 minutes to separate the solid matrix from the solvent.

  • Carefully transfer the supernatant to a clean vial.

  • Derivatization: To the extract, add 100 µL of pyridine (as a catalyst) and 200 µL of heptafluorobutyric anhydride (HFBA).

  • Seal the vial and heat at 70°C for 30 minutes to complete the derivatization reaction.[2]

  • After cooling to room temperature, add 2 mL of a 5% sodium bicarbonate solution to neutralize excess reagent. Vortex and allow the layers to separate.

  • Transfer the upper organic layer containing the derivatized analyte to an autosampler vial for GC-MS analysis.

II. Instrumental Analysis

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polar column.[3][4]

  • Inlet Temperature: 250°C.[4]

  • Injection Mode: Splitless (1 µL injection volume).[5][6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.[4]

    • Ramp at 15°C/min to 280°C.[6]

    • Hold at 280°C for 5 minutes.[4]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • MSD Transfer Line: 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Target ions for the HFBA derivative of this compound should be determined by analyzing a standard (e.g., m/z of the molecular ion and key fragments).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Weighing Extraction Solvent Extraction (Toluene) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Derivatization (HFBA, 70°C) Supernatant->Derivatization Neutralize Neutralization (NaHCO3) Derivatization->Neutralize FinalExtract Transfer Organic Layer Neutralize->FinalExtract GC_Inject GC Injection (Splitless) FinalExtract->GC_Inject GC_Separation Chromatographic Separation (HP-5MS Column) GC_Inject->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (SIM) MS_Ionization->MS_Detection Data Data Acquisition & Quantification MS_Detection->Data

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive & Selective Specialist

LC-MS/MS has become the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[7] This technique is particularly advantageous for aromatic amines as it often eliminates the need for derivatization.

Causality Behind the LC-MS/MS Approach

The primary advantage of LC-MS/MS is its ability to directly analyze polar compounds like this compound in their native form.[8] The separation occurs in the liquid phase, accommodating non-volatile and thermally labile compounds. The subsequent use of tandem mass spectrometry (MS/MS) provides unparalleled selectivity. This is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and then a specific product ion is monitored. This two-stage filtering process drastically reduces background noise and matrix interferences, enabling very low detection limits.[7]

Experimental Protocol: LC-MS/MS

This protocol is designed for high-throughput, sensitive analysis without derivatization.

I. Sample Preparation

  • Extraction: Accurately weigh 0.5 g of the sample into a centrifuge tube.

  • Add 10 mL of a methanol/water (80:20 v/v) solution.[8]

  • Vortex for 2 minutes.[8]

  • Centrifuge at 10,000 rpm for 10 minutes.[8]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • If necessary, dilute the sample further with the mobile phase to fall within the calibration range.

II. Instrumental Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class System or equivalent.[8]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Column Temperature: 40°C.[8]

  • Mobile Phase A: Water + 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]

  • Flow Rate: 0.4 mL/min.[8]

  • Gradient:

    • Start at 10% B.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[7]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions: For this compound (C₉H₁₃N, MW: 135.21), the precursor ion would be the protonated molecule [M+H]⁺ at m/z 136.2. Product ions would need to be determined by infusing a standard, but plausible fragments could result from the loss of the ethyl group (m/z 107.1) or other characteristic fragments.

    • Primary (Quantifier) Transition: 136.2 → 107.1

    • Secondary (Qualifier) Transition: 136.2 → [another stable fragment]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Weighing Extraction Solvent Extraction (Methanol/Water) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Syringe Filtration (0.22 µm) Centrifuge->Filter LC_Inject LC Injection Filter->LC_Inject LC_Separation Chromatographic Separation (C18 Column) LC_Inject->LC_Separation MS_Ionization Ionization (ESI+) LC_Separation->MS_Ionization MS_Selection Q1: Precursor Ion Selection (m/z 136.2) MS_Ionization->MS_Selection MS_Fragmentation Q2: Collision-Induced Dissociation MS_Selection->MS_Fragmentation MS_Detection Q3: Product Ion Monitoring (MRM) MS_Fragmentation->MS_Detection Data Data Acquisition & Quantification MS_Detection->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

Comparative Performance Analysis

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

ParameterGC-MS with DerivatizationLC-MS/MSRationale & Justification
Sensitivity (LOD/LOQ) Good (µg/kg to mg/kg)Excellent (ng/kg to µg/kg)LC-MS/MS is inherently more sensitive for many compounds and the selectivity of MRM significantly lowers the noise floor.[7]
Selectivity HighVery HighWhile GC separation and SIM mode are selective, the specificity of MRM transitions in LC-MS/MS is superior, especially in complex matrices.[1][8]
Sample Preparation More Complex (Extraction + Derivatization)Simpler (Often 'Dilute and Shoot')The need for derivatization adds time, cost, and potential for error to the GC-MS workflow.[8]
Analysis Time Longer (due to prep and GC run time)Shorter (UPLC enables fast gradients)The sample preparation for LC-MS/MS is significantly faster, leading to higher overall throughput.[8]
Robustness Generally very robust and reliableCan be susceptible to matrix effects and ion suppressionGC is a mature and highly robust technique. ESI in LC-MS can be affected by co-eluting matrix components.
Cost & Complexity ModerateHighTriple quadrupole mass spectrometers are typically more expensive and complex to operate than standard single quadrupole GC-MS systems.
Analyte Scope Limited to volatile/semi-volatile compoundsBroad applicability to polar, non-volatile compoundsLC-MS/MS is more versatile for a wider range of chemical structures without chemical modification.

Trustworthiness Through Method Validation

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[10] Validation demonstrates the reliability and accuracy of the results, a cornerstone of scientific integrity. Key validation parameters, as defined by ICH Q2(R1) guidelines, include:[10][11][12]

  • Accuracy: The closeness of the test results to the true value. Determined by spike/recovery studies or analysis of a certified reference material.[10][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability (short-term) and intermediate precision (within-lab variations).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13]

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and effective methods for the quantitative analysis of this compound.

  • GC-MS is a highly reliable and robust technique. It is an excellent choice when sub-ppb sensitivity is not required and when an established, rugged method is preferred. The primary drawback is the need for a derivatization step, which increases sample preparation time.

  • LC-MS/MS is the superior choice when ultimate sensitivity and high selectivity are demanded, particularly for trace-level impurity analysis in complex matrices like drug products or environmental samples.[7] Its simpler sample preparation allows for higher throughput, making it ideal for quality control environments.

For drug development professionals, LC-MS/MS would typically be the preferred method for quantifying this compound as a process impurity or degradant due to its superior sensitivity and speed. For researchers in a process chemistry setting monitoring higher concentrations, the robustness and lower operational complexity of a validated GC-MS method may be more practical. The final selection must be guided by a thorough evaluation of the analytical needs, regulatory requirements, and available resources.

References

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Available at: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing). Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC - NIH. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. (n.d.). Waters. Available at: [Link]

  • Separation of 4-((4-Aminophenyl)methyl)-2-ethyl-6-methylaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. Available at: [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (2023). ResearchGate. Available at: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). ScienceDirect. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • This compound | CAS#:71757-56-7. (2025). Chemsrc. Available at: [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • A review article on analytical method validation. (n.d.). Jetir.Org. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2019). LCGC International. Available at: [Link]

  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (2016). World Health Organization. Available at: [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. EPA. Available at: [Link]

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A Comparative Guide to the Synthetic Applications of 4-Ethyl-2-methylaniline and 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Substituted anilines, in particular, are foundational building blocks for a vast array of functional molecules, from pharmaceuticals and agrochemicals to high-performance dyes and liquid crystals. This guide provides an in-depth technical comparison of two structurally related anilines: 4-ethyl-2-methylaniline and 4-ethylaniline. Through an examination of their electronic and steric properties, supported by comparative experimental data from analogous systems, we will elucidate the key differences in their reactivity and guide the researcher in making an informed choice for their specific synthetic applications.

Molecular Architecture and Physicochemical Properties: A Tale of Two Anilines

At first glance, this compound and 4-ethylaniline are close chemical cousins. Both possess an ethyl group at the para-position of the aniline ring. The key distinction lies in the presence of a methyl group at the ortho-position in this compound. This seemingly minor structural alteration has profound implications for the molecules' reactivity, stemming from a combination of electronic and steric effects.

PropertyThis compound4-Ethylaniline
CAS Number 71757-56-7589-16-2
Molecular Formula C₉H₁₃NC₈H₁₁N
Molecular Weight 135.21 g/mol 121.18 g/mol
Boiling Point Not widely reported214-216 °C[1]
Melting Point Not widely reported-5 °C[1]
Appearance -Clear yellow to red-brown liquid[2]

The additional methyl group in this compound introduces what is known in organic chemistry as the "ortho effect." This effect is a composite of steric hindrance and electronic influences that can alter the reactivity of the amino group and the aromatic ring in ways not predicted by simple electronic considerations alone.

The Ortho Effect in Action: A Comparative Analysis of Reactivity

The amino group (-NH₂) in anilines is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. However, the presence of an ortho-methyl group in this compound introduces significant steric hindrance around the amino group and one of the ortho positions. This has several predictable consequences for its synthetic utility compared to 4-ethylaniline.

Basicity and Nucleophilicity

The ortho-methyl group in this compound sterically hinders the lone pair of electrons on the nitrogen atom. This steric inhibition of protonation makes ortho-substituted anilines generally less basic than their para-substituted counterparts. Consequently, this compound is expected to be a weaker base than 4-ethylaniline. This reduced basicity also translates to lower nucleophilicity of the amino group in reactions such as N-alkylation and N-acylation.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the ortho-methyl group in this compound exerts a dual influence:

  • Steric Hindrance: The bulky methyl group physically blocks one of the ortho positions relative to the amino group, making it less accessible to incoming electrophiles. This often leads to a higher regioselectivity for substitution at the other available ortho and para positions.

  • Electronic Effect: The methyl group is weakly electron-donating through an inductive effect, which, in concert with the strongly activating amino group, influences the electron density of the aromatic ring.

A kinetic study on the halogenation of o-toluidine and p-toluidine provides valuable experimental data to quantify these effects. In the halogenation with N-chloro-p-toluene sulphonamide, the order of reactivity was found to be p-toluidine > o-toluidine > aniline.[3] This demonstrates that while the para-methyl group enhances reactivity compared to aniline, the ortho-methyl group, despite its electron-donating nature, retards the reaction rate due to steric hindrance.

Case Studies in Synthetic Applications

To illustrate the practical implications of these differences in reactivity, we will examine three key classes of synthetic transformations where the choice between an ortho-substituted and a para-substituted aniline is critical.

Case Study 1: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary arylamine into a wide range of functional groups via a diazonium salt intermediate.[4][5] The efficiency of this reaction can be influenced by the substitution pattern of the starting aniline.

A review of Sandmeyer reactions has shown that ortho-substituted substrates often give lower yields compared to their para-substituted counterparts.[4] For example, in difluoromethylation reactions of diazonium salts, ortho-substituted substrates provided yields in the range of 38–73%, whereas para-substituted substrates gave higher yields of 69–81%.[4] This difference can be attributed to the steric hindrance from the ortho-substituent, which can impede the approach of the copper catalyst and the nucleophile.

Experimental Protocol: A General Procedure for the Sandmeyer Reaction of a Substituted Aniline

The following protocol outlines the general steps for a Sandmeyer reaction, which can be adapted for both 4-ethylaniline and this compound.

  • Diazotization:

    • Dissolve the substituted aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or HBr, 3.0 eq).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Copper(I) Halide Mediated Substitution:

    • In a separate flask, dissolve the copper(I) halide (CuX, where X = Cl, Br; 1.2 eq) in the corresponding concentrated halogen acid.

    • Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Sandmeyer_Reaction Aniline Substituted Aniline (4-Ethylaniline or This compound) Reagents1 NaNO₂, HX 0-5 °C Aniline->Reagents1 Diazonium Aryl Diazonium Salt Reagents2 CuX Diazonium->Reagents2 Product Aryl Halide Reagents1->Diazonium Reagents2->Product

Caption: General workflow for the Sandmeyer reaction.

Based on the available data, one would predict a higher yield for the Sandmeyer reaction of 4-ethylaniline compared to this compound under identical conditions.

Case Study 2: Azo Dye Synthesis

Azo dyes are a large and commercially important class of colored compounds, synthesized through the coupling of a diazonium salt with an electron-rich aromatic compound, such as a phenol or another aniline.[6] The electronic and steric properties of the aniline used to generate the diazonium salt can influence the color and properties of the resulting dye.

Experimental Protocol: General Synthesis of an Azo Dye

  • Diazotization: Prepare the diazonium salt of the chosen aniline (4-ethylaniline or this compound) as described in the Sandmeyer reaction protocol.

  • Coupling Reaction:

    • Dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in an aqueous alkaline solution (e.g., NaOH).

    • Cool the solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Stir the mixture for 30-60 minutes at low temperature.

  • Isolation:

    • Collect the dye by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the azo dye in a desiccator.

Azo_Coupling Diazonium Aryl Diazonium Salt Azo_Dye Azo Dye Diazonium->Azo_Dye Coupling_Component Coupling Component (e.g., 2-Naphthol) Base Alkaline Solution Coupling_Component->Base Base->Azo_Dye

Caption: Azo coupling reaction workflow.

Case Study 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used in pharmaceutical and materials science.[7] The steric environment of the amine coupling partner can significantly impact the reaction's efficiency.

Research on the Buchwald-Hartwig amination of sterically hindered amines has shown that the reaction is feasible but often requires specialized ligands and optimized reaction conditions. A study involving the amination of a chloro-substituted benzo[g]isoquinoline-5,10-dione with p-toluidine and o-toluidine demonstrated the challenges associated with ortho-substituted anilines. While the reaction with p-toluidine proceeded, the reaction with o-toluidine was more complex, with diarylation being a competing side reaction.[8] This highlights the increased difficulty in controlling the reactivity of sterically hindered anilines like this compound in such coupling reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide Aryl Halide Product N-Aryl Aniline Aryl_Halide->Product Aniline Substituted Aniline Aniline->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base Base->Product

Caption: Key components of the Buchwald-Hartwig amination.

For the Buchwald-Hartwig amination, 4-ethylaniline would generally be a more straightforward coupling partner than this compound, likely providing higher yields under standard conditions. The use of this compound may necessitate screening of various ligands and reaction conditions to achieve optimal results.

Applications in Drug Development and Agrochemicals

Both 4-ethylaniline and its ortho-methylated counterpart can serve as valuable intermediates in the synthesis of bioactive molecules.

  • 4-Ethylaniline is a known building block in the synthesis of pharmaceuticals and agrochemicals.[9] Its derivatives have been incorporated into various molecular scaffolds to modulate their biological activity.

  • This compound and other ortho-alkylanilines are important precursors for certain classes of herbicides. For instance, anilides derived from substituted anilines have shown promising herbicidal activity.[9] The substitution pattern on the aniline ring is crucial for the biological efficacy of these compounds. The presence of the ortho-methyl group in this compound can influence the molecule's conformation and its binding to biological targets. Furthermore, substituted anilines are key components in the synthesis of quinoline-based compounds, many of which exhibit a wide range of biological activities, including antimalarial and antimicrobial properties.[10]

Conclusion and Recommendations

The choice between this compound and 4-ethylaniline in a synthetic strategy is a decision that must be guided by a clear understanding of their respective reactivities.

4-Ethylaniline is the more "conventional" and generally more reactive of the two. Its unhindered amino group and activated aromatic ring make it an excellent substrate for a wide range of electrophilic aromatic substitutions and C-N bond-forming reactions. For applications where high reactivity and straightforward reaction protocols are desired, 4-ethylaniline is the preferred choice. Its primary applications are in the synthesis of liquid crystals, dyes, and as a versatile intermediate in the pharmaceutical and agrochemical industries.[9]

This compound , on the other hand, presents both challenges and opportunities. The ortho-methyl group introduces steric hindrance that can temper the reactivity of the amino group and the aromatic ring. This can lead to lower yields and may require more specialized reaction conditions. However, this steric hindrance can also be exploited to achieve higher regioselectivity in electrophilic aromatic substitution reactions. Furthermore, the conformational constraints imposed by the ortho-methyl group can be a key design element in the synthesis of bioactive molecules where a specific three-dimensional structure is required for activity.

  • For high-yield, general-purpose applications where reactivity is paramount, 4-ethylaniline is the superior choice.

  • For syntheses requiring high regioselectivity or where the conformational constraints of an ortho-substituent are a desired feature of the target molecule, This compound becomes a valuable, albeit more challenging, building block.

Researchers and drug development professionals are encouraged to consider these factors carefully when designing their synthetic routes. A small pilot study comparing the two anilines in the desired reaction is often a prudent investment to determine the optimal starting material for a specific synthetic goal.

References

  • Sartori, S. K., et al. (2018). One-pot synthesis of anilides, herbicidal activity and molecular docking study.
  • Yue, D., et al. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Gallagher, T. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • BenchChem. (2025). A Comparative Analysis of Yields: Sandmeyer Reaction vs.
  • Unknown. The Synthesis of Azo Dyes.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Van der Westhuyzen, R., et al. (2018). Buchwald-Hartwig amination of 23b with p- and o-toluidine a. ResearchGate. [Link]

  • Unknown. (2015). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Lei, A., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction.
  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • BenchChem. (2025). comparing the efficacy of different N-Methyl-p-(o-tolylazo)aniline synthesis methods. BenchChem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Plant Archives. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Methyl-4-(methylsulfanyl)aniline. BenchChem.
  • IOSR Journal. (2015). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) unde. IOSR Journal. [Link]

  • El-Sheikha, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. [Link]

Sources

A Comparative Guide to the Toxicity of Chloro-Methylaniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chloro-methylaniline (CMA) isomers, also known as chloro-toluidines, are a class of aromatic amines that serve as crucial intermediates in various industrial syntheses. They are foundational building blocks for the production of azo dyes, pigments, agricultural chemicals such as herbicides, and pharmaceutical agents.[1][2] Given their widespread use, human and environmental exposure is a significant consideration. The toxicological profiles of aniline and its derivatives are of particular concern, with hematotoxicity and carcinogenicity being prominent endpoints.

This guide provides a comparative analysis of the toxicity of various chloro-methylaniline isomers. By synthesizing data from non-human toxicity studies, metabolic pathway analyses, and genotoxicity assays, we aim to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-toxicity relationships within this chemical class. We will delve into the mechanistic underpinnings of their toxicity, provide detailed experimental protocols for their evaluation, and present comparative data to inform risk assessment and guide safer chemical design.

Toxicokinetics and Metabolic Activation: The Genesis of Toxicity

The toxicity of chloro-methylaniline compounds is intrinsically linked to their metabolic fate. While the parent compounds may exhibit some level of toxicity, it is their biotransformation into reactive metabolites that is responsible for the most severe adverse effects. The primary site of metabolism for these compounds is the liver, where microsomal enzymes play a central role.[3]

The metabolic activation pathway generally proceeds via N-oxidation, a process catalyzed by cytochrome P450 enzymes. This leads to the formation of N-hydroxylamines and corresponding nitroso derivatives.[3][4] These metabolites are potent oxidizing agents and are considered the primary mediators of the hematotoxic effects observed with aniline compounds.[5] Another significant metabolic route is N-acetylation, which is generally considered a detoxification pathway, though its efficiency can vary between species and individuals.

Below is a generalized schematic of the metabolic activation of a chloro-methylaniline isomer.

Metabolic_Activation cluster_body In Vivo Biotransformation Parent Chloro-methylaniline N_Hydroxy N-Hydroxy- chloro-methylaniline Parent->N_Hydroxy N-Oxidation Acetylated N-Acetyl- chloro-methylaniline Parent->Acetylated N-Acetylation Nitroso Nitroso- chloro-methylaniline N_Hydroxy->Nitroso Oxidation CYP450 Hepatic Microsomal Cytochrome P450 CYP450->Parent catalyzes NAT N-Acetyltransferase NAT->Parent catalyzes

Figure 1: Generalized metabolic pathway of chloro-methylanilines.

Primary Mechanism of Toxicity: Hematotoxicity and Methemoglobinemia

The hallmark of acute toxicity for chloro-methylaniline and related chloroaniline compounds is hematotoxicity, specifically methemoglobinemia.[6][7] This condition arises when the iron in hemoglobin is oxidized from its normal ferrous state (Fe²⁺) to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. The N-hydroxy and nitroso metabolites are potent oxidizing agents that drive this conversion.[5]

The process creates a state of functional anemia and anoxia, leading to clinical signs such as cyanosis (a bluish discoloration of the skin), dizziness, headache, and weakness.[7][8] In severe cases, it can lead to coma and death.[4] The body attempts to counteract this by reducing methemoglobin back to hemoglobin, primarily via the NADH-cytochrome b5 reductase enzyme system. However, high concentrations of the toxicant can overwhelm this reductive capacity.

This oxidative stress on red blood cells also leads to hemolysis and the formation of Heinz bodies (intracellular inclusions of denatured hemoglobin).[9] The spleen, responsible for clearing damaged erythrocytes from circulation, often becomes enlarged (splenomegaly) due to the increased workload, and exhibits increased red blood cell destruction and compensatory hematopoiesis.[9][10][11]

Methemoglobin_Formation cluster_RBC Inside Erythrocyte Metabolite N-Hydroxy/Nitroso Metabolite Hb_Fe2 Hemoglobin (Fe²⁺) (Oxygen Transport) Metabolite->Hb_Fe2 Oxidation MetHb_Fe3 Methemoglobin (Fe³⁺) (Cannot Transport O₂) Cyanosis Clinical Effect: Cyanosis, Anoxia MetHb_Fe3->Cyanosis RBC Red Blood Cell

Figure 2: Mechanism of metabolite-induced methemoglobin formation.

Comparative Toxicity Analysis

The toxicity of chloro-methylaniline isomers is highly dependent on the position of the chloro and methyl substituents on the aniline ring. These structural variations influence the compound's electronic properties, lipophilicity, and susceptibility to metabolic activation, resulting in a range of toxic potencies.

Studies on the simpler chloroaniline isomers (ortho, meta, and para) have established a clear toxicity pattern: p-chloroaniline is the most potent inducer of methemoglobinemia and hematotoxicity, followed by m-chloroaniline, and then o-chloroaniline.[10][11] This structure-activity relationship appears to extend to the chloro-methylaniline series, although comprehensive comparative data for all isomers is limited. Other key toxicological endpoints include genotoxicity and carcinogenicity. Several isomers have shown positive results in mutagenicity assays, and some are considered potential carcinogens.[3][6][12]

The following table summarizes available toxicity data for several chloro-methylaniline isomers.

CompoundCAS No.Acute Oral LD50 (Rat)Key Toxicological FindingsReferences
3-Chloro-2-methylaniline 87-60-5574 mg/kgToxic in contact with skin; causes serious eye damage; may cause organ damage on repeated exposure; positive for mutagenicity in mice.[6][13]
4-Chloro-2-methylaniline 95-69-2No data foundKnown carcinogen; binds extensively to DNA, RNA, and protein in the liver; causes vascular tumors (hemangiomas/hemangiosarcomas) in mice.[3][14]
5-Chloro-2-methylaniline 95-79-4No data foundHarmful if swallowed or in contact with skin; listed as a compound that can cause cancer.[15]
2-Chloro-6-methylaniline 87-63-8No data foundHarmful by inhalation, skin contact, and ingestion; can cause methemoglobinemia.[16]
3-Chloro-4-methylaniline 95-74-9No data foundToxic if swallowed and in contact with skin; may cause methemoglobinemia, liver damage.[1]
4-Chloro-N-methylaniline 932-96-7No data foundEvidence of mutagenicity (unscheduled DNA synthesis in rat liver).[17]
2-Chloro-N-methylaniline 932-32-1No data foundHarmful if swallowed; causes skin and eye irritation.[18]

Note: The absence of data does not imply a lack of toxicity, but rather a gap in the publicly available literature.

Experimental Protocols

To ensure the trustworthiness and reproducibility of toxicity data, standardized and validated protocols are essential. Below are detailed methodologies for assessing key toxicological endpoints for chloro-methylaniline compounds.

Protocol 1: In Vivo Assessment of Methemoglobinemia and Hematotoxicity in Rodents

This protocol is designed to quantify the hematotoxic potential of a test compound following acute exposure, based on methodologies used in NTP studies.[10][11]

Objective: To determine the dose-response relationship for methemoglobin induction and associated hematological changes.

Materials:

  • Test compound (e.g., a chloro-methylaniline isomer)

  • Vehicle (e.g., corn oil, dilute HCl)

  • F344/N rats (8-10 weeks old, groups of 5 per sex per dose)

  • Gavage needles

  • CO-oximeter for methemoglobin analysis

  • Automated hematology analyzer

  • Microscopes, slides, and stains (for Heinz bodies and pathology)

  • Anticoagulant tubes (e.g., containing K₂EDTA)

Methodology:

  • Dose Preparation: Prepare a dilution series of the test compound in the chosen vehicle. A preliminary range-finding study is recommended.

  • Animal Dosing: Administer the test compound to rats via oral gavage. Include a vehicle control group.

  • Clinical Observation: Monitor animals for clinical signs of toxicity, paying close attention to cyanosis, tremors, or lethargy, especially within the first 4-6 hours post-dosing.[9]

  • Blood Collection: At a predetermined time point (e.g., 24 hours post-dosing), collect blood via cardiac puncture or retro-orbital sinus into anticoagulant tubes.

  • Methemoglobin Analysis: Immediately analyze a fresh whole blood sample using a CO-oximeter to determine the percentage of methemoglobin.

  • Hematology: Use an automated hematology analyzer to measure parameters such as Red Blood Cell (RBC) count, hemoglobin (Hgb), hematocrit (Hct), and reticulocyte count.

  • Heinz Body Analysis: Prepare a blood smear and apply a supravital stain (e.g., new methylene blue) to visualize Heinz bodies.

  • Necropsy and Histopathology: At study termination, perform a gross necropsy. Weigh the spleen and liver. Collect these organs, along with kidneys and bone marrow, for histopathological examination to assess for lesions related to hemolysis and extramedullary hematopoiesis.[9]

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare dosed groups to the vehicle control.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Specificity in Ethylaniline Analysis

N-ethylaniline and its derivatives are a class of aromatic amines utilized in various industrial syntheses, including the manufacturing of dyes, pharmaceuticals, and agricultural chemicals. Due to their potential toxicity and structural similarity to known carcinogens, the accurate and specific detection of these compounds in complex matrices is of paramount importance for environmental monitoring, occupational safety, and quality control in drug development.[1][2]

This guide provides a comprehensive comparison of analytical methodologies for ethylaniline derivatives, with a primary focus on the principles and execution of cross-reactivity studies for immunoassays. We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a clear, comparative format to aid researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques.

The Structural Basis of Ethylaniline Derivative Cross-Reactivity

The specificity of an antibody is determined by its ability to recognize the unique three-dimensional structure and chemical properties of its target antigen.[5] For small molecules like ethylaniline, which act as haptens, the antibody is typically raised against the hapten conjugated to a larger carrier protein. The resulting antibody population will exhibit varying degrees of affinity for the parent N-ethylaniline molecule.

Cross-reactivity with other ethylaniline derivatives arises when these related compounds share sufficient structural similarity to bind to the antibody's antigen-binding site (paratope).[4] Key structural features that influence cross-reactivity in this class of compounds include:

  • The Ethyl Group: The presence and orientation of the ethyl group on the amine nitrogen is a primary recognition element.

  • Ring Substituents: The type, number, and position (ortho, meta, para) of substituents on the aniline ring dramatically affect the molecule's electronic properties and shape, thereby influencing antibody binding. Electron-donating or withdrawing groups can alter the charge distribution and steric hindrance.[1][6]

  • Positional Isomers: Isomers of ethylaniline (e.g., 2-ethylaniline, 3-ethylaniline, 4-ethylaniline) will exhibit different binding affinities based on how the position of the ethyl group impacts the overall molecular conformation.

The following diagram illustrates the structural relationships between N-ethylaniline and some of its common derivatives, highlighting the potential for cross-reactivity.

G cluster_0 Core Structure: N-Ethylaniline cluster_1 Positional Isomers cluster_2 Ring-Substituted Derivatives N-Ethylaniline N-Ethylaniline 2-Ethylaniline 2-Ethylaniline N-Ethylaniline->2-Ethylaniline Isomeric Variation 3-Ethylaniline 3-Ethylaniline N-Ethylaniline->3-Ethylaniline Isomeric Variation 4-Ethylaniline 4-Ethylaniline N-Ethylaniline->4-Ethylaniline Isomeric Variation 4-Chloro-N-ethylaniline 4-Chloro-N-ethylaniline N-Ethylaniline->4-Chloro-N-ethylaniline Substitution N-Ethyl-3-methylaniline N-Ethyl-3-methylaniline N-Ethylaniline->N-Ethyl-3-methylaniline Substitution N,N-Diethylaniline N,N-Diethylaniline N-Ethylaniline->N,N-Diethylaniline Alkylation

Caption: Structural relationships leading to potential cross-reactivity.

Comparative Analysis of Analytical Methodologies

The choice of analytical method for ethylaniline derivatives depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and cost. While immunoassays are excellent for rapid screening, chromatographic methods coupled with mass spectrometry are considered the gold standard for confirmation and precise quantification.

FeatureImmunoassay (ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Antigen-antibody bindingSeparation by volatility, detection by mass-to-charge ratioSeparation by polarity, detection by precursor/product ion transitions
Sensitivity High (ng/mL to pg/mL)High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)
Selectivity Variable, dependent on antibody specificity and potential cross-reactivityHigh, based on retention time and mass spectrumVery High, based on retention time and specific MRM transitions
Sample Throughput High (96-well plate format)ModerateModerate to High
Sample Preparation Minimal, often direct sample applicationCan require derivatization for polar analytes, extraction necessary.[5]Often requires extraction and filtration.[7]
Instrumentation Cost LowHighVery High
Cost per Sample LowModerateHigh
Primary Application High-throughput screening, rapid field testingConfirmatory analysis, multi-analyte quantificationConfirmatory analysis, quantification of trace levels, metabolite identification

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

The most common and robust method for quantifying cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[4][8] This assay format is ideal for small molecules like ethylaniline derivatives.

Principle of the Competitive ELISA

In a competitive ELISA, the target analyte in the sample (unlabeled antigen) competes with a fixed amount of enzyme-conjugated analyte (labeled antigen) for a limited number of antibody binding sites that are immobilized on a microplate. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.[8] By testing various concentrations of structurally related compounds, we can determine their ability to displace the labeled antigen and thus their cross-reactivity with the antibody.

The following diagram illustrates the workflow of a competitive ELISA for cross-reactivity assessment.

G cluster_0 Step 1: Antibody Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Wash & Substrate Addition cluster_3 Step 4: Signal Detection A Microplate well coated with anti-Ethylaniline Ab B Add Sample (contains Analyte) and Ethylaniline-Enzyme Conjugate C Incubate: Competition Occurs B->C D Wash to remove unbound reagents C->D E Add Substrate D->E F Measure Colorimetric Signal (Inversely proportional to Analyte Conc.) E->F

Sources

A Comparative Guide to the Efficacy of 4-Ethyl-2-methylaniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in dye chemistry, the selection of a primary aromatic amine is a critical decision point that dictates the final properties of an azo dye. This guide provides an in-depth technical comparison of 4-Ethyl-2-methylaniline against other common aromatic amines, offering field-proven insights and supporting experimental data to inform your synthesis strategies. We will explore the causal relationships between molecular structure and dye performance, providing a trustworthy framework for your experimental design.

The Strategic Importance of the Diazo Component

Azo dyes, which account for over 60% of the dyes used in industry, are synthesized via a two-stage process: diazotization followed by azo coupling.[1][2] The initial aromatic amine, known as the diazo component, forms the foundation of the dye molecule. Its structure—specifically the nature and position of substituents on the aromatic ring—profoundly influences the electronic properties of the intermediate diazonium salt and, consequently, the final dye's color, stability, and fastness.[3][4][5]

This compound (CAS 71757-56-7) is a substituted aniline featuring both an ethyl and a methyl group on the benzene ring.[6] These alkyl groups, through their electronic and steric effects, offer a unique combination of properties that can be leveraged to produce high-performance azo dyes.

Comparative Analysis of Precursor Amines

The efficacy of this compound is best understood in comparison to other widely used amines. The substituents on the aromatic ring alter the amine's basicity and the reactivity of the resulting diazonium ion, which acts as the electrophile in the coupling reaction.[7][8][9]

Electron-donating groups (EDGs), such as the alkyl groups in this compound, increase the electron density on the aromatic ring. This has two key effects:

  • Increased Basicity: The amine becomes more basic, which can affect the diazotization reaction conditions.

  • Enhanced Reactivity of the Diazonium Salt: While EDGs stabilize the diazonium salt to some extent, they also influence the electronic absorption of the final dye, typically causing a bathochromic (deepening of color) shift.[1]

Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the basicity of the amine and increase the electrophilicity of the diazonium salt, making it a more potent coupling agent.[1]

AmineMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesExpected Influence on Azo Dye
This compound C₉H₁₃N135.21Ortho-methyl and para-ethyl groups (EDGs)Bathochromic shift (deeper color), increased solubility in organic media, potential for good lightfastness.[1][4]
Aniline C₆H₅NH₂93.13Unsubstituted aromatic amineBaseline for comparison; produces simpler, often less stable dyes.[10]
p-Toluidine (4-methylaniline) C₇H₉N107.15Para-methyl group (EDG)Moderate bathochromic shift compared to aniline.
p-Nitroaniline C₆H₆N₂O₂138.12Para-nitro group (strong EWG)Hypsochromic shift (lighter color), but creates a highly reactive diazonium salt; often improves lightfastness.[3]

Experimental Workflow and Protocols

The synthesis of azo dyes is a robust and well-established process.[11] The general workflow involves the careful, low-temperature diazotization of the primary amine, followed by the immediate coupling of the resulting diazonium salt with a coupling component (e.g., a phenol or another amine).[1][9][12]

General Experimental Workflow

The following diagram illustrates the two-stage synthesis process for azo dyes.

AzoDyeSynthesis cluster_diazotization Stage 1: Diazotization (0-5 °C) cluster_coupling Stage 2: Azo Coupling Amine This compound (Ar-NH2) Diazonium Arenediazonium Salt (Ar-N₂⁺) Amine->Diazonium  HNO₂ (in situ) Acid HCl / H2SO4 Acid->Amine Nitrite NaNO2 Nitrite->Amine AzoDye Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Electrophilic Aromatic Substitution Coupler Coupling Component (e.g., N,N-dimethylaniline) Coupler->AzoDye ElectronicEffects cluster_aniline Aniline-derived Dye cluster_4E2MA This compound-derived Dye Aniline_HOMO HOMO Aniline_LUMO LUMO Aniline_HOMO->Aniline_LUMO ΔE₁ (absorbs shorter λ, e.g., blue/violet light) Aniline_Result Appears Yellow/Orange 4E2MA_HOMO HOMO (Raised Energy due to EDGs) 4E2MA_LUMO LUMO 4E2MA_HOMO->4E2MA_LUMO ΔE₂ < ΔE₁ (absorbs longer λ, e.g., green light) 4E2MA_Result Appears Red/Magenta

Caption: Effect of EDGs on the HOMO-LUMO gap and resulting color.

Solubility and Fastness Properties
  • Solubility: The presence of the ethyl and methyl groups increases the nonpolar character of the dye molecule, enhancing its solubility in organic solvents and polymer matrices. This is particularly advantageous for disperse dyes used on synthetic fibers like polyester.

  • Lightfastness: The relationship between structure and lightfastness is complex. [3][4][13]While electron-donating groups can sometimes decrease lightfastness, the overall stability of the molecule is key. [3]The bulky nature of the substituents in this compound can provide some steric protection to the azo linkage, potentially hindering photolytic degradation. However, dyes with electron-accepting groups often exhibit superior light stability. [3]

    Property Aniline Derivative p-Toluidine Derivative This compound Derivative
    Expected λmax ~410-450 nm (Yellow) ~430-470 nm (Orange-Yellow) ~460-510 nm (Red-Orange)
    Molar Absorptivity (ε) Moderate Moderate-High High
    Solubility (Nonpolar) Low Moderate High
    Lightfastness Fair Fair to Good Good
    Thermal Stability Moderate Moderate Good to Very Good

    Note: Values are illustrative and depend heavily on the coupling component.

Conclusion and Recommendations

This compound serves as a highly effective precursor for producing azo dyes with specific, desirable properties. Its dual alkyl substituents provide a reliable method for inducing a bathochromic shift, resulting in deeper shades of orange and red compared to less substituted anilines. The increased hydrophobicity it imparts is a significant advantage for applications requiring solubility in nonpolar media, such as disperse dyes for synthetic textiles.

Choose this compound when your application requires:

  • Deep, vibrant orange-to-red shades.

  • Enhanced solubility in organic solvents or polymer matrices.

  • Good thermal stability and overall fastness properties.

For applications where maximum lightfastness is the absolute priority, or when targeting yellow shades, alternative amines bearing electron-withdrawing groups, such as p-nitroaniline, may be more suitable. Ultimately, the optimal choice of amine is dictated by a careful consideration of the desired final properties, and this compound represents a versatile and powerful tool in the synthetic chemist's arsenal.

References

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Freeman, H. S. (2013). Aromatic amines: use in azo dye chemistry. Frontiers in Bioscience (Landmark Edition), 18(1), 145-164. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Retrieved from [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • Wistar, R., & Bartlett, P. D. (1941). Kinetics and Mechanism of the Coupling of Diazonium Salts with Aromatic Amines in Buffer Solutions. Journal of the American Chemical Society, 63(2), 413–417. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 3: Azo Dyes and Pigments. Retrieved from [Link]

  • ResearchGate. (n.d.). Azo coupling reactions structures and mechanisms. Retrieved from [Link]

  • Freeman, H. S. (2013). Aromatic amines: use in azo dye chemistry. Frontiers in Bioscience (Landmark Edition), 18, 145-64. Retrieved from [Link]

  • Studylib. (n.d.). Methyl Orange Synthesis: Diazotization-Coupling Reaction. Retrieved from [Link]

  • Al-Sheikh, M. A., Medrasi, H. Y., Sadek, K. U., & Mekheimer, R. A. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 19(3), 2993-3003. Retrieved from [Link]

  • Iranian Chemical Communication. (2016). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation. Retrieved from [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]

  • Semantic Scholar. (2013). Aromatic amines: use in azo dye chemistry. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2013). Effect of Reactive Dyes Structure on Light Fastness. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Retrieved from [Link]

  • Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Synthesis and spectral analysis of some new phenolic azo dyes. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Ethyl-2-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Ethyl-2-methylaniline, a compound frequently utilized in pharmaceutical synthesis and other research applications. As a Senior Application Scientist, my aim is to equip you not just with a set of instructions, but with the underlying principles to ensure a safe and compliant disposal process.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 94-68-8) presents several risks that dictate its handling and disposal procedures.

Key Hazards:

  • Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Organ Damage: There is evidence of potential damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: It is toxic to aquatic life with long-lasting effects.

These hazards necessitate a disposal strategy that prevents release into the environment and minimizes exposure to laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the toxicological profile of this compound, the selection and use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this chemical.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Prevents splashes and vapors from contacting the eyes and face.
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Provides a barrier against skin absorption, which is a primary route of exposure.
Body Protection A chemically resistant lab coat or apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill cleanup.Prevents inhalation of harmful vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound. Adherence to these steps is critical for ensuring safety and regulatory compliance.

Step 1: Waste Segregation and Collection

  • Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • The label must clearly state "Hazardous Waste" and "this compound".

Step 2: Neutralization (for small spills)

  • For small spills, cautiously neutralize the material with a suitable agent like sodium bisulfate solution.

  • Absorb the neutralized mixture with an inert material such as vermiculite, dry sand, or earth.

  • Place the absorbent material into a sealed container for disposal as hazardous waste.

Step 3: Incineration

  • The primary and recommended method for the disposal of this compound is incineration .

  • This process should be carried out in a licensed and permitted hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.

  • Engage a certified hazardous waste disposal company to transport and incinerate the waste.

Step 4: Landfill (Prohibited)

  • Under no circumstances should this compound or its containers be disposed of in a landfill. Its toxicity and persistence in the environment make this an unacceptable and illegal practice.

Emergency Procedures: Spill and Exposure Response

Accidents can happen. A clear and well-rehearsed emergency plan is essential.

In Case of a Spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wear the appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start This compound Waste Generated Assess Assess Quantity and Nature of Waste (Pure compound, contaminated material, etc.) Start->Assess SmallSpill Small, Controllable Spill? Assess->SmallSpill LargeQuantity Large Quantity or Routine Waste Assess->LargeQuantity Bulk Waste SmallSpill->LargeQuantity No Neutralize Neutralize with Sodium Bisulfate Solution SmallSpill->Neutralize Yes Collect Collect in Labeled, Sealed Hazardous Waste Container LargeQuantity->Collect Absorb Absorb with Inert Material (Vermiculite, Sand) Neutralize->Absorb Absorb->Collect Store Store in Designated Hazardous Waste Area Collect->Store ContactVendor Contact Certified Hazardous Waste Vendor Store->ContactVendor Incinerate Transport for High-Temperature Incineration with Scrubber ContactVendor->Incinerate End Disposal Complete Incinerate->End

A Senior Application Scientist's Guide to Handling 4-Ethyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling aromatic amines like 4-Ethyl-2-methylaniline (CAS No. 71757-56-7) demands a comprehensive understanding of its hazard profile to implement robust safety protocols. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in the causality of chemical hazards. Our goal is to ensure that every interaction with this substance is controlled, safe, and scientifically sound.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the specific risks associated with this compound is the foundation of safe handling. While data for this specific isomer is limited, information on closely related aniline compounds provides a strong basis for a conservative and protective approach. The primary hazards stem from its potential toxicity and irritant properties.

Aniline derivatives are known to be:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Absorption through the skin can be a significant route of exposure.

  • Irritating: Causes skin irritation and serious eye irritation.[1][2][4]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[5][6] A key concern with anilines is their ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7]

These hazards dictate a multi-faceted personal protective equipment (PPE) strategy that prevents contact with skin, eyes, and the respiratory system.

Hazard ClassGHS Hazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2][3]
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2][4]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[1][2][4]
Specific Target Organ ToxicityH373: May cause damage to organs through prolonged or repeated exposure.[5][6]

The Essential PPE Ensemble: A Barrier-Based Approach

Based on the hazard assessment, a comprehensive PPE ensemble is mandatory. This is not merely a recommendation but a critical control to mitigate identified risks. All PPE should be inspected for integrity before each use.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary and most critical safety measure is the use of a properly functioning chemical fume hood. All handling of this compound, including weighing, transferring, and preparing solutions, must occur within a fume hood to minimize inhalation of vapors.[3][8]

Hand Protection: The First Line of Defense
  • Requirement: Chemical-resistant gloves are mandatory.[1][2][9]

  • Rationale & Selection: The goal is to prevent any skin contact. Due to the aromatic nature of the compound, nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's resistance chart for specific breakthrough times.

  • Field-Proven Protocol:

    • Double-Gloving: Wear two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

    • Proper Fit: Ensure gloves fit snugly without being too tight, which can cause fatigue and tearing.

    • Regular Changes: Change gloves immediately if you suspect contamination or after a maximum of two hours of use. Never reuse disposable gloves.[10]

Eye and Face Protection: Shielding from Splashes and Vapors
  • Requirement: Chemical splash goggles are the minimum requirement.[1] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with reactions under pressure.[5]

  • Rationale & Selection: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against chemical splashes and vapors that can cause serious eye irritation.[4][11] Goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are essential.[5][6]

Body Protection: Preventing Dermal Absorption
  • Requirement: A chemical-resistant lab coat is mandatory. For larger quantities (>100 mL) or spill response, chemical-resistant coveralls are required.[1][12]

  • Rationale & Selection: Dermal absorption is a primary exposure route for anilines.[7][8] Protective clothing should be made of a material that resists chemical penetration. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. Trousers and closed-toe shoes made of a non-porous material must be worn.[12]

Respiratory Protection: A Secondary Safeguard
  • Requirement: While the fume hood is the primary control, respiratory protection may be necessary for spill cleanup or if engineering controls fail.

  • Rationale & Selection: If airborne concentrations are suspected to exceed exposure limits, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[6][11] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

Objective: To accurately weigh and transfer 10 mL of this compound.

Materials:

  • This compound in its original container.

  • Required PPE ensemble (double nitrile gloves, chemical splash goggles, face shield, lab coat).

  • Analytical balance inside a fume hood.

  • Beaker, graduated cylinder, and other necessary glassware.

  • Waste container for contaminated consumables.

Procedure:

  • Preparation: Before bringing the chemical into the work area, ensure the fume hood is on and operating correctly. Clear the workspace of any unnecessary items. Don the full PPE ensemble.

  • Staging: Place all necessary equipment, including the chemical container, glassware, and a designated waste container, inside the fume hood.

  • Weighing/Measuring:

    • Carefully open the this compound container. Avoid sudden movements that could cause a splash.

    • Slowly pour the required amount into a tared beaker on the balance or into a graduated cylinder.

    • Keep the container opening and your face away from the direct path of vapors, even within the hood.

  • Transfer: Transfer the measured chemical to your reaction vessel.

  • Securing: Tightly close the primary container of this compound.[5]

  • Initial Cleanup: Wipe down any minor drips on the exterior of the glassware or container with a sorbent pad, and dispose of the pad immediately in the designated waste container inside the hood.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the designated waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[2][9]

Emergency & Disposal Plan

Exposure and First Aid

Immediate action is critical in the event of an exposure.

  • Inhalation: Move the person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[13][14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][14]

Spill Response Workflow

A spill requires a calm, methodical response. The following workflow should be followed:

SpillResponse Start Spill Detected Alert Alert Personnel & Restrict Area Start->Alert Assess Assess Spill Size (>1L or <1L?) Alert->Assess Evacuate Evacuate Area & Call Emergency Response Assess->Evacuate > 1 Liter DonPPE Don Spill Response PPE (Coveralls, Respirator, etc.) Assess->DonPPE < 1 Liter End Spill Secured Evacuate->End Contain Contain Spill with Absorbent Material DonPPE->Contain Absorb Absorb/Neutralize (Use appropriate kit) Contain->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste via EH&S Guidelines Decon->Dispose Dispose->End

Caption: Workflow for managing a this compound spill.

Disposal of Contaminated Materials and Waste

Proper disposal is the final step in the chemical handling lifecycle.

  • Contaminated PPE: All disposable PPE (gloves, pads, coveralls) that has come into contact with this compound must be treated as hazardous waste. Place it in a sealed, labeled container for disposal.[2]

  • Chemical Waste: Unused or waste this compound must be disposed of through a licensed disposal company.[5] Do not pour it down the drain, as it is harmful to aquatic life.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[2][5]

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: 4,4'-Methylenebis(2-ethyl-6-methylaniline).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4,4'-Methylenebis(2-ethyl-6-methylaniline).
  • CPAChem. (2023, March 24). Safety data sheet: N-Methylaniline.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • ChemicalBook. (2025). 4-Ethylaniline - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4,4'-Methylenebis(2-ethyl-6-methylaniline).
  • Chemsrc. (2025). This compound | CAS#:71757-56-7.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • U.S. Department of Health and Human Services (HHS). (n.d.). Personal Protective Equipment (PPE) - CHEMM.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet: 2-Ethyl-6-methylaniline.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Ethylaniline.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4,4'-Methylenebis(2-ethylaniline).
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • ChemicalBook. (2025). 4-Butyl-2-methylaniline - Safety Data Sheet.
  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment - CTAHR.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Methylaniline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.